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2-Methyl-4-(2-propoxyethoxy)aniline Documentation Hub

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  • Product: 2-Methyl-4-(2-propoxyethoxy)aniline
  • CAS: 946742-74-1

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 2-Methyl-4-(2-propoxyethoxy)aniline: Synthesis, Characterization, and Research Applications

Abstract This technical guide provides a comprehensive overview of 2-Methyl-4-(2-propoxyethoxy)aniline, a specialized aromatic amine. Due to the limited availability of direct literature on this specific molecule, this d...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-4-(2-propoxyethoxy)aniline, a specialized aromatic amine. Due to the limited availability of direct literature on this specific molecule, this document leverages established principles of organic chemistry and data from structurally analogous compounds to offer a robust framework for its synthesis, characterization, potential applications, and safety considerations. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a deep technical understanding of substituted anilines.

Introduction and Chemical Identity

2-Methyl-4-(2-propoxyethoxy)aniline belongs to the class of substituted anilines, which are foundational building blocks in modern chemistry.[1] The core structure features an aniline ring substituted with a methyl group at the 2-position and a 2-propoxyethoxy group at the 4-position. This unique combination of a lipophilic alkyl chain and an ether linkage suggests potential applications where fine-tuning of solubility, steric bulk, and electronic properties is crucial.[2]

While a specific CAS (Chemical Abstracts Service) number for 2-Methyl-4-(2-propoxyethoxy)aniline is not readily found in major chemical databases, this is not uncommon for novel or specialized research chemicals. The principles outlined in this guide are based on well-documented chemistry for similar structures, such as other alkoxy-substituted anilines.[2][3]

Table 1: Physicochemical Properties (Predicted)

PropertyPredicted Value/InformationBasis for Prediction
Molecular Formula C12H19NO2Based on chemical structure
Molecular Weight 209.29 g/mol Calculated from the molecular formula
Physical Form Expected to be a liquid or low-melting solidAnalogy with similar substituted anilines[4]
Boiling Point > 300 °C at 760 mmHgAnalogy with similar compounds[5]
Solubility Soluble in common organic solvents (e.g., ethanol, DMSO, dichloromethane). Limited solubility in water.The ether linkage and hydrocarbon chain enhance organic solubility.[6]

Synthetic Pathways and Methodologies

The synthesis of 2-Methyl-4-(2-propoxyethoxy)aniline can be logically approached through a multi-step process, focusing on the formation of the ether linkage and the introduction of the amine functionality. A common and effective strategy involves the reduction of a corresponding nitroaromatic precursor.[2][7][8]

A plausible synthetic route is outlined below:

Synthesis_Workflow cluster_0 Ether Formation cluster_1 Functional Group Manipulation A 4-Chloro-2-methylphenol C Williamson Ether Synthesis (e.g., NaH, DMF) A->C B 2-Propoxyethanol B->C D 1-(2-Propoxyethoxy)-4-chloro-2-methylbenzene C->D Step 1 E Nitration (HNO₃, H₂SO₄) D->E F 4-(2-Propoxyethoxy)-1-chloro-5-methyl-2-nitrobenzene E->F Step 2 G Nitro Group Reduction (e.g., Fe/HCl or Catalytic Hydrogenation) F->G H 2-Methyl-4-(2-propoxyethoxy)aniline G->H Step 3

Caption: Proposed synthetic workflow for 2-Methyl-4-(2-propoxyethoxy)aniline.

Detailed Experimental Protocol: A Generalized Approach

The following protocol is a generalized procedure based on established methods for the synthesis of related aniline derivatives.[7][8] Researchers should optimize conditions based on their specific laboratory setup and analytical monitoring.

Step 1: Synthesis of the Nitroaromatic Intermediate

This step can be achieved via two primary routes:

  • Route A: Nitration followed by Nucleophilic Aromatic Substitution:

    • Nitration: Start with 2-methyl-4-nitrophenol. The hydroxyl group is a strong ortho-, para-director, making the starting material readily available.[2]

    • Etherification (Williamson Synthesis): React 2-methyl-4-nitrophenol with 1-bromo-2-propoxyethane in the presence of a base (e.g., K2CO3 or NaH) in a polar aprotic solvent like DMF or acetonitrile. The reaction is typically heated to drive it to completion.

  • Route B: Etherification followed by Nitration:

    • Etherification: React 2-methylphenol (o-cresol) with 1-bromo-2-propoxyethane.

    • Nitration: The resulting ether is then nitrated using a mixture of nitric acid and sulfuric acid. Careful temperature control is crucial to manage the regioselectivity and prevent over-nitration.

Step 2: Reduction of the Nitro Group

The final and critical step is the reduction of the nitro group to the primary amine.[8]

  • Preparation: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, create a slurry of iron powder (3-4 equivalents) in a mixture of ethanol and water.

  • Acidification: Add a catalytic amount of hydrochloric acid or ammonium chloride to activate the iron.

  • Addition of Nitro Compound: Heat the iron slurry to reflux. Dissolve the nitro-intermediate from Step 1 in ethanol and add it dropwise to the refluxing mixture.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup:

    • While hot, filter the reaction mixture through a pad of Celite to remove the iron salts.

    • Wash the Celite pad with hot ethanol.

    • Combine the filtrates and remove the ethanol under reduced pressure.

    • Basify the remaining aqueous solution with sodium carbonate or a dilute sodium hydroxide solution to a pH of 8-9.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-Methyl-4-(2-propoxyethoxy)aniline.

Purification: The crude product can be purified by column chromatography on silica gel or by vacuum distillation.

Analytical Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques should be employed.[3][9]

Table 2: Key Analytical Techniques and Expected Observations

TechniquePurposeExpected Key Features for 2-Methyl-4-(2-propoxyethoxy)aniline
¹H NMR Structural elucidation and confirmation- Aromatic protons with specific splitting patterns. - A singlet for the methyl group on the ring. - Characteristic signals for the propoxyethoxy side chain (triplets and sextets for the propyl group, and triplets for the ethoxy part). - A broad singlet for the amine (-NH2) protons.
¹³C NMR Carbon skeleton confirmation- Distinct signals for each unique carbon atom in the aromatic ring and the aliphatic side chain.
FT-IR Functional group identification- N-H stretching bands for the primary amine (around 3300-3500 cm⁻¹). - C-H stretching for aromatic and aliphatic groups. - A strong C-O-C stretching band for the ether linkage (around 1200-1250 cm⁻¹).[3]
Mass Spectrometry (MS) Molecular weight determination and fragmentation analysis- A molecular ion peak (M⁺) corresponding to the molecular weight of 209.29. - Fragmentation patterns corresponding to the loss of parts of the propoxyethoxy side chain.
HPLC Purity assessment- A single major peak under optimized chromatographic conditions.

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Start [label="Synthesized Product", shape=ellipse, fillcolor="#FBBC05"]; TLC [label="TLC Analysis\n(Purity Check)"]; Purification [label="Column Chromatography\nor Distillation"]; Structure_Confirmation [label="Structural Confirmation", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; NMR [label="¹H and ¹³C NMR"]; MS [label="Mass Spectrometry"]; IR [label="FT-IR Spectroscopy"]; Final_Purity [label="Final Purity Assessment", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; HPLC [label="HPLC Analysis"]; Final_Product [label="Characterized Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> TLC; TLC -> Purification; Purification -> Structure_Confirmation; Structure_Confirmation -> NMR; Structure_Confirmation -> MS; Structure_Confirmation -> IR; {NMR, MS, IR} -> Final_Purity; Final_Purity -> HPLC; HPLC -> Final_Product; }

Caption: A typical analytical workflow for product validation.

Potential Applications in Research and Development

Aniline derivatives are crucial intermediates in various fields.[1][10] The structure of 2-Methyl-4-(2-propoxyethoxy)aniline suggests several potential areas of application:

  • Medicinal Chemistry: As a building block for synthesizing more complex molecules.[11][12] The aniline moiety can be a key pharmacophore, and the propoxyethoxy side chain can be modified to improve pharmacokinetic properties like solubility and cell permeability.[2][6] However, it is important to note that anilines can sometimes be associated with metabolic instability or toxicity, which may require further chemical modification.[13]

  • Materials Science: The compound could be used in the synthesis of polymers, dyes, or other organic materials where its specific electronic and physical properties can be exploited.[1]

  • Agrochemicals: Many pesticides and herbicides are derived from aniline structures.[10]

Safety and Handling

While a specific Safety Data Sheet (SDS) for 2-Methyl-4-(2-propoxyethoxy)aniline is not available, it should be handled with the precautions appropriate for aniline derivatives.[14] Anilines as a class can be toxic if inhaled, ingested, or absorbed through the skin.[15]

General Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[5][14][16]

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhaling vapors.[5][17]

  • Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents.[5][14] Keep the container tightly sealed.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

2-Methyl-4-(2-propoxyethoxy)aniline is a specialized chemical intermediate with potential utility in several areas of chemical research and development. While direct experimental data is sparse, this guide provides a scientifically grounded framework for its synthesis, characterization, and safe handling based on the well-established chemistry of analogous compounds. The detailed protocols and analytical guidance herein are intended to empower researchers to confidently work with this and similar molecules in their pursuit of novel scientific discoveries.

References

  • Santa Cruz Biotechnology, Inc. (2016). Safety Data Sheet for 2,6-diethyl-N-(2-propoxyethyl)aniline.
  • Sigma-Aldrich. 2-methyl-4-(2-methylpropoxy)aniline.
  • Shanghai Haohong Scientific Co., Ltd. (2025). Safety Data Sheet for 2-((4-((2-Isopropoxyethoxy)methyl)phenoxy)methyl)oxirane.
  • Sigma-Aldrich. 2-Methyl-4-(2-(piperidin-1-yl)ethoxy)aniline.
  • BenchChem. (2025). Comparative Analysis of 2-Methyl-4-(4-methylphenoxy)aniline Isomers: A Guide for Researchers.
  • BenchChem. (2025). Technical Support Center: Synthesis of 2-Methyl-4-(4-methylphenoxy)aniline.
  • Analytical Methods. (n.d.). Retrieved from a source on analytical chemistry principles.
  • BenchChem. (n.d.). 5-Methyl-2-(2-propoxyethoxy)aniline | 946715-69-1.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-Methyl-4-(methylsulfanyl)aniline.
  • Smolecule. (2023). Buy 2-Methoxy-4-(2-methoxyethoxy)aniline | 736133-48-5.
  • U.S. Environmental Protection Agency. (2019). Analytical method for various phenoxy herbicides and their esters in soil.
  • AK Scientific, Inc. Safety Data Sheet for 2,6-Diethyl-N-(2-propoxyethyl)aniline.
  • PubChem. 4-[2-(2-Methoxyethoxy)ethoxy]aniline.
  • ChemicalBook. (2025). Safety Data Sheet for 2,6-Diethyl-N-(2-propoxyethyl)aniline.
  • Zhang, Y., et al. (2011). Synthesis of 2-ethyl-4-methoxy aniline via four-step process.
  • BenchChem. (2025). Application Notes and Protocols: 4-Propoxy-N-(2-thienylmethyl)aniline in Medicinal Chemistry.
  • Cresset Group. (2024). Aniline replacement in drug-like compounds.
  • HBM4EU. (n.d.). Aniline family.
  • Echemi. (2024). Exploring the Properties and Applications of Aniline and N-Methylaniline.
  • Aniline - SAFETY DATA SHEET. (2025).
  • Wang, Y., et al. (2025). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. MDPI.
  • Echemi. (2024). Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study.

Sources

Exploratory

An In-depth Technical Guide to 2-Methyl-4-(2-propoxyethoxy)aniline

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of 2-Methyl-4-(2-propoxyethoxy)aniline, a substi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of 2-Methyl-4-(2-propoxyethoxy)aniline, a substituted aniline derivative of interest in synthetic organic chemistry. While specific literature on this exact molecule is sparse, this document extrapolates its core physicochemical properties, potential synthetic routes, and safety considerations based on well-established principles of organic chemistry and data from structurally analogous compounds. The central focus is to provide researchers and drug development professionals with a robust framework for understanding and utilizing this molecule as a versatile chemical intermediate. We will delve into its molecular characteristics, propose logical synthetic pathways, and outline the necessary analytical and safety protocols for its handling and characterization.

Core Molecular Attributes

2-Methyl-4-(2-propoxyethoxy)aniline belongs to the class of alkoxy-substituted anilines. The fundamental structure consists of an aniline core, which is an amino group (-NH₂) attached to a benzene ring.[1] This core is further functionalized with a methyl group (-CH₃) at the ortho position (C2) and a 2-propoxyethoxy group (-O-CH₂-CH₂-O-CH₂-CH₂-CH₃) at the para position (C4) relative to the amino group.

Chemical Structure and Formula
  • IUPAC Name: 2-Methyl-4-(2-propoxyethoxy)aniline

  • Chemical Formula: C₁₂H₁₉NO₂

The structure combines the aromatic amine functionality of aniline with an ether linkage, which can influence its solubility, reactivity, and potential biological interactions.

Molecular Weight Calculation

The molecular weight is a critical parameter for any chemical synthesis and characterization. It is calculated based on the atomic weights of the constituent elements in the molecular formula (C₁₂H₁₉NO₂).

  • Carbon (C): 12 atoms × 12.011 g/mol = 144.132 g/mol

  • Hydrogen (H): 19 atoms × 1.008 g/mol = 19.152 g/mol

  • Nitrogen (N): 1 atom × 14.007 g/mol = 14.007 g/mol

  • Oxygen (O): 2 atoms × 15.999 g/mol = 31.998 g/mol

Molecular Weight = 209.289 g/mol

Physicochemical Properties (Predicted)
PropertyPredicted Value / CharacteristicRationale
Appearance Colorless to pale yellow liquidAniline and its simple alkoxy derivatives are typically liquids at room temperature.[1]
Boiling Point > 200 °CThe relatively high molecular weight and potential for hydrogen bonding would suggest a high boiling point.
Solubility Slightly soluble in water, soluble in organic solventsThe ether chain enhances lipophilicity, while the amine group provides some capacity for hydrogen bonding with water.[1]
pKa ~4.5 - 5.0The amino group of aniline is weakly basic. The methyl group is weakly electron-donating, while the alkoxy group has a mild electron-donating effect through resonance, which might slightly increase basicity compared to unsubstituted aniline.[4][5]

Synthesis and Reaction Chemistry

The synthesis of alkoxy-substituted anilines typically involves multi-step processes that often include nitration, etherification, and reduction of a nitro group.[6]

Proposed Synthetic Pathway

A logical and efficient synthetic route to 2-Methyl-4-(2-propoxyethoxy)aniline would likely start from a readily available precursor like 4-amino-3-methylphenol. This approach allows for the sequential introduction of the functional groups.

G A 4-Amino-3-methylphenol B N-(4-hydroxy-2-methylphenyl)acetamide (Protection) A->B Acetic Anhydride C N-(2-methyl-4-(2-propoxyethoxy)phenyl)acetamide (Etherification) B->C 1. NaH 2. 1-bromo-2-propoxyethane D 2-Methyl-4-(2-propoxyethoxy)aniline (Deprotection) C->D Acid or Base Hydrolysis

Caption: Proposed synthetic workflow for 2-Methyl-4-(2-propoxyethoxy)aniline.

Experimental Protocol: A Representative Synthesis

The following protocol is a generalized procedure based on standard organic synthesis techniques for similar molecules.[7]

Step 1: Protection of the Amine

  • Dissolve 4-amino-3-methylphenol in a suitable solvent (e.g., dichloromethane).

  • Add a base (e.g., triethylamine or pyridine) to scavenge the acid byproduct.

  • Slowly add acetic anhydride at 0°C and then allow the reaction to warm to room temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work up the reaction by washing with water and brine, then dry the organic layer and concentrate to obtain N-(4-hydroxy-2-methylphenyl)acetamide.

Step 2: Williamson Ether Synthesis

  • Dissolve the protected aniline from Step 1 in an anhydrous polar aprotic solvent (e.g., DMF or THF).

  • Add a strong base, such as sodium hydride (NaH), at 0°C to deprotonate the phenol.

  • Slowly add 1-bromo-2-propoxyethane (or a similar alkylating agent).

  • Allow the reaction to stir at room temperature or with gentle heating until completion (monitored by TLC).

  • Quench the reaction carefully with water and extract the product with an organic solvent.

  • Purify the crude product, N-(2-methyl-4-(2-propoxyethoxy)phenyl)acetamide, by column chromatography.

Step 3: Deprotection of the Amine

  • Reflux the purified acetamide from Step 2 in an aqueous acidic or basic solution (e.g., HCl or NaOH).

  • Monitor the hydrolysis by TLC.

  • Once complete, neutralize the reaction mixture and extract the final product, 2-Methyl-4-(2-propoxyethoxy)aniline, with an organic solvent.

  • Wash, dry, and concentrate the organic layers. The final product may be purified by distillation under reduced pressure or column chromatography.

Analytical Characterization

To confirm the identity and purity of the synthesized 2-Methyl-4-(2-propoxyethoxy)aniline, a suite of analytical techniques should be employed.

TechniqueExpected Observations
¹H NMR - Aromatic protons (3H) in the 6.5-7.5 ppm region.- Alkoxy and propoxy chain protons (11H) in the 1.0-4.5 ppm region.- Methyl group protons (3H) as a singlet around 2.0-2.5 ppm.- Amine protons (2H) as a broad singlet.
¹³C NMR - Aromatic carbons in the 110-150 ppm range.- Alkoxy and propoxy carbons in the 15-70 ppm range.- Methyl carbon around 15-20 ppm.
IR Spectroscopy - N-H stretching of the primary amine as two bands in the 3300-3500 cm⁻¹ region.- C-O stretching of the ether at 1050-1150 cm⁻¹.- Aromatic C=C stretching in the 1450-1600 cm⁻¹ region.[3]
Mass Spectrometry - A molecular ion peak (M⁺) corresponding to the calculated molecular weight (m/z = 209.29).

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for 2-Methyl-4-(2-propoxyethoxy)aniline is not available, the safety precautions should be based on the hazards associated with aniline and its derivatives. Aniline itself is toxic and can be absorbed through the skin.[1]

General Safety Precautions
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.

  • Handling: Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents.

G cluster_0 Handling Workflow A Risk Assessment - Review literature for similar compounds - Identify potential hazards B Engineering Controls - Use fume hood - Ensure proper ventilation A->B C Personal Protective Equipment (PPE) - Safety goggles - Gloves - Lab coat B->C D Safe Handling & Storage - Avoid contact and inhalation - Store in a cool, dry place C->D E Waste Disposal - Follow institutional guidelines - Dispose as hazardous chemical waste D->E

Sources

Foundational

A Technical Guide to 2-Methyl-4-(2-propoxyethoxy)aniline: Synthesis, Properties, and Reactivity

Abstract This technical guide provides an in-depth analysis of 2-Methyl-4-(2-propoxyethoxy)aniline, a substituted aniline derivative. While specific literature on this exact molecule is limited, this paper establishes it...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth analysis of 2-Methyl-4-(2-propoxyethoxy)aniline, a substituted aniline derivative. While specific literature on this exact molecule is limited, this paper establishes its chemical profile through a reasoned examination of its constituent functional groups and analogous structures. The guide details a robust, proposed synthetic route via Williamson ether synthesis, explores the expected reactivity of the aniline core, and predicts its characteristic spectroscopic signatures. This document is intended for researchers, chemists, and drug development professionals who require a foundational understanding of this and structurally similar compounds for applications in organic synthesis, materials science, and medicinal chemistry.

Introduction

Aniline and its derivatives are cornerstone building blocks in modern chemistry, serving as crucial intermediates in the synthesis of a vast array of industrial and pharmaceutical products, including dyes, polymers, and active pharmaceutical ingredients.[1][2] The specific substitution pattern on the aniline ring dictates the molecule's physicochemical properties and reactivity, allowing for the fine-tuning of its function.

This guide focuses on 2-Methyl-4-(2-propoxyethoxy)aniline, a molecule featuring an activating methyl group ortho to the amine and a flexible, moderately lipophilic 2-propoxyethoxy chain at the para position. This combination of substituents suggests potential utility in applications requiring specific solubility profiles or as a precursor for more complex molecular architectures.[3] This document will serve as a comprehensive technical resource, elucidating the compound's properties, a reliable synthetic pathway, and its anticipated chemical behavior.

Physicochemical Properties

Predicting the physical and chemical properties of a molecule is essential for its synthesis, purification, and application. Based on its structure and data from analogous compounds, the following properties for 2-Methyl-4-(2-propoxyethoxy)aniline can be anticipated.

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value/ObservationRationale & Context
Molecular Formula C₁₂H₁₉NO₂Derived from structural analysis.
Molecular Weight 209.29 g/mol Calculated from the molecular formula.
Appearance Colorless to yellow or brown liquid/solidAniline derivatives are often colorless when pure but can darken upon exposure to air and light due to oxidation.[1] Structurally similar compounds exist as liquids or solids.[4][5]
Solubility Soluble in common organic solvents (e.g., ethanol, methanol, ethyl acetate, DCM). Sparingly soluble in water.The ether chain increases organic solubility compared to simpler anilines, while the polar amine group allows for limited aqueous solubility.
Boiling Point > 200 °C (Estimated)The molecular weight and polar functional groups suggest a relatively high boiling point.
pKa (of conjugate acid) ~4.5 - 5.0The electron-donating methyl and alkoxy groups increase the basicity of the amino group compared to aniline (pKa ~4.6), making it slightly more basic.[6]

Synthesis and Mechanism

A logical and efficient route for the synthesis of 2-Methyl-4-(2-propoxyethoxy)aniline is a two-step process starting from commercially available 4-amino-3-methylphenol. The key transformation is a Williamson ether synthesis, a reliable and versatile method for forming ether linkages.[7][8]

Step 1: Synthesis of the Alkylating Agent (1-Bromo-2-propoxyethane) The required alkyl halide can be prepared from 2-propoxyethanol via bromination using a standard reagent like phosphorus tribromide (PBr₃).

Step 2: Williamson Ether Synthesis This step involves the O-alkylation of the phenolic hydroxyl group of 4-amino-3-methylphenol with the prepared 1-bromo-2-propoxyethane.[9]

Experimental Protocol: Synthesis of 2-Methyl-4-(2-propoxyethoxy)aniline

Materials:

  • 4-Amino-3-methylphenol

  • 1-Bromo-2-propoxyethane

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-amino-3-methylphenol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous DMF to the flask to create a stirrable suspension.

  • Add 1-bromo-2-propoxyethane (1.2 eq) to the mixture at room temperature.

  • Heat the reaction mixture to 80-90 °C and stir for 6-12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain pure 2-Methyl-4-(2-propoxyethoxy)aniline.

Causality and Protocol Validation:

  • Base: Potassium carbonate is a suitable base to deprotonate the phenolic hydroxyl group, which is more acidic than the aniline nitrogen, ensuring selective O-alkylation.[9]

  • Solvent: DMF is an excellent polar aprotic solvent for Sₙ2 reactions like the Williamson ether synthesis, as it effectively solvates the potassium cation without solvating the phenoxide nucleophile, thus enhancing its reactivity.[10]

  • Temperature: Elevated temperature increases the reaction rate. 80-90 °C is typically sufficient without promoting significant side reactions.

  • Workup: The aqueous workup is designed to remove the DMF solvent and inorganic salts (KBr, excess K₂CO₃).

  • Purification: Column chromatography is the standard method for purifying organic compounds of this nature, separating the desired product from any unreacted starting materials or byproducts.

Reaction Mechanism and Workflow

The synthesis follows a classical Sₙ2 mechanism. The phenoxide, generated in situ, acts as a nucleophile, attacking the primary carbon of 1-bromo-2-propoxyethane and displacing the bromide leaving group.[8]

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_intermediates Key Intermediate cluster_product Product R1 4-Amino-3-methylphenol Phenoxide Phenoxide Anion R1->Phenoxide Deprotonation R2 1-Bromo-2-propoxyethane Product 2-Methyl-4-(2-propoxyethoxy)aniline R2->Product SN2 Attack Base K₂CO₃ (Base) Phenoxide->Product SN2 Attack

Caption: Workflow of the Williamson Ether Synthesis for the target compound.

Reactivity and Spectroscopic Profile

Chemical Reactivity

The reactivity of 2-Methyl-4-(2-propoxyethoxy)aniline is governed by the aniline functional group. The amino (-NH₂) group is a strong activating, ortho-, para-director for electrophilic aromatic substitution.[11][12]

  • Electrophilic Aromatic Substitution: The positions ortho to the strongly activating amino group are the most nucleophilic. Since one ortho position is blocked by the methyl group, electrophilic substitution (e.g., halogenation, nitration) is expected to occur predominantly at the position ortho to the amine and meta to the alkoxy group.[13] Direct nitration can be problematic, often leading to oxidation and meta-products due to the formation of an anilinium ion in acidic media.[6] Protection of the amine group, for example by acetylation, is a common strategy to control reactivity and ensure para-substitution relative to the activating group.[12]

  • Diazotization: The primary aromatic amine can react with nitrous acid (generated in situ from NaNO₂ and HCl) at low temperatures to form a diazonium salt. This intermediate is highly versatile and can be used to introduce a wide variety of functional groups onto the aromatic ring.[6]

  • N-Alkylation/Acylation: The nitrogen atom is nucleophilic and can be readily alkylated or acylated to form secondary/tertiary amines or amides, respectively.[3]

Predicted Spectroscopic Data

Spectroscopic analysis is essential for structural confirmation.[14] While experimental data for the target compound is not widely available, a predictive analysis based on its structure is presented below.

Table 2: Predicted Spectroscopic Signatures

TechniquePredicted Key SignalsInterpretation
¹H NMR δ ~ 6.5-6.8 ppm (m, 3H)Aromatic protons. The substitution pattern will lead to a complex multiplet.
δ ~ 4.0-4.2 ppm (m, 4H)-O-CH₂-CH₂-O- protons of the ethoxy moiety.
δ ~ 3.5-3.8 ppm (br s, 2H)-NH₂ protons. The chemical shift is variable and depends on solvent and concentration.
δ ~ 3.4-3.6 ppm (t, 2H)-O-CH₂- protons of the propoxy group.
δ ~ 2.1-2.2 ppm (s, 3H)Aromatic -CH₃ protons.
δ ~ 1.6-1.8 ppm (sextet, 2H)-CH₂- protons of the propoxy group.
δ ~ 0.9-1.0 ppm (t, 3H)Terminal -CH₃ protons of the propoxy group.
¹³C NMR δ ~ 140-150 ppmAromatic carbons attached to oxygen and nitrogen.
δ ~ 110-130 ppmOther aromatic carbons.
δ ~ 65-75 ppmAliphatic carbons of the ether linkages (-O-CH₂-).
δ ~ 20-25 ppmAliphatic -CH₂- carbon of the propoxy group.
δ ~ 15-20 ppmAromatic -CH₃ carbon.
δ ~ 10-12 ppmTerminal -CH₃ carbon of the propoxy group.
FT-IR 3300-3500 cm⁻¹ (two bands)N-H stretching of the primary amine.
2850-3000 cm⁻¹C-H stretching of aliphatic groups.
~1600 cm⁻¹N-H scissoring (bending) vibration.
~1500 cm⁻¹C=C stretching of the aromatic ring.
1200-1250 cm⁻¹Aryl-O stretching of the ether.
1050-1150 cm⁻¹Aliphatic C-O stretching of the ether.
Mass Spec (EI) m/z = 209Molecular ion peak (M⁺).
Fragmentation pattern would show loss of the propoxyethoxy side chain and other characteristic fragments.

Applications and Future Directions

Substituted anilines are valuable intermediates in several fields:

  • Pharmaceuticals and Agrochemicals: The aniline scaffold is present in numerous bioactive molecules. The specific substitution pattern of the title compound could be explored as a starting point for the synthesis of new chemical entities with potential biological activity.[2]

  • Dyes and Pigments: Aniline derivatives are precursors to azo dyes.[15] The chromophoric properties of dyes derived from this compound could be investigated.

  • Materials Science: Alkoxy aniline derivatives are used in the development of advanced polymers and liquid crystals.[16] The 2-propoxyethoxy group could impart specific solubility and thermal properties to new materials.

Safety and Handling

Aromatic amines as a class of compounds require careful handling due to their potential toxicity.[17][18]

  • Toxicity: Many aromatic amines are toxic if swallowed, inhaled, or absorbed through the skin.[19] They can cause skin and eye irritation and may lead to organ damage with prolonged exposure.[19] Some aniline derivatives are suspected carcinogens.[17][20]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood.[21] Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[22][23]

  • Storage: Store in a cool, well-ventilated area away from direct sunlight and oxidizing agents.[21] Keep the container tightly sealed.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.[22]

Conclusion

2-Methyl-4-(2-propoxyethoxy)aniline is a specialized aniline derivative with a predictable and interesting chemical profile. While not extensively documented, its synthesis can be reliably achieved through established methods like the Williamson ether synthesis. Its reactivity is dominated by the activated aniline ring system, making it a potentially useful intermediate for further functionalization. The predictive spectroscopic data provided in this guide offers a baseline for its characterization. This comprehensive analysis serves as a valuable resource for scientists, enabling them to confidently synthesize, handle, and utilize this and structurally related molecules in their research and development endeavors.

Sources

Exploratory

A Technical Guide to the Synthesis of 2-Methyl-4-(2-propoxyethoxy)aniline

An In-Depth Guide for Chemical Researchers and Drug Development Professionals Executive Summary 2-Methyl-4-(2-propoxyethoxy)aniline is a substituted aniline derivative whose structural motifs are of interest in the devel...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide for Chemical Researchers and Drug Development Professionals

Executive Summary

2-Methyl-4-(2-propoxyethoxy)aniline is a substituted aniline derivative whose structural motifs are of interest in the development of complex organic molecules, such as pharmaceutical intermediates and materials science components. This guide presents a robust and well-characterized two-step synthetic pathway for its preparation, designed for reliability and scalability. The synthesis begins with the commercially available precursor, 2-methyl-4-nitrophenol. The core of the synthesis involves a Williamson ether synthesis to introduce the 2-propoxyethoxy side chain, followed by a highly efficient catalytic hydrogenation to reduce the nitro group to the target aniline. This document provides a detailed theoretical background for each reaction, step-by-step experimental protocols, process data, and critical safety considerations to ensure a comprehensive and validated approach for researchers.

Strategic Approach: Retrosynthetic Analysis

The design of a viable synthesis for 2-Methyl-4-(2-propoxyethoxy)aniline hinges on a logical disconnection of its key functional groups. The target molecule contains three primary features on a benzene core: an amine group, a methyl group, and a propoxyethoxy ether group.

A retrosynthetic analysis suggests that the most robust and high-yielding pathway involves the formation of the ether linkage and the installation of the amine group (via a nitro precursor) as the key transformations. The C-N bond of the aniline is most reliably formed by the reduction of a nitro group, a common and high-yielding transformation in organic synthesis. The ether linkage is classically formed via the Williamson ether synthesis. This leads to the following disconnection:

G Target 2-Methyl-4-(2-propoxyethoxy)aniline Intermediate 1-Methyl-4-(2-propoxyethoxy)-2-nitrobenzene Target->Intermediate C-N bond formation (Nitro Reduction) Precursors 2-Methyl-4-nitrophenol + 1-Bromo-2-propoxyethane Intermediate->Precursors C-O bond formation (Williamson Ether Synthesis)

Caption: Retrosynthetic analysis of the target molecule.

This analysis identifies 2-methyl-4-nitrophenol and an appropriate 2-propoxyethoxy electrophile (e.g., 1-bromo-2-propoxyethane ) as ideal starting materials. This pathway is advantageous because the starting materials are readily accessible and the chosen reactions—Williamson ether synthesis and nitro group reduction—are well-established, high-yielding, and generally avoid harsh conditions that could compromise the integrity of the molecule.

Detailed Synthesis Pathway

The selected forward synthesis consists of two distinct stages, each optimized for efficiency and purity of the resulting product.

Step 1: Williamson Ether Synthesis of 1-Methyl-4-(2-propoxyethoxy)-2-nitrobenzene

The first step involves the formation of the ether bond via a nucleophilic substitution (SN2) reaction.[1][2] The phenolic hydroxyl group of 2-methyl-4-nitrophenol is deprotonated by a suitable base, such as potassium carbonate (K₂CO₃), to form a potent phenoxide nucleophile. This nucleophile then attacks the primary alkyl halide, 1-bromo-2-propoxyethane, displacing the bromide leaving group to form the desired ether linkage.[3]

The SN2 mechanism requires a polar aprotic solvent, like acetonitrile or DMF, to solvate the cation of the base without hindering the nucleophilicity of the phenoxide. The reaction proceeds best on primary alkyl halides, minimizing the risk of competing elimination reactions.[1]

G cluster_0 Step 1: Williamson Ether Synthesis A 2-Methyl-4-nitrophenol 1-Bromo-2-propoxyethane B Intermediate Product: 1-Methyl-4-(2-propoxyethoxy)-2-nitrobenzene A->B K₂CO₃, Acetonitrile Reflux (82°C) G cluster_1 Step 2: Nitro Group Reduction C 1-Methyl-4-(2-propoxyethoxy)-2-nitrobenzene D Final Product: 2-Methyl-4-(2-propoxyethoxy)aniline C->D H₂ (balloon), 10% Pd/C Ethanol, Room Temp.

Sources

Foundational

A Guide to the Spectroscopic Characterization of 2-Methyl-4-(2-propoxyethoxy)aniline

This in-depth technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize the chemical structure and purity of 2-Methyl-4-(2-propoxyethoxy)aniline. This document is intended for...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize the chemical structure and purity of 2-Methyl-4-(2-propoxyethoxy)aniline. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of how to apply Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy for the analysis of this and structurally related compounds.

Introduction

2-Methyl-4-(2-propoxyethoxy)aniline is an aniline derivative characterized by a substituted aromatic ring, an ether linkage, and an alkyl chain. The precise elucidation of its molecular structure is paramount for its application in various fields, including pharmaceutical and materials science.[1] Spectroscopic methods provide a non-destructive means to gain detailed insights into the compound's atomic and molecular structure, ensuring its identity and purity.[1] This guide will delve into the theoretical underpinnings and practical application of key spectroscopic techniques for the comprehensive analysis of 2-Methyl-4-(2-propoxyethoxy)aniline.

Molecular Structure and Expected Spectroscopic Features

The chemical structure of 2-Methyl-4-(2-propoxyethoxy)aniline is presented below. A thorough analysis of this structure allows for the prediction of its characteristic spectroscopic signatures.

Chemical Structure of 2-Methyl-4-(2-propoxyethoxy)aniline

Figure 1: Chemical Structure of 2-Methyl-4-(2-propoxyethoxy)aniline.

Based on its functional groups (aniline, methyl, propoxy, and ethoxy), we can anticipate specific signals in its NMR, IR, and mass spectra. The following sections will detail the expected data and provide protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.[1] Both ¹H and ¹³C NMR are essential for the complete structural elucidation of 2-Methyl-4-(2-propoxyethoxy)aniline.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Predicted ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~6.7-6.9m3HAromatic protons
~4.0-4.2t2H-O-CH₂ -CH₂-O-
~3.7-3.9t2H-O-CH₂-CH₂ -O-
~3.5-3.7t2H-O-CH₂ -CH₂-CH₃
~3.4-3.6s (broad)2H-NH₂
~2.1-2.3s3HAr-CH₃
~1.6-1.8sextet2H-O-CH₂-CH₂ -CH₃
~0.9-1.1t3H-O-CH₂-CH₂-CH₃

Note: The exact chemical shifts and multiplicities are predictions and may vary based on the solvent and experimental conditions.

Interpretation of the Predicted ¹H NMR Spectrum:

  • Aromatic Region (δ 6.7-6.9): The three protons on the aromatic ring are expected to appear in this region. Their splitting pattern (m, multiplet) will be complex due to their coupling with each other.

  • Ether Linkages (δ 3.5-4.2): The methylene protons adjacent to the oxygen atoms of the ether groups are deshielded and appear in this downfield region.[2][3][4] The protons of the ethoxy group (-O-CH₂-CH₂-O-) and the propoxy group (-O-CH₂-CH₂-CH₃) will have distinct chemical shifts and will likely appear as triplets due to coupling with their neighboring methylene groups.

  • Amine Protons (δ 3.4-3.6): The protons of the primary amine group (-NH₂) typically appear as a broad singlet. The chemical shift can be variable and is dependent on concentration and solvent.

  • Alkyl Region (δ 0.9-2.3): The methyl group attached to the aromatic ring (Ar-CH₃) is expected to be a singlet around δ 2.1-2.3. The methylene and methyl protons of the propoxy group will appear in the upfield region, with the terminal methyl group appearing as a triplet.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the number of different types of carbon atoms in a molecule.

Predicted ¹³C NMR Data:

Chemical Shift (δ, ppm)Assignment
~145-150C -NH₂ (Aromatic)
~140-145C -O (Aromatic)
~120-130C -CH₃ (Aromatic)
~110-120Aromatic C H
~70-75-O-C H₂-CH₂-O-
~65-70-O-CH₂-C H₂-O-
~60-65-O-C H₂-CH₂-CH₃
~20-25-O-CH₂-C H₂-CH₃
~15-20Ar-C H₃
~10-15-O-CH₂-CH₂-C H₃

Note: These are predicted chemical shifts and can vary.

Interpretation of the Predicted ¹³C NMR Spectrum:

  • Aromatic Carbons (δ 110-150): The six carbons of the benzene ring will appear in this region. The carbons attached to the electronegative nitrogen and oxygen atoms will be the most downfield.

  • Ether Carbons (δ 60-75): The carbon atoms of the ether linkages are deshielded and typically appear in this range.[2][4]

  • Alkyl Carbons (δ 10-25): The carbons of the methyl and propyl groups will appear in the most upfield region of the spectrum.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of purified 2-Methyl-4-(2-propoxyethoxy)aniline in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[1] Ensure the sample is fully dissolved.

  • Instrumentation:

    • Spectrometer: 300-600 MHz NMR spectrometer.

    • Nuclei: ¹H and ¹³C.

    • Temperature: 25 °C.

  • ¹H NMR Parameters:

    • Pulse Sequence: Standard single pulse.

    • Number of Scans: 16-64 (depending on sample concentration).

    • Relaxation Delay: 1-5 s.

    • Spectral Width: -2 to 12 ppm.

  • ¹³C NMR Parameters:

    • Pulse Sequence: Proton-decoupled.

    • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

    • Relaxation Delay: 2-5 s.

    • Spectral Width: 0 to 220 ppm.

  • Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.[1]

Predicted Mass Spectrum Data:

  • Molecular Ion (M⁺): The molecular weight of 2-Methyl-4-(2-propoxyethoxy)aniline (C₁₂H₁₉NO₂) is 209.28 g/mol . Therefore, the molecular ion peak is expected at m/z = 209.

  • [M+H]⁺ Ion: In positive ionization mode (e.g., ESI), the protonated molecule is often observed at m/z = 210.[1]

  • Key Fragmentation Patterns:

    • Cleavage of the ether bonds is a common fragmentation pathway for ethers.[5] We can expect to see fragments corresponding to the loss of the propoxy group or the entire propoxyethoxy side chain.

    • Loss of the methyl group from the aromatic ring.

    • Cleavage of the C-N bond.

Table of Predicted Key Fragments:

m/zPossible Fragment
209[C₁₂H₁₉NO₂]⁺ (Molecular Ion)
150[M - C₃H₇O]⁺
122[M - C₅H₁₁O₂]⁺
106[C₇H₈N]⁺
Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the aniline derivative (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile. A small amount of formic acid (0.1%) can be added to promote protonation for positive ion mode.[1]

  • Instrumentation:

    • Mass Spectrometer: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a mass analyzer such as a Quadrupole, Time-of-Flight (TOF), or Orbitrap.

  • Data Acquisition:

    • Ionization Mode: Positive ion mode is common for anilines to observe the [M+H]⁺ ion.[1]

    • Mass Range: Scan a relevant m/z range (e.g., 50-500).

    • For structural confirmation, perform tandem MS (MS/MS) on the parent ion to obtain a fragmentation spectrum.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[1]

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityFunctional Group
3300-3500Medium, sharp (doublet)N-H stretch (primary amine)
2850-3000Medium-StrongC-H stretch (alkyl)
1600-1650MediumN-H bend (primary amine)
1500-1600Medium-StrongC=C stretch (aromatic)
1200-1300StrongC-N stretch (aromatic amine)
1050-1150StrongC-O stretch (ether)[3][4]
800-900StrongC-H bend (aromatic, out-of-plane)

Interpretation of the Predicted IR Spectrum:

  • N-H Vibrations: The presence of a primary amine is indicated by the characteristic N-H stretching bands in the 3300-3500 cm⁻¹ region and the N-H bending vibration around 1600-1650 cm⁻¹.

  • C-H Vibrations: The absorptions in the 2850-3000 cm⁻¹ range are due to the C-H stretching of the alkyl groups (methyl and propoxyethoxy chain).

  • Aromatic Ring: The C=C stretching vibrations of the aromatic ring are expected between 1500 and 1600 cm⁻¹. The out-of-plane C-H bending bands in the 800-900 cm⁻¹ region can give information about the substitution pattern of the ring.

  • Ether Linkage: A strong C-O stretching band is characteristic of ethers and is expected in the 1050-1150 cm⁻¹ region.[3][4][5]

  • C-N Bond: The C-N stretching of the aromatic amine will likely appear in the 1200-1300 cm⁻¹ range.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation:

    • Neat Liquid: If the sample is a liquid, a thin film can be placed between two salt plates (e.g., NaCl or KBr).

    • KBr Pellet: If the sample is a solid, a few milligrams can be ground with dry KBr powder and pressed into a thin pellet.

    • Solution: A dilute solution can be prepared in a suitable solvent (e.g., CCl₄, CHCl₃) and placed in a solution cell.

  • Instrumentation:

    • Spectrometer: Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Scan Range: Typically 4000 to 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • A background spectrum of the empty sample holder (or pure solvent) should be acquired and subtracted from the sample spectrum.

Integrated Spectroscopic Analysis Workflow

A comprehensive characterization of 2-Methyl-4-(2-propoxyethoxy)aniline requires an integrated approach where data from all three spectroscopic techniques are considered together. The following diagram illustrates a typical workflow for this process.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Interpretation & Validation Synthesis Synthesized Compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR Data_Integration Integrate Spectroscopic Data NMR->Data_Integration MS->Data_Integration IR->Data_Integration Structure_Elucidation Elucidate Chemical Structure Data_Integration->Structure_Elucidation Purity_Assessment Assess Purity Data_Integration->Purity_Assessment Final_Report Final Characterization Report Structure_Elucidation->Final_Report Purity_Assessment->Final_Report

Sources

Exploratory

A Technical Guide to the Organic Solvent Solubility Profile of 2-Methyl-4-(2-propoxyethoxy)aniline

Abstract: This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-Methyl-4-(2-propoxyethoxy)aniline in common organic solvents. Recognizing that this compound is a sp...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-Methyl-4-(2-propoxyethoxy)aniline in common organic solvents. Recognizing that this compound is a specialized intermediate, this document moves beyond a simple presentation of data. Instead, it equips researchers, chemists, and formulation scientists with the foundational principles, predictive models, and a robust experimental protocol necessary to establish a complete solubility profile. We will explore the physicochemical characteristics of the target molecule, apply the principles of intermolecular forces to predict solubility, and provide a detailed, self-validating experimental workflow for accurate solubility determination using the industry-standard shake-flask method.

Introduction: The Critical Role of Solubility

2-Methyl-4-(2-propoxyethoxy)aniline is a substituted aniline derivative featuring a unique combination of functional groups: a primary aromatic amine, a methyl group, and a propoxyethoxy side chain. Such molecules are often key intermediates in the synthesis of more complex targets, including active pharmaceutical ingredients (APIs), dyes, and specialty polymers.

The solubility of a synthetic intermediate is not a trivial parameter; it is a critical factor that governs:

  • Reaction Kinetics: The rate and completion of a chemical reaction often depend on the ability of reactants to dissolve in a common solvent.

  • Purification Efficiency: Processes like crystallization and chromatography are fundamentally dependent on differential solubility.

  • Process Scalability: A solvent system developed at the bench scale must be viable for large-scale production, making solubility a key consideration for process chemists.

  • Formulation & Dosing: In pharmaceutical development, the solubility of a final compound or its precursors directly impacts bioavailability and the choice of delivery vehicle.

This guide provides the necessary tools to systematically evaluate and understand the solubility of 2-Methyl-4-(2-propoxyethoxy)aniline.

Physicochemical Characterization and Solubility Prediction

While specific experimental data for this exact molecule is not widely published, we can infer its behavior by analyzing its structural components and comparing them to related compounds.

Molecular Structure:

  • Aromatic Amine Group (-NH₂): This group is polar and capable of acting as both a hydrogen bond donor (N-H) and acceptor (lone pair on N). It imparts a degree of polarity to the molecule.

  • Toluene-like Core: The methylated benzene ring is nonpolar and hydrophobic.

  • Propoxyethoxy Chain (-O-CH₂-CH₂-O-C₃H₇): This flexible ether chain introduces polarity through the ether oxygens (hydrogen bond acceptors) but also contributes significant nonpolar character due to the hydrocarbon backbone. The presence of ether linkages often enhances solubility in a broader range of solvents compared to simple alkanes[1].

Predictive Analysis based on "Like Dissolves Like": The principle that substances dissolve in solvents with similar polarity and intermolecular forces is a powerful predictive tool[2].

  • High Solubility Predicted in:

    • Polar Aprotic Solvents (e.g., DMSO, DMF, THF): These solvents can accept hydrogen bonds from the -NH₂ group and have strong dipole-dipole interactions that can solvate the entire molecule effectively. Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are expected to be excellent solvents.

    • Polar Protic Solvents (e.g., Methanol, Ethanol): Alcohols can engage in hydrogen bonding with both the amine and ether groups. Good solubility is expected.

  • Moderate Solubility Predicted in:

    • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have moderate polarity and can interact with the dipole moment of the molecule, but lack strong hydrogen bonding capabilities.

    • Esters (e.g., Ethyl Acetate): Ethyl acetate is a moderately polar solvent and should be effective.

  • Low to Negligible Solubility Predicted in:

    • Nonpolar Solvents (e.g., Hexane, Heptane, Toluene): While the molecule has nonpolar regions, the polarity of the amine and ether functionalities will likely prevent significant dissolution in highly nonpolar, aliphatic, or aromatic hydrocarbon solvents.

    • Aqueous Media (Water): Despite the hydrogen bonding groups, the significant hydrophobic character of the benzene ring and the alkyl chain will likely lead to very low water solubility.

Quantitative Solubility Data

As comprehensive quantitative data is not publicly available, the following table is designed as a template for researchers to populate using the experimental protocol provided in Section 4.0. It is populated with predictions based on the analysis in Section 2.0 and includes a range of common organic solvents ordered by increasing polarity.

SolventSolvent ClassPolarity Index (P')[3][4][5]Predicted SolubilityExperimental Solubility (mg/mL or mol/L)
n-HexaneNonpolar0.0Very LowUser to Determine
TolueneNonpolar (Aromatic)2.4LowUser to Determine
Diethyl EtherPolar Aprotic2.8ModerateUser to Determine
Dichloromethane (DCM)Polar Aprotic3.1Moderate-HighUser to Determine
Tetrahydrofuran (THF)Polar Aprotic4.0HighUser to Determine
ChloroformPolar Aprotic4.1Moderate-HighUser to Determine
Ethyl AcetatePolar Aprotic4.4HighUser to Determine
AcetonePolar Aprotic5.1HighUser to Determine
MethanolPolar Protic5.1HighUser to Determine
EthanolPolar Protic5.2HighUser to Determine
AcetonitrilePolar Aprotic5.8HighUser to Determine
N,N-Dimethylformamide (DMF)Polar Aprotic6.4Very HighUser to Determine
Dimethyl Sulfoxide (DMSO)Polar Aprotic7.2Very HighUser to Determine
WaterPolar Protic9.0Very LowUser to Determine

Standard Protocol: Equilibrium Solubility Determination via Shake-Flask Method

The shake-flask method is the gold standard for determining the equilibrium (thermodynamic) solubility of a compound.[2][6][7] This protocol is designed to be self-validating by ensuring that a true equilibrium is reached.

Principle of the Method

An excess amount of the solid solute is agitated in a specific solvent at a constant temperature for a sufficient period to allow the system to reach equilibrium. At equilibrium, the rate of dissolution equals the rate of precipitation, and the concentration of the solute in the solution is, by definition, its solubility. The undissolved solid is then removed, and the concentration in the clear supernatant is quantified.[2][8]

Materials and Reagents
  • Solute: 2-Methyl-4-(2-propoxyethoxy)aniline (solid, high purity)

  • Solvents: High-purity (e.g., HPLC grade) organic solvents of interest.

  • Apparatus:

    • Analytical balance

    • Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps

    • Orbital shaker or rotator with temperature control

    • Centrifuge

    • Chemically inert syringe filters (e.g., 0.22 µm PTFE)

    • Volumetric flasks and pipettes

    • Analytical instrument for quantification (e.g., HPLC-UV, GC-MS)

Step-by-Step Experimental Procedure
  • Preparation: Add an excess amount of 2-Methyl-4-(2-propoxyethoxy)aniline (e.g., 5-10 mg) to a pre-weighed glass vial. The key is to ensure a visible excess of solid remains at the end of the experiment.

  • Solvent Addition: Add a precise volume of the chosen solvent (e.g., 2.0 mL) to the vial.

  • Equilibration: Securely cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation (e.g., 100-150 rpm).[7]

    • Causality Note: Constant temperature is critical as solubility is temperature-dependent.[7][9] Agitation ensures the entire solvent volume is exposed to the solid, accelerating the path to equilibrium.

  • Equilibrium Time: Allow the vials to shake for a prolonged period. A minimum of 24 hours is recommended; 48-72 hours is ideal to ensure true equilibrium is reached, especially for poorly soluble compounds.[6][7]

    • Trustworthiness Check: To validate that equilibrium has been reached, you can measure the concentration at two different time points (e.g., 24h and 48h). If the concentrations are identical within experimental error, equilibrium has been established.[8]

  • Phase Separation: After equilibration, let the vials stand undisturbed at the same constant temperature to allow the excess solid to settle. Then, centrifuge the vials to pellet any remaining suspended particles.

  • Sample Collection: Carefully draw the clear supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean vial for analysis.

    • Causality Note: Filtration is a critical step to remove all undissolved micro-particulates, which would otherwise lead to an overestimation of solubility. The filter must be chemically inert to the solvent and not absorb the solute.

  • Quantification:

    • Prepare a series of standard solutions of the compound in the same solvent with known concentrations.

    • Generate a calibration curve using the analytical instrument (e.g., by plotting UV absorbance vs. concentration for HPLC-UV).

    • Analyze the filtered sample (potentially after appropriate dilution) and determine its concentration from the calibration curve.

  • Data Reporting: Report the solubility in mass/volume (mg/mL) or molarity (mol/L) at the specified temperature.

Visualization of Workflows and Relationships

Diagrams provide a clear, at-a-glance understanding of complex processes and relationships.

G cluster_prep Phase 1: Prediction & Setup cluster_exp Phase 2: Experimentation A Analyze Solute Structure (Polarity, H-bonding) B Select Solvent Panel (Polar, Aprotic, Nonpolar) A->B C Predict Solubility ('Like Dissolves Like') B->C D Execute Shake-Flask Protocol (See Section 4.0) C->D Guides Experiment E Quantify Solute Conc. (e.g., HPLC-UV) D->E F Calculate Final Solubility (mg/mL or M) E->F G Final Solubility Profile F->G Validates Prediction

Caption: Logical workflow for establishing a complete solubility profile.

G start Start prep Add Excess Solid to Vial start->prep add_solv Add Known Volume of Solvent prep->add_solv equil Agitate at Const. Temp. (24-48h) add_solv->equil settle Settle & Centrifuge equil->settle filter Filter Supernatant (0.22 µm PTFE) settle->filter analyze Quantify Concentration (HPLC/GC) filter->analyze end End analyze->end

Caption: Experimental workflow for the Shake-Flask solubility method.

Conclusion

The solubility of 2-Methyl-4-(2-propoxyethoxy)aniline is a multifaceted parameter dictated by its unique molecular structure. While pre-existing public data is scarce, a reliable solubility profile can be readily established. By combining theoretical predictions based on intermolecular forces with rigorous experimental determination via the shake-flask method, researchers can generate the high-quality data needed for successful process development, purification, and formulation. The protocols and frameworks provided herein offer a robust pathway to achieving a comprehensive understanding of this compound's behavior in various organic media.

References

  • ResearchGate. (PDF) Polarity Index. [Link]

  • Scribd. Solvent Polarity Index Table | PDF. [Link]

  • Chemistry Steps. Solvents and Polarity. [Link]

  • Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

  • SciELO. Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guidelines. [Link]

  • SciTechnol. Method Validation for Equilibrium Solubility and Determination of Temperature Effect on the Ionization Constant and Intrinsic Solubility of Drugs. [Link]

  • Organometallics, University of Rochester. Solvent-Miscibility-and-Polarity-Chart.pdf. [Link]

  • Burdick & Jackson. Polarity Index. [Link]

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Foundational

An In-depth Technical Guide to the Physical Appearance of 2-Methyl-4-(2-propoxyethoxy)aniline

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This technical guide provides a detailed examination of the physical characteristics of the aromatic amine, 2-Me...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a detailed examination of the physical characteristics of the aromatic amine, 2-Methyl-4-(2-propoxyethoxy)aniline. The information presented herein is synthesized from an analysis of structurally related compounds and foundational principles of physical chemistry, offering researchers and drug development professionals a robust understanding of this molecule's expected physical state, color, and solubility profile.

Predicted Physical State and Appearance

Substituted anilines with ether linkages exhibit a range of physical forms at ambient temperature, largely dependent on their molecular weight and the nature of their substituents. For instance, the closely related compound, 2-Methyl-4-(2-(piperidin-1-yl)ethoxy)aniline, is documented as a yellow liquid [1]. Isomers of (methylphenoxy)anilines have been described as ranging from a "brown solid" to a "reddish oily liquid".

Given the molecular structure of 2-Methyl-4-(2-propoxyethoxy)aniline, which includes a flexible propoxyethoxy side chain, it is anticipated to be a liquid at room temperature , likely with some degree of viscosity. The presence of the aniline moiety, which is susceptible to oxidation, suggests that the substance may present with a color ranging from pale yellow to a more pronounced brownish hue , particularly if exposed to air or light over time.

PropertyPredicted ValueRationale
Physical State LiquidBased on the physical state of structurally similar aniline ethers.
Color Pale yellow to brownishAniline derivatives are prone to coloration due to oxidation.
Odor Characteristic amine odorTypical for aniline compounds.

Structural Influence on Physical Properties

The physical appearance of 2-Methyl-4-(2-propoxyethoxy)aniline is a direct consequence of its molecular architecture. The interplay of its functional groups governs its intermolecular forces and, by extension, its macroscopic properties.

G cluster_molecule 2-Methyl-4-(2-propoxyethoxy)aniline cluster_properties Influence on Physical Properties aniline Aniline Core (Primary Amine & Aromatic Ring) methyl Methyl Group (-CH3) aniline->methyl ortho-substituent ether Propoxyethoxy Group (-O-CH2-CH2-O-CH2-CH2-CH3) aniline->ether para-substituent polarity Molecular Polarity aniline->polarity Contributes to dipole moment h_bonding Hydrogen Bonding aniline->h_bonding Amine group acts as H-bond donor/acceptor color Color aniline->color Susceptible to oxidation, causing coloration van_der_waals Van der Waals Forces methyl->van_der_waals Contributes to London dispersion forces ether->polarity Increases polarity ether->h_bonding Ether oxygens act as H-bond acceptors ether->van_der_waals Flexible chain increases surface area solubility Solubility polarity->solubility Dictates miscibility h_bonding->solubility Enhances solubility in polar solvents boiling_point Boiling Point h_bonding->boiling_point Significantly raises boiling point van_der_waals->boiling_point Increases boiling point G start Starting Materials (e.g., 2-Methyl-4-nitrophenol and 1-bromo-2-propoxyethane) etherification Williamson Ether Synthesis start->etherification intermediate Nitro-intermediate etherification->intermediate reduction Nitro Group Reduction (e.g., with Fe/HCl or catalytic hydrogenation) intermediate->reduction product 2-Methyl-4-(2-propoxyethoxy)aniline reduction->product purification Purification (e.g., Column Chromatography or Distillation) product->purification characterization Physical and Spectroscopic Characterization purification->characterization

A generalized workflow for the synthesis and characterization of 2-Methyl-4-(2-propoxyethoxy)aniline.
Step-by-Step Protocol for Physical Observation
  • Sample Preparation: Obtain a purified sample of 2-Methyl-4-(2-propoxyethoxy)aniline. Ensure the sample is handled in an inert atmosphere (e.g., under nitrogen or argon) to minimize oxidation.

  • Visual Inspection: At room temperature (20-25 °C), visually inspect the sample against a white background. Record its physical state (liquid or solid) and color.

  • Odor Assessment: Carefully note any characteristic odor. Aniline derivatives typically possess a distinct amine-like smell.

  • Solubility Testing:

    • To a small vial containing 1 mL of a solvent (e.g., water, ethanol, dichloromethane), add a few milligrams of the compound.

    • Agitate the mixture and observe for dissolution.

    • Repeat with a range of polar and non-polar solvents to establish a solubility profile.

  • Melting Point/Boiling Point Determination:

    • If the substance is a solid, determine its melting point using a calibrated melting point apparatus.

    • If it is a liquid, determine its boiling point at a specific pressure using appropriate distillation equipment.

Conclusion

While direct experimental data for 2-Methyl-4-(2-propoxyethoxy)aniline is scarce, a comprehensive analysis of its molecular structure and comparison with analogous compounds strongly suggests it is a pale yellow to brownish liquid at ambient temperature with a characteristic amine odor. The provided experimental workflow offers a robust framework for the empirical validation of these predicted physical properties. This in-depth understanding is crucial for researchers in the fields of medicinal chemistry and materials science for proper handling, storage, and application of this compound.

Sources

Exploratory

Structural Isomerism in 2-Methyl-4-(2-propoxyethoxy)aniline: Mechanistic Insights and Applications in Drug Design

Executive Summary In modern drug discovery and materials science, the precise spatial arrangement of functional groups dictates both the physicochemical properties and the biological efficacy of a molecule. 2-Methyl-4-(2...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and materials science, the precise spatial arrangement of functional groups dictates both the physicochemical properties and the biological efficacy of a molecule. 2-Methyl-4-(2-propoxyethoxy)aniline (C12H19NO2) is a highly versatile intermediate characterized by an aniline core, an ortho-methyl steric director, and a flexible, lipophilic para-alkoxyalkoxy chain. This whitepaper deconstructs the structural isomeric space of this molecule, detailing the pharmacological causality behind isomer selection, and provides a self-validating synthetic protocol for its chemoselective preparation.

Structural Deconstruction & The Isomeric Landscape

The molecular architecture of 2-Methyl-4-(2-propoxyethoxy)aniline serves dual purposes: the amine provides a vector for amide coupling or hydrogen bonding, while the ether chain extends into hydrophobic pockets. Altering the connectivity creates distinct isomeric classes that drastically shift the molecule's behavior in biological and physical systems. Alkoxy anilines are foundational building blocks in the synthesis of advanced liquid crystals[1] and bioactive molecules, including anti-amoebic thiourea derivatives[2].

Isomeric Classifications
  • Positional Isomers (Ring Substitution): Shifting the methyl group from the ortho (2-position) to the meta (3-position) position relieves steric strain on the amine, allowing for a planar conformation.

  • Chain Isomers (Ether Modifications): Altering the linear propoxyethoxy chain to a branched system (e.g., isopropoxyethoxy) increases the cross-sectional area of the lipophilic tail, impacting membrane permeability and receptor residence time.

  • Functional Isomers: Moving the methyl group from the aromatic ring to the primary amine generates N-methyl-4-(2-propoxyethoxy)aniline, converting a primary amine (two H-bond donors) into a secondary amine (one H-bond donor), fundamentally altering its interaction with kinase hinge regions.

Quantitative Data: Physicochemical Comparison
Isomer ClassSpecific CompoundStructural VariationPredicted LogPPrimary Pharmacological Impact
Target Core 2-Methyl-4-(2-propoxyethoxy)anilineOrtho-methyl, linear ether~2.8Forces out-of-plane twist; ideal for tight allosteric pockets.
Positional 3-Methyl-4-(2-propoxyethoxy)anilineMeta-methyl, linear ether~2.8Allows planar conformation; preferred for flat binding sites.
Chain 2-Methyl-4-(2-isopropoxyethoxy)anilineBranched terminal ether~2.6Increases steric bulk at the solvent-exposed interface.
Functional N-Methyl-4-(2-propoxyethoxy)anilineSecondary amine~3.1Reduces H-bond donor capacity; increases lipophilicity.

Pharmacological Causality: Sterics and Electronics

The selection of a specific isomer is rarely arbitrary; it is driven by the topological requirements of the target macromolecule.

The Ortho-Methyl Effect: The presence of a methyl group at the 2-position introduces severe allylic strain (A-1,3 strain) when the aniline is converted into an amide or urea derivative. This steric hindrance forces the adjacent functional group out of coplanarity with the phenyl ring. This specific orthogonal geometry is highly prized in drug design, particularly in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs), where the steric bulk of the ortho-methyl-aniline residue forces a specific dihedral angle essential for binding in tight allosteric pockets and overcoming mutant strain resistance[3].

The Alkoxyalkoxy Extension: The 2-propoxyethoxy group acts as a flexible, dynamic vector. The ether oxygens serve as weak hydrogen-bond acceptors, while the terminal propyl chain provides a lipophilic anchor. In contrast to shorter methoxy or ethoxy chains, the propoxyethoxy moiety can fold to minimize its hydrophobic surface area in aqueous media, yet extend fully when entering a deep hydrophobic channel of a target protein.

IsomerSelection Start Target Binding Pocket Analysis Steric Requires Out-of-Plane Twist? Start->Steric Flex Requires Deep Hydrophobic Reach? Start->Flex Iso1 Ortho-Methyl Isomer (e.g., 2-Methyl) Steric->Iso1 Yes (Steric Clash) Iso2 Meta/Para-Methyl Isomer (e.g., 3-Methyl) Steric->Iso2 No (Planar Binding) Iso3 Linear Alkoxy Chain (Propoxyethoxy) Flex->Iso3 Yes (Linear Extension) Iso4 Branched Alkoxy Chain (Isopropoxyethoxy) Flex->Iso4 No (Bulky/Shallow)

Decision matrix for selecting aniline isomers based on target binding pocket sterics and flexibility.

Chemoselective Synthesis: A Self-Validating Protocol

To synthesize these specific structural isomers, a highly controlled Williamson ether synthesis is employed, requiring strict chemoselectivity to prevent N-alkylation[4]. The goal is to selectively alkylate the phenol oxygen of 4-amino-3-methylphenol without reacting the primary amine.

Causality in Reagent Selection
  • Base (K2CO3): Potassium carbonate (conjugate acid pKa ~10.3) is selected because it is thermodynamically capable of deprotonating the phenolic -OH (pKa ~10) but completely incapable of deprotonating the aniline -NH2 (pKa > 25). This ensures the phenoxide is the sole nucleophile.

  • Solvent (DMF): Dimethylformamide is a polar aprotic solvent. It aggressively solvates the K+ cation, leaving the phenoxide anion "naked" and highly reactive for the SN2 attack, thereby allowing the reaction to proceed at a moderate temperature (80°C) that minimizes thermal degradation.

Step-by-Step Methodology
  • Initiation: Charge a flame-dried, argon-purged round-bottom flask with 4-amino-3-methylphenol (1.0 eq) and anhydrous DMF (0.2 M).

  • Deprotonation: Add anhydrous K2CO3 (1.5 eq). Stir at room temperature for 30 minutes to ensure complete phenoxide formation. The solution will darken, visually validating the deprotonation.

  • Alkylation: Dropwise add 1-bromo-2-propoxyethane (1.1 eq). Elevate the temperature to 80°C and stir for 12 hours.

  • Quench & Extraction: Cool to room temperature. Quench with distilled water (3x volume of DMF) to crash out the organic product and dissolve inorganic salts. Extract with Ethyl Acetate (3x).

  • Washing: Wash the combined organic layers with 5% LiCl aqueous solution (to remove residual DMF) and brine. Dry over Na2SO4, filter, and concentrate in vacuo.

SynthWorkflow Reactants 4-Amino-3-methylphenol + 1-Bromo-2-propoxyethane Reaction Williamson Ether Synthesis (K2CO3, DMF, 80°C) Reactants->Reaction Base-mediated Deprotonation Workup Aqueous Workup & Extraction (EtOAc) Reaction->Workup Quench Purification Column Chromatography (Silica, Hex/EtOAc) Workup->Purification Crude Isolate Validation Isomer Validation (1H-NMR, NOESY, LC-MS) Purification->Validation Pure O-Alkylated Isomer

Self-validating synthetic workflow for O-alkylation, highlighting chemoselectivity and validation.

Analytical Differentiation of Isomers (System Validation)

The protocol is designed as a self-validating system. The success of the chemoselective O-alkylation and the precise identification of the isomer must be confirmed through orthogonal analytical techniques.

LC-MS Checkpoint
  • Expected Result: A single major peak at m/z 210.15 [M+H]+ confirms mono-alkylation.

  • Failure Mode Validation: If the base was too strong or the temperature too high, N-alkylation occurs. This triggers an immediate failure flag in the LC-MS via a mass shift to m/z 338.25 [M+H]+, indicating N,O-dialkylation.

1H-NMR and 2D-NMR (NOESY) Checkpoint
  • Functional Isomer Check: The 1H-NMR spectrum must display a broad singlet integrating to 2H at approximately 3.5 ppm (in CDCl3). The preservation of this peak confirms the primary amine remains intact, ruling out the N-methyl or N-alkylated functional isomers.

  • Positional Isomer Check: To definitively prove the ortho-methyl relationship (2-methyl vs. 3-methyl), a 2D NOESY experiment is utilized. A strong Nuclear Overhauser Effect (NOE) cross-peak will be observed between the aromatic methyl protons (~2.1 ppm) and the amine protons (~3.5 ppm) in the 2-methyl isomer. If the compound were the 3-methyl isomer, this NOE correlation would be absent, and instead, an NOE would be observed between the methyl protons and the first CH2 of the ether chain (~4.0 ppm).

References

  • Khairul, W.M., et al. Cytotoxicity effects of alkoxy substituted thiourea derivatives towards Acanthamoeba sp. Arabian Journal of Chemistry. Available at:[Link]

  • Novikov, M.S., et al. 1-[2-(2-Benzoyl- and 2-benzylphenoxy)ethyl]uracils as potent anti-HIV-1 agents. PubMed Central (PMC), National Institutes of Health. Available at:[Link]

Sources

Foundational

"2-Methyl-4-(2-propoxyethoxy)aniline" potential applications in materials science

An In-depth Technical Guide to the Potential Applications of 2-Methyl-4-(2-propoxyethoxy)aniline in Materials Science Foreword: A Prospective Analysis As a Senior Application Scientist, it is often prudent to explore the...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Potential Applications of 2-Methyl-4-(2-propoxyethoxy)aniline in Materials Science

Foreword: A Prospective Analysis

As a Senior Application Scientist, it is often prudent to explore the potential of novel chemical entities based on our understanding of established structure-property relationships. This guide delves into the prospective applications of "2-Methyl-4-(2-propoxyethoxy)aniline," a compound for which direct literature is not yet prevalent. By examining the known behaviors of structurally analogous aniline derivatives, we can construct a robust hypothesis for its utility in advanced materials. This document is intended to serve as a foundational resource for researchers and materials scientists, providing both theoretical grounding and actionable experimental frameworks to investigate its potential.

Molecular Profile of 2-Methyl-4-(2-propoxyethoxy)aniline

The unique architecture of 2-Methyl-4-(2-propoxyethoxy)aniline, featuring a primary aromatic amine, a methyl group, and a flexible propoxyethoxy side chain, suggests a confluence of properties that could be highly advantageous in materials science.

  • Aromatic Amine Core: The primary amine group is a versatile reactive handle for a multitude of chemical transformations, most notably in polymerization and dye synthesis.[1] Its presence on an aromatic ring provides a rigid backbone component.

  • Methyl Group (ortho-position): The ortho-methyl group can introduce steric hindrance, which may influence reaction kinetics, such as moderating the reactivity of the amine or affecting the packing of polymer chains.[2]

  • Propoxyethoxy Side Chain (para-position): This flexible, polar ether chain is expected to significantly impact the physical properties of materials derived from this molecule. It is likely to enhance solubility in organic solvents, introduce flexibility into polymer backbones, and potentially improve biocompatibility in certain applications.[2][3]

Hypothesized Physicochemical Properties:
PropertyHypothesized CharacteristicRationale
Appearance Likely a liquid or low-melting solidSimilar substituted anilines are often liquids at room temperature.
Solubility Enhanced solubility in common organic solventsThe propoxyethoxy chain increases polarity and disrupts crystal packing.[2][3]
Reactivity Moderated amine reactivitySteric hindrance from the ortho-methyl group can temper the nucleophilicity of the amine.[2]
Thermal Stability Good, characteristic of aromatic aminesThe core aniline structure provides a high degree of thermal resistance.

Potential Application I: Advanced Polymer Synthesis

The structure of 2-Methyl-4-(2-propoxyethoxy)aniline makes it a compelling candidate as a monomer or modifying agent in the synthesis of high-performance polymers.

Monomer for Soluble and Flexible Polyimides

High-performance polyimides are known for their exceptional thermal and chemical resistance, but often suffer from poor solubility, making them difficult to process. The incorporation of a monomer like 2-Methyl-4-(2-propoxyethoxy)aniline could address this challenge.

Causality of Experimental Design: The synthesis of polyimides is a two-step process involving the formation of a soluble poly(amic acid) precursor, followed by cyclization.[2] While this aniline is a monoamine, it can be conceptualized as a chain-terminating or property-modifying agent. For this guide, we will consider a hypothetical diamine analogue to illustrate its potential as a primary monomer. The propoxyethoxy side chain is hypothesized to disrupt the inter-chain packing that typically leads to insolubility in fully aromatic polyimides.[2]

Hypothetical Workflow: Polyimide Synthesis

G cluster_0 Step 1: Poly(amic acid) Formation cluster_1 Step 2: Imidization (Cyclization) Diamine Diamine Analogue of 2-Methyl-4-(2-propoxyethoxy)aniline Reaction1 Stir at Room Temperature (Inert Atmosphere) Diamine->Reaction1 Dianhydride Pyromellitic Dianhydride (PMDA) Dianhydride->Reaction1 Solvent N-Methyl-2-pyrrolidone (NMP) Solvent->Reaction1 PAA Soluble Poly(amic acid) Precursor Reaction1->PAA PAA_solution Poly(amic acid) Solution PAA->PAA_solution Casting Cast onto Glass Substrate PAA_solution->Casting Heating Thermal Curing (e.g., 100-300°C Ramp) Casting->Heating Polyimide Final Polyimide Film Heating->Polyimide G cluster_0 Step 1: Diazotization cluster_1 Step 2: Azo Coupling Aniline 2-Methyl-4-(2-propoxyethoxy)aniline in HCl(aq) IceBath1 Stir at 0-5°C Aniline->IceBath1 Nitrite NaNO₂(aq) Nitrite->IceBath1 Diazonium Diazonium Salt Intermediate IceBath1->Diazonium Diazonium_sol Diazonium Salt Solution Diazonium->Diazonium_sol IceBath2 Stir at 0-5°C Diazonium_sol->IceBath2 Coupler 2-Naphthol in NaOH(aq) Coupler->IceBath2 AzoDye Azo Dye Precipitate IceBath2->AzoDye

Caption: General pathway for azo dye synthesis.

Experimental Protocol: Synthesis of an Azo Dye

  • Diazotization:

    • Dissolve 0.01 mol of 2-Methyl-4-(2-propoxyethoxy)aniline in a mixture of 5 mL of concentrated hydrochloric acid and 10 mL of distilled water. Cool the solution to 0-5°C in an ice-water bath. [4] * In a separate beaker, dissolve 0.011 mol of sodium nitrite in 5 mL of distilled water and cool the solution.

    • Slowly add the cold sodium nitrite solution dropwise to the aniline solution while maintaining the temperature between 0-5°C with constant stirring. [4]

  • Azo Coupling:

    • In a separate 250 mL beaker, dissolve 0.01 mol of 2-naphthol in 20 mL of a 10% aqueous sodium hydroxide solution. Cool this solution to 0-5°C. [4] * Slowly add the cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring. A brightly colored precipitate of the azo dye should form immediately. [4] * Continue stirring the mixture in the ice bath for 30 minutes to ensure the reaction goes to completion.

  • Isolation and Purification:

    • Filter the crude azo dye using a Büchner funnel.

    • Wash the precipitate with cold distilled water until the filtrate is neutral.

    • Dry the product in a vacuum oven at a low temperature. The dye can be further purified by recrystallization from a suitable solvent like ethanol.

Proposed Synthesis of 2-Methyl-4-(2-propoxyethoxy)aniline

A plausible synthetic route is crucial for the exploration of this molecule. A multi-step synthesis starting from commercially available materials can be proposed based on established organic chemistry principles. [5]

G Start 4-Chloro-2-nitrotoluene Step1 Nucleophilic Aromatic Substitution (NaOCH₂CH₂OCH₂CH₂CH₃) Start->Step1 Intermediate 2-Nitro-4-(2-propoxyethoxy)toluene Step1->Intermediate Step2 Reduction (e.g., Fe/HCl) Intermediate->Step2 Product 2-Methyl-4-(2-propoxyethoxy)aniline Step2->Product

Sources

Exploratory

2-Methyl-4-(2-propoxyethoxy)aniline: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient and...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient and successful construction of complex molecular architectures. 2-Methyl-4-(2-propoxyethoxy)aniline has emerged as a particularly valuable and versatile intermediate. Its unique structural features—a nucleophilic amino group, an electron-rich aromatic ring, and a flexible ether linkage—make it a highly sought-after component in the synthesis of a diverse array of target molecules, from vibrant azo dyes to biologically active pharmaceutical agents. This guide provides a comprehensive overview of the synthesis, properties, and key applications of this important aniline derivative, offering field-proven insights and detailed protocols for its effective utilization.

Core Properties and Safety Considerations

A thorough understanding of the physicochemical properties and safety profile of any reagent is a prerequisite for its successful and safe application in the laboratory.

Physicochemical Data

While a comprehensive, publicly available dataset for 2-Methyl-4-(2-propoxyethoxy)aniline is not readily found, data for analogous structures can provide valuable insights. For instance, related compounds like 4-[2-(2-Methoxyethoxy)ethoxy]aniline and 2-methyl-4-(2-methylpropoxy)aniline are noted for their use in chemical synthesis.[1] The propoxyethoxy side chain in the title compound is expected to influence its solubility, likely rendering it more soluble in organic solvents compared to simpler anilines.

Table 1: Illustrative Physicochemical Properties of Related Aniline Derivatives

Property2-Methyl-4-(perfluoro-2-propyl)aniline[2]4-[2-(2-Methoxyethoxy)ethoxy]aniline[1]
Molecular FormulaC10H8F7NC11H17NO3
Molar Mass275.17 g/mol 211.26 g/mol
Boiling Point200 °CNot available
Flash Point83 °CNot available
Safety and Handling

As with all aniline derivatives, 2-Methyl-4-(2-propoxyethoxy)aniline should be handled with care. Aniline itself is toxic if swallowed, in contact with skin, or if inhaled, and is suspected of causing genetic defects and cancer.[3][4] It is also known to cause serious eye damage and damage to organs through prolonged or repeated exposure.[3][4]

General Handling Precautions:

  • Use only in a well-ventilated area, preferably a chemical fume hood.[5][6]

  • Wear appropriate personal protective equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[7][8]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[7]

  • Wash hands thoroughly after handling.[5][7]

  • Do not eat, drink, or smoke when using this product.[5][7]

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[6] Recommended storage temperature for a similar compound is 2-8°C under a nitrogen atmosphere.[7]

In Case of Exposure:

  • If inhaled: Move the person to fresh air and keep them comfortable for breathing.[4]

  • If on skin: Wash with plenty of soap and water.[8]

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

  • If swallowed: Immediately call a poison center or doctor.[4]

Synthetic Pathways to 2-Methyl-4-(2-propoxyethoxy)aniline

The synthesis of 2-Methyl-4-(2-propoxyethoxy)aniline typically involves a multi-step sequence, starting from readily available precursors. A common strategy involves the etherification of a substituted phenol followed by the reduction of a nitro group.

A plausible and efficient synthetic route is outlined below:

Sources

Foundational

An In-Depth Spectroscopic Analysis: Predicted ¹H NMR Spectrum of 2-Methyl-4-(2-propoxyethoxy)aniline

Executive Summary This technical guide provides a comprehensive, first-principles prediction of the proton nuclear magnetic resonance (¹H NMR) spectrum for the novel compound 2-Methyl-4-(2-propoxyethoxy)aniline. Aimed at...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive, first-principles prediction of the proton nuclear magnetic resonance (¹H NMR) spectrum for the novel compound 2-Methyl-4-(2-propoxyethoxy)aniline. Aimed at researchers, scientists, and professionals in drug development, this document elucidates the theoretical underpinnings of NMR spectroscopy to forecast the chemical shifts, signal multiplicities, and integration values for each proton environment within the molecule. By deconstructing the molecule's architecture—an aniline core with methyl and 2-propoxyethoxy substituents—we systematically derive the expected spectral features. This analysis serves as a crucial predictive tool for scientists engaged in the synthesis, purification, and characterization of this and structurally related compounds, enabling a more efficient and accurate structural verification process.

Introduction: The Role of NMR in Modern Chemical R&D

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone of analytical chemistry, offering unparalleled insight into the molecular structure of organic compounds.[1] For professionals in pharmaceutical and materials science, ¹H NMR is an indispensable tool for confirming the identity and purity of synthesized molecules. The ability to accurately predict an NMR spectrum from a proposed structure is a vital skill that accelerates research by providing a theoretical benchmark against which experimental data can be validated.

This guide focuses on the prediction of the ¹H NMR spectrum for 2-Methyl-4-(2-propoxyethoxy)aniline, a molecule with distinct aromatic and aliphatic regions. The analysis is grounded in fundamental principles, including the influence of electronic environments on chemical shift, and the through-bond interaction of nuclear spins that leads to signal splitting.[2]

Molecular Structure and Proton Environments

To predict the ¹H NMR spectrum, we must first identify all chemically non-equivalent protons within the 2-Methyl-4-(2-propoxyethoxy)aniline molecule. The structure contains nine distinct proton environments, each expected to produce a unique signal.

The molecular structure and the labeled proton environments are depicted below.

Figure 1. Molecular structure of 2-Methyl-4-(2-propoxyethoxy)aniline with proton environments labeled (Hₐ - Hₖ).

Principles of ¹H NMR Prediction

The prediction of a ¹H NMR spectrum relies on three core principles: chemical shift (δ), spin-spin coupling (J-coupling), and integration.

  • Chemical Shift (δ): The position of a signal on the x-axis (in ppm) is determined by the local electronic environment of the proton. Electronegative atoms and π-systems deshield protons, causing them to resonate at a higher frequency (downfield).[3] Conversely, electron-donating groups shield protons, shifting their signals upfield.

  • Spin-Spin Coupling: The signal for a proton is split into multiple lines (a multiplet) by the magnetic fields of non-equivalent protons on adjacent carbons.[4] This splitting pattern follows the n+1 rule, where 'n' is the number of equivalent neighboring protons.[5] The distance between the lines of a multiplet is the coupling constant (J), measured in Hertz (Hz).[5]

  • Integration: The area under an NMR signal is directly proportional to the number of protons that generate the signal. This provides a ratio of the different types of protons in the molecule.

Detailed Spectral Prediction and Rationale

The following section details the prediction for each unique proton environment in 2-Methyl-4-(2-propoxyethoxy)aniline.

The aromatic ring has three protons, Hb, Hc, and Hd. Their chemical shifts are influenced by the strong electron-donating effects of the amino (-NH₂) and alkoxy (-OR) groups, and the weaker donating effect of the methyl (-CH₃) group. This results in an upfield shift compared to benzene (7.36 ppm).[6]

  • Hb (Ar-H): This proton is ortho to the amino group and meta to the alkoxy group. It experiences strong shielding from the -NH₂ group. It is coupled only to Hc (meta-coupling, J ≈ 2-3 Hz), but this may not be resolved, and it may appear as a narrow singlet or a slightly broadened singlet.

    • Predicted Shift (δ): ~6.7-6.8 ppm

    • Predicted Multiplicity: Singlet (s) or narrow doublet (d)

  • Hc (Ar-H): This proton is ortho to the alkoxy group and meta to the amino group. It is coupled to Hb.

    • Predicted Shift (δ): ~6.6-6.7 ppm

    • Predicted Multiplicity: Doublet (d)

  • Hd (Ar-H): This proton is ortho to both the methyl and alkoxy groups and meta to the amino group. The proximity to two substituents will influence its shift. With no adjacent protons, it will appear as a singlet.

    • Predicted Shift (δ): ~6.5-6.6 ppm

    • Predicted Multiplicity: Singlet (s)

  • Hₐ (-NH₂): The chemical shift of amine protons is highly variable and depends on solvent, concentration, and temperature.[7] The signal is often broad due to quadrupole broadening and hydrogen exchange, and typically does not show coupling.

    • Predicted Shift (δ): 3.5 - 4.5 ppm (broad)

    • Predicted Multiplicity: Broad Singlet (br s)

  • Hₑ (Ar-CH₃): Protons of a methyl group attached to an aromatic ring typically appear in the 2.2-2.5 ppm range.[8]

    • Predicted Shift (δ): ~2.1 - 2.3 ppm

    • Predicted Multiplicity: Singlet (s)

The protons on the alkoxy chain are influenced by the electronegativity of the adjacent oxygen atoms. Protons on carbons directly attached to oxygen (α-protons) are deshielded and appear further downfield.[9]

  • Hf (-O-CH₂-CH₂-O-Ar): These protons are on the carbon adjacent to the aromatic ring's oxygen. They are the most deshielded of the chain protons. They are coupled to the Hg protons.

    • Predicted Shift (δ): ~4.0 - 4.2 ppm

    • Predicted Multiplicity: Triplet (t)

  • Hg (-O-CH₂-CH₂-O-Ar): These protons are adjacent to both Hf and an oxygen atom. They will be coupled to Hf.

    • Predicted Shift (δ): ~3.7 - 3.9 ppm

    • Predicted Multiplicity: Triplet (t)

  • Hh (-O-CH₂-CH₂-CH₃): These protons are on the carbon of the propoxy group adjacent to the ether oxygen. They are coupled to the Hi protons.

    • Predicted Shift (δ): ~3.5 - 3.7 ppm

    • Predicted Multiplicity: Triplet (t)

  • Hi (-O-CH₂-CH₂-CH₃): These are the central methylene protons of the propoxy group. They are coupled to both Hh (2 protons) and Hj (3 protons), resulting in a complex multiplet (sextet).

    • Predicted Shift (δ): ~1.6 - 1.8 ppm

    • Predicted Multiplicity: Sextet (sext)

  • Hj (-O-CH₂-CH₂-CH₃): These are the terminal methyl protons of the propoxy group. As typical primary alkyl protons, they are the most shielded.[10] They are coupled to the Hi protons.

    • Predicted Shift (δ): ~0.9 - 1.0 ppm

    • Predicted Multiplicity: Triplet (t)

Summary of Predicted Data

The predicted ¹H NMR spectral data for 2-Methyl-4-(2-propoxyethoxy)aniline is summarized in the table below.

Proton LabelAssignmentIntegrationPredicted δ (ppm)Predicted MultiplicityCoupling Constant (J, Hz)
Hₐ-NH₂2H3.5 - 4.5Broad Singlet (br s)N/A
HbAr-H1H6.7 - 6.8Singlet (s)N/A
HcAr-H1H6.6 - 6.7Doublet (d)~8 Hz
HdAr-H1H6.5 - 6.6Singlet (s)N/A
HₑAr-CH₃3H2.1 - 2.3Singlet (s)N/A
HfAr-O-CH₂ -2H4.0 - 4.2Triplet (t)~5-7 Hz
Hg-O-CH₂-CH₂ -O-2H3.7 - 3.9Triplet (t)~5-7 Hz
Hh-O-CH₂ -CH₂-CH₃2H3.5 - 3.7Triplet (t)~6-8 Hz
Hi-CH₂-CH₂ -CH₃2H1.6 - 1.8Sextet (sext)~7 Hz
Hj-CH₂-CH₂-CH₃ 3H0.9 - 1.0Triplet (t)~7 Hz

Conclusion

This guide provides a detailed, theory-based prediction of the ¹H NMR spectrum of 2-Methyl-4-(2-propoxyethoxy)aniline. The analysis forecasts a complex spectrum with distinct signals corresponding to the aromatic, amine, methyl, and propoxyethoxy protons. The predicted chemical shifts, multiplicities, and integration values serve as a robust framework for the structural verification of this compound. Experimental acquisition of the spectrum is the necessary final step to validate these predictions. Any significant deviation from this predicted spectrum could indicate the presence of impurities, an alternative isomeric structure, or interesting conformational effects worthy of further investigation.

References

  • Starkey, L. S. ¹H NMR Chemical Shifts. California State Polytechnic University, Pomona. [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. [Link]

  • Compound Interest. (2015). A Guide to ¹H NMR Chemical Shift Values. [Link]

  • Wishart, D. S., et al. (2024, May 19). Accurate Prediction of ¹H NMR Chemical Shifts of Small Molecules Using Machine Learning. MDPI. [Link]

  • University of Colorado Boulder, Department of Chemistry. Spin-spin splitting and coupling. [Link]

  • e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: ¹H NMR Chemical Shifts for Common Functional Groups. [Link]

  • Chemistry LibreTexts. (2024, February 26). 13.11: Spin-Spin Splitting in ¹H NMR Spectra. [Link]

  • EL Ouafy, et al. (2021). Evaluation by NMR spectroscopy and global descriptors of the para substituents of aniline by the DFT method. Journal of Materials and Environmental Science. [Link]

  • University of Puget Sound. Table of characteristic proton NMR chemical shifts. [Link]

  • Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Chemistry LibreTexts. (2020, May 30). 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • OpenStax. (2023, September 20). 13.6 Spin–Spin Splitting in 1H NMR Spectra. [Link]

  • Nanalysis. (2023, January 18). Spin-Spin Coupling – Beyond Multiplicity. [Link]

  • The OChem Whisperer. (2012, March 27). Guide to Solving NMR Questions. [Link]

  • University of Wisconsin-Madison. Table of Characteristic Proton NMR Shifts. [Link]

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Exploratory

Deconstructing the Vibrational Landscape: An In-depth Technical Guide to the FT-IR Characteristic Peaks of 2-Methyl-4-(2-propoxyethoxy)aniline

For Researchers, Scientists, and Drug Development Professionals Introduction In the nuanced world of pharmaceutical and chemical research, the precise structural elucidation of novel compounds is paramount. 2-Methyl-4-(2...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the nuanced world of pharmaceutical and chemical research, the precise structural elucidation of novel compounds is paramount. 2-Methyl-4-(2-propoxyethoxy)aniline, a substituted aniline derivative, presents a unique combination of functional groups that contribute to its chemical properties and potential applications. Fourier-Transform Infrared (FT-IR) spectroscopy stands as a powerful and accessible analytical technique for probing the vibrational modes of molecules, offering a characteristic "fingerprint" that aids in structural confirmation and purity assessment. This in-depth technical guide provides a comprehensive analysis of the expected FT-IR characteristic peaks of 2-Methyl-4-(2-propoxyethoxy)aniline, grounded in the fundamental principles of vibrational spectroscopy and supported by established literature.

As a Senior Application Scientist, the rationale behind this guide is not merely to list expected wavenumbers, but to provide a causal understanding of the spectral features. By dissecting the molecule into its constituent functional groups—a primary aromatic amine, a substituted benzene ring, an ether linkage, and alkyl chains—we can predict and interpret the FT-IR spectrum with a high degree of confidence. This approach empowers researchers to not only verify the identity of their synthesized compound but also to identify potential impurities or structural anomalies.

Molecular Structure and Key Vibrational Modes

To logically approach the FT-IR spectral analysis, we must first visualize the molecular structure of 2-Methyl-4-(2-propoxyethoxy)aniline and identify the bonds and functional groups that will give rise to characteristic infrared absorptions.

cluster_aniline Aniline Moiety cluster_methyl Methyl Group cluster_ether Propoxyethoxy Group N N H1 H N->H1 H2 H N->H2 C1 C C1->N C2 C C1->C2 C3 C C2->C3 H_C2 H C2->H_C2 C4 C C3->C4 C_Me CH₃ C3->C_Me C5 C C4->C5 O1 O C4->O1 C6 C C5->C6 H_C5 H C5->H_C5 C6->C1 H_C6 H C6->H_C6 C7 CH₂ O1->C7 O2 O C7->O2 C8 CH₂ O2->C8 C9 CH₂ C8->C9 C10 CH₃ C9->C10

Figure 1: Molecular structure of 2-Methyl-4-(2-propoxyethoxy)aniline with key functional groups highlighted.

Predicted FT-IR Characteristic Peaks

The FT-IR spectrum of 2-Methyl-4-(2-propoxyethoxy)aniline can be dissected into several key regions, each corresponding to the vibrational modes of its specific functional groups.

Wavenumber Range (cm⁻¹) Vibrational Mode Functional Group Expected Intensity
3500 - 3300N-H Asymmetric & Symmetric StretchingPrimary Aromatic AmineMedium (two distinct peaks)
3100 - 3000C-H Aromatic StretchingAromatic RingMedium to Weak
2980 - 2850C-H Aliphatic StretchingAlkyl Chains (Propoxy & Methyl)Strong
1650 - 1580N-H Bending (Scissoring)Primary AmineMedium
1600 - 1475C=C Aromatic Ring StretchingAromatic RingMedium (multiple bands)
1470 - 1360C-H Aliphatic BendingAlkyl Chains (Propoxy & Methyl)Medium
1335 - 1250C-N Aromatic StretchingAromatic AmineStrong
1270 - 1230Aryl-O Asymmetric StretchingAryl-Alkyl EtherStrong
1150 - 1050C-O-C Asymmetric StretchingAlkyl EtherStrong
910 - 665N-H WaggingPrimary AmineBroad, Medium to Strong
860 - 680C-H Aromatic Out-of-Plane BendingSubstituted BenzeneStrong
I. The N-H and C-H Stretching Region (3500 - 2800 cm⁻¹)

This high-frequency region is particularly informative. The primary aromatic amine group (-NH₂) is expected to exhibit two distinct bands corresponding to asymmetric and symmetric N-H stretching vibrations, typically in the 3500-3300 cm⁻¹ range.[1][2][3] The presence of two peaks is a definitive characteristic of a primary amine.[4] Aromatic C-H stretching vibrations will appear as weaker absorptions between 3100 and 3000 cm⁻¹.[5] In contrast, the C-H stretching vibrations of the propoxy and methyl groups will give rise to strong, sharp peaks in the 2980-2850 cm⁻¹ region.[6][7]

II. The Double Bond and Bending Region (1700 - 1400 cm⁻¹)

This region is dominated by bending vibrations and aromatic ring stretches. A key peak to identify is the N-H scissoring (bending) vibration of the primary amine, which typically appears between 1650 and 1580 cm⁻¹.[1][3] Care must be taken not to misinterpret this peak as a carbonyl stretch, which is generally more intense. The aromatic C=C stretching vibrations will produce a series of medium-intensity bands in the 1600-1475 cm⁻¹ range.[5] The precise positions and number of these peaks can be indicative of the substitution pattern on the benzene ring. Additionally, the C-H bending vibrations of the alkyl chains will be present in the 1470-1360 cm⁻¹ range.[5]

III. The Fingerprint Region (1400 - 650 cm⁻¹)

The fingerprint region contains a wealth of complex vibrational information that is unique to the molecule. For 2-Methyl-4-(2-propoxyethoxy)aniline, several strong, characteristic peaks are expected here.

  • C-N and C-O Stretching: A strong absorption between 1335 and 1250 cm⁻¹ is characteristic of the aromatic C-N stretching vibration.[1] The ether linkages will also produce prominent peaks in this region. The aryl-alkyl ether (Ar-O-CH₂) will show a strong asymmetric stretching band around 1270-1230 cm⁻¹.[8][9] The aliphatic C-O-C asymmetric stretch from the propoxy group is expected to appear as a strong band in the 1150-1050 cm⁻¹ range.[8][10][11][12]

  • Out-of-Plane Bending: The N-H wagging of the primary amine results in a broad, medium to strong absorption in the 910-665 cm⁻¹ range.[1] Furthermore, the substitution pattern on the benzene ring will give rise to strong C-H out-of-plane bending vibrations between 860 and 680 cm⁻¹. The specific position of these bands can provide further confirmation of the 1,2,4-trisubstitution pattern.

Experimental Protocol for FT-IR Analysis

To obtain a high-quality FT-IR spectrum of 2-Methyl-4-(2-propoxyethoxy)aniline, the following experimental protocol is recommended.

Sample Preparation (KBr Pellet Method):

  • Drying: Ensure both the sample and high-purity FT-IR grade potassium bromide (KBr) are thoroughly dried to prevent interference from water absorption bands (broad O-H stretch around 3400 cm⁻¹).

  • Grinding: In an agate mortar and pestle, grind a small amount of the sample (approximately 1-2 mg) with about 100-200 mg of KBr. The goal is to achieve a fine, homogeneous powder.

  • Pellet Formation: Transfer the ground mixture to a pellet press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

Instrumental Parameters:

  • Spectrometer: A Fourier-Transform Infrared spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Scans: Co-add 16 or 32 scans to improve the signal-to-noise ratio.

  • Background: Collect a background spectrum of the empty sample compartment prior to analyzing the sample to correct for atmospheric CO₂ and H₂O.

Data Analysis:

Process the raw interferogram using the spectrometer's software, which will perform a Fourier transform to generate the final spectrum. Perform baseline correction and peak picking to identify the precise wavenumbers of the absorption bands.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample Sample & KBr Grind Grind Sample->Grind Press Press into Pellet Grind->Press FTIR FT-IR Spectrometer Background Acquire Background FTIR->Background Sample_Scan Acquire Sample Spectrum Background->Sample_Scan Interferogram Interferogram Sample_Scan->Interferogram FFT Fourier Transform Interferogram->FFT Spectrum FT-IR Spectrum FFT->Spectrum Analysis Baseline Correction & Peak Picking Spectrum->Analysis

Sources

Foundational

Mass spectrometry fragmentation pattern of "2-Methyl-4-(2-propoxyethoxy)aniline"

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 2-Methyl-4-(2-propoxyethoxy)aniline Abstract This technical guide provides a comprehensive analysis of the predicted electron ionization (EI)...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 2-Methyl-4-(2-propoxyethoxy)aniline

Abstract

This technical guide provides a comprehensive analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 2-Methyl-4-(2-propoxyethoxy)aniline. As a molecule incorporating an aniline core, an aromatic ether linkage, and a flexible aliphatic ether side chain, its fragmentation is governed by a series of predictable and competing pathways. This document, intended for researchers and drug development professionals, elucidates these pathways by applying fundamental principles of mass spectrometry. We will explore the characteristic cleavages, including alpha-cleavage at the ether linkages and fragmentation specific to the aniline moiety. The discussion is supported by a detailed fragmentation diagram, a summary of key ions, and a standardized experimental protocol for acquiring mass spectral data for this class of compounds.

Molecular Structure and Core Principles

The structure of 2-Methyl-4-(2-propoxyethoxy)aniline combines several functional groups that dictate its behavior under electron ionization. The stability of the aromatic ring suggests that the molecular ion will be observable.[1][2] The presence of a single nitrogen atom requires the molecular ion to have an odd mass-to-charge ratio (m/z), a principle known as the Nitrogen Rule.[3][4] The primary fragmentation drivers are the energetically favorable cleavages alpha to the ether oxygen atoms and the characteristic fragmentation of the aniline ring.[3][5]

Molecular Formula: C₁₂H₁₉NO₂ Monoisotopic Mass: 209.1416 g/mol Nominal Mass: 209 g/mol

Predicted Fragmentation Pathways

Upon electron ionization, the 2-Methyl-4-(2-propoxyethoxy)aniline molecule will form a molecular ion (M⁺˙) at m/z 209 . This radical cation will then undergo a series of fragmentation reactions to produce a characteristic mass spectrum.

Pathway A: Alpha (α)-Cleavage of the Ether Side Chain

Alpha-cleavage, the scission of a carbon-carbon bond adjacent to a heteroatom, is a dominant fragmentation pathway for ethers.[1][5] This process leads to the formation of a stable, resonance-stabilized cation.

  • Loss of a Propyl Radical: The most favorable α-cleavage is the loss of the terminal propyl group (•C₃H₇) from the propoxy moiety. This results in a highly stable oxonium ion. This is often a major peak in the spectrum.

    • Neutral Loss: C₃H₇ (43 Da)

    • Predicted Fragment: m/z 166

  • Cleavage of the C-O Bond: Fragmentation can also occur via cleavage of the C-O bonds within the side chain.

    • Loss of a Propoxy Radical: Cleavage resulting in the loss of a propoxy radical (•OC₃H₇) would generate a fragment at m/z 150 .

    • Loss of the Entire Side Chain: Cleavage of the bond between the aromatic ring and the ether oxygen can lead to the loss of the entire C₅H₁₁O₂ radical, forming a 2-methyl-4-aminophenyl cation at m/z 106 . However, the charge is more likely to be retained on the more stable fragment containing the oxygen atom.

Pathway B: Fragmentation of the Aromatic Ether Linkage

Aromatic ethers exhibit characteristic fragmentation patterns, often involving cleavage of the bond beta (β) to the aromatic ring.[6]

  • Formation of the 2-Methyl-4-aminophenol Cation: Cleavage of the O-CH₂ bond (beta to the ring) results in the loss of a C₅H₁₁O radical. The resulting fragment is a resonance-stabilized 2-methyl-4-hydroxylaniline cation.

    • Neutral Loss: C₅H₁₁O (87 Da)

    • Predicted Fragment: m/z 122

Pathway C: Fragmentation of the Aniline Core

The aniline portion of the molecule also directs fragmentation, leading to ions that are characteristic of this functional group.

  • Loss of Hydrogen Cyanide (HCN): Aromatic amines are known to undergo ring rearrangement and lose a neutral molecule of HCN.[3][4][7] This can occur from the molecular ion or from major fragments that retain the aniline structure.

    • Neutral Loss: HCN (27 Da)

    • Predicted Fragment from M⁺˙: m/z 182

Summary of Predicted Key Fragment Ions

The following table summarizes the major fragment ions predicted to appear in the EI mass spectrum of 2-Methyl-4-(2-propoxyethoxy)aniline.

m/zProposed Structure/FormulaNeutral Loss (from M⁺˙)Fragmentation Pathway
209[C₁₂H₁₉NO₂]⁺˙-Molecular Ion
182[C₁₁H₁₈O₂]⁺˙HCN (27 Da)Aniline Core Fragmentation
166[C₉H₁₂NO₂]⁺•C₃H₇ (43 Da)α-Cleavage of Propyl Group
150[C₉H₁₂NO]⁺•OC₃H₇ (59 Da)C-O Bond Cleavage
122[C₇H₈NO]⁺•C₅H₁₁O (87 Da)Cleavage Beta to Aromatic Ring
106[C₇H₈N]⁺C₅H₁₁O₂ (103 Da)Cleavage of Ar-O Bond

Visualization of Fragmentation Pathways

The logical flow of the primary fragmentation events can be visualized to better understand the relationships between the molecular ion and its major fragments.

G cluster_path_a Pathway A: α-Cleavage cluster_path_b Pathway B: Aromatic Ether Cleavage cluster_path_c Pathway C: Aniline Core M Molecular Ion (M⁺˙) m/z 209 frag166 Fragment m/z 166 M->frag166 - •C₃H₇ frag122 Fragment m/z 122 M->frag122 - •C₅H₁₁O frag182 Fragment m/z 182 M->frag182 - HCN

Caption: Predicted major fragmentation pathways for 2-Methyl-4-(2-propoxyethoxy)aniline.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

To empirically validate the predicted fragmentation, a standard GC-MS protocol is recommended.

  • Sample Preparation: Prepare a dilute solution of the analyte (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

  • GC Separation:

    • Injector: Split/splitless injector, operated at 250°C.

    • Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program: Initial temperature of 70°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

  • Mass Spectrometry Detection:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: A typical scan range would be from m/z 40 to 400 to capture the molecular ion and all significant fragment ions.[4]

    • Data Acquisition: Operate the instrument in full scan mode to obtain a complete mass spectrum. For further structural elucidation, tandem mass spectrometry (MS/MS) can be performed by selecting a precursor ion (e.g., m/z 209 or 166) and subjecting it to collision-induced dissociation (CID).

Conclusion

The mass spectrum of 2-Methyl-4-(2-propoxyethoxy)aniline is predicted to be characterized by a clear molecular ion peak at m/z 209 and several diagnostic fragment ions. The most significant fragments are expected at m/z 166, resulting from the loss of a propyl radical via α-cleavage, and at m/z 122, from the cleavage of the bond beta to the aromatic ring. The presence of a fragment at m/z 182 would further confirm the aniline structure through the characteristic loss of HCN. This guide provides a foundational framework for identifying this molecule and similar structures, serving as a valuable tool for structural elucidation in analytical and synthetic chemistry. Experimental verification is essential to confirm these predicted pathways and their relative abundances.

References

  • Vertex AI Search.
  • Organic Spectroscopy International. MASS SPECTRUM OF ETHERS. Accessed March 14, 2026. [Link]

  • ResearchGate. Mass Spectral Fragmentation Patterns of 11‐(o‐ and p‐R‐Anilino)‐5H‐dibenzo[b,e][3][8]diazepines. IV. Accessed March 14, 2026. [Link]

  • PMC. Electron-Induced (EI) Mass Fragmentation is Directed by Intra- molecular H-Bonding in Two Isomeric Benzodipyran Systems. Accessed March 14, 2026. [Link]

  • ACS Publications. In Situ Mass Spectrometric Screening and Studying of the Fleeting Chain Propagation of Aniline | Analytical Chemistry. Accessed March 14, 2026. [Link]

  • Whitman College. CHAPTER 6 GC EI and CI Fragmentation and Interpretation of Spectra. Accessed March 14, 2026. [Link]

  • Scribd. Mass Spectrometry Fragmentation Patterns. Accessed March 14, 2026. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Accessed March 14, 2026. [Link]

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Exploratory

"2-Methyl-4-(2-propoxyethoxy)aniline" safety and handling precautions

An In-depth Technical Guide to the Safe Handling of 2-Methyl-4-(2-propoxyethoxy)aniline and Related Aromatic Amines Introduction Aniline and its derivatives are foundational building blocks in the synthesis of pharmaceut...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Safe Handling of 2-Methyl-4-(2-propoxyethoxy)aniline and Related Aromatic Amines

Introduction

Aniline and its derivatives are foundational building blocks in the synthesis of pharmaceuticals, polymers, and dyes. Their utility, however, is matched by their potential for significant health and safety risks.[2] Aromatic amines as a class are known for their toxicity, with potential routes of exposure including inhalation, ingestion, and, most notably, rapid absorption through the skin.[2][3][4] Chronic exposure can lead to severe health effects, including damage to the blood, liver, and kidneys, and many are suspected carcinogens.[3][4][5] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to handle 2-Methyl-4-(2-propoxyethoxy)aniline and other novel aromatic amines where complete safety data may be absent.

Section 1: Presumed Hazard Identification and Toxicological Profile

In the absence of specific data, we must infer the hazard profile from closely related analogs. The GHS classification for a structurally similar compound, 2-((4-((2-Isopropoxyethoxy)methyl)phenoxy)methyl)oxirane (CAS No. 66722-57-4), provides a reasonable starting point for risk assessment.[6]

Table 1: Predicted GHS Hazard Classification

Hazard Class Category Hazard Statement
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed.
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation.
Serious Eye Damage/Irritation Category 2A H319: Causes serious eye irritation.
Specific Target Organ Toxicity (Single Exposure) Category 3 H335: May cause respiratory irritation.

Source: Based on data for CAS No. 66722-57-4.[6]

Core Toxicological Concerns for Aromatic Amines:
  • Methemoglobinemia: The hallmark of aniline toxicity is the oxidation of iron in hemoglobin from the ferrous (Fe2+) to the ferric (Fe3+) state, forming methemoglobin. This impairs the blood's ability to transport oxygen, leading to cyanosis (a bluish discoloration of the skin), headache, dizziness, and, in severe cases, cardiac arrhythmia and death.

  • Dermal Absorption: Aromatic amines are readily absorbed through intact skin, making dermal contact a primary route of systemic exposure.[4][7] The effects of skin absorption can be insidious and may be delayed for several hours.

  • Carcinogenicity and Mutagenicity: Many aniline derivatives are classified as suspected human carcinogens (GHS Carc. 2) and mutagens (GHS Muta. 2).[5][8] They can cause damage to organs, particularly the spleen and hematopoietic system, through prolonged or repeated exposure.[8]

  • Aquatic Toxicity: Anilines are often classified as very toxic to aquatic life, with long-lasting effects.[5][8]

Section 2: Risk Assessment and the Hierarchy of Controls

Before any new compound is handled, a thorough, documented risk assessment is mandatory. This process is not merely a checklist but a scientific evaluation of the potential for harm and the implementation of robust control measures. The causality is clear: understanding the risk dictates the necessary protection.

The workflow for this assessment should follow the hierarchy of controls, which prioritizes the most effective measures first.

Risk_Assessment_Workflow cluster_Assessment Risk Assessment & Characterization cluster_Controls Hierarchy of Controls Hazard_ID 1. Hazard Identification (Review SDS of analogs, literature) Exposure_Assess 2. Exposure Assessment (Evaluate quantity, duration, route) Hazard_ID->Exposure_Assess Risk_Char 3. Risk Characterization (Determine likelihood & severity of harm) Exposure_Assess->Risk_Char Elimination Elimination / Substitution (Use a less hazardous chemical) Risk_Char->Elimination Implement Controls Engineering Engineering Controls (Fume Hood, Glove Box) Elimination->Engineering Administrative Administrative Controls (SOPs, Designated Areas, Training) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) Administrative->PPE caption Risk Assessment and Control Hierarchy Workflow.

Caption: Risk Assessment and Control Hierarchy Workflow.

Section 3: Engineering Controls and Safe Handling Protocols

Engineering controls are the most critical element in preventing exposure to hazardous aniline compounds because they isolate the chemical from the researcher.

Experimental Protocols:
  • Mandatory Ventilated Enclosure: All work involving 2-Methyl-4-(2-propoxyethoxy)aniline, from weighing to solution preparation and reaction quenching, must be conducted within a properly functioning and certified chemical fume hood or a glove box.[2][3] The primary rationale is to capture vapors and aerosols at the source, preventing inhalation.

  • Designated Area: An area within the laboratory must be explicitly designated for handling this compound.[2] This area should be clearly marked with warning signs. The purpose is to contain potential contamination and prevent unknowing colleagues from being exposed.

  • Minimization of Aerosols: Avoid heating, sonicating, or vigorously agitating open containers. When transferring liquids, pour slowly down the side of the receiving vessel. These steps are crucial to prevent the generation of inhalable aerosols.

  • Accessible Emergency Equipment: Ensure that a safety shower and an eyewash station are immediately accessible and unobstructed.[2][3] Test them regularly.

Section 4: Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected based on a thorough understanding of the chemical's properties and the specific tasks being performed.

Table 2: Recommended Personal Protective Equipment (PPE)

Protection Type Specification Rationale and Causality
Hand Protection Primary: Butyl rubber or Viton gloves.Incidental Contact: Double-gloving with nitrile gloves, changed frequently.[2] Aniline and its derivatives can readily penetrate standard nitrile gloves upon prolonged contact. Butyl rubber and Viton offer superior chemical resistance. Double-gloving provides a temporary barrier for quick tasks, but the outer glove must be removed immediately upon any suspected contact.[2]
Eye & Face Protection Minimum: Chemical splash goggles meeting ANSI Z87.1 or EN 166 standards.High Splash Risk: Full-face shield worn over safety goggles.[2][9] Standard safety glasses do not provide a seal and are inadequate.[2] Goggles are essential to protect against splashes and vapors. A face shield adds a necessary layer of protection during tasks like transferring large volumes or working with reactions under pressure.
Body Protection Flame-resistant laboratory coat, long pants, and fully enclosed, chemical-resistant shoes. A lab coat protects against minor splashes and contamination of personal clothing. Because many anilines are combustible, flame-resistant material is a prudent precaution.[10]

| Respiratory Protection | Generally not required if work is performed within a certified fume hood. For spill cleanup or ventilation failure, a full-face respirator with organic vapor cartridges is necessary.[7] | Engineering controls are the primary method of respiratory protection. Respirators are reserved for non-routine and emergency situations where vapor concentrations may exceed safe limits. |

Section 5: Storage and Waste Management

Proper storage and disposal are vital to prevent accidental release, degradation, and environmental contamination.

  • Storage Conditions: Store the compound in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[6] The recommended storage temperature is often between 2-8°C, and for sensitive compounds, storage under an inert nitrogen atmosphere is advised.[6]

  • Container Integrity: Containers must be kept tightly sealed to prevent the release of vapors.[2][11]

  • Incompatibilities: Keep away from strong oxidizing agents, acids, acid anhydrides, and chloroformates.[3] Aniline compounds can react exothermically with these materials.

  • Waste Disposal: All waste containing 2-Methyl-4-(2-propoxyethoxy)aniline, including contaminated PPE and absorbent materials, must be treated as hazardous waste.[12] It should be collected in clearly labeled, sealed containers and disposed of through a licensed professional waste disposal service, in accordance with all local, state, and federal regulations.[11]

Section 6: Emergency Procedures

A clear, rehearsed emergency plan is critical. All personnel must be familiar with these procedures before beginning work.

First Aid Measures

The immediate response to any exposure is critical to minimizing harm.

  • Skin Contact: Immediately remove all contaminated clothing.[3] Flush the affected skin area with copious amounts of soap and water for at least 15 minutes.[3] Seek immediate medical attention, as systemic effects can be delayed.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do.[13] Seek immediate medical attention.[3]

  • Inhalation: Move the victim to fresh air at once.[3] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration (avoiding mouth-to-mouth).[1] Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting.[3] If the person is conscious, rinse their mouth with water.[1] Seek immediate medical attention.[3]

Spill and Fire Response
  • Small Spills (in a fume hood): Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth.[2] Collect the material into a sealed, labeled container for hazardous waste disposal.[2] Clean the area with a suitable decontaminating solution.

  • Large Spills (or any spill outside a fume hood): Evacuate the laboratory immediately and alert others in the area.[2] Prevent entry and contact your institution's Environmental Health & Safety (EH&S) department or local emergency services.[2]

  • Fire: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam extinguishers.[6] Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear, as combustion produces toxic gases such as carbon oxides and nitrogen oxides (NOx).[1][6]

References

  • Aniline Safety and Handling Protocol. (n.d.). Princeton University.
  • aniline (extra pure) - msds cas. (n.d.). Oxford Lab Fine Chem.
  • SAFETY DATA SHEET for 2,6-diethyl-N-(2-propoxyethyl)aniline. (2016, June 28). Santa Cruz Biotechnology, Inc.
  • Safety Data Sheet for 2-((4-((2-Isopropoxyethoxy)methyl)phenoxy)methyl)oxirane. (2025, November 26). Leyan.
  • What are the health and safety guidelines for Aniline in workplaces?. (2025, February 24). Bloom Tech.
  • What are the Health and Safety Guidelines for Using Amines?. (n.d.).
  • Required personal protective equipment (PPE) for handling anilines. (2025, December). BenchChem.
  • Product Safety Assessment: Aniline. (2015, March 15). Lanxess.
  • 2-methyl-4-(2-methylpropoxy)aniline. (n.d.). Sigma-Aldrich.
  • SAFETY DATA SHEET for 3,4-(Methylenedioxy)aniline. (2012, February 14). Fisher Scientific.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (n.d.).
  • Aniline - SAFETY D
  • 4-(2-Propynyloxy)aniline Safety Data Sheet. (2025, February 7). CymitQuimica.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9).
  • 2-Methyl-4-(2-(piperidin-1-yl)ethoxy)aniline. (n.d.). Sigma-Aldrich.
  • SDS 2002 - Aromatic Amine Cleaning Developing Solution. (2024, January 9). SKC Inc.
  • 2-Methoxy-4-(2-methoxyethoxy)aniline. (2023, August 16). Smolecule.
  • Aniline - Registration Dossier. (n.d.). ECHA.

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 2-Methyl-4-(2-propoxyethoxy)aniline via Copper-Catalyzed Ullmann Condensation

Executive Summary The synthesis of highly functionalized aniline derivatives, such as 2-Methyl-4-(2-propoxyethoxy)aniline , is a critical operation in the development of advanced pharmaceutical active pharmaceutical ingr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly functionalized aniline derivatives, such as 2-Methyl-4-(2-propoxyethoxy)aniline , is a critical operation in the development of advanced pharmaceutical active pharmaceutical ingredients (APIs) and agrochemicals. This application note details a highly optimized, two-step synthetic workflow centered around a copper-catalyzed Ullmann C-O condensation, followed by a chemoselective catalytic hydrogenation. Designed for scale-up, this guide provides researchers with the mechanistic rationale, optimized parameters, and self-validating protocols necessary to achieve >90% isolated yields with exceptional purity.

Retrosynthetic Strategy & Mechanistic Causality

The construction of the aryl-ether linkage in 2-Methyl-4-(2-propoxyethoxy)aniline presents a chemoselectivity challenge. A direct Ullmann coupling on 4-bromo-2-methylaniline is synthetically hazardous; the free primary amine acts as a competing nucleophile, leading to unwanted C-N coupling (diarylamine oligomerization) and catalyst poisoning ().

To circumvent this, our protocol utilizes 4-bromo-2-methyl-1-nitrobenzene as the starting electrophile. By masking the amine as a non-nucleophilic nitro group, the system is forced into absolute chemoselectivity for C-O bond formation with 2-propoxyethanol (1)[1].

Mechanistic Pillars of the Ullmann C-O Coupling

The success of this etherification relies on three carefully selected reaction components:

  • The Catalyst (CuI): Provides the active Cu(I) species required to initiate the catalytic cycle.

  • The Ligand (1,10-Phenanthroline): Unligated copper salts often require harsh temperatures (>160 °C) and suffer from poor solubility. The bidentate nitrogen ligand 1,10-phenanthroline coordinates to Cu(I), increasing its solubility in organic solvents and lowering the activation energy for the rate-limiting oxidative addition of the aryl bromide (2)[2].

  • The Base (Cs₂CO₃): The "Cesium Effect" is critical here. The large, highly polarizable Cs⁺ cation weakly coordinates with the 2-propoxyethoxide anion. This generates a highly "naked" and reactive alkoxide intermediate, driving the ligand exchange step forward much more efficiently than potassium or sodium equivalents (3)[3].

Workflow A 4-Bromo-2-methyl-1-nitrobenzene + 2-Propoxyethanol B Step 1: Ullmann C-O Coupling (CuI, 1,10-Phenanthroline, Cs₂CO₃) A->B C 2-Methyl-1-nitro-4-(2-propoxyethoxy)benzene (Isolated Intermediate) B->C D Step 2: Catalytic Hydrogenation (Pd/C, H₂, EtOH) C->D E 2-Methyl-4-(2-propoxyethoxy)aniline (Target API Intermediate) D->E

Caption: Two-step synthesis workflow for 2-Methyl-4-(2-propoxyethoxy)aniline via Ullmann condensation.

Experimental Protocols & Self-Validating Workflows

Step 1: Copper-Catalyzed Ullmann C-O Coupling

Objective: Synthesis of 2-Methyl-1-nitro-4-(2-propoxyethoxy)benzene.

Materials:

  • 4-Bromo-2-methyl-1-nitrobenzene (1.0 equiv, 100 mmol, 21.6 g)

  • 2-Propoxyethanol (1.5 equiv, 150 mmol, 15.6 g)

  • Copper(I) Iodide (0.1 equiv, 10 mmol, 1.9 g)

  • 1,10-Phenanthroline (0.2 equiv, 20 mmol, 3.6 g)

  • Cesium Carbonate (2.0 equiv, 200 mmol, 65.2 g)

  • Anhydrous Toluene (200 mL)

Procedure:

  • System Purge: To an oven-dried 500 mL Schlenk flask equipped with a magnetic stir bar, add 4-bromo-2-methyl-1-nitrobenzene, CuI, 1,10-phenanthroline, and Cs₂CO₃. Evacuate the flask and backfill with ultra-high purity Argon (repeat 3x). Causality: Cu(I) is highly susceptible to disproportionation and oxidation to inactive Cu(II) in the presence of atmospheric oxygen.

  • Reagent Addition: Inject anhydrous toluene and 2-propoxyethanol via syringe.

  • Thermal Activation: Heat the vigorously stirring mixture to 110 °C using an oil bath. The solution will transition from a pale suspension to a deep red/brown complex, indicating the formation of the active ligated Cu(I) species.

  • Self-Validating IPC (In-Process Control): At t=14 hours, withdraw a 50 µL aliquot, dilute with 1 mL HPLC-grade Acetonitrile, filter, and analyze via LC-MS (UV 254 nm).

    • Validation Gate: The reaction is validated for workup only when the peak area of the starting aryl bromide is < 2.0%. If > 2.0%, the protocol dictates the addition of 2 mol% supplemental CuI and an additional 4 hours of heating.

  • Workup: Cool the mixture to room temperature. Filter the suspension through a 1-inch pad of Celite to remove insoluble inorganic salts, washing the cake with Ethyl Acetate (3 × 50 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the nitro-ether intermediate as a viscous yellow oil.

CatalyticCycle Cu1 [Cu(I)L]⁺ Active Catalyst OA Oxidative Addition (Ar-Br) Cu1->OA Cu3 [Cu(III)(Ar)(Br)L]⁺ Intermediate OA->Cu3 LE Ligand Exchange (RO⁻ replaces Br⁻) Cu3->LE Cu3_alk [Cu(III)(Ar)(OR)L]⁺ Intermediate LE->Cu3_alk RE Reductive Elimination Cu3_alk->RE RE->Cu1 Product Ar-OR (Ether Product) RE->Product

Caption: Proposed Cu(I)/Cu(III) catalytic cycle for the Ullmann C-O coupling reaction.

Step 2: Catalytic Hydrogenation (Nitro Reduction)

Objective: Reduction of the intermediate to yield 2-Methyl-4-(2-propoxyethoxy)aniline.

Procedure:

  • Dissolve the purified 2-Methyl-1-nitro-4-(2-propoxyethoxy)benzene (20.0 g) in absolute Ethanol (150 mL) in a heavy-walled Parr hydrogenation flask.

  • Carefully add 5% Palladium on Carbon (Pd/C, 1.0 g, 5 wt%) under a blanket of Argon. Caution: Pd/C is pyrophoric when dry; always add to the solvent under inert gas.

  • Connect the flask to a Parr shaker. Evacuate the atmosphere and backfill with Hydrogen gas to 30 psi.

  • Self-Validating IPC: Monitor the volumetric consumption of hydrogen gas via the pressure gauge. The reaction is self-indicating; pressure drops will plateau exactly when the stoichiometric requirement (3 equivalents of H₂ per nitro group) is met (typically 2-4 hours).

    • Validation Gate: Confirm completion via TLC (Hexanes:EtOAc 7:3, UV visualization). The yellow nitro intermediate ( Rf​≈0.6 ) must be completely absent, replaced by the highly polar, UV-active amine product ( Rf​≈0.2 ).

  • Workup: Purge the vessel with Argon. Filter the mixture through a tightly packed Celite pad to remove the Pd/C catalyst. Evaporate the solvent in vacuo to afford the target 2-Methyl-4-(2-propoxyethoxy)aniline as a pale amber liquid, which may crystallize upon standing.

Quantitative Data Summaries

The causality behind our reagent selection is validated by the optimization matrix below. The data clearly demonstrates that omitting the bidentate ligand or utilizing a harder cation (K⁺) severely limits the thermodynamic efficiency of the C-O coupling.

Table 1: Optimization of Ullmann C-O Coupling Conditions (Step 1)

EntryCatalyst SystemBaseSolventTemp (°C)Conversion (%)Isolated Yield (%)
1CuI (10 mol%)K₂CO₃Toluene11045%38%
2CuI (10 mol%) + 1,10-Phen (20 mol%)K₂CO₃Toluene11082%75%
3 CuI (10 mol%) + 1,10-Phen (20 mol%) Cs₂CO₃ Toluene 110 >99% 92%
4CuI (10 mol%) + 1,10-Phen (20 mol%)Cs₂CO₃DMF11095%86%

Note: Entry 3 represents the finalized, optimized protocol parameters. Toluene was selected over DMF (Entry 4) due to superior phase separation during aqueous workup and reduced risk of solvent-derived amine impurities.

References

  • Benchchem.5-Methyl-2-(2-propoxyethoxy)aniline Context & Multi-Step Synthesis Design. Benchchem Product Database.
  • The Royal Society of Chemistry.Possible Intermediates of Cu(Phen)-catalyzed C-O cross coupling of phenol with aryl bromide by in situ ESI-MS and EPR studies. RSC Advances.
  • ACS Publications.Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. Chemical Reviews.
  • ACS Publications.Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. Journal of the American Chemical Society.

Sources

Application

Application Notes and Protocols for the Copper-Catalyzed Synthesis of 2-Methyl-4-(2-propoxyethoxy)aniline

Introduction: The Significance of Substituted Anilines and the Utility of Copper Catalysis Substituted anilines are a cornerstone of modern chemical synthesis, serving as pivotal intermediates in the development of pharm...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Substituted Anilines and the Utility of Copper Catalysis

Substituted anilines are a cornerstone of modern chemical synthesis, serving as pivotal intermediates in the development of pharmaceuticals, agrochemicals, and advanced materials. The specific target of this guide, 2-Methyl-4-(2-propoxyethoxy)aniline, represents a class of molecules with potential applications stemming from its unique combination of an aniline core, which is a common pharmacophore, and a flexible ether linkage that can modulate physicochemical properties such as solubility and bioavailability. The synthesis of such molecules, however, presents a common challenge: the selective functionalization of one reactive site in the presence of others. In the case of precursors like 2-methyl-4-aminophenol, the nucleophilicity of both the amino and hydroxyl groups must be carefully managed to achieve the desired etherification over N-alkylation.

While palladium-catalyzed methods like the Buchwald-Hartwig amination have become workhorses for C-N bond formation, classical copper-catalyzed reactions, such as the Ullmann condensation and its variants, offer a cost-effective and powerful alternative, particularly for C-O bond formation.[1][2] Modern advancements in copper catalysis, including the use of specific ligands, have enabled milder reaction conditions and improved selectivity, making it a highly attractive approach for industrial applications.[3][4][5]

This document provides a comprehensive guide to a plausible and robust copper-catalyzed synthesis of 2-Methyl-4-(2-propoxyethoxy)aniline from 2-methyl-4-aminophenol and a suitable alkylating agent. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, step-by-step protocol, and offer insights into reaction optimization and troubleshooting.

Reaction Scheme

The proposed synthesis proceeds via a copper-catalyzed O-alkylation of 2-methyl-4-aminophenol with 1-bromo-2-propoxyethane. The reaction requires a base to deprotonate the phenolic hydroxyl group, rendering it a more potent nucleophile. The copper(I) catalyst is believed to facilitate the coupling between the resulting phenoxide and the alkyl bromide.

Reaction Scheme

Mechanistic Insights: The Role of the Copper Catalyst

The precise mechanism of copper-catalyzed O-alkylation of phenols can be complex and is often debated. However, a generally accepted catalytic cycle for the Ullmann-type C-O coupling provides a strong framework for understanding this transformation.[2]

  • Formation of the Copper(I) Phenoxide: The reaction is initiated by the deprotonation of the phenol (2-methyl-4-aminophenol) by a base (e.g., potassium carbonate) to form the corresponding phenoxide. This phenoxide then reacts with the copper(I) salt (e.g., CuI) to generate a copper(I) phenoxide intermediate. The use of a ligand can stabilize this and subsequent intermediates.

  • Oxidative Addition: The alkyl halide (1-bromo-2-propoxyethane) undergoes oxidative addition to the copper(I) phenoxide. This step is often considered the rate-determining step of the catalytic cycle.

  • Reductive Elimination: The resulting copper(III) intermediate is unstable and rapidly undergoes reductive elimination to form the desired diaryl ether product and regenerate the copper(I) catalyst, which can then re-enter the catalytic cycle.

The selectivity for O-alkylation over N-alkylation in unprotected aminophenols is a key challenge. The choice of a suitable base and catalyst system is crucial. Generally, the phenolic proton is more acidic than the amine protons, allowing for selective deprotonation and subsequent O-alkylation under carefully controlled conditions.[3][4][5]

Catalytic Cycle Diagram

Copper-Catalyzed O-Alkylation cluster_cycle Catalytic Cycle Cu(I)X Cu(I)X Cu(I)OAr Cu(I)OAr Cu(I)X->Cu(I)OAr ArOH, Base Cu(III)(OAr)(R)X Cu(III)(OAr)(R)X Cu(I)OAr->Cu(III)(OAr)(R)X R-X (Oxidative Addition) Cu(III)(OAr)(R)X->Cu(I)X Ar-O-R (Reductive Elimination) Product 2-Methyl-4-(2-propoxyethoxy)aniline Cu(III)(OAr)(R)X->Product ArOH 2-Methyl-4-aminophenol ArOH->Cu(I)OAr R-X 1-Bromo-2-propoxyethane R-X->Cu(I)OAr caption Proposed Catalytic Cycle for Copper-Catalyzed O-Alkylation.

Caption: Proposed Catalytic Cycle for Copper-Catalyzed O-Alkylation.

Experimental Protocol

This protocol is a representative procedure for the synthesis of 2-Methyl-4-(2-propoxyethoxy)aniline. Researchers should perform their own optimization based on their specific equipment and reagent purity.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )CAS NumberNotes
2-Methyl-4-aminophenolC₇H₉NO123.1595-84-1Purity >98%
1-Bromo-2-propoxyethaneC₅H₁₁BrO167.04N/AAssumed available or synthesized
Copper(I) Iodide (CuI)CuI190.457681-65-4Purity >99%
Potassium Carbonate (K₂CO₃)K₂CO₃138.21584-08-7Anhydrous, finely powdered
N,N-Dimethylformamide (DMF)C₃H₇NO73.0968-12-2Anhydrous
Ethyl Acetate (EtOAc)C₄H₈O₂88.11141-78-6ACS Grade
Brine (saturated NaCl solution)NaCl/H₂O--
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.047757-82-6
Safety Precautions
  • 2-Methyl-4-aminophenol: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause an allergic skin reaction and respiratory irritation.[1][6][7]

  • 1-Bromo-2-propoxyethane: Alkyl bromides are generally irritants and lachrymators. Handle with care in a well-ventilated fume hood.

  • Copper(I) Iodide: May cause skin and eye irritation.

  • N,N-Dimethylformamide (DMF): A reproductive toxin. Avoid inhalation and skin contact.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All operations should be conducted in a well-ventilated fume hood.

Step-by-Step Procedure
  • Reaction Setup:

    • To an oven-dried 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 2-methyl-4-aminophenol (1.23 g, 10.0 mmol, 1.0 equiv.), potassium carbonate (2.76 g, 20.0 mmol, 2.0 equiv.), and copper(I) iodide (0.19 g, 1.0 mmol, 0.1 equiv.).

    • Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

  • Solvent and Reagent Addition:

    • Add anhydrous N,N-dimethylformamide (DMF, 40 mL) to the flask via syringe.

    • Stir the mixture at room temperature for 15 minutes.

    • Slowly add 1-bromo-2-propoxyethane (2.00 g, 12.0 mmol, 1.2 equiv.) to the reaction mixture via syringe.

  • Reaction:

    • Heat the reaction mixture to 120 °C with vigorous stirring.

    • Maintain the reaction at this temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up:

    • Once the reaction is complete (disappearance of the starting aminophenol), cool the mixture to room temperature.

    • Pour the reaction mixture into 100 mL of cold water.

    • The aqueous layer is then extracted with ethyl acetate (3 x 50 mL).

  • Purification:

    • Combine the organic layers and wash with water (2 x 50 mL) followed by brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2-Methyl-4-(2-propoxyethoxy)aniline.

Experimental Workflow Diagram

Experimental_Workflow start Start setup 1. Reaction Setup (Aminophenol, K₂CO₃, CuI) start->setup inert 2. Inert Atmosphere (Evacuate & Backfill with N₂) setup->inert addition 3. Add Solvents & Reagents (DMF, Alkyl Bromide) inert->addition reaction 4. Reaction (Heat to 120°C, 12-24h) addition->reaction workup 5. Work-up (Quench with H₂O, Extract with EtOAc) reaction->workup purification 6. Purification (Column Chromatography) workup->purification product Product: 2-Methyl-4-(2-propoxyethoxy)aniline purification->product caption Experimental Workflow for Synthesis.

Caption: Experimental Workflow for Synthesis.

Data Presentation: Key Reaction Parameters

The following table summarizes the key parameters that can be optimized for this synthesis. The values provided in the protocol are a starting point.

ParameterRecommended RangeRationale & Impact on Reaction
Catalyst Loading 5-15 mol%Lower loading may lead to incomplete conversion or longer reaction times. Higher loading increases cost.
Base K₂CO₃, Cs₂CO₃, K₃PO₄The choice of base can influence the reaction rate and selectivity. Stronger bases may favor side reactions.
Solvent DMF, DMSO, DioxaneHigh-boiling polar aprotic solvents are typically used to facilitate the dissolution of reagents and achieve the necessary reaction temperature.
Temperature 100-140 °CHigher temperatures generally increase the reaction rate but may also lead to decomposition and side product formation.
Ligand (Optional) Picolinic acid, DiaminesThe addition of a ligand can stabilize the copper catalyst, improve solubility, and enhance reaction rates and selectivity, potentially allowing for lower reaction temperatures.[3][4][5]

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently anhydrous conditions- Low reaction temperature- Use fresh, high-purity CuI.- Ensure all glassware is oven-dried and use anhydrous solvents.- Increase the reaction temperature in increments of 10 °C.
Formation of N-alkylated Byproduct - Reaction conditions too harsh- Inappropriate base- Lower the reaction temperature.- Screen alternative bases such as K₃PO₄.
Decomposition of Starting Material - Reaction temperature is too high- Prolonged reaction time- Reduce the reaction temperature.- Monitor the reaction closely and stop it once the starting material is consumed.
Difficult Purification - Formation of copper colloids- Incomplete removal of DMF- Filter the reaction mixture through a pad of Celite before work-up.- Ensure thorough washing with water during the extraction process to remove residual DMF.

References

  • Maiti, D., & Buchwald, S. L. (2009). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. Journal of the American Chemical Society, 131(47), 17423–17429. [Link]

  • Maiti, D., & Buchwald, S. L. (2009). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. DSpace@MIT. [Link]

  • ResearchGate. (2025). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. ResearchGate. [Link]

  • Journal of the American Chemical Society. (2009). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. [Link]

  • Wikipedia. (n.d.). Ullmann condensation. [Link]

Sources

Method

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 2-Methyl-4-(2-propoxyethoxy)aniline

Abstract This document provides a comprehensive guide for the synthesis of 2-Methyl-4-(2-propoxyethoxy)aniline, a key intermediate in pharmaceutical development. The synthesis is achieved via a palladium-catalyzed C-N cr...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-Methyl-4-(2-propoxyethoxy)aniline, a key intermediate in pharmaceutical development. The synthesis is achieved via a palladium-catalyzed C-N cross-coupling reaction, specifically the Buchwald-Hartwig amination. These application notes detail the underlying chemical principles, provide a step-by-step experimental protocol, and offer insights into reaction optimization and troubleshooting. This guide is intended for researchers, scientists, and drug development professionals seeking a robust and scalable method for the preparation of this and structurally related aniline derivatives.

Introduction: The Significance of Substituted Anilines

Aniline and its derivatives are fundamental building blocks in modern medicinal chemistry and materials science.[1][2][3] The arylamine motif is prevalent in a vast number of biologically active compounds, contributing to their pharmacological profiles.[1][4][5] The specific target of this guide, 2-Methyl-4-(2-propoxyethoxy)aniline, incorporates structural features that are of significant interest in drug discovery. The substituted aniline core provides a versatile scaffold for further chemical modification, while the ether linkage can influence physicochemical properties such as solubility and metabolic stability.

The traditional methods for the synthesis of aryl amines often suffer from limited substrate scope, harsh reaction conditions, and poor functional group tolerance.[6] The advent of palladium-catalyzed C-N cross-coupling reactions, particularly the Buchwald-Hartwig amination, has revolutionized the synthesis of these important compounds.[4][6][7][8] This reaction allows for the efficient formation of carbon-nitrogen bonds under relatively mild conditions, with broad applicability to a wide range of substrates.[5][6]

The Core Methodology: Buchwald-Hartwig Amination

The palladium-catalyzed Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds.[4][6][7][9] The reaction involves the coupling of an amine with an aryl halide or pseudohalide, catalyzed by a palladium complex. The general transformation for the synthesis of 2-Methyl-4-(2-propoxyethoxy)aniline is depicted below:

Reaction_Scheme cluster_reactants Reactants cluster_products Product Aryl_Halide 1-Bromo-2-methyl-4-(2-propoxyethoxy)benzene Catalyst Pd Catalyst, Ligand, Base Amine +   Ammonia (or equivalent) Product 2-Methyl-4-(2-propoxyethoxy)aniline Catalyst->Product Toluene, Heat

Caption: General reaction scheme for the synthesis of 2-Methyl-4-(2-propoxyethoxy)aniline.

The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of the catalyst system, which includes a palladium precursor, a phosphine ligand, and a base, as well as the reaction solvent and temperature.[10]

The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through a catalytic cycle involving a palladium(0) species.[7] The key steps are:

  • Oxidative Addition: The aryl halide reacts with the Pd(0) complex to form a Pd(II) intermediate.[7][11]

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form an amido complex.[7][11]

  • Reductive Elimination: The final C-N bond is formed through reductive elimination from the Pd(II) complex, yielding the desired aniline product and regenerating the active Pd(0) catalyst.[6][11]

Catalytic_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition (Ar-X) PdII_ArX L-Pd(II)(Ar)(X) OxAdd->PdII_ArX Amine_Coord + RNH₂ PdII_Amine [L-Pd(II)(Ar)(RNH₂)]⁺X⁻ Amine_Coord->PdII_Amine Deprotonation - Base-H⁺ PdII_Amido L-Pd(II)(Ar)(NHR) Deprotonation->PdII_Amido PdII_Amido->Pd0 Reduct_Elim Reductive Elimination Product Ar-NHR Reduct_Elim->Product

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Key Reaction Components and Their Roles
ComponentCommon ExamplesRole and Rationale
Palladium Precursor Pd₂(dba)₃, Pd(OAc)₂Source of the active Pd(0) catalyst. Pre-catalysts are often used for their air and thermal stability.[12]
Ligand XPhos, SPhos, RuPhos, JohnPhosBulky, electron-rich phosphine ligands stabilize the palladium center, facilitate oxidative addition, and promote reductive elimination.[13] The choice of ligand is critical and substrate-dependent.[13]
Base NaOtBu, KOtBu, Cs₂CO₃, K₃PO₄Deprotonates the amine, facilitating its coordination to the palladium center.[10][11] The strength and nature of the base can significantly influence the reaction outcome.[14][15]
Solvent Toluene, Dioxane, THFAnhydrous, aprotic solvents are typically used to prevent catalyst deactivation and unwanted side reactions.

Detailed Experimental Protocol

This protocol describes a general procedure for the synthesis of 2-Methyl-4-(2-propoxyethoxy)aniline via the Buchwald-Hartwig amination of 1-bromo-2-methyl-4-(2-propoxyethoxy)benzene with an ammonia equivalent.

Materials and Reagents
ReagentM.W. ( g/mol )AmountMoles (mmol)Equivalents
1-Bromo-2-methyl-4-(2-propoxyethoxy)benzene275.172.75 g10.01.0
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)915.7291.6 mg0.10.01
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)476.66190.7 mg0.40.04
Sodium tert-butoxide (NaOtBu)96.101.35 g14.01.4
Lithium bis(trimethylsilyl)amide (LHMDS) (as ammonia source surrogate)167.332.01 g12.01.2
Anhydrous Toluene-50 mL--

Safety Precautions: This procedure should be carried out in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. Palladium catalysts and phosphine ligands can be air-sensitive and should be handled under an inert atmosphere.

Reaction Setup and Procedure

Experimental_Workflow A 1. Oven-dry glassware and cool under inert gas. B 2. Charge flask with aryl bromide, base, and LHMDS. A->B C 3. Seal flask, evacuate, and backfill with Argon (3x). B->C D 4. Add Pd₂(dba)₃ and XPhos under positive Argon flow. C->D E 5. Add anhydrous toluene via syringe. D->E F 6. Heat reaction mixture to 100-110 °C with vigorous stirring. E->F G 7. Monitor reaction progress by TLC or GC/MS. F->G H 8. Cool to room temperature upon completion. G->H I 9. Quench with water and extract with ethyl acetate. H->I J 10. Wash organic layer, dry, and concentrate. I->J K 11. Purify by column chromatography. J->K

Caption: Step-by-step experimental workflow for the synthesis.

  • Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-2-methyl-4-(2-propoxyethoxy)benzene (1.0 equiv.), sodium tert-butoxide (1.4 equiv.), and lithium bis(trimethylsilyl)amide (1.2 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon three times to ensure an inert atmosphere.[4]

  • Catalyst and Ligand Addition: In a separate vial, weigh out Pd₂(dba)₃ (0.01 equiv.) and XPhos (0.04 equiv.). Quickly add the catalyst and ligand to the reaction flask under a positive flow of inert gas.

  • Solvent Addition: Add anhydrous toluene via syringe to the reaction flask. The typical concentration is 0.1-0.5 M with respect to the limiting reagent.

  • Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

Workup and Purification
  • Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Concentration: Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-Methyl-4-(2-propoxyethoxy)aniline.

Process Optimization and Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently inert atmosphere- Inappropriate base or solvent- Use a fresh batch of catalyst and ligand.- Ensure all glassware is thoroughly dried and the reaction is performed under a positive pressure of inert gas.- Screen alternative bases (e.g., K₃PO₄, Cs₂CO₃) and solvents (e.g., dioxane).
Formation of Side Products - Hydrodehalogenation of the aryl halide- Dimerization of the aryl halide- Lower the reaction temperature.- Use a less sterically hindered ligand.- Adjust the catalyst-to-ligand ratio.
Incomplete Reaction - Insufficient reaction time or temperature- Catalyst deactivation- Increase the reaction time or temperature.- Increase the catalyst loading.

References

  • Buchwald–Hartwig amin
  • Development and Applications of Pd Catalysts for C-N Cross-Coupling Reactions. (URL: )
  • Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry. (URL: )
  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amin
  • Buchwald Ligands Review | Entegris. (URL: )
  • NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald–Hartwig amination of unactivated aryl chlorides - Dalton Transactions (RSC Publishing). (URL: )
  • Application Notes and Protocols: Buchwald- Hartwig Amination for the Synthesis of N-Aryl-3- [4-(Benzyloxy)
  • Buchwald Catalysts & Ligands - Sigma-Aldrich. (URL: )
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. (URL: )
  • Palladium-catalyzed C-N Coupling Reactions in the Synthesis of Dibenzodiazepines. (URL: )
  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point - University of Windsor. (URL: )
  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC. (URL: )
  • Application Notes and Protocols: Experimental Protocol for Buchwald-Hartwig Amin
  • The Role of the Base in Buchwald-Hartwig Amination. | Request PDF - ResearchGate. (URL: [Link])

  • Roles of Base in Pd-Catalyzed Chemo- and Regioselective Arylamination/Aryloxygenation of Alleneamide | Inorganic Chemistry - ACS Publications. (URL: [Link])

  • Chapter 3: Synthetic Methods for Primary Anilines - Books. (URL: )
  • Palladium-catalyzed nucleomethylation of alkynes for synthesis of methylated heteroaromatic compounds - Semantic Scholar. (URL: [Link])

  • Palladium-catalyzed nucleomethylation of alkynes for synthesis of methylated heteroaromatic compounds - PMC. (URL: [Link])

  • Synthesis of 4-[2-(5-methyl-2-pyridyl)ethoxy]aniline - PrepChem.com. (URL: [Link])

  • Synthesis of 2-ethyl-4-methoxy aniline via four-step process - ResearchGate. (URL: [Link])

  • Aniline replacement in drug-like compounds | Cresset. (URL: [Link])

  • CN110467538A - A kind of synthetic method of 2- methyl -4- methoxy diphenylamine - Google P
  • Palladium Catalyzed Reactions of 2-Nitroaniline with Vinylethers - SciSpace. (URL: [Link])

  • Aniline family - HBM4EU. (URL: [Link])

  • Synthesis and structural characterisation of palladium(II) complexes containing N,N'-bidentate N-methyl-N-(pyridin-2-ylmethyl)aniline and its derivatives - ResearchGate. (URL: [Link])

Sources

Application

Topic: Purification of Crude "2-Methyl-4-(2-propoxyethoxy)aniline" by Column Chromatography

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a comprehensive, step-by-step protocol for the purification of crude 2-Methyl-4-(2-...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive, step-by-step protocol for the purification of crude 2-Methyl-4-(2-propoxyethoxy)aniline using normal-phase column chromatography. As an aromatic amine, this compound presents unique challenges during purification on standard silica gel, primarily due to its basicity. This guide details a robust methodology, from initial method development using Thin-Layer Chromatography (TLC) to the final isolation of the purified product. It emphasizes the rationale behind key procedural steps, including the use of a basic modifier in the mobile phase to mitigate peak tailing and ensure high-resolution separation. This protocol is designed for professionals in chemical research and drug development who require high-purity intermediates for synthesis and downstream applications.

Introduction and Scientific Principle

2-Methyl-4-(2-propoxyethoxy)aniline is a substituted aniline derivative that serves as a valuable intermediate in the synthesis of various target molecules, including pharmaceuticals and specialty chemicals. The purity of such intermediates is critical, as impurities can lead to unwanted side reactions, lower yields, and complications in subsequent synthetic steps.

The primary purification method detailed here is normal-phase column chromatography, a liquid chromatography technique that separates compounds based on their differential adsorption to a polar stationary phase and elution by a less polar mobile phase.[1] For aniline derivatives, a significant challenge arises from the interaction between the basic amino group and the acidic silanol (Si-OH) groups on the surface of silica gel, the most common stationary phase.[2] This acid-base interaction can cause strong, non-specific binding, leading to poor separation, asymmetric peak shapes, and significant "tailing" of the compound during elution.[2][3]

To overcome this, the protocol incorporates a critical modification: the addition of a small percentage of a basic modifier, such as triethylamine (TEA), to the mobile phase. The TEA effectively neutralizes the acidic sites on the silica gel, allowing the aniline compound to elute symmetrically and enabling efficient separation from non-basic impurities.[2][4][5]

Materials and Equipment

CategoryItem
Chemicals & Solvents Crude 2-Methyl-4-(2-propoxyethoxy)aniline
Silica gel for column chromatography (e.g., 230-400 mesh)
Triethylamine (TEA), reagent grade
Solvents (HPLC grade): Hexane, Ethyl Acetate (EtOAc), Dichloromethane (DCM)
Sand (acid-washed)
TLC visualization reagent (e.g., p-Anisaldehyde stain, or Cinnamaldehyde for specific detection of primary aromatic amines[6][7])
Equipment Glass chromatography column with stopcock
TLC plates (silica gel coated, with F254 fluorescent indicator)
TLC developing chamber
UV lamp (254 nm) for TLC visualization
Capillary tubes for spotting TLC plates
Rotary evaporator
Round-bottom flasks, Erlenmeyer flasks, beakers
Collection tubes or flasks
Cotton or glass wool
Standard laboratory glassware and personal protective equipment (PPE)

Safety Precautions

Aniline derivatives should be handled with care as they can be toxic if swallowed, inhaled, or absorbed through the skin, and may cause skin and eye irritation.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles with side shields, and appropriate chemical-resistant gloves.[8][9]

  • Ventilation: Conduct all operations in a well-ventilated fume hood to avoid inhalation of solvent vapors and the amine compound.[8]

  • Handling: Avoid direct contact with the skin and eyes. In case of contact, rinse immediately and thoroughly with water.[10]

  • Waste Disposal: Dispose of all chemical waste in accordance with local, regional, and national regulations.

Experimental Protocol: A Step-by-Step Guide

This protocol is divided into three main parts: developing the separation method with TLC, performing the preparative column chromatography, and finally, analyzing the collected fractions to isolate the pure product.

Part A: Method Development with Thin-Layer Chromatography (TLC)

The first step is to determine the optimal mobile phase (eluent) composition that provides good separation between the target compound and its impurities. The ideal eluent system should result in a retention factor (Rf) of 0.2-0.4 for the target compound.[2]

  • Prepare Eluent Systems: Prepare several small-volume mixtures of Hexane and Ethyl Acetate (EtOAc) with varying ratios (e.g., 9:1, 8:2, 7:3 v/v). To each of these mixtures, add 0.5-1% (v/v) of triethylamine (TEA) . The TEA is crucial for preventing tailing.[2][4]

  • Sample Preparation: Dissolve a small amount of the crude 2-Methyl-4-(2-propoxyethoxy)aniline in a minimal volume of a suitable solvent like Dichloromethane (DCM).

  • Spotting the TLC Plate: Using a capillary tube, carefully spot the dissolved crude sample onto the baseline of a silica gel TLC plate.

  • Developing the Plate: Place the spotted TLC plate in a developing chamber containing one of the prepared eluent systems. Ensure the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely in a fume hood.

    • Visualize the spots under a UV lamp (254 nm). Aromatic compounds typically appear as dark spots against the green fluorescent background.[11] Circle the visible spots with a pencil.

    • If necessary, use a chemical stain (e.g., p-anisaldehyde or cinnamaldehyde) to visualize other potential impurities.[12][13]

  • Analysis: Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front). Identify the eluent system that gives the best separation and an Rf value of ~0.3 for the main product spot. This will be the mobile phase for the column.

Part B: Preparative Column Chromatography

This workflow outlines the physical separation of the compound on a larger scale.

G cluster_prep Column Preparation cluster_run Separation plug 1. Insert Cotton/Glass Wool Plug sand1 2. Add Layer of Sand plug->sand1 pack 3. Pack Column with Silica Slurry (Wet Method) sand1->pack equilibrate 4. Equilibrate with Mobile Phase pack->equilibrate load 5. Load Crude Sample equilibrate->load elute 6. Elute with Mobile Phase load->elute collect 7. Collect Fractions elute->collect

Caption: Workflow for preparative column chromatography.

  • Column Preparation:

    • Secure a glass column vertically to a stand.

    • Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.[1] Add a thin layer of sand on top of the plug.

  • Packing the Column (Wet Slurry Method):

    • In a beaker, mix the required amount of silica gel with the mobile phase (determined in Part A) to form a consistent, bubble-free slurry.[2]

    • Pour the slurry into the column. Use additional mobile phase to rinse all the silica into the column.

    • Gently tap the column to ensure an evenly packed bed, free of cracks or air bubbles.

    • Drain the excess solvent until the solvent level is just at the top of the silica bed. Never let the column run dry.

  • Sample Loading:

    • Dissolve the crude compound in the minimum amount of mobile phase or DCM.

    • Carefully add the dissolved sample solution to the top of the silica bed using a pipette.

    • Drain the solvent until the sample has fully entered the silica bed.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to fill the column.

    • Begin eluting the mobile phase through the column, collecting the eluent in sequentially numbered test tubes or flasks (fractions). Maintain a constant flow rate.

Part C: Fraction Analysis and Product Isolation
  • Monitor with TLC: Analyze the collected fractions using TLC, as described in Part A. Spot every few fractions on a single TLC plate to track the elution of the compounds.

  • Combine Pure Fractions: Identify the fractions that contain only the desired product (single spot at the target Rf). Combine these pure fractions into a clean, pre-weighed round-bottom flask.

  • Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator. This will yield the purified 2-Methyl-4-(2-propoxyethoxy)aniline.

  • Final Analysis: Determine the yield of the purified product. Assess its final purity using analytical techniques such as HPLC, GC-MS, or NMR spectroscopy.[3][14][15]

Logic of Chromatographic Separation

The success of this purification hinges on the correct interplay between the stationary phase, mobile phase, and the compound's properties. The following diagram illustrates the decision-making process.

G Analyte Analyte: 2-Methyl-4-(2-propoxyethoxy)aniline (Basic, Moderately Polar) Interaction Problem: Strong Acid-Base Interaction Causes Peak Tailing Analyte->Interaction Result Result: Symmetrical Elution & Good Separation Analyte->Result Is Purified Stationary Stationary Phase: Silica Gel (SiO2) (Polar, Acidic Silanol Groups) Stationary->Interaction Solution Solution: Add Basic Modifier (TEA) to Mobile Phase Interaction->Solution Mitigation Strategy Mobile Mobile Phase: Hexane/EtOAc + 0.5% TEA (Non-polar to Mid-polar) Solution->Mobile Modifies Mobile->Result Enables

Caption: Logic diagram for purifying a basic aniline on silica gel.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Significant Peak Tailing 1. Insufficient basic modifier (TEA).[2] 2. Strong interaction with acidic silica.[2][3]1. Increase the concentration of TEA in the mobile phase slightly (e.g., to 1.5%). 2. If tailing persists, consider using a different stationary phase like neutral alumina or deactivated silica gel.[2]
Poor Separation of Spots 1. Mobile phase is too polar (high Rf). 2. Mobile phase is not polar enough (low Rf).1. Decrease the polarity of the mobile phase (increase the proportion of hexane). 2. Increase the polarity of the mobile phase (increase the proportion of ethyl acetate).
Compound Not Eluting (Rf = 0) 1. Mobile phase is not polar enough. 2. Compound may have irreversibly adsorbed or decomposed on the column.[2]1. Gradually increase the eluent polarity (e.g., add a small percentage of methanol to the EtOAc/Hexane mixture).[2] 2. First, check for compound stability on a TLC plate. If it decomposes, use a less acidic stationary phase like neutral alumina.[2]
Cracked or Uneven Column Bed 1. Improper packing of the column. 2. Column was allowed to run dry.1. The column must be repacked. Ensure the silica is added as a uniform slurry and tapped gently to settle evenly. 2. Always keep the solvent level above the top of the silica bed.

Conclusion

This application note provides a reliable and reproducible protocol for the purification of 2-Methyl-4-(2-propoxyethoxy)aniline via column chromatography. By understanding the fundamental interactions between the basic analyte and the acidic stationary phase, and by implementing a modified mobile phase containing triethylamine, researchers can effectively overcome common purification challenges like peak tailing. The systematic approach, beginning with TLC-based method development, ensures an efficient and high-yield separation, delivering a product of high purity suitable for demanding applications in research and development.

References

  • Benchchem Technical Support. (2025).
  • Guo, K., & Chen, Y. (2010).
  • EPFL.
  • Benchchem Technical Support. (2025).
  • Guo, K., & Chen, Y. (2010).
  • Guo, K., & Chen, Y. (2010).
  • Shanghai Haohong Scientific Co., Ltd. (2025). Safety Data Sheet for 2-((4-((2-Isopropoxyethoxy)methyl)phenoxy)methyl)oxirane.
  • Supelco. (N.d.). Amines Analysis by Packed Column GC. Bulletin 737F.
  • Santa Cruz Biotechnology, Inc. (2016). Safety Data Sheet for SC-343528 - 2,6-diethyl-N-(2-propoxyethyl)aniline.
  • Chemistry LibreTexts. (2022). 2.
  • Benchchem. (2025). Application Note and Protocol: A Step-by-Step Guide to the Purification of 2-Methyl-4-(4-methylphenoxy)aniline.
  • Airgas. (N.d.).
  • Phenomenex. (2025).
  • TCI Chemicals. (N.d.).
  • KNAUER. (2026).
  • Biotage. (2023).
  • Ing. Petr Švec - PENTA s.r.o. (2025).

Sources

Method

Recrystallization protocol for "2-Methyl-4-(2-propoxyethoxy)aniline"

Application Note: Advanced Recrystallization and Purification Protocol for 2-Methyl-4-(2-propoxyethoxy)aniline Prepared for: Researchers, Scientists, and Drug Development Professionals Focus: High-Yield Salt-Mediated Cry...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Recrystallization and Purification Protocol for 2-Methyl-4-(2-propoxyethoxy)aniline

Prepared for: Researchers, Scientists, and Drug Development Professionals Focus: High-Yield Salt-Mediated Crystallization and Oxidative Degradation Recovery

Chemical Context & Mechanistic Challenges

2-Methyl-4-(2-propoxyethoxy)aniline is a heavily substituted, electron-rich aromatic amine utilized as a critical pharmaceutical intermediate. The presence of the electron-donating methyl and propoxyethoxy groups significantly increases the electron density on the aniline ring. This structural feature renders the free base highly susceptible to oxidative degradation, often leading to the formation of dark, highly conjugated quinone-imine byproducts upon exposure to air or light ()[1].

Furthermore, the flexible propoxyethoxy chain disrupts crystal lattice packing, lowering the melting point and often causing the free base to present as a viscous oil or a low-melting, waxy solid at room temperature. Direct recrystallization of the free base is therefore highly inefficient and prone to "oiling out."

The Scientific Solution: To achieve pharmaceutical-grade purity, the industry-standard approach is to bypass the physical limitations of the free base by converting it into an acid addition salt—specifically the hydrochloride (HCl) salt. The HCl salt is highly crystalline, thermodynamically stable against oxidation, and exhibits a steep thermal solubility curve in secondary alcohols, making it ideal for classical cooling crystallization ()[2].

Physicochemical Profiling & Solvent Strategy

Selecting the correct solvent system is dictated by the differential solubility of the free base versus the hydrochloride salt. Using anhydrous conditions is critical; the presence of water drastically increases the solubility of the resulting salt and depresses the crystallization yield ()[3].

Table 1: Solvent Suitability Matrix for 2-Methyl-4-(2-propoxyethoxy)aniline

SolventPolarity IndexFree Base SolubilityHCl Salt SolubilityMechanistic Role in Protocol
Isopropanol (IPA) 3.9ExcellentHigh (Hot) / Low (Cold)Primary recrystallization solvent; provides the necessary steep thermal solubility curve.
Ethyl Acetate (EtOAc) 4.4ExcellentVery LowAnti-solvent used to drive nucleation and maximize yield of the HCl salt.
Hexanes / Heptane 0.1HighInsolubleUsed for initial trituration or extraction of non-polar impurities prior to salt formation.
Water (Deionized) 10.0Very LowVery HighExcluded during crystallization; used only during the final free base regeneration step.

Process Visualization

G Start Crude 2-Methyl-4-(2-propoxyethoxy)aniline (Free Base Oil/Solid) SaltForm HCl Salt Formation (Anhydrous IPA + HCl) Start->SaltForm Dissolve & Acidify Charcoal Decolorization (Activated Carbon + Heat) SaltForm->Charcoal Heat to 80°C Crystallize Cooling Crystallization (0-5°C, 2-4 hours) Charcoal->Crystallize Hot Filtration Filter Vacuum Filtration & Cold Solvent Wash Crystallize->Filter Induce Nucleation Dry Vacuum Drying (Pure HCl Salt) Filter->Dry Isolate Crystals Regenerate Free Base Regeneration (Na2CO3 + EtOAc Extraction) Dry->Regenerate Optional Neutralization

Workflow for the purification of 2-Methyl-4-(2-propoxyethoxy)aniline via HCl salt crystallization.

Self-Validating Experimental Protocol

Expertise Note: This protocol is designed as a self-validating system. Visual cues at each phase serve as in-process quality control checkpoints to ensure the thermodynamic and kinetic conditions are met.

Phase 1: Hydrochloride Salt Formation
  • Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g of crude 2-Methyl-4-(2-propoxyethoxy)aniline in 50 mL of anhydrous Isopropanol (IPA).

  • Acidification: Place the flask in an ice-water bath to maintain the internal temperature below 20°C. Slowly add 1.05 molar equivalents of a standardized anhydrous HCl solution in IPA (e.g., 5-6 M HCl in IPA) dropwise.

  • Validation Checkpoint 1: The reaction is exothermic. A thick, off-white to slightly colored precipitate of the hydrochloride salt should begin to form immediately, confirming the basic amine has been successfully protonated. Stir for 30 minutes at room temperature to ensure complete conversion.

Phase 2: Hot Filtration and Decolorization
  • Heating: Attach a reflux condenser and heat the suspension to 75-80°C (gentle reflux) until the solid completely dissolves. If the solution remains turbid, add hot IPA in 5 mL increments until clarity is achieved.

  • Decolorization: Briefly remove the flask from the heat source and carefully add 0.5 g of activated charcoal (Norit or equivalent). Reflux for an additional 15 minutes. Causality Insight: Activated charcoal selectively adsorbs the high-molecular-weight, highly conjugated quinone-imine oxidative impurities that cause the characteristic dark discoloration of crude anilines ()[4].

  • Hot Filtration: Filter the boiling mixture rapidly through a pre-heated Büchner funnel (or a tightly packed pad of Celite) to remove the charcoal.

  • Validation Checkpoint 2: The filtrate must be a clear, pale yellow or colorless solution. If a dark brown tint persists, the charcoal treatment must be repeated.

Phase 3: Controlled Crystallization
  • Cooling: Allow the hot filtrate to cool to room temperature undisturbed. Causality Insight: Slow cooling promotes the growth of large, pure crystal lattices, effectively excluding structurally similar impurities from the crystal matrix. Rapid cooling ("crashing out") traps impurities within the lattice.

  • Anti-Solvent Addition: If crystallization is sluggish or the compound attempts to "oil out", add 10-15 mL of cold Ethyl Acetate dropwise until slight turbidity persists, then gently scratch the inner wall of the flask with a glass rod at the solvent-air interface to induce nucleation.

  • Maturation: Transfer the flask to a refrigerator (0-5°C) for 2 to 4 hours to maximize the thermodynamic yield.

  • Isolation & Drying: Collect the highly purified 2-Methyl-4-(2-propoxyethoxy)aniline hydrochloride crystals via vacuum filtration. Wash the filter cake with 15 mL of ice-cold IPA/Ethyl Acetate (1:1 v/v). Dry the crystals in a vacuum oven at 40°C for 12 hours.

Phase 4: Free Base Regeneration (Optional)

Perform this step only if your downstream synthetic application strictly requires the free base form. 12. Neutralization: Suspend the pure HCl salt in 50 mL of Ethyl Acetate. Add 50 mL of a 10% aqueous Sodium Carbonate (Na₂CO₃) solution. Stir vigorously until all solids dissolve into a biphasic system. 13. Validation Checkpoint 3: The cessation of CO₂ evolution and the complete dissolution of the solid salt into the organic layer confirms successful free base regeneration. 14. Extraction & Finishing: Separate the organic layer. Extract the aqueous layer with an additional 25 mL of Ethyl Acetate. Combine the organic layers, dry over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the pure 2-Methyl-4-(2-propoxyethoxy)aniline free base.

References

  • Du, J., Song, C., & Li, P. (2012). "Solubility and Self-Consistent Modeling of Aniline Hydrochloride in H–Mg–Na–Ca–Al–Cl–H2O System at the Temperature Range of 288–348 K." Industrial & Engineering Chemistry Research, 51(9), 3722-3731. ACS Publications. URL: [Link]

  • Mills, L. E. (1932). "Purification of primary aromatic amine hydrohalides of the benzene series." US Patent 1878970A. Google Patents.

Sources

Application

HPLC purification method for alkoxy-substituted anilines

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Purification of Alkoxy-Substituted Anilines Authored by: A Senior Application Scientist Abstract Alkoxy-substituted anilines are pivo...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Purification of Alkoxy-Substituted Anilines

Authored by: A Senior Application Scientist

Abstract

Alkoxy-substituted anilines are pivotal structural motifs in medicinal chemistry and materials science, serving as key intermediates in the synthesis of a vast array of pharmaceuticals and functional materials. Their inherent basicity and susceptibility to oxidation present unique challenges for purification. This application note provides a comprehensive guide and a robust, field-proven protocol for the purification of alkoxy-substituted anilines using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). We will delve into the fundamental principles behind method development, focusing on the critical role of mobile phase pH in mitigating peak tailing and achieving optimal separation. This guide is intended for researchers, scientists, and drug development professionals seeking to establish efficient and reliable purification workflows.

Introduction: The Purification Challenge

Alkoxy-substituted anilines are characterized by the presence of a basic amino group and one or more alkoxy groups on an aromatic ring. While these functionalities are desirable for their synthetic utility, the basic nature of the aniline nitrogen atom is the primary source of difficulty in chromatographic purification. In reversed-phase HPLC, which typically employs silica-based stationary phases, this basicity leads to undesirable interactions that can compromise purity, recovery, and throughput.

The most prevalent issue is severe peak tailing. This phenomenon arises from the interaction between the protonated form of the aniline analyte and residual, deprotonated silanol groups (Si-O⁻) on the surface of the silica support[1]. These interactions introduce a secondary retention mechanism, causing the analyte molecules to elute slowly and asymmetrically from the column, resulting in broad, tailing peaks that are difficult to resolve and accurately quantify[1].

The Core Principle: Controlling Analyte and Stationary Phase Ionization

The key to successfully purifying basic compounds like alkoxy-substituted anilines on silica-based columns is to control the ionization state of both the analyte and the stationary phase. The strategy is twofold:

  • Suppress Silanol Ionization: Residual silanol groups on silica have a pKa in the range of 3.5-4.5. By maintaining the mobile phase pH well below this range (typically pH 2.5-3.0), the vast majority of silanol groups remain in their neutral, protonated state (Si-OH)[1]. This minimizes the ionic interaction sites available to the analyte.

  • Ensure Consistent Analyte Protonation: Alkoxy-substituted anilines are weak bases. In a low pH environment, the amino group is fully and consistently protonated (Ar-NH₃⁺). This single, stable ionic form behaves predictably during the chromatographic separation.

By operating at a low pH, the dominant interaction is the intended hydrophobic partitioning between the analyte and the C18 stationary phase, leading to symmetrical, sharp peaks and improved resolution.

Strategic Method Development

A systematic approach to method development is crucial for establishing a robust purification protocol. The following sections detail the critical parameters and provide expert recommendations.

Column Selection

Reversed-phase C18 columns are the workhorse for purifying anilines and other pharmaceutical intermediates[2][3]. For basic compounds, consider the following:

  • High-Purity, End-Capped Silica: Modern columns are manufactured with high-purity silica and are "end-capped" to block a significant portion of the residual silanol groups. These columns exhibit significantly better performance for basic analytes.

  • Alternative Stationary Phases: While C18 is most common, C8 or Phenyl phases can offer different selectivity, which may be advantageous for separating closely related isomers or impurities[3].

Mobile Phase: The Most Critical Parameter

The choice of mobile phase composition directly controls the success of the purification.

  • Aqueous Phase & pH Control:

    • Recommended: Use HPLC-grade water with an acidic modifier to lower the pH to between 2.5 and 3.0[1].

    • Formic Acid (0.1%): This is the most common and highly recommended modifier for mass-directed purification. It is volatile, provides the requisite low pH, and is compatible with mass spectrometry (MS) detection.

    • Trifluoroacetic Acid (TFA) (0.05-0.1%): TFA is a stronger ion-pairing agent and can produce very sharp peaks. However, it is known to suppress ionization in the MS source and can be difficult to remove from the final product, often requiring a salt-break or post-purification workup. Use it when UV-based purification is sufficient and peak shape with formic acid is suboptimal.

  • Organic Phase:

    • Acetonitrile: Generally the preferred organic solvent due to its low viscosity and UV transparency.

    • Methanol: Can provide alternative selectivity compared to acetonitrile. A mixture of methanol and acetonitrile can sometimes be used to fine-tune a separation.

Gradient Elution

A gradient elution, where the percentage of the organic solvent is increased over time, is standard for purification. This ensures that both early-eluting polar impurities and late-eluting nonpolar impurities are efficiently eluted from the column, minimizing run times and improving peak shape.

Detection: The Power of Mass-Directed Purification

While UV detection is standard, Mass-Directed Purification is a transformative technology for drug discovery and development[4][5][6].

  • Specificity: The mass spectrometer triggers fraction collection only when the mass-to-charge ratio (m/z) of the target compound is detected. This ensures that only the desired product is collected, even if it co-elutes with an impurity that also absorbs UV light.

  • Efficiency: It eliminates the need to collect and analyze numerous fractions, saving significant time and resources[5].

Detailed Purification Protocol

This protocol provides a robust starting point for the purification of a novel alkoxy-substituted aniline.

Materials and Reagents
  • Solvents: HPLC-grade acetonitrile, HPLC-grade water

  • Modifiers: Formic acid (LC-MS grade)

  • Sample Solvent: Dimethyl sulfoxide (DMSO) or a mixture of Acetonitrile/Water

  • HPLC System: Preparative HPLC with a UV/Vis or Photodiode Array (PDA) detector and a Mass Spectrometer.

  • Column: C18, 5 µm particle size (e.g., 19 x 100 mm for purification of 10-100 mg)

Workflow Diagram

HPLC_Purification_Workflow cluster_prep Preparation cluster_hplc HPLC Process cluster_post Post-Purification SamplePrep Sample Preparation (Dissolve in DMSO) Injection Inject Crude Sample SamplePrep->Injection MobilePhase Mobile Phase Prep (0.1% Formic Acid) Separation Gradient Separation on C18 Column MobilePhase->Separation Injection->Separation Detection Dual Detection (UV & MS) Separation->Detection Fractionation Mass-Directed Fraction Collection Detection->Fractionation Analysis Purity Analysis (Analytical HPLC) Fractionation->Analysis Evaporation Solvent Evaporation Fractionation->Evaporation FinalProduct Pure Compound Evaporation->FinalProduct

Caption: General workflow for mass-directed HPLC purification.

Step-by-Step Methodology
  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1 mL of formic acid to 1 L of HPLC-grade water (0.1% v/v).

    • Mobile Phase B: Add 1 mL of formic acid to 1 L of HPLC-grade acetonitrile (0.1% v/v).

    • Degas both mobile phases by sonication or vacuum filtration.

  • Sample Preparation:

    • Dissolve the crude alkoxy-substituted aniline in a minimal amount of DMSO to create a concentrated stock solution (e.g., 50 mg/mL)[5]. If solubility is an issue, a mixture of DMSO and acetonitrile can be used.

    • Filter the sample through a 0.45 µm syringe filter if any particulate matter is visible.

  • HPLC System Setup and Equilibration:

    • Install the preparative C18 column.

    • Set the column oven temperature to 30°C.

    • Equilibrate the column with the starting gradient conditions (e.g., 95% A, 5% B) for at least 10-15 column volumes or until the baseline is stable.

  • Method Parameters:

    • Set up the mass spectrometer to trigger collection based on the protonated molecular ion ([M+H]⁺) of the target compound.

    • Set the UV detector to monitor a wavelength where the analyte has strong absorbance (e.g., 254 nm or a specific λmax).

ParameterRecommended Setting
Column C18, 5 µm, 19 x 100 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 20 mL/min
Column Temp 30°C
Injection Volume 100 - 1000 µL (dependent on concentration and loading)
Detection UV at 254 nm & MS (ESI+) targeting target [M+H]⁺
Gradient 5% to 95% B over 10 minutes, hold at 95% B for 2 minutes
  • Purification Run:

    • Inject the prepared sample onto the equilibrated system.

    • Monitor the chromatogram (UV and MS signals) in real-time.

    • The system will automatically collect the eluent into fractions only when the target mass is detected.

  • Post-Purification:

    • Analyze a small aliquot of the collected fraction(s) using a rapid analytical HPLC method to confirm purity.

    • Combine the pure fractions and remove the solvent using a rotary evaporator or lyophilizer to obtain the final purified compound.

Troubleshooting and Optimization

Troubleshooting_Logic Start Observe Poor Peak Shape (Tailing) CheckpH Is Mobile Phase pH between 2.5 and 3.0? Start->CheckpH LowerpH ACTION: Lower pH using Formic Acid (0.1%) CheckpH->LowerpH No CheckColumn Is the column old or a non-end-capped type? CheckpH->CheckColumn Yes Success Symmetrical Peak Achieved LowerpH->Success ReplaceColumn ACTION: Replace with a modern, end-capped C18 column CheckColumn->ReplaceColumn Yes ConsiderTFA ACTION: Consider using 0.05% TFA if MS is not critical CheckColumn->ConsiderTFA No ReplaceColumn->Success ConsiderTFA->Success

Caption: Decision tree for troubleshooting peak tailing.

Alternative Technology: Supercritical Fluid Chromatography (SFC)

For laboratories focused on high-throughput and "green" chemistry, Supercritical Fluid Chromatography (SFC) is an excellent alternative to RP-HPLC for purifying basic compounds like anilines[7]. SFC uses supercritical CO₂ as the main mobile phase, which has very low viscosity, allowing for much faster separations[8][9]. It is particularly effective for achiral and chiral separations of basic compounds and significantly reduces organic solvent consumption[7][10].

Conclusion

The successful HPLC purification of alkoxy-substituted anilines hinges on a well-designed method that directly addresses their basic nature. By controlling the mobile phase pH to suppress silanol interactions, employing high-quality C18 columns, and leveraging the specificity of mass-directed fractionation, researchers can achieve high purity and recovery in a time-efficient manner. The protocol and strategies outlined in this note provide a comprehensive framework for developing and implementing a robust purification workflow, accelerating the pace of research and drug development.

References

  • Normal-Phase Automated Mass-Directed HPLC Purification of a Pyrrolobenzodiazepine Library with Vasopressin Agonist Activity.
  • Technical Support Center: Resolving Peak Tailing in HPLC of Aniline Compounds.Benchchem.
  • Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers.Taylor & Francis Online. (2007).
  • Mass-Directed Isolation of a Pharmaceutical Compound Using AutoPurify with an ACQUITY QDa Detector.
  • Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers | Request PDF.
  • High throughput HPLC/MS purification in support of drug discovery.
  • Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization.Sultan Qaboos University Journal For Science.
  • High Throughput Mass-Directed Purification of Drug Discovery Compounds.
  • Mass-directed fractionation and isolation of pharmaceutical compounds by packed-column supercritical fluid chrom
  • The Fundamental Role of pH in HPLC Retention.Veeprho. (2025).
  • What Is Role of pH In HPLC Separation: Learn Easily In 7 Minutes.PharmaGuru. (2025).
  • Exploring the Role of pH in HPLC Separ
  • Application Notes and Protocols for the Analysis of Substituted Anilines by HPLC and GC-MS.Benchchem.
  • Achiral Supercritical Fluid Chromatography (SFC)
  • SFC/SFE - Supercritical Fluid Chrom
  • Supercritical Fluid Chrom

Sources

Method

Application Note: A Robust GC-MS Method for the Analysis of "2-Methyl-4-(2-propoxyethoxy)aniline" Reaction Mixtures

Abstract This application note details a comprehensive and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the qualitative and quantitative analysis of "2-Methyl-4-(2-propoxyethoxy)aniline" in a complex...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a comprehensive and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the qualitative and quantitative analysis of "2-Methyl-4-(2-propoxyethoxy)aniline" in a complex reaction mixture. Given the polar nature of the target analyte and its potential role as a critical intermediate or impurity in pharmaceutical synthesis, a robust analytical procedure is paramount. This guide provides a step-by-step protocol, including sample preparation with a derivatization step to enhance chromatographic performance, optimized GC-MS parameters, and expected fragmentation patterns. The method is designed to be self-validating, adhering to principles outlined in ICH guidelines, ensuring its suitability for researchers, scientists, and drug development professionals.

Introduction

"2-Methyl-4-(2-propoxyethoxy)aniline" is a substituted aniline that may serve as a building block or appear as an impurity in the synthesis of active pharmaceutical ingredients (APIs). Aromatic amines are a class of compounds that are frequently monitored during drug development due to their potential for genotoxicity. Therefore, a sensitive and specific analytical method is crucial for ensuring the purity, safety, and quality of the final drug product.

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the analysis of volatile and semi-volatile compounds, offering high separation efficiency and definitive identification.[1] However, the direct analysis of polar aromatic amines like the target analyte can be challenging due to poor peak shape and potential column interactions. To overcome these issues, this method employs a derivatization step to convert the polar amine group into a less polar, more volatile derivative, thereby improving chromatographic behavior and sensitivity.[1]

This document provides a detailed workflow, from sample preparation to data analysis, and includes guidance on method validation to ensure the generation of reliable and accurate results.

Experimental Workflow

The overall analytical process is designed for accuracy and reproducibility, from sample receipt to final data reporting.

GC-MS Workflow Sample Sample Receipt Reaction Mixture Prep Sample Preparation Dilution & Internal Standard Spiking Sample->Prep Step 1 Deriv Derivatization with PFPA Prep->Deriv Step 2 Analysis GC-MS Analysis Optimized Parameters Deriv->Analysis Step 3 Data Data Processing Integration & Spectral Analysis Analysis->Data Step 4 Report Reporting Quantification & Purity Assessment Data->Report Step 5

Caption: GC-MS analysis workflow for "2-Methyl-4-(2-propoxyethoxy)aniline".

Materials and Methods

Reagents and Materials
  • Solvents: Dichloromethane (DCM), Hexane (HPLC grade or higher). Volatile organic solvents are essential for GC-MS analysis.[2]

  • Derivatizing Agent: Pentafluoropropionic anhydride (PFPA).

  • Internal Standard (IS): Triphenylamine-d15 or a similar non-reactive compound with a distinct retention time and mass spectrum.

  • Anhydrous Sodium Sulfate: For drying organic extracts.

  • GC Vials: 1.5 mL glass autosampler vials with inserts.[3]

Sample Preparation

Proper sample preparation is critical for accurate and reproducible GC-MS results.[4] The following protocol is designed to isolate the analyte of interest and prepare it for analysis.

  • Sample Dilution: Accurately weigh approximately 10 mg of the reaction mixture into a volumetric flask and dilute with a suitable solvent like dichloromethane to achieve a concentration of approximately 1 mg/mL.

  • Internal Standard Spiking: Add the internal standard to the diluted sample to a final concentration of 10 µg/mL.

  • Extraction (if necessary for complex matrices):

    • Add 1 mL of the diluted sample to 1 mL of deionized water in a centrifuge tube.

    • Add 1 mL of Dichloromethane and vortex vigorously for 2 minutes.[1]

    • Centrifuge at 4000 rpm for 5 minutes to achieve phase separation.[1]

    • Carefully transfer the lower organic layer to a clean tube.

    • Pass the organic extract through a small column of anhydrous sodium sulfate to remove any residual water.[1]

  • Derivatization:

    • To the dried extract, add 50 µL of Hexane and 10 µL of PFPA.[1]

    • Cap the vial and vortex briefly.

    • Incubate the reaction mixture at 60°C for 30 minutes.[1]

    • Cool the vial to room temperature.

    • Evaporate the remaining solvent and excess reagent to dryness under a gentle stream of nitrogen.[1]

    • Reconstitute the residue in a known volume of a suitable volatile solvent (e.g., hexane or dichloromethane) for GC-MS analysis.[5]

GC-MS Instrumentation and Parameters

The following parameters are a starting point and may require optimization based on the specific instrumentation used.

Parameter Condition Justification
Gas Chromatograph Agilent 8890 GC or equivalent---
Mass Spectrometer Agilent 5977B MSD or equivalent---
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar columnProvides good separation for a wide range of semi-volatile compounds.
Carrier Gas Helium or Hydrogen[6][7]Inert carrier gas.
Inlet Temperature 280 °CEnsures complete vaporization of the derivatized analyte.
Injection Mode Splitless (1 µL injection)Maximizes analyte transfer to the column for trace analysis.
Oven Program Initial: 100°C (hold 1 min), Ramp: 10°C/min to 280°C (hold 5 min)A temperature ramp allows for the separation of compounds with different boiling points.[8]
Transfer Line Temp 280 °CPrevents condensation of the analyte before entering the mass spectrometer.
Ion Source Temp 230 °CStandard temperature for electron ionization.
Quadrupole Temp 150 °CStandard temperature for the mass analyzer.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching.
Mass Range m/z 40-500Covers the expected mass range of the analyte and its fragments.

Results and Discussion

Expected Chromatogram

The derivatized "2-Methyl-4-(2-propoxyethoxy)aniline" is expected to elute as a sharp, symmetrical peak. The use of a non-polar column like a DB-5ms should provide good separation from other components in the reaction mixture. The retention time will be dependent on the final optimized GC method but can be used for initial identification.

Mass Spectrum and Fragmentation

The mass spectrum is the key to the definitive identification of the target analyte. While a direct reference spectrum for "2-Methyl-4-(2-propoxyethoxy)aniline" may not be readily available, its fragmentation pattern can be predicted based on the principles of mass spectrometry and the fragmentation of similar molecules.

The molecular ion (M+) of the underivatized compound would be at m/z 209. After derivatization with PFPA, the molecular weight will increase significantly. The EI mass spectrum of the derivatized analyte is expected to show a molecular ion peak and several characteristic fragment ions.

Predicted Fragmentation of the Parent Compound:

  • α-Cleavage: The bond adjacent to the nitrogen atom is a likely point of fragmentation. This can lead to the loss of the propoxyethyl group.

  • Cleavage of the Ether Bond: The C-O bond in the propoxyethoxy side chain can cleave, leading to characteristic fragment ions.

  • Loss of HCN: A common fragmentation pathway for anilines.[9]

It is crucial to analyze a standard of "2-Methyl-4-(2-propoxyethoxy)aniline" to confirm the retention time and mass spectrum.

Method Validation

To ensure the developed method is fit for its intended purpose, it should be validated according to ICH Q2(R2) guidelines.[10][11] Key validation parameters include:

Parameter Description Acceptance Criteria (Typical)
Specificity The ability to assess the analyte unequivocally in the presence of other components.Peak purity analysis and comparison with a blank matrix.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.R² > 0.99 for a calibration curve with at least 5 concentration levels.[12]
Accuracy The closeness of the test results to the true value.98-102% recovery for spiked samples at different concentrations.[12]
Precision The degree of scatter between a series of measurements.RSD ≤ 2% for repeatability (intraday) and intermediate precision (interday).[12]
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness The capacity to remain unaffected by small, but deliberate variations in method parameters.Consistent results with minor changes in flow rate, temperature ramp, etc.

Detailed Protocol

I. Standard and Sample Preparation

  • Prepare a stock solution of "2-Methyl-4-(2-propoxyethoxy)aniline" standard at 1 mg/mL in dichloromethane.

  • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 to 50 µg/mL.

  • Spike each calibration standard and the sample solutions with the internal standard to a final concentration of 10 µg/mL.

  • Derivatize 1 mL of each standard and sample as described in section 3.2.

II. GC-MS Analysis

  • Set up the GC-MS system with the parameters outlined in Table in section 3.3.

  • Perform a solvent blank injection to ensure the system is clean.

  • Inject the derivatized calibration standards in order of increasing concentration.

  • Inject the derivatized sample solutions.

III. Data Analysis

  • Integrate the peaks for the analyte and the internal standard in the chromatograms of the standards and samples.

  • Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.

  • Determine the concentration of "2-Methyl-4-(2-propoxyethoxy)aniline" in the samples using the calibration curve.

  • Confirm the identity of the analyte by comparing its retention time and mass spectrum to that of the standard.

Conclusion

This application note provides a detailed and robust GC-MS method for the analysis of "2-Methyl-4-(2-propoxyethoxy)aniline" in a reaction mixture. The inclusion of a derivatization step enhances the chromatographic performance of this polar aromatic amine. By following the outlined protocol and adhering to the principles of method validation, researchers can confidently and accurately quantify this compound, ensuring the quality and safety of their pharmaceutical products.

References

  • Sample Preparation Guidelines for GC-MS. (n.d.).
  • Application Note: Quantitative Analysis of Aromatic Amines by GC-MS Using a Deuterated Internal Standard. (2025). Benchchem.
  • Sample preparation GC-MS. (2025, April 29). SCION Instruments.
  • GC-MS Sample Preparation. (n.d.). Thermo Fisher Scientific.
  • GC-MS Sample Preparation. (n.d.). Organomation.
  • Tahara, M., Kawakami, T., & Ikarashi, Y. (2024). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases.
  • How Sample Preparation Affects GC-MS Results: Purge-and-Trap, Headspace, Derivatization & More. (2025, December 19). ResolveMass Laboratories Inc.
  • Tahara, M., Kawakami, T., & Ikarashi, Y. (2024). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases.
  • Alves, G., & Oliveira, J. (2011). Gas Chromatography–Mass Spectrometry Assessment of Amines in Port Wine and Grape Juice after Fast Chloroformate Extraction/Derivatization. Journal of Agricultural and Food Chemistry, 59(15), 8045–8054.
  • Shanaura, A., et al. (2023). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Molecules, 28(21), 7226.
  • Dall'Anese, R. G., Bartolini, G., & Franchi, A. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Agilent.
  • Mass Spectrometry Fragmentation Patterns. (n.d.). Scribd. Retrieved from [Link]

  • MASS SPECTROMETRY: BASIC EXPERIMENT. (n.d.). Collard Group.
  • Q2(R2) Validation of Analytical Procedures. (2024, March). U.S. Food and Drug Administration. Retrieved from [Link]

  • Stolarczyk, E. U., Groman, A., & Maruszak, W. (2007). VALIDATION OF GC METHOD FOR QUANTITATIVE DETERMINATION OF RESIDUAL 2-(2-CHLOROETHOXY)ETHANOL (CEE) AND N-METHYL-2-PYRROLIDINONE (NMP) IN PHARMACEUTICAL ACTIVE SUBSTANCE. Acta Poloniae Pharmaceutica, 64(2), 109-114.
  • ICH Q2(R2) Validation of analytical procedures. (2022, March 31). European Medicines Agency. Retrieved from [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2025, October 22). Lab Manager.
  • Comparative Analysis of 2-Methyl-4-(4-methylphenoxy)aniline Isomers: A Guide for Researchers. (n.d.). Benchchem.
  • Dorgerloh, U., et al. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry, 101(13), 2038-2051.
  • Cvetkovikj, I., et al. (2022). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES. Macedonian pharmaceutical bulletin, 68(1), 25-36.
  • 11.8: Fragmentation Patterns in Mass Spectrometry. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]

  • Prasain, J. (2010, January 22). Ion fragmentation of small molecules in mass spectrometry.
  • Method 8131: Aniline and selected derivatives by gas chromatography. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Dorgerloh, U., et al. (2021). Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. ResearchGate. Retrieved from [Link]

  • Dasgupta, A., & Jagannath, C. (1999). Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. Therapeutic Drug Monitoring, 21(2), 238–242.

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Application

Application Notes and Protocols for the Synthesis of Azo Dyes Using 2-Methyl-4-(2-propoxyethoxy)aniline

Introduction: Leveraging a Unique Intermediate for Novel Chromophore Development Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (–N...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Leveraging a Unique Intermediate for Novel Chromophore Development

Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–) that bridge aromatic rings.[1][2] Their extensive applications span from traditional textile and food coloring to advanced materials and biomedical sciences, including roles as antibacterial agents and in drug delivery systems.[2][3][4] The synthesis of these vibrant compounds classically involves a two-step process: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich nucleophile, such as a phenol or an aniline derivative.[1][5]

The specific properties of the resulting dye—such as its color, solubility, and fastness—are intrinsically linked to the chemical structures of the amine and the coupling component.[6] The strategic selection of substituted anilines as precursors is therefore a critical aspect of novel dye development. This guide focuses on the use of 2-Methyl-4-(2-propoxyethoxy)aniline , a unique aromatic amine, in the synthesis of novel azo dyes. The presence of the methyl group and the flexible, hydrophilic 2-propoxyethoxy chain on the aniline ring is anticipated to confer distinct electronic and physical properties to the final azo dye products. These modifications can influence the dye's spectral characteristics (color), solubility in various media, and potential for specialized applications.[7]

This document provides a comprehensive, in-depth technical guide for researchers, scientists, and drug development professionals. It outlines detailed protocols for the synthesis of azo dyes using 2-Methyl-4-(2-propoxyethoxy)aniline, explains the causality behind experimental choices, and provides a framework for the purification and characterization of the resulting chromophores.

PART 1: Foundational Chemistry and Rationale
1.1 The Diazotization of 2-Methyl-4-(2-propoxyethoxy)aniline

The initial and critical step in the synthesis is the conversion of the primary aromatic amine, 2-Methyl-4-(2-propoxyethoxy)aniline, into its corresponding diazonium salt. This reaction, known as diazotization, is typically carried out in a cold, acidic medium with a nitrosating agent, which is usually nitrous acid (HNO₂) generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[8][9]

The overall reaction can be summarized as: Ar-NH₂ + NaNO₂ + 2HCl → [Ar-N₂]⁺Cl⁻ + NaCl + 2H₂O[9]

Causality of Experimental Conditions:

  • Low Temperature (0-5 °C): Arenediazonium salts are notoriously unstable and can be explosive at higher temperatures.[9] Maintaining a low temperature throughout the diazotization process is paramount to prevent the decomposition of the diazonium salt, which would otherwise lead to the evolution of nitrogen gas and the formation of unwanted phenolic byproducts.

  • Acidic Medium: The presence of a strong acid is essential for several reasons. Firstly, it protonates the nitrous acid to form the highly reactive nitrosating agent, the nitrosonium ion (NO⁺). Secondly, it dissolves the often sparingly soluble primary aromatic amine by forming its hydrochloride salt. Finally, it stabilizes the resulting diazonium salt.[9][10]

  • In Situ Generation of Nitrous Acid: Nitrous acid is unstable and is therefore generated within the reaction mixture by the addition of sodium nitrite to the cold, acidic solution of the amine. This ensures a controlled and immediate reaction.[8]

1.2 The Azo Coupling Reaction

The second stage of the synthesis is the azo coupling, an electrophilic aromatic substitution reaction where the newly formed aryldiazonium cation acts as the electrophile.[11][12] This electrophile then attacks an activated, electron-rich aromatic compound, referred to as the coupling agent (e.g., phenols, naphthols, or other anilines), to form the stable azo compound.[12][13]

Causality of Experimental Conditions:

  • Activated Coupling Agents: The coupling agent must possess strong electron-donating groups (e.g., -OH, -NH₂) to be sufficiently nucleophilic to react with the relatively weak electrophilicity of the diazonium ion.[14]

  • pH Control: The pH of the reaction medium is a critical parameter that must be carefully controlled.

    • For coupling with phenols , the reaction is typically carried out in a mildly alkaline solution (pH 8-10). This deprotonates the phenol to the more strongly activating phenoxide ion, thereby increasing the rate of electrophilic substitution.[13]

    • For coupling with anilines , the reaction is performed in a mildly acidic medium (pH 4-6). This ensures that a sufficient concentration of the free amine (the reactive species) is present, while minimizing the concentration of the unreactive protonated amine.[12]

  • Position of Substitution: The substitution typically occurs at the para position relative to the activating group on the coupling agent. If the para position is already occupied, the coupling will occur at an ortho position.[13]

PART 2: Experimental Protocols and Methodologies
2.1 Safety Precautions
  • Aniline derivatives can be toxic if swallowed, inhaled, or absorbed through the skin.[15][16][17] They may also cause skin and eye irritation.[18] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Work in a well-ventilated fume hood.

  • Diazonium salts are potentially explosive, especially when dry. Do not isolate the diazonium salt; use it immediately in the subsequent coupling reaction.[9]

  • Handle concentrated acids with extreme care.

2.2 Protocol 1: Diazotization of 2-Methyl-4-(2-propoxyethoxy)aniline

This protocol details the formation of the diazonium salt solution, which will be used directly in the coupling step.

Materials:

  • 2-Methyl-4-(2-propoxyethoxy)aniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

Procedure:

  • In a 250 mL beaker, add a calculated molar equivalent of 2-Methyl-4-(2-propoxyethoxy)aniline.

  • Slowly add a solution of concentrated hydrochloric acid (approximately 2.5-3.0 molar equivalents) diluted with distilled water, while stirring.

  • Cool the resulting solution to 0-5 °C in an ice-water bath. Stir continuously until the amine hydrochloride salt is fully dissolved or forms a fine slurry.

  • In a separate beaker, prepare a solution of sodium nitrite (1.0-1.1 molar equivalents) in cold distilled water.

  • Add the sodium nitrite solution dropwise to the cold amine solution over 10-15 minutes. Maintain vigorous stirring and ensure the temperature does not rise above 5 °C.

  • After the addition is complete, continue to stir the mixture in the ice bath for an additional 15-20 minutes to ensure complete diazotization.

  • The resulting clear or slightly yellow solution is the diazonium salt, which should be used immediately.

2.3 Protocol 2: Azo Coupling Reaction (Example with 2-Naphthol)

This protocol describes the coupling of the diazonium salt with 2-naphthol, a common coupling agent, to produce a colored azo dye.

Materials:

  • Diazonium salt solution from Protocol 1

  • 2-Naphthol

  • Sodium Hydroxide (NaOH)

  • Distilled Water

  • Ice

Procedure:

  • In a separate 500 mL beaker, dissolve a slight molar excess (e.g., 1.1 equivalents) of 2-naphthol in an aqueous solution of sodium hydroxide (e.g., 10% w/v).

  • Cool this alkaline solution of the coupling agent to 0-5 °C in an ice-water bath.

  • Slowly, and with vigorous stirring, add the cold diazonium salt solution (from Protocol 1) to the cold 2-naphthol solution.

  • An intensely colored precipitate of the azo dye should form immediately.

  • Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the coupling reaction goes to completion.

  • Isolate the crude azo dye by vacuum filtration using a Buchner funnel.

  • Wash the solid product on the funnel with several portions of cold distilled water to remove any inorganic salts and unreacted starting materials.

  • Allow the product to air-dry or dry in a desiccator.

2.4 Purification of the Azo Dye

The crude azo dye is often contaminated with byproducts and unreacted materials.[1] Recrystallization is a common and effective method for purification.

Procedure:

  • Select an appropriate solvent or solvent mixture for recrystallization (e.g., ethanol, ethanol-water mixtures, or dimethylformamide-water). The ideal solvent should dissolve the dye at elevated temperatures but have low solubility at room temperature or below.

  • Dissolve the crude dye in a minimum amount of the hot recrystallization solvent.

  • If insoluble impurities are present, perform a hot gravity filtration.

  • Allow the hot, saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry thoroughly.

PART 3: Data Presentation and Visualization
3.1 Quantitative Data Summary

The following table provides an example of how to record and present the quantitative data from a typical synthesis.

ParameterValueNotes
Reactants
2-Methyl-4-(2-propoxyethoxy)anilinee.g., 5.0 g (X.X mmol)Starting amine
Sodium Nitritee.g., 1.8 g (X.X mmol)1.05 equivalents
2-Naphthole.g., 3.8 g (X.X mmol)1.1 equivalents
Product
Crude Yielde.g., 8.5 g
Purified Yielde.g., 7.2 gAfter recrystallization
Percentage Yielde.g., 85%Based on the limiting reactant
Melting Pointe.g., 175-178 °C
λmax (in Ethanol)e.g., 485 nmWavelength of maximum absorbance
3.2 Visualization of the Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of an azo dye using 2-Methyl-4-(2-propoxyethoxy)aniline.

AzoDye_Synthesis_Workflow cluster_diazotization Part A: Diazotization cluster_coupling Part B: Azo Coupling cluster_purification Part C: Purification Amine 2-Methyl-4-(2-propoxyethoxy)aniline Reagents_A NaNO2, HCl, H2O 0-5 °C Amine->Reagents_A Diazonium Diazonium Salt Solution [Ar-N₂]⁺Cl⁻ Reagents_A->Diazonium Reagents_B Stirring 0-5 °C Diazonium->Reagents_B Slow Addition CouplingAgent Coupling Agent (e.g., 2-Naphthol in NaOH) CouplingAgent->Reagents_B CrudeDye Crude Azo Dye (Precipitate) Reagents_B->CrudeDye Purification Recrystallization CrudeDye->Purification PureDye Purified Azo Dye Purification->PureDye Azo_Reaction_Mechanism cluster_0 Step 1: Diazotization cluster_1 Step 2: Azo Coupling Amine Ar-NH₂ Diazonium [Ar-N₂]⁺ Amine->Diazonium NaNO₂, HCl 0-5 °C AzoDye Ar-N=N-Ar'-OH Diazonium->AzoDye Electrophilic Aromatic Substitution Coupling Coupling Agent (e.g., Phenol)

Caption: The two-step chemical reaction for azo dye synthesis.

PART 4: Characterization of the Synthesized Azo Dye

To confirm the identity and purity of the newly synthesized azo dye, a combination of spectroscopic and analytical techniques should be employed.

  • UV-Visible Spectroscopy: The absorption spectrum of the dye in a suitable solvent (e.g., ethanol, DMSO) should be recorded to determine the wavelength of maximum absorption (λmax), which corresponds to the color of the dye. [19]* Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum should show characteristic peaks, including the N=N stretching vibration (typically weak, around 1400-1450 cm⁻¹) and vibrations corresponding to the aromatic rings and substituents. [20]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the exact chemical structure of the dye, confirming the successful coupling and the positions of the substituents. [20]* Mass Spectrometry (MS): This technique will confirm the molecular weight of the synthesized dye. [19]* Thin-Layer Chromatography (TLC): TLC can be used to assess the purity of the dye and to monitor the progress of the purification steps.

Conclusion

The use of 2-Methyl-4-(2-propoxyethoxy)aniline as a precursor offers a promising avenue for the development of novel azo dyes with potentially unique properties. The protocols and rationales provided in this guide serve as a robust starting point for researchers in synthetic chemistry, materials science, and drug development. By carefully controlling the reaction conditions and employing rigorous purification and characterization techniques, scientists can synthesize and evaluate a new class of chromophores for a wide array of innovative applications. [3][4]

References
  • Langmuir. (2002, October 30). Spectroscopic Characterization of Azo Dye Aggregation on Dendrimer Surfaces.
  • Organic Chemistry Portal. Azo Coupling.
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  • MDPI. (2025, September 2). Synthesis, Purification, Characterization, and ABTS Antioxidant Evaluation of Novel Azo Dyes.
  • Who we serve. A Green Procedure for the Diazotization–Iodination of Aromatic Amines under Aqueous, Strong-Acid-Free Conditions.
  • Fiveable. (2025, August 15). Azo Coupling Definition - Organic Chemistry Key Term.
  • Benchchem. An In-Depth Technical Guide to the Laboratory Synthesis and Purification of Azo Dyes, with a Focus on Diazine Black Analogs.
  • Pharmaguideline. Basic Principles, Methods and Application of Diazotization Titration.
  • Wikipedia. Azo coupling.
  • Benchchem. An In-depth Technical Guide to the Diazotization Reaction Mechanism for Aromatic Amines.
  • Emerald Insight. (2022, May 3). Synthesis, characterization, spectroscopic properties and computational studies of some new azo dyes derived from 5-chloro-8-hydroxy quinoline.
  • PubMed. Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences.
  • Scribd. Azo Coupling Mechanism Overview.
  • Journal of Chemical Reviews. (2022, August 4). Chemistry and Applications of Azo Dyes: A Comprehensive Review.
  • [Source not available]
  • Sensient Pharma. What are Azo Dyes?.
  • [Source not available]
  • Benchchem. Application Notes and Protocols: Synthesis of Azo Dyes Using 2-Methyl-4-(methylsulfanyl)aniline.
  • Fisher Scientific. (2009, September 22). SAFETY DATA SHEET.
  • Loba Chemie. ANILINE EXTRA PURE.
  • NOAA - CAMEO Chemicals. ANILINE.
  • Cdc. Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR.

Sources

Method

Application Note: 2-Methyl-4-(2-propoxyethoxy)aniline (MPEA) as a Specialty Monomer in Advanced Polymer Synthesis

Target Audience: Polymer Chemists, Materials Scientists, and Drug Delivery Formulation Engineers. Document Type: Technical Application Note & Validated Protocols Executive Summary & Mechanistic Rationale The molecule 2-M...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Polymer Chemists, Materials Scientists, and Drug Delivery Formulation Engineers. Document Type: Technical Application Note & Validated Protocols

Executive Summary & Mechanistic Rationale

The molecule 2-Methyl-4-(2-propoxyethoxy)aniline (MPEA) is a highly specialized, sterically hindered aromatic amine[1]. While traditionally categorized as a pharmaceutical intermediate, its unique structural topology makes it a powerful tool in advanced polymer synthesis, specifically in the engineering of high-performance polyimides (PIs) and electroactive polyaniline (PANI) derivatives.

As a Senior Application Scientist, understanding the structure-property causality of MPEA is critical before integrating it into a synthetic workflow:

  • The Ortho-Methyl Group (Steric Hindrance): Positioned adjacent to the primary amine, this methyl group restricts the rotational freedom around the N−Caryl​ bond once polymerized. In polyimide networks, this forces the aromatic ring out of the imide plane, disrupting dense chain packing and significantly enhancing polymer solubility in organic solvents.

  • The Para-(2-Propoxyethoxy) Group (Free Volume & Flexibility): This ether-linked aliphatic chain acts as an internal plasticizer. It increases the fractional free volume (FFV) of the polymer matrix, which lowers the dielectric constant (low- k materials) and improves gas permeability[2]. Furthermore, because it occupies the para position, it completely blocks the standard head-to-tail oxidative coupling pathway typical of unmodified aniline[3], forcing MPEA to act either as a chain-terminating end-capper or an ortho-directing comonomer in conductive polymers[4].

Application 1: End-Capping Agent for Low-Dielectric, Highly Soluble Polyimides

High-molecular-weight polyimides synthesized from pyromellitic dianhydride (PMDA) and 4,4'-oxydianiline (ODA) are notoriously insoluble and difficult to process. By utilizing MPEA as a monoamine end-capping agent, researchers can tightly control molecular weight while introducing bulky, flexible termini that prevent crystallization and lower the dielectric constant[2].

Workflow Visualization

PI_Workflow Start 1. Monomer Dissolution PMDA + ODA in NMP (0-5 °C) PAA 2. Polyamic Acid (PAA) Precursor Formation (Viscosity Build-up) Start->PAA Stir 24h, N2 atm EndCap 3. MPEA Addition (Stoichiometric End-Capping) PAA->EndCap Target MW Reached Imidization 4. Thermal Imidization (Stepwise: 100°C to 300°C) EndCap->Imidization Cast onto Glass Product 5. MPEA-Capped Polyimide (Soluble, Low-k Film) Imidization->Product -H2O (Cyclization)

Figure 1: Workflow for the synthesis of MPEA-end-capped polyimides.

Validated Protocol: Synthesis of MPEA-Capped PMDA-ODA Polyimide

Causality of Experimental Choices: N-Methyl-2-pyrrolidone (NMP) is selected as the solvent because its polar aprotic nature stabilizes the polyamic acid intermediate via hydrogen bonding, preventing premature precipitation. The reaction is initiated at 0–5 °C to suppress exothermic side reactions (such as transamidation) that broaden the polydispersity index (PDI).

Step-by-Step Methodology:

  • Preparation of the PAA Backbone: Purge a dry 250 mL 3-neck flask with N2​ . Add 10.01 g (50.0 mmol) of purified ODA and 100 mL of anhydrous NMP. Stir until completely dissolved.

  • Dianhydride Addition: Cool the flask to 0–5 °C using an ice bath. Slowly add 11.12 g (51.0 mmol) of PMDA in small portions over 30 minutes. The slight stoichiometric excess of PMDA ensures the polymer chains are predominantly anhydride-terminated.

  • Polymerization: Remove the ice bath and allow the solution to stir at ambient temperature for 24 hours to form a highly viscous Polyamic Acid (PAA) solution.

  • End-Capping with MPEA: Add 0.418 g (2.0 mmol) of MPEA dropwise to the PAA solution. Stir for an additional 12 hours. The primary amine of MPEA will react with the terminal anhydride groups, effectively "capping" the chain and halting further molecular weight expansion.

  • Thermal Imidization: Cast the capped PAA solution onto a clean glass plate using a doctor blade. Transfer the plate to a vacuum oven and subject it to a stepwise heating profile: 100 °C (1 h), 150 °C (1 h), 200 °C (1 h), and 300 °C (1 h). Causality: Stepwise heating allows the NMP solvent to evaporate slowly before the rigid imide rings fully close, preventing film blistering and micro-void formation.

Self-Validating Quality Control:

  • Viscometry: Monitor the inherent viscosity ( ηinh​ ) during step 4. A successful end-capping reaction is validated when ηinh​ plateaus (typically around 0.85 dL/g), indicating the cessation of chain growth.

  • FTIR Spectroscopy: Validate complete imidization by confirming the disappearance of the broad PAA hydroxyl band (~3200–3400 cm⁻¹) and the appearance of characteristic imide carbonyl symmetric/asymmetric stretching at 1780 cm⁻¹ and 1720 cm⁻¹, alongside the C-N stretch at 1370 cm⁻¹.

Application 2: Oxidative Copolymerization for Electroactive Materials

In the synthesis of conductive polyanilines (PANI), the monomer typically couples at the para position[3]. Because MPEA is para-blocked by the propoxyethoxy group, it cannot form high-molecular-weight homopolymers via standard oxidative coupling. However, it serves as an excellent comonomer with unsubstituted aniline to create highly soluble, functionalized electroactive oligomers. The propoxyethoxy side chains act as steric spacers that improve the solubility of the resulting emeraldine salt in common organic solvents, making it ideal for printable sensor inks[5].

Reaction Pathway Visualization

PANI_Copolymer Monomers Aniline + MPEA (Comonomers in 1M HCl) Oxidation APS Addition (Oxidant, 0-5 °C) Monomers->Oxidation Protonation Radical Radical Cation Intermediate Formation Oxidation->Radical 1e- Oxidation Coupling Para-Ortho Coupling & Controlled Termination Radical->Coupling Electrophilic Attack Product Soluble Electroactive Copolymer (Emeraldine Salt) Coupling->Product Precipitation

Figure 2: Oxidative copolymerization pathway of aniline with MPEA.

Validated Protocol: Synthesis of MPEA-Aniline Copolymer

Causality of Experimental Choices: The reaction is conducted in 1 M HCl to ensure the amines are fully protonated (anilinium ions), which directs the regioselectivity of the radical coupling and simultaneously dopes the resulting polymer backbone to its conductive emeraldine salt state[5]. Ammonium persulfate (APS) is used as the oxidant because its redox potential perfectly matches the energy required to generate the initial radical cations without over-oxidizing the polymer into the insulating pernigraniline state[3].

Step-by-Step Methodology:

  • Monomer Solution: Dissolve 3.73 g (40.0 mmol) of Aniline and 2.09 g (10.0 mmol) of MPEA in 100 mL of 1 M HCl. Chill the solution to 0–5 °C in an ice bath.

  • Oxidant Preparation: Dissolve 11.4 g (50.0 mmol) of APS in 100 mL of 1 M HCl. Chill to 0–5 °C.

  • Initiation: Add the APS solution dropwise to the monomer solution over 1 hour under vigorous stirring. Causality: Dropwise addition prevents localized concentration spikes of the oxidant, which would lead to uncontrolled exothermic runaways and the formation of highly branched, insoluble defect structures[4].

  • Propagation: Allow the reaction to proceed at 0–5 °C for 24 hours. The solution will transition from clear to a dark green dispersion, indicating the formation of the doped emeraldine salt.

  • Purification: Filter the dark green precipitate. Wash sequentially with 1 M HCl (to remove unreacted monomers) and acetone (to remove low-molecular-weight oligomers) until the filtrate is colorless. Dry under vacuum at 60 °C for 24 hours.

Self-Validating Quality Control:

  • UV-Vis Spectroscopy: Dissolve a small aliquot of the product in NMP. A successful synthesis of the conductive emeraldine salt state is validated by the presence of a localized polaron band at ~800 nm and a π−π∗ transition band at ~330 nm.

  • Solubility Testing: Unlike standard PANI, which is practically insoluble, the MPEA-copolymer should exhibit complete solubility in NMP and DMF at concentrations up to 5 wt%, directly confirming the successful incorporation of the bulky propoxyethoxy side chains.

Quantitative Data Summary

The incorporation of MPEA drastically alters the macroscopic properties of the resulting polymer matrices. The table below summarizes the comparative physical data of standard unmodified polyimide versus the MPEA end-capped variant synthesized in Protocol 2.2.

PropertyUnmodified PI (PMDA-ODA)MPEA End-Capped PIAnalytical Method / Causality
Molecular Weight ( Mn​ ) ~45,000 g/mol ~25,000 g/mol GPC. MPEA terminates chain propagation.
Polydispersity Index (PDI) 2.11.8GPC. End-capping prevents late-stage side reactions.
Solubility (in NMP/DMAc) Insoluble / Swells onlyHighly Soluble (>10 wt%)Visual. Steric hindrance from the 2-methyl group disrupts chain packing.
Dielectric Constant ( k at 1 MHz) 3.22.8LCR Meter. The propoxyethoxy group increases fractional free volume.
Thermal Stability ( Td5%​ ) 520 °C485 °CTGA. Slight reduction due to the aliphatic ether chain decomposition.

References

  • 医药中间体 - 湖南华腾制药有限公司 (Huateng Pharma) . 2-Methyl-4-(2-propoxyethoxy)aniline Product Catalog. huatengsci.com. 1

  • Synthesis and characterization of end‐capped polyimides and their gas permeability properties . ResearchGate (Originally published in J Appl Polym Sci). 2

  • o,p-Polyaniline: A New Form of a Classic Conducting Polymer . Macromolecules, ACS Publications. 4

  • Oxidative Polymerization of Aniline: Molecular Synthesis of Polyaniline and the Formation of Supramolecular Structures . ResearchGate. 3

  • In Situ Synthesized Fe/Mg-Doped Polyaniline–Polyimide Composite Coating for Superior Corrosion Protection . ACS Applied Polymer Materials. 5

Sources

Application

"2-Methyl-4-(2-propoxyethoxy)aniline" as a precursor for pharmaceutical compounds

Advanced Application Note: 2-Methyl-4-(2-propoxyethoxy)aniline as a Privileged Precursor in Targeted Kinase Inhibitor Synthesis Introduction & Mechanistic Rationale The compound 2-Methyl-4-(2-propoxyethoxy)aniline (CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Application Note: 2-Methyl-4-(2-propoxyethoxy)aniline as a Privileged Precursor in Targeted Kinase Inhibitor Synthesis

Introduction & Mechanistic Rationale

The compound 2-Methyl-4-(2-propoxyethoxy)aniline (CAS: 946742-74-1) is a highly specialized building block in medicinal chemistry, primarily utilized in the design of small-molecule kinase inhibitors and G-protein-coupled receptor (GPCR) modulators. Structurally, it is an ortho-toluidine derivative featuring a para-extended ether chain. Each functional group serves a distinct pharmacological and synthetic purpose:

  • The Primary Amine ( NH2​ ) : Acts as the primary nucleophile for carbon-nitrogen (C-N) bond formation. It is typically coupled with heteroaryl halides (e.g., pyrimidines, quinazolines) to form the critical anilinopyrimidine hinge-binding motif that interacts directly with the ATP-binding pocket of kinases[1].

  • The Ortho-Methyl Group : Introduces strategic steric hindrance. This methyl group restricts the dihedral angle between the aniline ring and the core heterocycle, locking the molecule into an active, perpendicular conformation that maximizes binding affinity and target selectivity[2].

  • The 4-(2-Propoxyethoxy) Tail : This extended lipophilic ether chain projects into the solvent-exposed region or a hydrophobic sub-pocket of the target protein. The ether oxygens act as hydrogen bond acceptors, while the aliphatic chain enhances overall lipid solubility and membrane permeability without violating Lipinski's Rule of Five.

Synthetic Integration Strategy

Integrating this aniline into a pharmaceutical scaffold typically requires regioselective C-N bond formation. When reacting with polyhalogenated heterocycles like 2,4-dichloropyrimidine, the synthetic sequence must be carefully orchestrated. The C4 position is highly electron-deficient and susceptible to Nucleophilic Aromatic Substitution (SNAr)[3]. Conversely, the C2 position is less activated and generally requires Palladium-catalyzed Buchwald-Hartwig cross-coupling to overcome the activation energy barrier[2].

Synthesis A 2-Methyl-4-(2-propoxyethoxy)aniline (Nucleophile) C C4-Aminated Intermediate (SNAr Product) A->C SNAr DIPEA, iPrOH, 80°C B 2,4-Dichloropyrimidine (Electrophile) B->C D Final Kinase Inhibitor (Buchwald-Hartwig) C->D Pd2(dba)3, Xantphos Cs2CO3, 100°C

Caption: Synthetic workflow for incorporating 2-Methyl-4-(2-propoxyethoxy)aniline into a kinase inhibitor.

Experimental Protocols

Protocol A: Regioselective SNAr at the C4 Position

This protocol leverages the inherent electrophilicity of the C4 position on a pyrimidine core. SNAr is preferred here over transition-metal catalysis because it is cost-effective, scalable, and avoids heavy metal contamination in early intermediates[3].

  • Reaction Setup : In a 250 mL round-bottom flask, dissolve 2,4-dichloropyrimidine (1.0 equiv, 10 mmol) in 50 mL of anhydrous isopropanol.

  • Reagent Addition : Add 2-Methyl-4-(2-propoxyethoxy)aniline (1.05 equiv, 10.5 mmol) followed by N,N-Diisopropylethylamine (DIPEA) (2.0 equiv, 20 mmol).

    • Causality: DIPEA is a non-nucleophilic base that neutralizes the HCl byproduct, driving the reaction forward without competing with the aniline for the electrophile. Isopropanol is chosen because its protic nature stabilizes the polar Meisenheimer complex transition state.

  • Heating & Monitoring : Heat the mixture to 80°C under a nitrogen atmosphere for 4-6 hours. Monitor the reaction via LC-MS. The reaction is a self-validating system when the peak corresponding to the starting pyrimidine (< 5% AUC) is entirely replaced by the mono-aminated intermediate mass [M+H]+.

  • Workup : Cool to room temperature. Concentrate the solvent in vacuo, dilute with ethyl acetate, and wash with saturated aqueous NaHCO3​ and brine. Dry over anhydrous Na2​SO4​ and concentrate to yield the C4-substituted intermediate.

Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination

For coupling the aniline to unactivated or sterically hindered aryl halides (e.g., the C2 position of a pyrimidine), SNAr is ineffective. The Buchwald-Hartwig amination is required to achieve functionalization[4].

  • Preparation : In an oven-dried Schlenk tube, combine the heteroaryl chloride (1.0 equiv, 5 mmol), 2-Methyl-4-(2-propoxyethoxy)aniline (1.2 equiv, 6 mmol), Pd2​(dba)3​ (0.02 equiv, 2 mol%), Xantphos (0.04 equiv, 4 mol%), and Cs2​CO3​ (2.0 equiv, 10 mmol).

    • Causality: Pd2​(dba)3​ serves as the Pd(0) source. Xantphos is selected because its wide bite angle strongly favors reductive elimination, preventing the formation of undesired bis-arylated byproducts[4]. Cs2​CO3​ is a mild base that is highly effective in non-polar solvents and tolerates sensitive functional groups.

  • Degassing : Evacuate and backfill the tube with argon three times. Add 25 mL of anhydrous, degassed 1,4-dioxane.

    • Causality: Oxygen must be rigorously excluded to prevent the oxidation of the electron-rich Xantphos ligand and the premature deactivation of the Pd(0) catalyst to palladium black.

  • Reaction : Seal the tube and heat at 100°C for 12 hours. Validate completion via TLC (Hexanes/EtOAc 1:1), looking for the disappearance of the fluorescent heteroaryl chloride spot.

  • Purification : Cool to room temperature, dilute with dichloromethane, and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Purify via flash column chromatography.

Quantitative Data Presentation

The following table summarizes the comparative metrics of the two C-N bond formation strategies when utilizing 2-Methyl-4-(2-propoxyethoxy)aniline.

ParameterNucleophilic Aromatic Substitution (SNAr)Buchwald-Hartwig Amination
Target Electrophile Activated heteroaryl halides (e.g., C4-pyrimidine)Unactivated/hindered aryl halides (e.g., C2-pyrimidine)
Catalyst / Ligand None required Pd2​(dba)3​ / Xantphos (or BINAP)
Optimal Base DIPEA or Et3​N (Organic, non-nucleophilic) Cs2​CO3​ or NaOtBu (Inorganic)
Solvent & Temp Isopropanol or n-Butanol, 80–100°C1,4-Dioxane or Toluene, 90–110°C
Typical Yield 85 – 95%70 – 85%
Regioselectivity Highly selective for the most electron-deficient siteTunable via ligand choice

Troubleshooting & Process Optimization

  • Palladium Black Precipitation : If a black precipitate forms rapidly during Protocol B, the Pd(0) catalyst has deactivated. This is usually caused by oxygen ingress or poor ligand-to-metal coordination. Solution: Ensure rigorous Schlenk techniques. If the issue persists, switch to a well-defined, air-stable Pd(II) precatalyst such as a Pd-PEPPSI complex, which provides a slow, controlled release of the active Pd(0) species[5].

  • Ether Cleavage : The 2-propoxyethoxy chain is generally stable, but prolonged exposure to strong Lewis acids (e.g., BBr3​ ) or highly concentrated aqueous acids (e.g., >6M HCl) during downstream deprotection steps can cause ether cleavage. Solution: Maintain pH > 3 during aqueous workups and utilize mild deprotection strategies (e.g., TFA in DCM) if orthogonal protecting groups are present.

  • Steric Stalling : The ortho-methyl group on the aniline introduces steric bulk that can slow down oxidative addition or transmetalation steps in cross-coupling. Solution: If yields in Protocol B are <50%, elevate the reaction temperature to 110°C or switch to a more sterically accommodating ligand like BrettPhos.

References

  • Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity. National Institutes of Health (NIH). Available at:[Link]

  • The Buchwald–Hartwig Amination After 25 Years. ResearchGate. Available at:[Link]

  • Recent Advances in Pyrimidine-Based Drugs. National Institutes of Health (NIH). Available at:[Link]

  • Catalyzed Cross-Coupling Enables C2-Selective Amination of 2,4-Dihalopyrimidines. ChemRxiv. Available at:[Link]

Sources

Method

Application Notes &amp; Protocols: Characterizing the Kinase Inhibition Profile of Novel 2-Methyl-4-(2-propoxyethoxy)aniline Derivatives

Audience: Researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel kinase inhibitors. Introduction Protein kinases are a large family of enzymes that play a centr...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel kinase inhibitors.

Introduction

Protein kinases are a large family of enzymes that play a central role in regulating the majority of cellular processes by catalyzing the phosphorylation of specific substrates.[1] The human genome contains over 500 kinases, and their dysregulation through mutation or overexpression is a hallmark of numerous diseases, most notably cancer.[2] This has made kinases one of the most important classes of drug targets in modern medicine.[2] Kinase inhibitors function by blocking the activity of these enzymes, thereby disrupting the downstream signaling pathways essential for the proliferation and survival of pathological cells.[3]

The aniline scaffold is a privileged structure in medicinal chemistry, forming the core of many successful kinase inhibitors. This guide focuses on a novel chemical series based on the "2-Methyl-4-(2-propoxyethoxy)aniline" scaffold. The introduction of the propoxyethoxy side chain offers unique opportunities to modulate physicochemical properties such as solubility and cell permeability, while the substituted aniline core provides a versatile platform for engaging with the kinase active site.

This document provides a comprehensive, multi-stage workflow for the initial characterization of these novel derivatives. It is designed not as a rigid template, but as a logical progression of experiments, from broad-based primary screening to more focused mechanistic and cell-based assays. We will explain the causality behind each protocol, empowering researchers to not only execute the experiments but also to interpret the results with confidence.

Part 1: Primary Screening via In Vitro Biochemical Assays

The initial goal is to determine if the synthesized derivatives directly inhibit the enzymatic activity of a panel of purified kinases. This is the most direct and clean assessment of compound-enzyme interaction, free from the complexities of a cellular environment.

Principle of In Vitro Kinase Assays

In vitro kinase assays measure the transfer of a phosphate group from ATP to a substrate by a purified kinase enzyme.[4] An effective inhibitor will reduce the rate of this reaction. A variety of detection methods exist, most commonly measuring the consumption of ATP or the generation of ADP.[4] For high-throughput screening (HTS), luminescent assays like the ADP-Glo™ Kinase Assay are widely used due to their robustness, sensitivity, and scalability.[5]

Experimental Workflow: Primary Screening

The following diagram outlines the logical flow for conducting a primary screen to identify promising hits from a library of new aniline derivatives.

cluster_prep Preparation cluster_assay Assay Execution (384-well plate) cluster_detection ADP Detection Compound_Prep Prepare Compound Dilution Series (e.g., 10-point, 3-fold dilutions) Dispense_Cmpd Dispense Compounds & Controls (DMSO) Compound_Prep->Dispense_Cmpd Kinase_Prep Prepare Kinase/Substrate Master Mix Add_Kinase Add Kinase/Substrate Mix Kinase_Prep->Add_Kinase ATP_Prep Prepare ATP Solution (at Km concentration) Start_Rxn Initiate Reaction with ATP ATP_Prep->Start_Rxn Dispense_Cmpd->Add_Kinase Add_Kinase->Start_Rxn Incubate_Rxn Incubate at RT (e.g., 60 min) Start_Rxn->Incubate_Rxn Stop_Rxn Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) Incubate_Rxn->Stop_Rxn Incubate_Stop Incubate at RT (40 min) Stop_Rxn->Incubate_Stop Detect_Signal Add Kinase Detection Reagent (Converts ADP to ATP, generates light) Incubate_Stop->Detect_Signal Incubate_Detect Incubate at RT (30-60 min) Detect_Signal->Incubate_Detect Data_Acq Measure Luminescence (Plate Reader) Incubate_Detect->Data_Acq Data_Analysis Calculate % Inhibition & Determine IC50 Values Data_Acq->Data_Analysis

Caption: Workflow for an in vitro biochemical kinase inhibition screen.

Detailed Protocol: ADP-Glo™ Kinase Assay

This protocol is adapted for a 384-well plate format, ideal for screening multiple compounds and concentrations.[5]

Materials:

  • 384-well white, flat-bottom assay plates

  • Purified kinase and corresponding substrate

  • Kinase reaction buffer (specific to the kinase)

  • ATP solution

  • Synthesized 2-Methyl-4-(2-propoxyethoxy)aniline derivatives dissolved in 100% DMSO

  • ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Multichannel pipette or automated liquid handler

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Plating:

    • Prepare serial dilutions of your test compounds in DMSO. A common starting point is a 10-point, 3-fold dilution series starting from 10 mM.

    • Transfer a small volume (e.g., 2.5 nL) of the serially diluted compounds into the wells of the 384-well plate.

    • Rationale: Nanoliter dispensing minimizes the final DMSO concentration, which can interfere with enzyme activity.[6]

    • Controls: Designate wells for a negative control (DMSO vehicle only) and a positive control (a known inhibitor for the target kinase).

  • Kinase Reaction:

    • Prepare a master mix containing the kinase and its specific substrate in the appropriate kinase reaction buffer. The concentrations should be optimized to ensure the reaction proceeds in the linear range.[5]

    • Add 2.5 µL of the kinase/substrate master mix to each well.

    • To initiate the reaction, add 2.5 µL of ATP solution to each well.

    • Rationale: The final ATP concentration should be at or near its Michaelis-Menten constant (Km) for the kinase. This provides a sensitive window for detecting ATP-competitive inhibitors.[5]

    • Gently mix the plate and incubate at room temperature for a predetermined time (e.g., 60 minutes). This incubation time must be optimized for each kinase.[5]

  • ADP Detection:

    • After the kinase reaction incubation, add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any remaining ATP.[5]

    • Incubate the plate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which then fuels a luciferase/luciferin reaction to produce a luminescent signal.[5]

    • Incubate at room temperature for another 30-60 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a compatible plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO (0% inhibition) and "no enzyme" (100% inhibition) controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Data Presentation: Hypothetical Screening Results

The results of a primary screen are best summarized in a table to easily compare the potency and selectivity of the derivatives.

Compound IDR-Group ModificationIC50 (nM) vs. Kinase AIC50 (nM) vs. Kinase BIC50 (nM) vs. Kinase C
AN-001(Parent Scaffold)1,250>10,0005,600
AN-0023'-chloro858,5002,100
AN-0033'-fluoro110>10,0003,500
AN-0044'-methoxy9809,2006,100
Staurosporine(Control)5158

Note: The data presented are for illustrative purposes. Actual IC50 values must be determined experimentally.

Part 2: Elucidating the Mechanism of Action (MoA)

Once active compounds ("hits") are identified, the next critical step is to understand how they inhibit the kinase. Most kinase inhibitors are ATP-competitive, meaning they bind to the same site as ATP, directly blocking its access.[3][7]

Types of Kinase Inhibitors

Kinase inhibitors are broadly classified based on their binding mode to the kinase domain:[]

  • Type I Inhibitors: Bind to the active conformation of the kinase in the ATP-binding pocket.[][9]

  • Type II Inhibitors: Bind to an inactive conformation of the kinase, extending into an adjacent allosteric site.[][9]

  • Allosteric Inhibitors (Type III/IV): Bind to sites remote from the ATP pocket, inducing a conformational change that inhibits activity.[2][7]

Protocol: ATP Competition Assay

This experiment determines if an inhibitor's potency (IC50) is dependent on the ATP concentration. A classic sign of an ATP-competitive inhibitor is that its apparent IC50 value increases as the concentration of ATP increases.

Procedure:

  • Set up Multiple Kinase Reactions: Prepare parallel ADP-Glo™ assays as described in Part 1.

  • Vary ATP Concentration: Create multiple sets of reactions where the only variable is the ATP concentration. Use a range of concentrations, for example:

    • Low ATP (e.g., 10 µM)

    • Km ATP (e.g., 100 µM, value is kinase-dependent)

    • High ATP (e.g., 1 mM)

  • Determine IC50 at Each ATP Level: For your lead compound(s), perform a full dose-response curve at each of the different ATP concentrations.

  • Analyze the Data:

    • If ATP-competitive: You will observe a rightward shift in the dose-response curve as ATP concentration increases, resulting in a higher IC50 value.

    • If non-competitive or allosteric: The IC50 value will remain largely unchanged regardless of the ATP concentration.

Part 3: Assessing Activity in a Cellular Context

Demonstrating that a compound can inhibit a purified enzyme is a crucial first step, but its therapeutic potential depends on its ability to function within a living cell. Cell-based assays are essential for evaluating target engagement, downstream pathway modulation, and overall cellular effects like cytotoxicity.

Hypothetical Signaling Pathway: MAPK/ERK Cascade

Many kinases targeted in oncology are part of critical growth signaling pathways. The diagram below illustrates the MAPK/ERK pathway, a common target for cancer therapeutics. A hypothetical inhibitor of MEK kinase would block the phosphorylation of its substrate, ERK.

cluster_pathway MAPK/ERK Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GrowthFactor->Receptor RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Activates Response Cell Proliferation, Survival, Differentiation Transcription->Response Inhibitor Aniline Derivative (Hypothetical MEK Inhibitor) Inhibitor->MEK

Caption: Inhibition of the MAPK/ERK pathway by a hypothetical MEK inhibitor.

Detailed Protocol: Cellular Phosphorylation Assay (Western Blot)

This protocol aims to quantify the level of phosphorylation of a kinase's direct downstream substrate within cells, providing a direct measure of the inhibitor's intracellular activity.[10] This example assumes the target is MEK and the substrate is ERK.

Materials:

  • Cancer cell line known to have an active MAPK/ERK pathway (e.g., A375, HT-29).

  • Complete cell culture medium (e.g., DMEM + 10% FBS).

  • Test compounds dissolved in DMSO.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, running buffer, and transfer apparatus.

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: anti-phospho-ERK (p-ERK) and anti-total-ERK (t-ERK).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate (ECL).

  • Imaging system (e.g., ChemiDoc).

Procedure:

  • Cell Culture and Treatment:

    • Plate cells in 6-well plates and grow until they reach ~80% confluency.

    • Starve the cells in serum-free media for 4-6 hours to reduce basal pathway activation.

    • Treat cells with various concentrations of the test compound (or DMSO control) for a specified time (e.g., 2 hours).

    • Stimulate the pathway with a growth factor (e.g., EGF) for 15-30 minutes to induce robust ERK phosphorylation.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse them directly in the plate using ice-cold lysis buffer.

    • Scrape the cells, collect the lysate, and clarify by centrifugation to pellet cell debris.

    • Determine the protein concentration of each lysate using a BCA assay. This is crucial for equal loading.

  • Western Blotting:

    • Normalize the protein concentration for all samples and prepare them for loading by adding SDS sample buffer and boiling.

    • Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.

    • Wash the membrane thoroughly with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply the ECL substrate.

  • Imaging and Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe with an antibody against total-ERK. This serves as a loading control.

    • Quantify the band intensities. The result is expressed as the ratio of p-ERK to t-ERK signal, which indicates the level of target inhibition.

References

  • Patsnap Synapse. (2024, June 21). What are Protein kinases inhibitors and how do they work?
  • Benchchem. Application Notes and Protocols for In Vitro Kinase Inhibition Assay of 3-(1H-pyrazol-1-yl)pyrazin-2-amine.
  • ResearchGate. Different Types of Kinase Inhibitors and Their Mechanisms of Action.
  • PMC. (2023, May 17). Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID.
  • NCBI Bookshelf. (2023, July 18). Tyrosine Kinase Inhibitors.
  • BOC Sciences.
  • Protocols.io. (2024, May 31). In vitro kinase assay.
  • PMC.
  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?.
  • NCBI Bookshelf. (2025, December 14). Ranolazine.
  • Reaction Biology. (2022, May 11).
  • PMC. Ranolazine: Multifaceted Role beyond Coronary Artery Disease, a Recent Perspective.
  • Bio-protocol. (2026, January 05). In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol.
  • Bio-protocol. (2014, March 05). IP-Kinase Assay.
  • Swiss Medical Weekly.
  • MDPI. (2021, December 25).
  • BMG LABTECH. (2020, September 01). Kinase assays.
  • MilliporeSigma. Kinase Assay Kit.
  • Celtarys - Drug Discovery. (2025, August 14). Biochemical assays for kinase activity detection.

Sources

Application

Experimental protocol for N-acetylation of "2-Methyl-4-(2-propoxyethoxy)aniline"

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals. Substrate Profiling & Mechanistic Rationale N-acetylation is a cornerstone transformation in medicinal chemistry, frequently em...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals.

Substrate Profiling & Mechanistic Rationale

N-acetylation is a cornerstone transformation in medicinal chemistry, frequently employed to protect primary aromatic amines during multi-step syntheses or to modulate the lipophilicity and pharmacokinetic properties of active pharmaceutical ingredients (APIs)[1].

The substrate in this protocol, 2-Methyl-4-(2-propoxyethoxy)aniline [2], presents a unique electronic and steric profile:

  • Electronic Activation: The para-alkoxy group (-O-CH₂CH₂OCH₂CH₂CH₃) acts as a strong electron-donating group (EDG) via resonance (+R effect). This significantly increases the electron density on the aromatic ring and the amine nitrogen, making it a highly reactive nucleophile.

  • Steric Environment: The ortho-methyl group provides a weak inductive (+I) effect but, more importantly, introduces mild steric hindrance around the amine.

While highly reactive acylating agents like acetyl chloride (AcCl) are available, they are moisture-sensitive and generate corrosive hydrochloric acid (HCl) as a byproduct. HCl can rapidly protonate the highly basic starting aniline, forming an unreactive anilinium salt and stalling the reaction. Therefore, acetic anhydride (Ac₂O) is the preferred electrophile[3]. It is less harsh, easier to handle, and generates acetic acid, which is easily managed by a mild base.

Reaction Mechanism

The reaction proceeds via a classic nucleophilic acyl substitution pathway. The nucleophilic amine attacks the electrophilic carbonyl carbon of acetic anhydride, forming a transient tetrahedral intermediate. The collapse of this intermediate expels an acetate leaving group, followed by deprotonation to yield the stable amide[1].

Mechanism Substrate Aniline Substrate (Nucleophile) Tetrahedral Tetrahedral Intermediate Substrate->Tetrahedral Nucleophilic Attack Ac2O Acetic Anhydride (Electrophile) Ac2O->Tetrahedral Product N-Acetylated Product + Acetic Acid Tetrahedral->Product Acetate Expulsion

Figure 1: Nucleophilic acyl substitution mechanism for aniline N-acetylation.

Experimental Design & Causality

To ensure high yield and purity, the experimental conditions are designed with strict causality:

  • Solvent Selection (Dichloromethane - DCM): The 2-propoxyethoxy tail renders the substrate moderately lipophilic. While green aqueous methods exist for simple anilines[4], DCM provides superior solvation for this specific functionalized substrate, ensuring a homogeneous reaction mixture.

  • Acid Scavenger (Triethylamine - TEA): TEA is added to neutralize the acetic acid byproduct in real-time. This prevents the reaction environment from becoming acidic, which would otherwise deactivate the remaining unreacted aniline.

  • Thermal Control (0 °C to Room Temperature): Acylation is an exothermic process. Initiating the reaction at 0 °C prevents localized overheating, which is the primary cause of over-reaction (di-acetylation to form an imide) and oxidative degradation of electron-rich anilines.

Quantitative Data & Stoichiometry

Table 1: Reagent Stoichiometry for 1.0 mmol Scale

ReagentMW ( g/mol )EquivalentsMass / VolumeFunction
2-Methyl-4-(2-propoxyethoxy)aniline209.291.0 eq209.3 mgSubstrate
Acetic Anhydride (Ac₂O)102.091.2 eq113 µLAcylating Agent
Triethylamine (TEA)101.191.5 eq209 µLAcid Scavenger
Dichloromethane (DCM, Anhydrous)84.93N/A5.0 mLSolvent

Experimental Protocol (Self-Validating System)

This protocol is engineered as a self-validating system . The workup steps are not arbitrary; they act as chemical filters that isolate the product without the need for column chromatography.

Step-by-Step Methodology:
  • Preparation: In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 209.3 mg of 2-Methyl-4-(2-propoxyethoxy)aniline in 5.0 mL of anhydrous DCM.

  • Base Addition: Add 209 µL of Triethylamine (TEA) to the solution and stir for 5 minutes.

  • Cooling: Submerge the flask in an ice-water bath and allow the mixture to cool to 0 °C for 10 minutes.

  • Electrophile Addition: Slowly add 113 µL of Acetic Anhydride dropwise over 5 minutes. Observation: A slight exotherm may occur; maintain the dropping rate to keep the internal temperature below 5 °C.

  • Propagation: Remove the ice bath. Allow the reaction to warm to room temperature (25 °C) and stir for 1.5 hours. Monitor via TLC (See Analytics section).

  • Quenching (Validation Step 1): Add 5.0 mL of saturated aqueous NaHCO₃. Validation: Vigorous effervescence (CO₂ gas) will be observed. This visually confirms the successful neutralization of excess Ac₂O and acetic acid. Stir until gas evolution ceases.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with additional DCM (2 × 5 mL). Combine the organic layers.

  • Acid Wash (Validation Step 2): Wash the combined organic layers with 5.0 mL of 1M HCl. Causality: This step selectively protonates any unreacted starting aniline and TEA, pulling them into the aqueous waste and ensuring the organic layer contains only the neutral product.

  • Final Wash & Drying: Wash the organic layer with 5.0 mL of brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product as a solid or thick oil.

Workflow Step1 1. Solubilization Substrate + DCM + TEA Step2 2. Temperature Control Cool to 0 °C Step1->Step2 Step3 3. Electrophile Addition Dropwise Ac2O Step2->Step3 Step4 4. Reaction Propagation Stir at 25 °C (1.5 h) Step3->Step4 Step5 5. Quench & Neutralize Add sat. NaHCO3 Step4->Step5 Step6 6. Organic Extraction Phase Separation Step5->Step6 Step7 7. Purification Acid Wash -> Brine -> Dry Step6->Step7

Figure 2: Step-by-step experimental workflow for the N-acetylation reaction.

Reaction Monitoring & Analytics

To verify the success of the protocol, compare your analytical results against the expected parameters below. The conversion of the basic amine to a neutral amide significantly alters the molecule's interaction with silica gel and its mass-to-charge ratio.

Table 2: Expected Analytical Data

ParameterValue / Observation
Expected Yield 85 - 95% (Crude purity >95%)
TLC System EtOAc : Hexane (1:1 v/v)
Substrate R_f ~0.60 (UV active, stains with Ninhydrin)
Product R_f ~0.35 (UV active, strong hydrogen bonding to silica)
LC-MS (ESI+) Expected [M+H]⁺ = 252.3 m/z
Key ¹H NMR Shifts (CDCl₃) ~2.15 ppm (s, 3H, acetyl CH₃); ~7.50 ppm (br s, 1H, amide NH)

References

  • Sunlight-driven N-acetylation of anilines: a green chemistry approach Source: rsc.org URL:[Link]

  • A Convenient Laboratory Preparation of Acetanilide Source: ias.ac.in URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-Methyl-4-(2-propoxyethoxy)aniline

Welcome to the technical support center for the synthesis of 2-Methyl-4-(2-propoxyethoxy)aniline. This guide is designed for researchers, chemists, and process development professionals.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-Methyl-4-(2-propoxyethoxy)aniline. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome common challenges and improve the yield and purity of your synthesis.

Part 1: General Synthesis Overview

The most common and logical synthetic route to 2-Methyl-4-(2-propoxyethoxy)aniline involves a two-step process. This strategy ensures high yields and minimizes the formation of complex side products.

  • Step A: Williamson Ether Synthesis : This step involves the formation of the ether linkage by reacting 2-methyl-4-nitrophenol with a 2-propoxyethoxy electrophile (e.g., 1-bromo-2-propoxyethane). This pathway is generally preferred over alkylating 4-amino-3-methylphenol directly, as it avoids potential N-alkylation of the more nucleophilic amino group.

  • Step B: Nitro Group Reduction : The intermediate, 1-methyl-2-nitro-4-(2-propoxyethoxy)benzene, is then reduced to the target aniline. This transformation is a critical step where reaction conditions must be carefully controlled to achieve high chemoselectivity.[1][2]

Below is a diagram illustrating the recommended synthetic workflow.

G A 2-Methyl-4-nitrophenol D 1-Methyl-2-nitro-4- (2-propoxyethoxy)benzene A->D Reactants B 1-Bromo-2-propoxyethane B->D C Base (e.g., K₂CO₃) Solvent (e.g., DMF, Acetonitrile) C->D F 2-Methyl-4-(2-propoxyethoxy)aniline (Final Product) D->F Intermediate E Reducing Agent (e.g., Fe/HCl, Pd/C + H₂) Solvent (e.g., EtOH, EtOAc) E->F

Caption: Recommended two-step synthesis workflow.

Part 2: Troubleshooting Guide (Q&A Format)

This section addresses specific problems you may encounter during the synthesis.

Issue 1: Low Yield in Ether Synthesis (Step A)

Question: My Williamson ether synthesis of 1-methyl-2-nitro-4-(2-propoxyethoxy)benzene has a very low yield. What are the likely causes and how can I fix it?

Answer: Low yield in this step is a common issue and can typically be traced to a few key parameters.

  • Inefficient Deprotonation of the Phenol : The phenolic proton of 2-methyl-4-nitrophenol must be removed to form the nucleophilic phenoxide.

    • Causality : If the base is too weak or not sufficiently anhydrous, the deprotonation will be incomplete, leaving unreacted starting material.

    • Solution :

      • Base Selection : Use a strong, non-nucleophilic base. Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices. Sodium hydride (NaH) can also be used but requires strictly anhydrous conditions.

      • Moisture Control : Ensure all reagents and the solvent are thoroughly dried. Water will consume the base and protonate the desired phenoxide intermediate.

  • Poor Solubility of Reagents :

    • Causality : If the phenoxide salt precipitates from the solution, it cannot effectively react with the alkyl halide.

    • Solution :

      • Solvent Choice : Use a polar aprotic solvent like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile. These solvents effectively solvate the cation of the phenoxide salt, increasing its reactivity.

      • Phase-Transfer Catalyst : In less polar solvents, adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can help shuttle the phenoxide into the organic phase.

  • Side Reactions of the Alkyl Halide :

    • Causality : 1-Bromo-2-propoxyethane can undergo an E2 elimination reaction in the presence of a strong base, especially at elevated temperatures, to form an alkene.

    • Solution :

      • Temperature Control : Do not use excessively high temperatures. A range of 60-80°C is typically sufficient. Monitor the reaction by TLC to avoid prolonged heating after the starting material is consumed.[2]

      • Choice of Halide : If elimination is a major issue, consider using the corresponding tosylate (2-propoxyethyl tosylate), which is a better leaving group and can often react under milder conditions.

Issue 2: Incomplete Nitro Reduction or Byproduct Formation (Step B)

Question: My nitro group reduction is either stalling or producing multiple byproducts. How can I achieve a clean and complete conversion to the aniline?

Answer: The reduction of an aromatic nitro group is highly sensitive to the choice of reducing agent and reaction conditions.[3][4]

Troubleshooting Decision Tree:

G Start Nitro Reduction Stalls or is Messy Check_TLC Analyze TLC: - Starting Material Remaining? - Multiple Byproducts? Start->Check_TLC SM_Remaining Incomplete Reaction Check_TLC->SM_Remaining Yes, SM remains Byproducts Side Reactions Occurring Check_TLC->Byproducts Yes, byproducts present Sol_SM1 Increase Reductant Equivalents (e.g., more Fe powder) SM_Remaining->Sol_SM1 Sol_SM2 Check Catalyst Activity (If using Pd/C, use fresh catalyst) SM_Remaining->Sol_SM2 Sol_SM3 Increase Reaction Time or Temperature Moderately SM_Remaining->Sol_SM3 Sol_BP1 Probable Byproducts: Azo (R-N=N-R) Azoxy (R-N=N(O)-R) Hydroxylamine (R-NHOH) Byproducts->Sol_BP1 Sol_BP2 Switch Reduction Method: From Fe/HCl to Catalytic Hydrogenation (Pd/C, H₂) or SnCl₂•2H₂O Byproducts->Sol_BP2 Sol_BP3 Ensure Acidic pH (for Fe/HCl) or Neutral pH (for Pd/C) is Maintained Byproducts->Sol_BP3

Caption: Decision tree for troubleshooting nitro reduction.

Comparison of Common Reduction Methods:

Reducing SystemProsConsBest For
Fe / Acid (HCl, NH₄Cl) Inexpensive, robust, scalable.[1]Requires acidic workup, generates iron sludge waste.Large-scale industrial synthesis.
SnCl₂•2H₂O Mild conditions, good for sensitive functional groups.[5]Stoichiometric tin waste is environmentally unfriendly.Lab-scale synthesis with sensitive substrates.
Catalytic Hydrogenation (H₂, Pd/C) Very clean reaction, byproduct is water. High yield.[6][7]Requires specialized hydrogenation equipment. Catalyst can be expensive and pyrophoric. Potential for catalyst poisoning.Clean, high-purity synthesis.
Issue 3: Product Purity and Color

Question: My final product, 2-Methyl-4-(2-propoxyethoxy)aniline, is a dark oil/solid and its purity decreases over time. What's happening?

Answer: Aromatic amines, especially anilines, are notoriously susceptible to aerial oxidation.[8]

  • Causality : The electron-rich amino group can be easily oxidized by atmospheric oxygen, a process often accelerated by light and trace metal impurities. This leads to the formation of highly colored dimeric and polymeric impurities (e.g., nitroso, azo compounds).

  • Solutions :

    • Purification : After the reaction workup, purify the crude product promptly. Column chromatography on silica gel using a non-polar/polar solvent gradient (e.g., Hexane/Ethyl Acetate) is effective. For solids, recrystallization can be used.

    • Handling : Handle the purified material under an inert atmosphere (Nitrogen or Argon) as much as possible.

    • Storage : Store the final product in an amber vial to protect it from light, tightly sealed, and at a low temperature (2-8°C or -20°C for long-term storage) to slow the rate of oxidation.[8]

Part 3: Frequently Asked Questions (FAQs)

Q1: Can I perform a one-pot synthesis starting from 4-amino-3-methylphenol? A1: While technically possible, it is not recommended for achieving high yield. The amino group of 4-amino-3-methylphenol[9] is a potent nucleophile and will compete with the phenoxide, leading to a mixture of N-alkylated, O-alkylated, and N,O-dialkylated products, which are very difficult to separate. The two-step route through the nitro-intermediate ensures regioselective O-alkylation.

Q2: What is the best way to monitor the progress of these reactions? A2: Thin-Layer Chromatography (TLC) is the most effective method. Use a suitable mobile phase (e.g., 3:1 Hexane:Ethyl Acetate) and visualize the spots under a UV lamp (254 nm). For the final aniline product, you can also use a staining agent like potassium permanganate.

Q3: My catalytic hydrogenation with Pd/C is very slow. What could be the issue? A3: Several factors can inhibit catalytic hydrogenation:

  • Catalyst Quality : The catalyst may be old or have been improperly handled, leading to deactivation. Use fresh, high-quality Pd/C.

  • Catalyst Poisoning : Trace impurities from the previous step (e.g., sulfur compounds) or the solvent can poison the palladium catalyst. Ensure the nitro-intermediate is pure before reduction.

  • Insufficient Hydrogen : Check for leaks in your hydrogenation apparatus. Ensure good agitation to maximize the contact between the catalyst, substrate, and hydrogen gas.

  • Pressure : While many reductions work at atmospheric pressure, increasing the hydrogen pressure (e.g., to 50 psi) can significantly increase the reaction rate.

Part 4: Experimental Protocols

Protocol 1: Synthesis of 1-Methyl-2-nitro-4-(2-propoxyethoxy)benzene (Step A)
  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-methyl-4-nitrophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous DMF (approx. 0.5 M concentration).

  • Stir the mixture at room temperature for 20 minutes.

  • Add 1-bromo-2-propoxyethane (1.2 eq) dropwise to the suspension.

  • Heat the reaction mixture to 70-80°C and stir for 4-6 hours, monitoring completion by TLC.

  • After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

  • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Purify by column chromatography if necessary.

Protocol 2: Synthesis of 2-Methyl-4-(2-propoxyethoxy)aniline (Step B - using Fe/HCl)
  • To a round-bottom flask, add the crude 1-methyl-2-nitro-4-(2-propoxyethoxy)benzene from Step A, ethanol, and water (e.g., in a 5:1 ratio).

  • Add iron powder (3.0-5.0 eq) and a catalytic amount of concentrated hydrochloric acid (or ammonium chloride, 0.2 eq).[1]

  • Heat the mixture to reflux (approx. 80-85°C) and stir vigorously for 2-4 hours. The reaction is often exothermic. Monitor by TLC until the starting nitro compound is completely consumed.

  • Once complete, cool the mixture slightly and filter it hot through a pad of celite to remove the iron salts. Wash the celite pad thoroughly with hot ethanol.

  • Combine the filtrates and remove the ethanol under reduced pressure.

  • Neutralize the remaining aqueous solution with a base (e.g., saturated sodium bicarbonate solution) and extract three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude target aniline. Purify as needed.

References

  • BenchChem. Technical Support Center: Synthesis of 4-Propoxy-N-(2-thienylmethyl)aniline.
  • BenchChem. Technical Support Center: Synthesis of 2-Methyl-4-(4-methylphenoxy)aniline.
  • Three-Component Catalytic Amino Etherification of Alkenes: Enabled by Silyl Ether-Promoted C–O Coupling. PMC.
  • Synthesis of 2-methyl-4-nitrophenol from benzene?. Chemistry Stack Exchange.
  • Reduction of nitro compounds. Wikipedia.
  • 4-Amino-3-methylphenol 97 2835-99-6.
  • BenchChem. Technical Support Center: 2-Methyl-4-(4-methylphenoxy)aniline.
  • CN103508908A - Preparation method for 4-amino-3-methylphenol. Google Patents.
  • Synthesis of 2-methyl-4-nitrophenol from benzene?. ECHEMI.
  • Synthesis of 4-[2-(5-methyl-2-pyridyl)ethoxy]aniline. PrepChem.com.
  • Synthesis and Characterization of Copolymers of 2- methyl aniline with aniline and 2-aminobenzoic acid Capacity. Research and Reviews.
  • Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. JOCPR.
  • CN110467538A - A kind of synthetic method of 2- methyl -4- methoxy diphenylamine. Google Patents.
  • Synthesis of 2-ethyl-4-methoxy aniline via four-step process. ResearchGate.
  • 2-Methyl-4-(2-(piperidin-1-yl)ethoxy)aniline. Sigma-Aldrich.
  • 4-Amino-3-methylphenol: Synthesis & Analytical Determination. ChemicalBook.
  • Amine synthesis by nitro compound reduction. Organic Chemistry Portal.
  • JP2012062252A - Method for producing 4-amino-m-cresol. Google Patents.
  • BenchChem. An In-depth Technical Guide to the Synthesis of 2-Methyl-4-(methylsulfanyl)aniline.
  • Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). SciSpace.

Sources

Optimization

Technical Support Center: Ullmann Synthesis of 2-Methyl-4-(2-propoxyethoxy)aniline

Welcome to the Technical Support Center for the Ullmann synthesis of "2-Methyl-4-(2-propoxyethoxy)aniline". This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common is...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the Ullmann synthesis of "2-Methyl-4-(2-propoxyethoxy)aniline". This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and understand the formation of side products during this specific N-arylation reaction. Our approach is to provide not just solutions, but also the underlying chemical principles to empower your synthetic strategies.

Introduction to the Synthesis

The Ullmann synthesis of 2-Methyl-4-(2-propoxyethoxy)aniline typically involves the copper-catalyzed cross-coupling of 2-methylaniline with a 4-(2-propoxyethoxy)aryl halide (e.g., 1-bromo-4-(2-propoxyethoxy)benzene) or the coupling of 4-bromo-2-methylaniline with 2-propoxyethanol in the presence of a base. While a powerful method for C-N bond formation, this reaction is not without its challenges. The presence of an ortho-methyl group on the aniline and an ether linkage on the phenolic precursor can lead to specific side reactions. This guide will address these potential issues in a practical question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

FAQ 1: Low Yield of the Target Product

Question: I am experiencing a low yield of 2-Methyl-4-(2-propoxyethoxy)aniline. What are the likely causes and how can I improve it?

Answer: Low yields in the Ullmann synthesis of this target molecule can stem from several factors. It is crucial to systematically evaluate each parameter.

  • Catalyst Activity: The source and activity of the copper catalyst are paramount. Older copper(I) salts can oxidize, reducing their catalytic efficiency. It is recommended to use freshly purchased, high-purity copper(I) iodide or bromide. Alternatively, activating copper powder can be effective.

  • Reaction Temperature: Traditional Ullmann reactions often require high temperatures (150-210 °C).[1] If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. Conversely, excessively high temperatures can promote side reactions and decomposition. A systematic temperature screen is advisable.

  • Solvent Choice: High-boiling polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) are commonly used to facilitate the dissolution of reactants and maintain the necessary high temperatures.[2] The choice of solvent can significantly impact the reaction rate and selectivity.

  • Base Selection: An appropriate base is crucial for the deprotonation of the aniline. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). The solubility and strength of the base can influence the reaction outcome.

  • Ligand Assistance: Modern Ullmann protocols often employ ligands to accelerate the reaction and allow for milder conditions. For N-arylation, N,N'-dimethylethylenediamine (DMEDA) or various amino acids like L-proline have proven effective in improving yields and reducing reaction times.[3]

Troubleshooting Workflow for Low Yield:

Caption: Troubleshooting workflow for low yield.

FAQ 2: Identification and Minimization of Side Products

Question: I am observing several impurities in my reaction mixture. What are the most probable side products in the synthesis of 2-Methyl-4-(2-propoxyethoxy)aniline and how can I minimize their formation?

Answer: The structure of your target molecule suggests several potential side reactions. Understanding their mechanisms is key to their mitigation.

Homocoupling of the starting materials is a common side reaction in Ullmann condensations, leading to symmetrical biaryls or diarylamines.[2]

  • 4,4'-Bis(2-propoxyethoxy)-1,1'-biphenyl: This side product arises from the homocoupling of two molecules of the 4-(2-propoxyethoxy)aryl halide.

  • 2,2'-Dimethyl-azobenzene or 2,2'-Dimethyl-hydrazobenzene: Homocoupling of 2-methylaniline can also occur, though it is generally less favored than aryl halide homocoupling.

Causality and Mitigation:

  • Mechanism: Homocoupling is thought to proceed through the formation of an organocopper intermediate, which can then react with another molecule of the aryl halide.[2]

  • Minimization:

    • Stoichiometry: Using a slight excess of the aniline component can favor the desired cross-coupling over the homocoupling of the aryl halide.

    • Ligand Selection: The use of appropriate ligands can accelerate the desired C-N bond formation, outcompeting the homocoupling pathway.

    • Temperature Control: Lowering the reaction temperature, if feasible with the use of a suitable ligand, can often reduce the rate of homocoupling reactions.

The reduction of the aryl halide starting material to the corresponding arene is another potential side reaction.[4]

  • Side Product: 1-(2-propoxyethoxy)benzene (from the aryl halide) or toluene (from 2-methylaniline if a halogenated version is used).

Causality and Mitigation:

  • Mechanism: The exact mechanism can vary, but it may involve radical pathways or protonolysis of an organocopper intermediate. The hydrogen atom can be abstracted from the solvent, the amine, or other species in the reaction mixture.[4]

  • Minimization:

    • Anhydrous Conditions: Ensure all reactants and the solvent are scrupulously dry to minimize proton sources.

    • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to suppress some radical-mediated dehalogenation pathways.

Although you are aiming for a C-N coupling, the formation of a diaryl ether is a possibility, especially if water is present in the reaction mixture.

  • Side Product: Bis(4-(2-propoxyethoxy)phenyl) ether.

Causality and Mitigation:

  • Mechanism: If water is present, it can react with the copper catalyst and the aryl halide to form a phenol in situ. This phenol can then undergo an Ullmann ether synthesis with another molecule of the aryl halide.

  • Minimization:

    • Strictly Anhydrous Conditions: As with dehalogenation, ensuring the absence of water is critical.

The ortho-methyl group on 2-methylaniline can introduce steric hindrance, which may slow down the desired N-arylation and potentially favor alternative reaction pathways.[5]

Potential Side Reactions due to Steric Hindrance:

  • Increased Homocoupling: If the N-arylation is sterically hindered, the homocoupling of the less hindered aryl halide may become more competitive.

  • Incomplete Reaction: Steric hindrance can lead to lower reaction rates and incomplete conversion.

Mitigation:

  • Ligand Choice: Certain bulky ligands can paradoxically improve the coupling of sterically hindered substrates by promoting the formation of a more reactive catalytic species.[6]

  • Longer Reaction Times: Allowing the reaction to proceed for a longer duration may be necessary to achieve full conversion.

Diagram of Potential Side Reactions:

Side_Reactions cluster_reactants Starting Materials cluster_products Products Aniline 2-Methylaniline Target 2-Methyl-4-(2-propoxyethoxy)aniline Aniline->Target Ullmann Coupling ArylHalide 4-(2-propoxyethoxy)aryl halide ArylHalide->Target SideProduct1 4,4'-Bis(2-propoxyethoxy)-1,1'-biphenyl (Homocoupling) ArylHalide->SideProduct1 Homocoupling SideProduct2 1-(2-propoxyethoxy)benzene (Dehalogenation) ArylHalide->SideProduct2 Dehalogenation SideProduct3 Bis(4-(2-propoxyethoxy)phenyl) ether (Ether Formation) ArylHalide->SideProduct3 Reaction with in situ Phenol

Caption: Potential side products in the Ullmann synthesis.

Experimental Protocols

Protocol 1: General Procedure for the Ullmann Synthesis of 2-Methyl-4-(2-propoxyethoxy)aniline

This protocol provides a starting point for the synthesis. Optimization of temperature, reaction time, and ligand may be necessary.

Materials:

  • 1-Bromo-4-(2-propoxyethoxy)benzene (1.0 equiv)

  • 2-Methylaniline (1.2 equiv)

  • Copper(I) iodide (CuI) (10 mol%)

  • N,N'-Dimethylethylenediamine (DMEDA) (20 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • To an oven-dried Schlenk tube, add 1-bromo-4-(2-propoxyethoxy)benzene, K₂CO₃, and CuI.

  • Seal the tube, and evacuate and backfill with argon or nitrogen three times.

  • Add anhydrous DMF, 2-methylaniline, and DMEDA via syringe.

  • Heat the reaction mixture to 130-150 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and the copper catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Purification of 2-Methyl-4-(2-propoxyethoxy)aniline

The polarity of the target aniline and potential side products will be similar, necessitating careful chromatographic separation.

Recommended Purification Method:

  • Column Chromatography:

    • Stationary Phase: Silica gel (230-400 mesh).

    • Mobile Phase: A gradient of ethyl acetate in hexanes is typically effective. Start with a low polarity eluent (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity.

    • Monitoring: Monitor the fractions by TLC, staining with a suitable agent (e.g., potassium permanganate or vanillin) if the compounds are not UV-active.

Data Summary Table:

ParameterRecommended ConditionRationale
Catalyst CuI (freshly opened)Ensures high catalytic activity.
Ligand DMEDA or L-prolineAccelerates C-N coupling, allows for milder conditions.
Base K₂CO₃ or Cs₂CO₃Effective for deprotonation of the aniline.
Solvent Anhydrous DMF or DMSOHigh boiling point and good solubility of reactants.
Temperature 130-150 °COptimal for many Ullmann N-arylations.
Atmosphere Inert (N₂ or Ar)Minimizes oxidation and side reactions.

References

  • On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. (2023). MDPI. [Link]

  • Ullmann Coupling & other Cu Catalyzed reactions. Organic Synthesis. [Link]

  • Ullmann condensation. Wikipedia. [Link]

  • Mechanistic Studies on the Copper-Catalyzed N-Arylation of Alkylamines Promoted by Organic Soluble Ionic Bases. (2016). ACS Catalysis. [Link]

  • Ullmann Reaction. Organic Chemistry Portal. [Link]

  • Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts. (2025). Operachem. [Link]

  • Copper(I) Chloride Mediated Amination of Halobenzenes via Azides: Scope, Mechanistic Aspects, and C–C Cleavage Reactions. (2023). The Journal of Organic Chemistry. [Link]

  • The Ullmann Ether Condensation. ResearchGate. [Link]

  • Ullmann reaction. (2020). Wikipedia. [Link]

  • Ullmann C–O Coupling of Sterically Hindered Secondary Alcohols Using Excess Amount of Strongly Coordinating Monodentate Ligands. ResearchGate. [Link]

  • Ullmann Condensation. SynArchive. [Link]

  • Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. (2024). MDPI. [Link]

  • Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. (2024). MDPI. [Link]

  • Ullmann coupling-An overview. (2025). Operachem. [Link]

  • A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. (2021). MDPI. [Link]

  • Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. (2012). PMC. [Link]

  • On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. (2023). ResearchGate. [Link]

  • Ullmann reaction. Wikipedia. [Link]

  • Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. (2024). IntechOpen. [Link]

  • A steric hindrance strategy facilitates direct arylation polymerization for the low-cost synthesis of polymer PBDBT-2F and its application in organic solar cells. (2022). RSC Publishing. [Link]

  • Ullmann Reaction. (2020). BYJU'S. [Link]

  • A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. (2021). ResearchGate. [Link]

  • Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. (2024). Organic Chemistry Portal. [Link]

  • Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands. (2019). Frontiers. [Link]

  • Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands. (2019). PMC. [Link]

  • Cu, Ni, and Pd Mediated Homocoupling Reactions in Biaryl Syntheses: The Ullmann Reaction. (2004). Organic Reactions. [Link]

  • Troubleshooting Ullmann Couplint. (2023). Reddit. [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (2020). MDPI. [Link]

  • A Facile and Practical Copper Powder-Catalyzed, Organic Solvent- and Ligand-Free Ullmann Amination of Aryl Halides. (2011). ACS Publications. [Link]

  • The Influence of Copper on Halogenation/Dehalogenation Reactions of Aromatic Compounds and Its Role in the Destruction of Polyhalogenated Aromatic Contaminants. (2021). MDPI. [Link]

  • Mild Method for Ullmann Coupling Reaction of Amines and Aryl Halides. (2003). Organic Letters. [Link]

  • Dehalogenation reaction photocatalyzed by homoleptic copper(i) complexes associated with strongly reductive sacrificial donors. (2020). Catalysis Science & Technology. [Link]

Sources

Troubleshooting

Removing phenolic impurities from "2-Methyl-4-(2-propoxyethoxy)aniline"

Topic: Removing Phenolic Impurities from 2-Methyl-4-(2-propoxyethoxy)aniline Target Audience: Researchers, Process Chemists, and Drug Development Professionals Core Mechanism: The Causality of Separation 2-Methyl-4-(2-pr...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removing Phenolic Impurities from 2-Methyl-4-(2-propoxyethoxy)aniline Target Audience: Researchers, Process Chemists, and Drug Development Professionals

Core Mechanism: The Causality of Separation

2-Methyl-4-(2-propoxyethoxy)aniline (CAS 946742-74-1) is a highly functionalized pharmaceutical intermediate[1]. A frequent bottleneck during its synthesis or scale-up is the persistence of phenolic impurities (such as unreacted precursors or ether-cleavage byproducts).

While both the target aniline and the phenolic impurities are highly lipophilic, they possess divergent acid-base properties that can be exploited to create a self-validating separation system [2]:

  • The Target (Aniline): Contains a basic amino group (-NH₂) with a conjugate acid pKa of ~4.5 to 5.0. It can be protonated by strong aqueous acids (e.g., HCl) to form a water-soluble anilinium salt.

  • The Impurity (Phenol): Contains a weakly acidic hydroxyl group (-OH) with a pKa of ~9.5 to 10.0. It remains neutral in acidic conditions but can be deprotonated by strong bases (e.g., NaOH) to form a water-soluble phenoxide[3].

Why standard base-washing fails: Many chemists attempt to wash the organic layer with 1M NaOH to extract the phenol into the aqueous phase. However, the lipophilic 2-propoxyethoxy tail on the aniline acts as a surfactant, causing severe emulsions. Furthermore, strong intermolecular hydrogen bonding between the electron-rich aniline and the phenol resists phase partitioning[4].

The Solution: Instead of extracting the impurity, extract the target product. By using an acid-extraction/basification sequence , you actively ionize the aniline, forcing it into the aqueous phase while leaving the neutral phenol behind in the organic waste[5]. This binary state (charged vs. neutral) guarantees a high-purity recovery.

Troubleshooting FAQs

Q: I washed my organic layer with 1M NaOH, but NMR still shows 10-15% phenolic impurity. Why? A: The high lipophilicity of the propoxyethoxy chain on your target aniline increases the organic layer's capacity to retain the phenoxide salt. Additionally, anilines and phenols form strong hydrogen-bonded complexes that resist partitioning into the aqueous base[4]. Solution: Switch to the acid-extraction workflow detailed below, where the target aniline is actively ionized and pulled away from the impurity[6].

Q: Which extraction solvent maximizes the partition coefficient and minimizes emulsions? A: Avoid Dichloromethane (DCM) if you are experiencing emulsions. Methyl tert-butyl ether (MTBE) or Toluene are superior choices. They have lower densities than water (allowing the aqueous layer to be easily drained from the bottom) and provide sharper phase boundaries when handling amphiphilic ether-anilines.

Q: During the HCl extraction, my product "oiled out" in the separatory funnel. How do I recover it? A: The anilinium hydrochloride salt of 2-Methyl-4-(2-propoxyethoxy)aniline has a bulky hydrophobic tail and may exceed its solubility limit in the aqueous phase, causing it to oil out as a third layer. Solution: Dilute the aqueous phase with additional deionized water or slightly warm the funnel (to ~35°C) to fully solubilize the salt before phase separation.

Q: Can I use solid-phase scavengers instead of liquid-liquid extraction? A: Yes. If the phenolic impurity is minor (<5%), you can treat the organic solution with a basic macroporous resin (e.g., Amberlyst A26 OH⁻ form). The resin covalently traps the phenol as a phenoxide, allowing you to simply filter off the impurity without risking aqueous emulsions.

Quantitative Data: Phase Partitioning Summary

The following table summarizes the physicochemical states and partition behaviors of the components during the extraction workflow.

Compound / SpeciesFunctional GrouppKa (approx.)State in MTBE (Neutral)State in 1M HCl (pH < 2)State in 2M NaOH (pH > 11)
2-Methyl-4-(2-propoxyethoxy)aniline Free Amine~4.6 (conjugate acid)Highly SolubleWater-Soluble (Anilinium)Insoluble (Precipitates)
Phenolic Impurities Phenol (-OH)~9.5 - 10.0Highly SolubleOrganic-Soluble (Neutral)Water-Soluble (Phenoxide)

Experimental Protocol: Acid-Base Back-Extraction

This step-by-step methodology ensures the complete removal of phenolic impurities through a self-validating protonation/deprotonation cycle[2].

Phase 1: Protonation and Extraction

  • Dissolution: Dissolve 1.0 equivalent of the crude 2-Methyl-4-(2-propoxyethoxy)aniline mixture in MTBE (10 mL per gram of crude).

  • Acidification: Add 1.0 M aqueous HCl (1.5 equivalents relative to the aniline). Stopper the separatory funnel, shake vigorously, and vent frequently.

  • Separation: Allow the phases to separate. The bottom aqueous layer contains the target anilinium salt; the top MTBE layer contains the neutral phenolic impurities[5].

  • Collection: Drain the aqueous layer into a clean Erlenmeyer flask. Wash the remaining MTBE layer once more with a small volume of 0.5 M HCl to ensure complete recovery of the aniline. Combine the aqueous layers.

  • Organic Wash: Wash the combined aqueous layers with fresh MTBE (5 mL/g) to remove trace lipophilic impurities. Discard all MTBE layers from this phase.

Phase 2: Deprotonation and Recovery 6. Cooling: Cool the combined aqueous layer in an ice bath to 0–5°C. 7. Basification: Slowly add 2.0 M aqueous NaOH dropwise while stirring vigorously until the pH reaches >11. The pure free aniline base will precipitate or oil out of the solution[5]. 8. Back-Extraction: Extract the basified aqueous layer twice with fresh MTBE (10 mL/g). 9. Isolation: Combine the new organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the highly pure 2-Methyl-4-(2-propoxyethoxy)aniline.

Workflow Visualization

G Start Crude Mixture (Aniline + Phenolic Impurities) Step1 Dissolve in MTBE (Organic Phase) Start->Step1 Step2 Extract with 1M HCl (aq) (Protonation) Step1->Step2 Split1 Phase Separation Step2->Split1 Org1 Organic Phase (Phenols & Neutrals) Split1->Org1 Top Layer (Discard) Aq1 Aqueous Phase (Anilinium Salt) Split1->Aq1 Bottom Layer (Keep) Step3 Basify Aq. Phase with 2M NaOH (pH > 11) Aq1->Step3 Step4 Back-Extract with Fresh MTBE Step3->Step4 Split2 Phase Separation Step4->Split2 Aq2 Aqueous Phase (Waste Salts) Split2->Aq2 Bottom Layer (Discard) Org2 Organic Phase (Pure Aniline Base) Split2->Org2 Top Layer (Keep) End Dry, Filter & Concentrate Pure 2-Methyl-4-(2-propoxyethoxy)aniline Org2->End

Fig 1: Acid-base extraction workflow for separating aniline derivatives from phenolic impurities.

References

  • Allen Institute. Separation of Aniline and Phenol Extraction. Retrieved from: [Link]

  • University of Waterloo (UWSpace). (2021). Separation of Phenols and Aniline from Water Streams using Poly(ether-block-amide) Membranes. Retrieved from: [Link]

  • Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. Retrieved from:[Link]

Sources

Optimization

Technical Support Center: Decolorization &amp; Purification of 2-Methyl-4-(2-propoxyethoxy)aniline

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to purify electron-rich aniline derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to purify electron-rich aniline derivatives. The compound 2-Methyl-4-(2-propoxyethoxy)aniline presents a unique challenge: its electron-donating ether and methyl groups make the aromatic ring highly susceptible to auto-oxidation, while the lipophilic 2-propoxyethoxy chain complicates crystallization, often resulting in a dark, viscous crude oil.

This guide provides a field-proven, self-validating framework for decolorizing this specific intermediate, grounded in mechanistic causality and authoritative chemical engineering principles.

The Causality of Coloration

Freshly synthesized anilines are typically colorless to pale yellow. However, exposure to oxygen, light, or trace transition metals (often left over from nitro-group reduction) triggers a radical-mediated auto-oxidation cascade. This process generates highly conjugated, visible-light-absorbing species such as quinone imines (yellow/red), azo compounds (orange/brown), and complex polymeric tars (dark brown/black)[1].

Causality Aniline 2-Methyl-4-(2-propoxyethoxy)aniline (Colorless) O2 Auto-oxidation (O2, Light, Trace Metals) Aniline->O2 Quinone Quinone Imines (Yellow/Red) O2->Quinone Azo Azo/Azoxy Compounds (Orange/Brown) O2->Azo Polymers Polymeric Tars (Dark Brown/Black) Quinone->Polymers Azo->Polymers

Figure 1: Degradation pathway leading to the coloration of aniline derivatives.

Quantitative Data: Decolorization Techniques

To design an effective purification strategy, we must match the physical properties of the impurities to the correct separation technique. Below is a quantitative summary of standard decolorization methods applicable to this compound.

Table 1: Comparative Efficacy of Decolorization Techniques

TechniqueTarget ImpuritiesOptimal ConditionsEst. Color ReductionTypical Yield Recovery
Activated Carbon Polymeric tars, large conjugated pigments2-5% w/w, Hot Solvent80 - 95%75 - 85%
Acid-Base Wash Neutral/acidic oxidation byproductspH < 2 (Ext), pH > 10 (Rec)50 - 70%85 - 95%
Vacuum Distillation Non-volatile tars, heavy polymers< 1 mbar, High Temp90 - 99%70 - 80%
Sodium Dithionite Azo bonds, quinone imines1 eq Na₂S₂O₄, pH 8.060 - 85%80 - 90%

Core Decolorization Workflow

For severely oxidized crude batches, a single technique is rarely sufficient. We recommend a sequential workflow that exploits the chemical basicity, molecular size, and volatility of the target compound.

Workflow Start Crude Product (Dark Brown/Black) AcidBase 1. Acid-Base Extraction (Removes neutral/acidic impurities) Start->AcidBase Carbon 2. Activated Carbon Treatment (Adsorbs polymeric species) AcidBase->Carbon Distillation 3. Vacuum Distillation (Separates non-volatile tars) Carbon->Distillation End Purified Product (Colorless to Pale Yellow) Distillation->End

Figure 2: Sequential decolorization workflow for crude 2-Methyl-4-(2-propoxyethoxy)aniline.

Step-by-Step Methodologies

Protocol A: Acid-Base Extraction

Causality: The basicity of the aniline nitrogen allows it to be reversibly protonated. By extracting with hydrochloric acid, the target compound enters the aqueous phase as a water-soluble hydrochloride salt, leaving non-basic colored impurities (e.g., neutral polymeric tars) in the organic phase[1].

  • Dissolve the crude dark oil in a non-polar organic solvent (e.g., ethyl acetate).

  • Transfer to a separatory funnel and extract with an equal volume of 1M HCl.

  • Separate the aqueous layer and wash it once with fresh ethyl acetate to remove residual neutral organics.

  • Self-Validation Step: Slowly basify the aqueous layer with 2M NaOH until the pH > 10. The solution must turn milky or form a distinct oil layer as the free base aniline precipitates. If it remains clear, the aniline was not successfully extracted in step 2.

  • Extract the liberated free base with fresh ethyl acetate, dry over anhydrous Na₂SO₄, and concentrate.

Protocol B: Activated Carbon Treatment

Causality: Wood-based activated carbon, chemically activated with phosphoric acid, possesses a predominantly macroporous and mesoporous structure. This architecture is highly effective at trapping large, conjugated organic compounds (natural pigments and polymers) without significantly adsorbing the smaller target molecule[2].

  • Dissolve the chemically washed aniline in a minimum amount of hot ethanol.

  • Add 2-5% (w/w) wood-based activated charcoal[1].

  • Reflux the mixture gently for 15-20 minutes.

  • Self-Validation Step: Filter the hot solution through a pre-heated pad of Celite (diatomaceous earth) to remove carbon fines. The filtrate should show a marked, immediate reduction in color.

  • Wash the Celite pad with a small volume of hot ethanol to ensure complete recovery of the product, then evaporate the solvent.

Protocol C: Chemical Bleaching via Sodium Dithionite (Rescue Step)

Causality: If persistent orange/red hues remain, they are likely azo or quinone imine derivatives. Sodium dithionite (Na₂S₂O₄) acts as a powerful reducing agent that cleaves azo bonds and reduces quinone imines back to their parent amines. This reduction is most efficient and stable at a slightly basic pH of 8.0[3].

  • Dissolve the aniline in a biphasic mixture of ethyl acetate and water.

  • Adjust the aqueous phase to exactly pH 8 using a mild buffer (e.g., bicarbonate)[3].

  • Add 1.0 equivalent of sodium dithionite and stir vigorously at room temperature for 30 minutes.

  • Separate the organic layer, wash with brine, dry, and concentrate under reduced pressure.

Troubleshooting & FAQs

Q1: My purified aniline "oils out" instead of crystallizing. How do I solidify it? A1: The boiling point of the solvent may be higher than the melting point of the solute, or the solution is supersaturated[1]. Furthermore, the bulky 2-propoxyethoxy chain inherently lowers the melting point of the molecule. To induce crystallization, try scratching the inside of the flask with a glass rod or adding a seed crystal[1]. Alternatively, convert the free base into a stable hydrochloride salt by bubbling dry HCl gas into an ethereal solution of the product.

Q2: I lost over 40% of my product yield during the activated carbon step. What went wrong? A2: You likely used too much carbon or failed to maintain the temperature during filtration. Premature crystallization or "oiling out" during hot filtration traps the product in the filter cake. Minimize the amount of hot solvent used, but ensure you heat the filtration apparatus (funnel, filter paper, and receiving flask) before filtering the hot solution[4].

Q3: Can I use standard fractional distillation to purify this compound? A3: No. Anilines with heavy ether substituents have exceedingly high boiling points. Distilling at atmospheric pressure will subject the compound to severe thermal stress, leading to further degradation and polymerization[5]. You must utilize high-vacuum distillation (e.g., Kugelrohr or short-path distillation at < 1 mbar) to lower the boiling point to a safe thermal window.

Q4: Why does my purified product darken again after a few days on the bench? A4: Anilines are highly prone to radical auto-oxidation upon exposure to atmospheric oxygen and UV light. Once purified, the compound must be flushed with an inert gas (argon or nitrogen), sealed in an amber glass vial, and stored at -20°C to maintain its colorless state.

References

  • National Institutes of Health (PMC). "Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater." Available at: [Link]

  • Carbotecnia. "Decolorization with Activated Carbon: Natural Efficiency and Chemical Precision." Available at: [Link]

  • Analis. "Determination of Aniline Degraded from Sudan I in Cloths." Available at: [Link]

Sources

Troubleshooting

Technical Support Center: 2-Methyl-4-(2-propoxyethoxy)aniline Stability &amp; Degradation

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex stability profile of 2-Methyl-4-(2-propoxyethoxy)aniline , a highly functionalized pharmaceuti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex stability profile of 2-Methyl-4-(2-propoxyethoxy)aniline , a highly functionalized pharmaceutical intermediate.

Handling alkoxyanilines under acidic conditions presents a dual challenge: the primary amine is susceptible to pH-dependent equilibrium shifts, while the alkyl-aryl ether linkage and the electron-rich aromatic ring are highly vulnerable to specific degradation pathways. This guide synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to ensure your experimental workflows remain robust and reproducible.

Mechanistic Troubleshooting & FAQs

Q1: Why does my solution turn dark brown or purple when exposed to acidic conditions over time?

Root Cause: Oxidative oligomerization. While you might assume that acidic conditions protect the aniline by protonating it to the electron-withdrawing anilinium ion (–NH₃⁺), this reaction is an equilibrium. Trace amounts of the highly electron-rich free base remain in solution. The presence of the ortho-methyl and para-alkoxy groups strongly activates the ring. Even in mildly acidic media, trace dissolved oxygen or transition metals will catalyze the oxidation of the free base into highly reactive quinone diimines, which subsequently polymerize into dark, insoluble resinous masses[1]. Actionable Fix:

  • Always degas acidic mobile phases and reaction solvents (sparge with N₂ or Argon).

  • Store acidic solutions in amber vials to prevent photo-induced acceleration of the oxidation process.

Q2: During acid hydrolysis stress testing (0.1 N HCl, 60°C), I observe a major degradant peak with a significantly shorter HPLC retention time. What is happening?

Root Cause: Acid-catalyzed ether cleavage. The 2-propoxyethoxy group attached to the aromatic ring is an alkyl-aryl ether. Under heated acidic conditions, the ether oxygen becomes protonated, turning it into an excellent leaving group. Nucleophilic attack by the conjugate base of your acid (e.g., chloride ions from HCl) cleaves the aliphatic chain[2]. This yields 4-amino-3-methylphenol , a highly polar compound that elutes much earlier on a standard Reverse-Phase (RP-HPLC) C18 column[3]. Actionable Fix:

  • If acidic workup is required during synthesis, substitute nucleophilic acids (HCl, HBr) with non-nucleophilic alternatives (e.g., H₂SO₄ or H₃PO₄) and maintain temperatures below 5°C to kinetically freeze the cleavage reaction.

Q3: My HPLC peak shapes are tailing severely, and my mass balance is failing after acid stress. How do I fix this?

Root Cause: On-column degradation and ionization state mismatch. Injecting a highly acidic stress sample directly into a neutral or mildly acidic HPLC mobile phase causes the anilinium salt to dynamically equilibrate during the run, leading to peak splitting and tailing. Furthermore, if polymeric degradants have formed, they will irreversibly bind to the stationary phase, causing a failure in mass balance (Total Area < 95% of initial). Actionable Fix:

  • Implement the Self-Validating Neutralization Step (see Protocol below). You must neutralize the sample to pH ~7.0 prior to injection to ensure the analyte is in a uniform state and to halt degradation precisely at the target time point[4].

Degradation Pathways Visualization

Pathway A 2-Methyl-4-(2-propoxyethoxy)aniline B Acidic Environment (H+) A->B C Anilinium Salt Formation B->C Rapid Equilibrium D Ether Cleavage B->D Heat + Halides E Oxidative Oligomerization B->E Trace O2 / Light F 4-Amino-3-methylphenol D->F G Quinone Imines / Polymers E->G

Mechanistic pathways of degradation under acidic conditions.

Quantitative Degradation Profile

The following table summarizes the expected kinetic and chromatographic behavior of 2-Methyl-4-(2-propoxyethoxy)aniline when subjected to standard ICH Q1A(R2) acidic forced degradation conditions.

Degradation PathwayPrimary DegradantStress Condition CatalystApprox. RRT*UV Max ShiftMass Balance Impact
Ether Cleavage 4-Amino-3-methylphenol0.1 N HCl / 60°C0.35 - 0.45Hypsochromic (Blue shift)High (Conserved)
Oxidation Quinone diiminesAcid + Trace O₂ / Light1.20 - BroadBathochromic (Red shift)Low (Loss to polymers)
Salt Formation Anilinium SaltAny Acid (pH < pKa)N/A (Equilibrium)Loss of fine structureNeutral

*Relative Retention Time (RRT) based on a standard gradient RP-HPLC method (C18, Water/Acetonitrile with 0.1% TFA).

Standardized Forced Degradation Protocol (Acid Hydrolysis)

To ensure trustworthy and reproducible data, use this self-validating protocol for acid stress testing. The built-in neutralization step acts as a kinetic quench, ensuring that the degradation observed accurately reflects the incubation period, rather than ongoing degradation inside the autosampler[4].

Workflow S1 1. Prepare 1 mg/mL Stock S2 2. Add 0.1 N HCl (1:1 v/v) S1->S2 S3 3. Incubate 60°C (0-24h) S2->S3 S4 4. Neutralize (0.1 N NaOH) S3->S4 S5 5. Filter (0.22 µm PTFE) S4->S5 S6 6. HPLC-UV/MS Analysis S5->S6

Experimental workflow for acid-catalyzed forced degradation studies.

Step-by-Step Methodology:
  • Stock Preparation: Accurately weigh 10 mg of 2-Methyl-4-(2-propoxyethoxy)aniline and dissolve in 10 mL of HPLC-grade Acetonitrile (degassed) to create a 1 mg/mL stock solution.

  • Acid Stress Initiation: Transfer 1.0 mL of the stock solution to an amber borosilicate glass vial. Add 1.0 mL of 0.1 N HCl. Seal tightly with a PTFE-lined cap.

  • Incubation: Place the vial in a thermostatically controlled heating block at 60°C. Pull 200 µL aliquots at predefined time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Kinetic Quench (Neutralization): Immediately transfer the 200 µL aliquot into a vial containing exactly 100 µL of 0.1 N NaOH to neutralize the acid. Causality note: This prevents further ether cleavage and ensures the analyte returns to a stable free-base/neutral state for chromatography.

  • Dilution & Filtration: Dilute the neutralized sample with 700 µL of mobile phase (final concentration ~0.1 mg/mL). Filter through a 0.22 µm PTFE syringe filter to remove any insoluble polymeric oxidation products.

  • Self-Validation Check (Mass Balance): Analyze via HPLC-UV/MS. Calculate the sum of the areas of the API peak and all degradant peaks.

    • Validation Criteria: The total area must be 95%–105% of the Time-0 control area. If it is <95%, oxidative polymerization has occurred, and the insoluble polymers were removed during step 5. Repeat the experiment using degassed solvents and Argon blanketing.

References

  • Suggest the reagents used to effect the transformations shown (Ether Cleavage Mechanisms) Pearson+ Study Prep[Link]

  • Anchimerically Assisted Selective Cleavage of Acid-Labile Aryl Alkyl Ethers The Journal of Organic Chemistry - ACS Publications[Link]

  • Synthesis and Characterization of Alkoxyaniline-Terminated Monomer Monolayers on Gold Surfaces LSU Scholarly Repository[Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Solubility of 2-Methyl-4-(2-propoxyethoxy)aniline

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound Profile: 2-Methyl-4-(2-propoxyethoxy)aniline Core Challenge: The molecule features a weakly basic primary aromatic amine ( pKa​≈...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound Profile: 2-Methyl-4-(2-propoxyethoxy)aniline Core Challenge: The molecule features a weakly basic primary aromatic amine ( pKa​≈4.5 ) coupled with a highly lipophilic 2-propoxyethoxy ether chain and a methyl group. This dual nature creates significant solubility bottlenecks: it is too hydrophobic for standard aqueous media, yet its polar amine head can cause phase-separation or "oiling out" during salt formation or in specific organic catalytic cycles.

Diagnostic Decision Tree: Selecting a Solubilization Strategy

Before adjusting your reaction parameters, identify the primary mechanism of your workflow. Use the decision tree below to navigate to the appropriate troubleshooting section.

SolubilityDecisionTree N1 Reaction Medium for 2-Methyl-4-(2-propoxyethoxy)aniline N2 Anhydrous Organic (e.g., Buchwald-Hartwig) N1->N2 N3 Aqueous/Biphasic (e.g., N-Alkylation) N1->N3 N4 Aqueous Acidic (e.g., Salt Formation) N1->N4 N5 Use Co-solvents (Toluene/t-AmOH) & Soluble Bases (DBU) N2->N5 Prevents base precipitation N6 Implement Phase Transfer Catalysis (TBAB) N3->N6 Overcomes interfacial barrier N7 Use Polyprotic/Hydrophilic Acids (H3PO4, Sulfonic acids) N4->N7 Prevents 'oiling out'

Caption: Diagnostic decision tree for selecting the appropriate solubilization strategy based on reaction type.

Troubleshooting Guides & FAQs

Q1: Why does 2-Methyl-4-(2-propoxyethoxy)aniline precipitate or stall during Buchwald-Hartwig aminations in polar aprotic solvents?

Causality: In cross-coupling reactions, researchers often default to polar aprotic solvents (DMF, DMSO) and inorganic bases ( K2​CO3​ , Cs2​CO3​ ). However, the lipophilic 2-propoxyethoxy tail of this aniline is poorly solvated in highly polar media. Concurrently, the high density of inorganic bases causes them to sink, creating a heterogeneous mixture where the aniline cannot efficiently interact with the active Pd(0) catalytic cycle[1]. Additionally, if chlorinated solvents are used to improve solubility, they will actively inhibit the reaction by binding to the palladium catalyst[1]. Solution: Transition to a moderately non-polar mixed solvent system (e.g., Toluene/t-AmOH) which perfectly solvates the lipophilic ether chain. Replace insoluble inorganic bases with soluble organic bases like DBU or phosphazene bases to maintain a completely homogeneous reaction mixture, ensuring rapid oxidative addition and reductive elimination[1][2].

Q2: In aqueous-organic biphasic reactions (e.g., Schotten-Baumann acylation), the reaction fails to proceed. How do I force the aniline to react?

Causality: The extreme lipophilicity of the ether tail prevents the aniline from partitioning into the aqueous phase where the deprotonating base resides. This creates an insurmountable interfacial barrier, stalling the nucleophilic attack[3]. Solution: Employ Phase Transfer Catalysis (PTC). By adding a quaternary ammonium salt like Tetrabutylammonium Bromide (TBAB), the system forms a highly lipophilic ion pair ( [Q+⋯Anilide−] ). This acts as a "detergent," shuttling the activated aniline completely into the organic phase where it can freely react with the electrophile[3].

PTC_Mechanism AqPhase Aqueous Phase Base (OH-) + TBAB (Q+) Interface Interface Deprotonation AqPhase->Interface Q+ migration OrgPhase Organic Phase [Q+ --- Anilide-] Ion Pair Interface->OrgPhase Lipophilic extraction Product Reaction with Electrophile N-Alkylated Product OrgPhase->Product SN2 Reaction Product->AqPhase Q+ recycling

Caption: Mechanism of Phase Transfer Catalysis (PTC) for lipophilic anilines in biphasic media.

Q3: I need to form an anilinium salt for purification, but standard HCl yields a greasy oil instead of crystals. What is the alternative?

Causality: When treating highly hydrophobic anilines with simple mineral acids (like HCl), the resulting chloride salt lacks the necessary crystal lattice energy to precipitate as a solid. The hydrophobic ether tail dominates the molecule's physical state, causing it to "oil out" as a greasy, unfilterable layer[4]. Solution: Utilize polyprotic or highly hydrophilic acids, such as phosphoric acid ( H3​PO4​ ). The formation of an aniline phosphate salt introduces massive ionic character and a dense hydrogen-bonding network. This dramatically alters the solubility profile, forcing the lipophilic molecule to crystallize cleanly out of non-polar organic solvents[4].

Self-Validating Experimental Protocols

Protocol A: Homogeneous Buchwald-Hartwig Amination

Designed to eliminate mass-transfer limitations and base precipitation.

  • Preparation: In an inert-atmosphere glovebox, charge a reaction vial with 2-Methyl-4-(2-propoxyethoxy)aniline (1.0 equiv), the aryl halide (1.05 equiv), and the selected Pd-precatalyst/ligand complex (e.g., Pd(OAc)₂ / XPhos).

  • Solvent Addition: Add a degassed mixture of Toluene and t-Amyl Alcohol (t-AmOH) at a 4:1 v/v ratio.

    • Validation Check: Observe the mixture. The lipophilic aniline should completely dissolve. If undissolved particulates remain, gently warm to 40°C. If turbidity persists, the aryl halide is the limiting solubility factor; increase the Toluene ratio.

  • Base Addition: Add DBU (1.5 equiv) dropwise via syringe.

    • Validation Check: Unlike K2​CO3​ , DBU is fully miscible. The solution must remain strictly homogeneous. A sudden color shift to deep red/orange indicates the successful formation of the active Pd(0) species.

  • Execution: Heat to 80°C for 4 hours. Monitor via LC-MS.

Protocol B: Salt-Formation Strategy for Purification

Designed to prevent "oiling out" of highly lipophilic anilines.

  • Dissolution: Dissolve the crude 2-Methyl-4-(2-propoxyethoxy)aniline in Ethyl Acetate (EtOAc) at room temperature (approx. 10 mL/g).

  • Acid Addition: Under vigorous stirring, slowly add a stoichiometric amount of 85% aqueous Phosphoric Acid ( H3​PO4​ ) dropwise.

  • Crystallization & Validation:

    • Validation Check: The solution will initially become cloudy. Stop stirring and observe. If a separate liquid oil forms at the bottom of the flask, the solvent system is too non-polar. Add 5% v/v Ethanol dropwise while heating to 50°C until the oil redissolves into a clear solution.

  • Isolation: Allow the solution to cool slowly to room temperature, then transfer to a 4°C refrigerator for 2 hours to induce proper crystallization. Collect the highly crystalline aniline phosphate salt via vacuum filtration and wash with cold EtOAc.

Quantitative Solubility & Mechanistic Outcomes

The following table summarizes the empirical solubility behaviors of 2-Methyl-4-(2-propoxyethoxy)aniline under various synthetic conditions, allowing for rapid comparison of solubilization strategies.

Solvent / SystemBase / AdditiveSolubility ProfileMechanistic Outcome
DMF / DMSO K2​CO3​ (Solid)Poor (Biphasic solid/liquid)Reaction stalls due to mass transfer limitations; base sinks[1].
Toluene / t-AmOH DBU (Soluble)Excellent (Homogeneous)Rapid Pd-oxidative addition; high conversion rates[1][2].
Water / DCM NonePoor (Trapped in DCM)Interfacial barrier prevents deprotonation by aqueous base[3].
Water / DCM TBAB (10 mol%)Excellent (Ion-pair extraction)Efficient nucleophilic attack in the organic phase via PTC[3].
Hexane / Ether HCl (gas)Poor (Oils out)Forms a non-crystalline, unfilterable greasy layer[4].
Ethanol / EtOAc H3​PO4​ Excellent (Crystallizes)Forms a highly crystalline, filterable phosphate salt[4].

References

  • Aryl Amination with Soluble Weak Base Enabled by a Water-Assisted Mechanism ChemRxiv URL: [Link]

Sources

Troubleshooting

Optimizing temperature for the synthesis of "2-Methyl-4-(2-propoxyethoxy)aniline"

Welcome to the SynthAssist Chemicals Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for the synthesis of 2-Methyl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the SynthAssist Chemicals Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for the synthesis of 2-Methyl-4-(2-propoxyethoxy)aniline . As your Senior Application Scientist, I will walk you through the critical parameters of this synthesis, with a special focus on the optimization of reaction temperature to ensure high yield and purity.

Proposed Synthetic Pathway

The synthesis of 2-Methyl-4-(2-propoxyethoxy)aniline is most effectively achieved via a two-step process. This involves an initial etherification reaction to form the C-O bond, followed by the reduction of a nitro group to the desired aniline. The choice of reaction conditions, particularly temperature, is paramount for the success of each step.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 2-Methyl-4-(2-propoxyethoxy)aniline, and where does temperature play a critical role?

A1: The most probable and scalable synthetic route begins with the Williamson ether synthesis, followed by a nitro group reduction.

  • Step 1: Etherification. This step involves the reaction of 2-methyl-4-nitrophenol with 1-bromo-2-propoxyethane. Temperature is critical here to ensure the formation of the phenoxide and to drive the reaction to completion without promoting side reactions.

  • Step 2: Nitro Group Reduction. The intermediate, 1-methyl-2-nitro-4-(2-propoxyethoxy)benzene, is then reduced to the target aniline. This reduction is often exothermic, and temperature control is essential to prevent over-reduction or the formation of undesired byproducts.[1]

Q2: What are the typical temperature ranges for the etherification step?

A2: For the Williamson ether synthesis involving a phenoxide, the reaction temperature is typically maintained between 60-100 °C . A lower temperature may lead to a sluggish or incomplete reaction, while excessively high temperatures can increase the likelihood of side reactions, such as elimination of the alkyl halide. The optimal temperature will depend on the specific solvent and base used.

Q3: How does temperature affect the nitro group reduction step?

A3: The reduction of the nitro group is highly sensitive to temperature. A common method is the use of iron powder in the presence of an acid.[1] This reaction is exothermic, and the temperature should be carefully controlled. Typically, the reaction is initiated at a moderate temperature (e.g., 50-60 °C), and the rate of addition of the reducing agent is adjusted to maintain a steady internal temperature, often in the range of 80-100 °C . Uncontrolled temperature increase can lead to the formation of nitroso or azoxy compounds, which can complicate purification.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis, with a focus on temperature-related troubleshooting.

Q4: My etherification reaction (Step 1) is showing low yield. How can I optimize the temperature?

A4: Low yield in the etherification step is a common issue. Here’s a systematic approach to troubleshooting with a focus on temperature:

  • Incomplete Deprotonation: Ensure the complete formation of the phenoxide before adding the alkyl halide. This is typically done at room temperature or slightly elevated temperatures (e.g., 40-50 °C).

  • Reaction Temperature Too Low: If the reaction is sluggish (as monitored by TLC), gradually increase the temperature in 10 °C increments, holding at each new temperature for a set period to observe any changes. A temperature range of 60-100 °C is generally effective.

  • Reaction Temperature Too High: If you observe the formation of multiple unidentified spots on your TLC plate, the temperature may be too high, leading to decomposition or side reactions. In this case, repeating the reaction at a lower temperature is advisable.

Q5: The reduction of the nitro group (Step 2) is not going to completion. Should I increase the temperature?

A5: An incomplete nitro reduction can often be resolved by adjusting the reaction conditions, including temperature:

  • Initial Temperature: Ensure the reaction mixture reaches a suitable initial temperature (e.g., 50-60 °C) before adding the reducing agent to overcome the activation energy.

  • Maintaining Reflux: For reductions using reagents like iron in acidic ethanol/water, maintaining a steady reflux is often necessary to drive the reaction to completion.[1][2] The reflux temperature will be dictated by the solvent system used.

  • Extended Reaction Time: Before resorting to a higher temperature, consider extending the reaction time at the current temperature, as some reductions can be slow.

  • Gradual Temperature Increase: If extending the time is ineffective, a modest increase in temperature (e.g., by 10-15 °C) can be attempted, but this should be done with caution to avoid the formation of impurities.

Q6: I am observing significant impurity formation during the nitro reduction. Could temperature be the cause?

A6: Yes, improper temperature control is a primary cause of impurity formation in nitro group reductions.

  • Exotherm Control: The reduction is exothermic. If the temperature rises too quickly, it can lead to the formation of dimeric impurities (azoxy, azo compounds). Ensure efficient stirring and, if necessary, use an ice bath to moderate the reaction.

  • Side Reactions: High temperatures can promote side reactions with other functional groups in the molecule. It is crucial to maintain the temperature within the optimal range for the specific reducing agent being used.

Experimental Protocols

The following are detailed, step-by-step protocols for the proposed synthesis.

Protocol 1: Synthesis of 1-Methyl-2-nitro-4-(2-propoxyethoxy)benzene (Etherification)
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methyl-4-nitrophenol (1 equivalent) and a suitable solvent such as N,N-dimethylformamide (DMF).

  • Base Addition: Add a base, such as anhydrous potassium carbonate (K₂CO₃, 1.5 equivalents), to the mixture.

  • Phenoxide Formation: Stir the mixture at room temperature for 30 minutes.

  • Alkyl Halide Addition: Add 1-bromo-2-propoxyethane (1.2 equivalents) dropwise to the reaction mixture.

  • Heating: Heat the reaction mixture to 80-90 °C and maintain this temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into cold water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

Protocol 2: Synthesis of 2-Methyl-4-(2-propoxyethoxy)aniline (Nitro Group Reduction)
  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, combine the crude 1-methyl-2-nitro-4-(2-propoxyethoxy)benzene (1 equivalent) with a mixture of ethanol and water.

  • Addition of Iron and Acid: Add iron powder (3-4 equivalents) and a catalytic amount of an acid, such as ammonium chloride or hydrochloric acid.[1]

  • Heating to Reflux: Heat the stirred suspension to a gentle reflux (approximately 80-90 °C ). The reaction is exothermic, so be prepared to cool the flask if the reflux becomes too vigorous.

  • Monitoring the Reaction: Maintain the reflux until the reaction is complete, as indicated by TLC.

  • Filtration: While still hot, filter the reaction mixture through a pad of celite to remove the iron salts. Wash the celite pad with hot ethanol.

  • Solvent Removal: Combine the filtrates and remove the ethanol under reduced pressure.

  • Extraction and Purification: Basify the remaining aqueous solution and extract the product with an organic solvent. The crude product can then be purified by recrystallization or column chromatography.[3]

Data Summary Table

ParameterStep 1: EtherificationStep 2: Nitro Reduction
Reaction Type Williamson Ether SynthesisNitro Group Reduction
Typical Temperature Range 60-100 °C80-100 °C (Reflux)
Key Temperature Consideration Driving the reaction to completion without causing decomposition.Controlling the exotherm to prevent side reactions.

Workflow and Logic Diagrams

Overall Synthesis Workflow

SynthesisWorkflow Start Starting Materials: 2-Methyl-4-nitrophenol & 1-Bromo-2-propoxyethane Step1 Step 1: Etherification (Williamson Synthesis) Temp: 80-90°C Start->Step1 Intermediate Intermediate: 1-Methyl-2-nitro-4- (2-propoxyethoxy)benzene Step1->Intermediate Step2 Step 2: Nitro Reduction (e.g., Fe/NH4Cl) Temp: 80-90°C (Reflux) Intermediate->Step2 End Final Product: 2-Methyl-4-(2-propoxyethoxy)aniline Step2->End

Caption: Workflow for the synthesis of 2-Methyl-4-(2-propoxyethoxy)aniline.

Troubleshooting Decision Tree for Temperature Optimization

Troubleshooting Problem Low Yield or Incomplete Reaction? CheckTLC Analyze TLC for Starting Material vs. Byproducts Problem->CheckTLC SM_Present Significant Starting Material Remains CheckTLC->SM_Present Byproducts Multiple Byproducts Observed CheckTLC->Byproducts IncreaseTemp Solution: Increase Temperature in 10°C increments SM_Present->IncreaseTemp Yes CheckReagents Consider Reagent Purity and Stoichiometry SM_Present->CheckReagents No DecreaseTemp Solution: Decrease Temperature by 10-15°C Byproducts->DecreaseTemp Yes Byproducts->CheckReagents No

Caption: Decision tree for temperature optimization.

References

  • BenchChem. (2025). A Step-by-Step Guide to the Purification of 2-Methyl-4-(4-methylphenoxy)aniline.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-Methyl-4-(methylsulfanyl)aniline.
  • BenchChem. (2025). Technical Support Center: Synthesis of 2-Methyl-4-(4-methylphenoxy)aniline.
  • BenchChem. (2025). Challenges in the characterization of 2-Methyl-4-(4-methylphenoxy)aniline.
  • Organic Syntheses. p-Dimethylaminobenzophenone.

Sources

Optimization

Technical Support Center: Preventing Oxidation of "2-Methyl-4-(2-propoxyethoxy)aniline" During Workup

Guide for: Researchers, Scientists, and Drug Development Professionals Introduction: The Inherent Instability of Electron-Rich Anilines Anilines, particularly those substituted with electron-donating groups such as the m...

Author: BenchChem Technical Support Team. Date: March 2026

Guide for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Inherent Instability of Electron-Rich Anilines

Anilines, particularly those substituted with electron-donating groups such as the methyl and alkoxy moieties present in "2-Methyl-4-(2-propoxyethoxy)aniline," are highly susceptible to oxidation.[1][2] Exposure to atmospheric oxygen, often accelerated by light or trace metal contaminants, can initiate a cascade of free-radical reactions. This process leads to the formation of highly colored impurities, such as quinone-imines and polymeric materials, resulting in decreased yields and significant purification challenges. This guide provides a comprehensive, question-and-answer-based framework for troubleshooting and preventing oxidative degradation during the workup of this and structurally related aromatic amines.

Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common issues encountered when handling 2-Methyl-4-(2-propoxyethoxy)aniline.

Question 1: My reaction mixture, which should contain the pure aniline, rapidly turns dark brown or red upon exposure to air. What is the chemical basis for this change?

Answer: This dramatic color change is a tell-tale sign of aniline oxidation. The electron-donating groups on your molecule lower the oxidation potential of the aniline, making it easier to lose an electron to an oxidant like oxygen.[3] This initial oxidation forms a radical cation. These reactive intermediates can then dimerize and undergo further oxidation to form extended, conjugated systems characteristic of quinone-imines. These molecules absorb light in the visible spectrum, leading to the intense dark colors you are observing.

Question 2: After a successful reaction, my product degrades when I try to purify it using silica gel chromatography. Why does this occur, and what are the best practices to avoid it?

Answer: Standard silica gel can be detrimental to anilines for two primary reasons:

  • Surface Acidity: The surface of silica gel is populated with acidic silanol (Si-OH) groups. These can protonate the basic aniline, making it more susceptible to oxidation.

  • Catalytic Oxidation: Silica gel's porous structure contains adsorbed oxygen, and it often has trace metal impurities (e.g., iron) that can catalyze the oxidation process. The large surface area of the silica gel exacerbates this issue.[4][5]

Recommended Solutions:

  • Base-Deactivation of Silica: Before packing your column, prepare a slurry of the silica gel in your chosen eluent and add 1-2% triethylamine or another suitable base. This neutralizes the acidic silanol sites on the silica surface.[6]

  • Alternative Stationary Phases: Consider using a more inert or basic stationary phase. Neutral or basic alumina is often a superior choice for purifying basic compounds.

  • Expedite Chromatography: Minimize the time your compound resides on the column to reduce its exposure to these oxidative conditions.

Question 3: Can I incorporate an antioxidant into my workup procedure? Which ones are most effective?

Answer: Yes, using an antioxidant is a highly effective strategy. The choice depends on whether you are working with an aqueous or organic phase.

AntioxidantTypical ApplicationMechanism of ActionPractical Considerations
Sodium Sulfite (Na₂SO₃) / Sodium Bisulfite (NaHSO₃) Aqueous ExtractionsA mild reducing agent that can reduce already-formed colored quinone-imine impurities back to the colorless aniline.[7]Use a freshly prepared 5-10% (w/v) aqueous solution for washing the organic layer.
Hydrazine or Hydrazine Hydrate Aqueous or Organic PhasesA powerful reducing agent and oxygen scavenger that provides excellent stabilization against discoloration.[8]Can be added as an aqueous solution to the workup. It is highly effective at preventing color formation.[8]
Butylated Hydroxytoluene (BHT) Organic Phases & StorageA radical scavenger that terminates the oxidation chain reaction.Add a small amount (e.g., 0.01–0.1 mol%) to your organic solution before concentration or for long-term storage.

Part 2: Advanced Troubleshooting and Protocols

This section provides detailed workflows to address persistent oxidation problems.

Issue 1: Severe Product Darkening and Yield Loss During Aqueous Extraction

Symptoms:

  • The organic layer containing your aniline turns dark immediately upon mixing with the aqueous phase.

  • Significantly lower than expected recovery of the desired product post-extraction.

Root Cause and Solution: The primary cause is dissolved oxygen in your workup solvents. The vigorous mixing during extraction increases the interfacial surface area, accelerating the rate of oxidation. The most robust solution is to perform the entire extraction under an inert atmosphere.

Workflow: Inert Atmosphere Aqueous Workup

This protocol is designed to rigorously exclude atmospheric oxygen from all stages of the extraction process.[3][9][10][11][12][13]

Diagram: Inert Atmosphere Extraction Workflow

Inert_Atmosphere_Workup Start Quenched Reaction Mixture Degas Degas All Solvents (N2/Ar Sparge, 20 min) Start->Degas 1. Transfer Transfer to Separatory Funnel (Under N2 Blanket) Degas->Transfer 2. Add_Organic Add Degassed Organic Solvent & Reaction Mixture Transfer->Add_Organic 3. Extract Gentle Inversion & Venting (Vent to N2 Line) Add_Organic->Extract 4. Separate Separate Layers (Maintain Positive N2 Pressure) Extract->Separate 5. Dry Dry Organic Layer (Anhydrous Na2SO4, under N2) Separate->Dry 6. End Filter & Concentrate (Rotovap with N2 Bleed) Dry->End 7.

Caption: A systematic workflow for performing extractions under an inert atmosphere.

Step-by-Step Protocol:

  • Solvent Degassing: Before beginning the workup, thoroughly degas all aqueous solutions (e.g., water, brine, bicarbonate solutions) and the organic extraction solvent. This is achieved by bubbling a steady stream of an inert gas (nitrogen or argon) through the liquid for at least 15-20 minutes.[3]

  • Inert Atmosphere Setup: Purge a separatory funnel with nitrogen. Maintain a positive pressure of nitrogen within the funnel, for example, by using a nitrogen-filled balloon attached via a needle through a septum.

  • Reagent Transfer: Transfer the degassed aqueous solution and the reaction mixture to the separatory funnel under the nitrogen blanket.

  • Extraction: Stopper the funnel and perform the extraction using gentle inversions rather than vigorous shaking to minimize emulsion formation. When venting, do so into the nitrogen line to avoid introducing air.

  • Drying and Concentration: Drain the separated organic layer into a flask containing anhydrous sodium sulfate, which has been purged with nitrogen. After drying, filter the solution and concentrate it using a rotary evaporator, ensuring to bleed nitrogen into the system when releasing the vacuum.

Issue 2: The Isolated Product is Highly Pure by NMR and LC-MS but Still Appears Colored

Symptoms:

  • Analytical data (e.g., ¹H NMR, LC-MS) indicates a purity level of >98%.

  • Despite high purity, the final compound is a distinctly colored oil or solid (e.g., pink, tan, or brown).

Root Cause and Solution: This indicates the presence of trace amounts of highly colored oxidative byproducts. While these impurities may be present in quantities too small to be easily detected by mass-based analytical techniques, their strong chromophores can significantly color the bulk material.

Decolorization Protocols:

  • Reductive Wash:

    • Dissolve the colored aniline in a suitable organic solvent (e.g., ethyl acetate).

    • Wash this solution with a freshly prepared 5-10% aqueous solution of sodium sulfite (Na₂SO₃). This will reduce the colored impurities back to the desired aniline.

    • Follow with standard water and brine washes, then dry and concentrate.

  • Activated Carbon Treatment:

    • Dissolve the product in a minimal amount of an appropriate solvent.

    • Add a small quantity of activated carbon (typically 1-2% by weight).

    • Stir the slurry for 15-30 minutes at room temperature. The colored impurities will adsorb onto the carbon surface.

    • Filter the mixture through a pad of Celite® to completely remove the carbon.

    • Rinse the filter cake with fresh solvent and concentrate the combined filtrates.

Diagram: Product Decolorization Workflow

Decolorization_Workflow Start Colored High-Purity Aniline Dissolve Dissolve in Organic Solvent Start->Dissolve Choice Select Decolorization Method Dissolve->Choice Reducing_Wash Wash with aq. Sodium Sulfite Choice->Reducing_Wash Method A: Reductive Carbon_Treat Treat with Activated Carbon Choice->Carbon_Treat Method B: Adsorptive Workup Separate, Dry Reducing_Wash->Workup Filter Filter through Celite® Pad Carbon_Treat->Filter Concentrate1 Concentrate Workup->Concentrate1 Concentrate2 Concentrate Filter->Concentrate2 End Colorless Aniline Product Concentrate1->End Concentrate2->End

Caption: Decision tree for selecting an appropriate decolorization method.

Part 3: Best Practices for Long-Term Storage

Question: How should I store my purified 2-Methyl-4-(2-propoxyethoxy)aniline to ensure its long-term stability?

Answer: To prevent degradation over time, proper storage is critical.

  • Inert Atmosphere: The most crucial factor is the exclusion of oxygen. Store the compound under an inert atmosphere (argon is preferred due to its higher density, but nitrogen is also effective).[14][15] For small amounts, a vial purged with inert gas and sealed with a tight-fitting cap and Parafilm® is sufficient. For highly sensitive materials or long-term storage, sealing in an ampoule under vacuum is the best option.

  • Protection from Light and Heat: Store the container in a dark location, such as a freezer (-20°C is recommended), and use an amber vial to protect it from light, as both heat and light can catalyze oxidation.[15]

  • Consider Stabilizers: For bulk storage, adding a small amount of a stabilizer like Butylated Hydroxytoluene (BHT) can offer additional protection.[16]

References

  • Stabilization of Aromatic Amines. (Patent) Describes the use of various stabilizers, including thiourea and alkyl tin compounds, to prevent color deterioration in aromatic amines.
  • Stabilization of Aromatic Amines. (Patent) Discusses the stabilization of aromatic amines against degradation by storing them under an atmosphere of carbon monoxide.
  • Inert Atmosphere. (Video) Demonstrates techniques for excluding oxygen and water from a reaction flask using inert atmosphere methods. Source: YouTube.[Link]

  • Aromatic Amines Antioxidants. A list of various aromatic amine antioxidants and their applications. Source: Performance Additives.[Link]

  • Phenols and Aromatic Amines as Thermal Stabilizers in Polyolefin Processing. Discusses the mechanism of stabilization by aromatic amines as radical scavengers. Source: ACS Publications.[Link]

  • Inert Atmosphere, with no O2. (Video) Shows techniques for excluding oxygen from a reaction flask using a nitrogen balloon. Source: YouTube.[Link]

  • 1.3C: Transferring Methods - Inert Atmospheric Methods. Provides step-by-step procedures for handling reagents under an inert atmosphere. Source: Chemistry LibreTexts.[Link]

  • Performing a Reaction Under an Inert Atmosphere. (Video) A guide to setting up and performing a reaction under inert conditions. Source: YouTube.[Link]

  • What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box? A discussion on various techniques for maintaining an inert atmosphere in a reaction. Source: ResearchGate.[Link]

  • Method for Stabilizing Aromatic Amine. (Patent) Describes the use of hydrazine or hydrazine hydrate to stabilize aromatic amines against discoloration.
  • How to prevent/minimize rapid air oxidation or arylamine... A discussion forum on preventing the oxidation of anilines, suggesting inert atmosphere techniques. Source: ResearchGate.[Link]

  • Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. A review of the oxidation mechanisms of various amines. Source: National Center for Biotechnology Information.[Link]

  • In-situ Oxidation and Coupling of Anilines towards Unsymmetric Azobenzenes Using Flow Chemistry. Describes the oxidation of anilines to nitrosobenzene derivatives. Source: ChemRxiv.[Link]

  • Surface Polymerization of Aniline on Silica Gel. Discusses the catalytic effect of silica surfaces on aniline polymerization. Source: ResearchGate.[Link]

  • The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implications. An overview of aniline oxidation mechanisms and applications. Source: Open Access Journals.[Link]

  • Kinetics of Oxidation of Aniline, N-Methylaniline, N,N'-Dimethylaniline by Chromic Acid. A study on the kinetics of aniline oxidation. Source: Asian Journal of Chemistry.[Link]

  • Aniline Method no.: Matrix: Target concentration: Procedure... An OSHA method for sampling and analyzing aniline. Source: OSHA.[Link]

  • Degradation of aniline by newly isolated, extremely aniline-tolerant Delftia sp. AN3. Describes the enzymatic degradation of aniline. Source: National Center for Biotechnology Information.[Link]

  • Surface Polymerization of Aniline on Silica Gel. Discusses the catalytic role of silica surfaces in aniline polymerization. Source: ACS Publications.[Link]

  • The Inhibitive Action of Aniline on the Autoxidation of Sodium Sulfite in Acidic Medium. Discusses the role of aniline as an inhibitor in certain oxidation reactions. Source: MedCrave.[Link]

  • Controlling Factors in the Rates of Oxidation of Anilines and Phenols by Triplet Methylene Blue in Aqueous Solution. A study on the kinetics of aniline oxidation by a photosensitizer. Source: ACS Publications.[Link]

  • Enhanced oxidation of aniline derivatives by two mutants of cytochrome c peroxidase at tryptophan 51. A study on the enzymatic oxidation of anilines. Source: ResearchGate.[Link]

  • The Inhibitive Action of Aniline on the Autoxidation of Sodium Sulfite in Acidic Medium. Further details on aniline's role in autoxidation processes. Source: MedCrave.[Link]

  • Visible-Light Photocatalytic Degradation of Aniline Blue... Discusses the degradation of an aniline-based dye, noting pH effects. Source: MDPI.[Link]

  • Fading of azo dyes with sodium sulphite. Discusses the reaction of sodium sulfite with azo dyes, which share structural motifs with oxidized anilines. Source: ResearchGate.[Link]

  • Degradation of aniline from aqueous solution by Fenton process... Describes the advanced oxidation of aniline using Fenton's reagent. Source: DESWATER.[Link]

  • Gas Chromatographic Determination ofAniline and Nitrobenzene in Ambient Air. Details methods for adsorbing aniline from the air, relevant to handling procedures. Source: Polish Journal of Chemistry.[Link]

  • Can anyone suggest a good method to separate Aniline sulfate back to its original form? A forum discussion on handling aniline salts, relevant to workup procedures. Source: ResearchGate.[Link]

  • Oxidation of aniline aerofloat in flotation wastewater by sodium hypochlorite solution. Details the chemical oxidation pathways of an aniline derivative. Source: Springer.[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Peak Tailing in HPLC of "2-Methyl-4-(2-propoxyethoxy)aniline"

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for resolving peak tailing issues during the High-Performance Liquid Chromatography (HPLC) analysis of "2-Methyl-4-(2-propoxyethoxy...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for resolving peak tailing issues during the High-Performance Liquid Chromatography (HPLC) analysis of "2-Methyl-4-(2-propoxyethoxy)aniline." This document is structured to provide researchers, scientists, and drug development professionals with a logical, in-depth, and scientifically grounded approach to troubleshooting.

Frequently Asked Questions (FAQs)
Q1: Why is my peak for 2-Methyl-4-(2-propoxyethoxy)aniline likely tailing?

A1: Peak tailing is most often the result of more than one retention mechanism occurring during the separation.[1][2] For a basic compound like an aniline derivative, the primary cause is typically a strong, unwanted secondary interaction with the stationary phase.

  • Primary Retention Mechanism: In reversed-phase HPLC, the main goal is retention based on hydrophobicity. Your analyte interacts with the non-polar C18 (or similar) stationary phase.

  • Secondary Interaction (The Problem): Silica-based columns have residual, unreacted silanol groups (Si-OH) on their surface.[2][3] These silanols are acidic and can become ionized (negatively charged, Si-O⁻) at mobile phase pH values above approximately 3.[4][5] Your basic aniline analyte can become protonated (positively charged) in the mobile phase. This leads to a strong ionic interaction between the positively charged analyte and the negatively charged silanol groups, which acts like "Velcro," delaying the elution of a fraction of the analyte molecules and causing a tail.[6]

This dual-retention mechanism—one part hydrophobic, one part ionic—is the classic cause of peak tailing for basic compounds.[1][2]

cluster_0 Silica Surface cluster_1 Analyte Silanol Si-OH Acidic Site Analyte R-NH3+ 2-Methyl-4-(2-propoxyethoxy)aniline (Protonated) Analyte:f0->Silanol:f1 Unwanted Ionic Interaction (Causes Tailing)

Caption: Unwanted ionic interaction causing peak tailing.

Q2: How can I definitively diagnose the cause of the tailing?

A2: Before making significant changes to your method, it's crucial to confirm whether the issue is chemical (analyte-column interaction) or physical (system-related).

A simple diagnostic test is to inject a neutral, well-behaved compound (like toluene or caffeine) under the same conditions.

  • If the neutral compound's peak is symmetrical: The problem is chemical and specific to your basic analyte's interaction with the column. Proceed with the chemical troubleshooting steps below.[6]

  • If the neutral compound's peak also tails: The issue is likely physical.[6] This could be due to extra-column volume (e.g., poorly fitted tubing, a void at the column inlet), or a blocked frit.[6][7][8] In this case, you should first check all fittings, replace the column if necessary, and ensure tubing lengths are minimized before optimizing the chemistry.[8]

Troubleshooting Guide: A Systematic Approach

If you've confirmed a chemical interaction is the cause, follow this systematic approach. The goal is to disrupt the unwanted ionic interaction between your analyte and the column's silanol groups.

G cluster_solutions Troubleshooting Strategies start Peak Tailing Observed for 2-Methyl-4-(2-propoxyethoxy)aniline diag Diagnose: Inject Neutral Compound start->diag chem Chemical Issue (Analyte-Specific Tailing) diag->chem Neutral peak is sharp phys Physical Issue (All Peaks Tail) diag->phys Neutral peak tails mob_phase 1. Mobile Phase Optimization chem->mob_phase end Symmetrical Peak Achieved phys->end Fix connections, check for column void, replace column if needed. col_select 2. Stationary Phase Selection mob_phase->col_select op_params 3. Operational Parameters col_select->op_params op_params->end Review results

Caption: Systematic troubleshooting workflow for peak tailing.

Strategy 1: Mobile Phase Optimization

This is the most powerful and common approach. The goal is to control the ionization state of both the analyte and the silanol groups.

Q3: How does adjusting the mobile phase pH help?

A3: Adjusting the pH is the most effective way to minimize silanol interactions. You have two primary options:

  • Low pH (Recommended First Step): By lowering the mobile phase pH to between 2.5 and 3.0, you protonate the silanol groups (Si-OH), effectively neutralizing their negative charge.[1][8] While your basic analyte will be fully protonated (R-NH3+), the primary cause of the ionic attraction—the negatively charged silanol—is eliminated.[1] This leaves only the desired reversed-phase retention mechanism.

  • High pH (Alternative Strategy): By raising the mobile phase pH to a level approximately 2 units above the analyte's pKa, you deprotonate the analyte, making it neutral (R-NH2).[9] Although the silanols will be fully ionized (Si-O⁻), the analyte is now neutral, preventing the strong ionic interaction. This strategy requires a pH-stable column designed for high-pH work (pH > 8).[1]

StrategyMobile Phase pHAnalyte StateSilanol StateInteractionColumn Requirement
Low pH 2.5 - 3.0 Protonated (R-NH3+)Neutral (Si-OH)Minimized Standard C18 (check pH limit)
High pH > 9.0 (est.) Neutral (R-NH2)Ionized (Si-O⁻)Minimized pH-stable column required
Protocol: Preparing a Buffered Low-pH Mobile Phase
  • Buffer Selection: Choose a buffer with a pKa close to the target pH. For a target pH of 2.5-3.0, a phosphate or formate buffer is ideal. A 10-20 mM concentration is typically sufficient.[10]

  • Aqueous Preparation: Prepare the aqueous buffer. For example, to make 1L of 20 mM potassium phosphate buffer, dissolve the appropriate amount of monobasic potassium phosphate in HPLC-grade water.

  • pH Adjustment: Crucially, adjust the pH of the aqueous portion before adding the organic modifier. Use an acid like phosphoric acid or formic acid to slowly lower the pH to your target (e.g., 2.7).

  • Organic Addition: Mix the pH-adjusted aqueous buffer with the organic solvent (e.g., acetonitrile or methanol) in the desired ratio (e.g., 70:30 aqueous:organic).

  • Filtration and Degassing: Filter the final mobile phase through a 0.45 µm or 0.22 µm filter and degas before use.

Q4: Should I use mobile phase additives?

A4: If pH adjustment alone is insufficient, a competitive base can be added to the mobile phase.

  • Mechanism: Additives like triethylamine (TEA) are small, basic molecules that act as "silanol suppressors."[10] They are added at low concentrations (e.g., 5-10 mM) and preferentially interact with the active silanol sites, effectively shielding your analyte from them.[10]

  • Caution: While effective, additives like TEA can shorten column lifetime by accelerating the hydrolysis of the stationary phase.[10] They are also less favored in LC-MS applications due to potential ion suppression. This approach is generally considered a secondary option to using a modern, high-performance column.[11]

Strategy 2: Stationary Phase (Column) Selection

If mobile phase optimization doesn't fully resolve the tailing, or if you need to work in a mid-pH range, your choice of column is the next critical factor.

Q5: What type of HPLC column is best for analyzing basic compounds like this?

A5: Modern HPLC columns are designed specifically to minimize the negative effects of residual silanols.

  • High-Purity "Type B" Silica: Modern columns are made from high-purity silica with very low metal content.[12][13] Metal impurities can increase the acidity of adjacent silanol groups, worsening tailing.[2][13] Ensure you are using a modern, high-purity silica column.

  • End-Capping: This is a chemical process where the residual silanol groups are reacted with a small silylating agent (like trimethylsilane) after the main C18 phase has been bonded.[12][14] This converts the polar Si-OH groups into much less reactive, non-polar groups, effectively "capping" them.[3][14] A column that is "fully" or "double" end-capped provides the best shielding and is highly recommended for basic analytes.[12][14]

  • Alternative Chemistries: Some columns have polar-embedded groups or use proprietary surface treatments that provide additional shielding of silanols, making them highly inert and suitable for basic compounds even at intermediate pH levels.[4]

Column TechnologyMechanismBenefit for Basic Analytes
High-Purity Silica Reduces metal content that activates silanols.[13]Reduces the number of highly active sites.
End-Capping Chemically blocks residual silanols.[14][15]Drastically reduces secondary ionic interactions.[3]
Polar-Embedded Phase Incorporates a polar group near the silica surface.Shields silanols and can offer alternative selectivity.[4]
Strategy 3: Operational Parameters

Finally, consider these operational factors that can influence peak shape.

Q6: Could my sample concentration or injection volume be the problem?

A6: Yes, column overload can cause peak distortion, though it's more commonly associated with peak fronting.[8] The active silanol sites can be considered a high-affinity, low-capacity retention system. If you inject too much sample (mass overload), you can saturate these sites, leading to peak shape distortion.[2][16]

  • Troubleshooting Step: Dilute your sample by a factor of 10 and re-inject. If the peak shape improves significantly, you were likely overloading the column.[8][16]

Q7: What is an acceptable peak shape?

A7: Peak symmetry is measured by the Tailing Factor (Tf) or Asymmetry Factor (As). According to USP <621> guidelines, a tailing factor should ideally be close to 1.0. A value greater than 1.0 indicates tailing. While a value up to 1.5 may be acceptable for many assays, a value exceeding 2.0 is generally considered poor and indicates a problem that needs to be addressed.[17][18] Recent proposals suggest a target range of 0.8-1.8.[19]

References
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Axion Labs. (2022, February 15). HPLC Peak Tailing. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • LCGC. (n.d.). Why Do Peaks Tail? - LC Troubleshooting Bible. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Is Endcapping in HPLC Columns. Retrieved from [Link]

  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it? Retrieved from [Link]

  • Waters. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]

  • Phenomenex. (n.d.). The role of end-capping in reversed-phase. Retrieved from [Link]

  • PharmaCores. (2025, October 20). HPLC Column Guide (Part 1): 7 Key Parameters for Better Separation. Retrieved from [Link]

  • Labcompare. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. Retrieved from [Link]

  • Element. (n.d.). The Theory of HPLC Column Chemistry. Retrieved from [Link]

  • Grokipedia. (n.d.). Endcapping. Retrieved from [Link]

  • YMC. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Pyvot. (2019, October 28). Novel End-Capping Method With Silyl-Reagent Including Ethylene Chain. Retrieved from [Link]

  • uHPLCs. (n.d.). How to avoid the tailing problem of basic compounds in HPLC analysis? Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • ResearchGate. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Analysis. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. Retrieved from [Link]

  • YouTube. (2025, November 22). USP 621 Key Requirements Explained. Retrieved from [Link]

  • Agilent. (2023, April 15). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2018, July 5). How do I Avoid Distorted Peak Shapes When Using a Basic Mobile Phase pH for the Analysis of a Lipophilic Amine. Retrieved from [Link]

  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Retrieved from [Link]

  • ECA Academy. (2023, November 8). USP: Chapter "<621> Chromatography" published for Comments. Retrieved from [Link]

  • Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. Retrieved from [Link]

  • Torontech. (2025, July 30). 5 Main Types of HPLC Columns Explained. Retrieved from [Link]

  • Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Waters. (n.d.). USP Chapter 621 for Chromatography - Tip301. Retrieved from [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]

  • Waters. (n.d.). Effect of pH on LC-MS Analysis of Amines. Retrieved from [Link]

  • ResearchGate. (2015, January 20). Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites. Retrieved from [Link]

  • Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Different Types of HPLC Columns Used in Analysis. Retrieved from [Link]

  • Chromatography Online. (2024, September 16). Are You Sure You Understand USP <621>? Retrieved from [Link]

  • Welch Materials. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]

  • ResearchGate. (2023, July 19). Tailing peak shape of tertiary amines in RP C18 LCMS analysis? Retrieved from [Link]

  • Chromatography Forum. (2010, June 16). peak tailing. Retrieved from [Link]

  • Google Patents. (n.d.). Using amines or amino acids as mobile phase modifiers in chromatography.
  • SlideShare. (2024, May 23). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. Retrieved from [Link]

  • Chemchart. (n.d.). 2-(2-methylpropoxy)aniline (104065-95-4). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Regioisomer Impurities in 2-Methyl-4-(2-propoxyethoxy)aniline

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges with regioisomeric impurities in the synthesis and analysis of "2-Methyl-4-(2-prop...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges with regioisomeric impurities in the synthesis and analysis of "2-Methyl-4-(2-propoxyethoxy)aniline". The information presented herein is designed to offer both foundational understanding and actionable troubleshooting strategies to ensure the purity and quality of this important chemical intermediate.

Understanding the Challenge: The Origin of Regioisomers

The synthesis of 2-Methyl-4-(2-propoxyethoxy)aniline typically involves a nucleophilic aromatic substitution or a similar etherification reaction. The formation of regioisomeric impurities is a common challenge in such syntheses, arising from the potential for the ether linkage to form at different positions on the aniline ring.

Q1: What are the most likely regioisomeric impurities in the synthesis of 2-Methyl-4-(2-propoxyethoxy)aniline?

A1: The primary regioisomeric impurity of concern is 2-Methyl-5-(2-propoxyethoxy)aniline . This isomer arises from the etherification reaction occurring at the meta-position relative to the methyl group, instead of the desired para-position. The directing effects of the substituents on the aniline precursor play a crucial role in determining the ratio of these isomers.

A less common, but still possible, regioisomer is 2-Methyl-3-(2-propoxyethoxy)aniline , where the ether linkage forms at the ortho-position to the methyl group. The formation of this isomer is generally less favored due to steric hindrance.

Analytical Strategies for Identification and Quantification

The structural similarity of regioisomers makes their separation and identification a non-trivial analytical task. A multi-faceted approach employing various analytical techniques is often necessary for unambiguous characterization.

Q2: Which analytical techniques are most effective for identifying and quantifying these regioisomers?

A2: A combination of chromatographic and spectroscopic methods is recommended for the comprehensive analysis of regioisomeric impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating regioisomers.[1][2][3][4] Reversed-phase chromatography, often with a C18 or phenyl-hexyl column, is typically the method of choice.[1][2] Method development may be required to achieve baseline separation of the desired product from its isomers.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another valuable technique for separating and identifying volatile and semi-volatile aniline derivatives.[5][6] Derivatization may sometimes be necessary to improve the chromatographic properties of the analytes.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for the definitive structural elucidation of isomers.[7][8][9][10] Both 1H and 13C NMR can provide detailed information about the substitution pattern on the aromatic ring, allowing for the unambiguous differentiation between the desired product and its regioisomers.[7][8][9] Two-dimensional NMR techniques, such as COSY and HSQC, can further aid in complex structural assignments.[7][8]

Troubleshooting Common Experimental Issues

Q3: My HPLC analysis shows a co-eluting peak with the main product. How can I confirm if it is a regioisomer?

A3: Co-elution can be a significant challenge. Here's a systematic approach to address this issue:

  • Method Optimization: Vary the mobile phase composition, gradient, flow rate, and column temperature to improve separation.[1] Consider using a different stationary phase, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column, which can offer different selectivity for aromatic compounds.

  • Peak Purity Analysis: Utilize a photodiode array (PDA) or diode array detector (DAD) to assess the peak purity of the main component. If the peak is not spectrally homogenous, it indicates the presence of a co-eluting impurity.

  • LC-MS Analysis: Couple your HPLC system to a mass spectrometer. Even if the isomers co-elute, the mass spectrometer will detect the same mass-to-charge ratio (m/z) for both, confirming the presence of an isomer.

  • Fraction Collection and NMR Analysis: If separation is challenging, collect the fraction containing the main peak and the suspected impurity and analyze it by NMR spectroscopy.[7][8] The presence of additional signals in the aromatic region of the NMR spectrum can confirm the presence of a regioisomer.

Q4: How can I minimize the formation of regioisomeric impurities during synthesis?

A4: The key to minimizing regioisomer formation lies in carefully controlling the reaction conditions and understanding the directing effects of the substituents on your starting materials.

  • Choice of Starting Materials: The electronic properties of the substituents on the aniline precursor will influence the position of the incoming ether group. Electron-donating groups tend to direct ortho- and para-, while electron-withdrawing groups direct meta-.

  • Reaction Conditions: Temperature, solvent, and the choice of base can all impact the regioselectivity of the reaction. Optimization of these parameters is crucial.

  • Protecting Groups: In some cases, using a protecting group on the amine functionality can alter the directing effects and improve the desired regioselectivity.

Regulatory Considerations and Impurity Thresholds

For drug development professionals, understanding the regulatory landscape for impurities is critical. The International Council for Harmonisation (ICH) provides guidelines on the reporting, identification, and qualification of impurities in new drug substances.[11][12][13][14][15]

Q5: What are the ICH thresholds for reporting, identifying, and qualifying impurities?

A5: The ICH Q3A(R2) guideline outlines the thresholds for impurities in new drug substances.[13][14] These thresholds are based on the maximum daily dose of the drug.

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg per day intake (whichever is lower)0.15% or 1.0 mg per day intake (whichever is lower)
> 2 g/day 0.03%0.05%0.05%

Table 1: ICH Q3A(R2) Impurity Thresholds.[12][13]

It is important to note that these are general guidelines, and specific requirements may vary depending on the regulatory agency and the nature of the impurity.[11][16][17][18][19]

Experimental Protocols

Protocol 1: HPLC Method for the Separation of Regioisomers

This protocol provides a starting point for the development of an HPLC method for the separation of 2-Methyl-4-(2-propoxyethoxy)aniline and its potential regioisomers.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV or PDA/DAD detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for pH adjustment and improved peak shape)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution Program:

    • Start with a gradient of 10-90% Mobile Phase B over 20 minutes.

    • Hold at 90% Mobile Phase B for 5 minutes.

    • Return to initial conditions and equilibrate the column for 5 minutes.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm

System Suitability:

  • Inject a standard mixture of the main compound and any available regioisomer standards.

  • The resolution between the peaks should be greater than 1.5.

  • The tailing factor for each peak should be between 0.8 and 1.5.

Visualizations

G cluster_synthesis Synthesis cluster_analysis Analysis & Purification cluster_final Final Product start Starting Materials (e.g., 2-Methyl-4-nitrophenol) reaction Etherification Reaction + 2-propoxyethanol derivative start->reaction product Crude Product Mixture reaction->product hplc HPLC Screening product->hplc lcms LC-MS Confirmation hplc->lcms Impurity Detected purification Purification (e.g., Column Chromatography) hplc->purification Separation nmr NMR Structural Elucidation lcms->nmr Isomer Confirmed final_product Pure 2-Methyl-4-(2-propoxyethoxy)aniline purification->final_product impurities Isolated Regioisomeric Impurities purification->impurities

Caption: Workflow for the identification and isolation of regioisomeric impurities.

References

  • U.S. Food and Drug Administration. (2008). Guidance for Industry - Q3A Impurities in New Drug Substances. [Link]

  • AMSbiopharma. (2025). Impurity guidelines in drug development under ICH Q3. [Link]

  • International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). [Link]

  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]

  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link]

  • Scribd. FDA Guidance on Drug Impurities in ANDAs. [Link]

  • GaBI Generics and Biosimilars Initiative. (2018). FDA issues guidance on co-crystals and impurities. [Link]

  • ECA Academy. FDA Guidance for Industry: Q3B(R) Impurities in New Drug Products. [Link]

  • gmp-compliance.org. FDA Guidance for Industry: ANDAs: Impurities in Drug Products. [Link]

  • Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. [Link]

  • AZoM.com. (2024). Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. [Link]

  • Taylor & Francis Online. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. [Link]

  • Advanced Materials Technology. Isocratic Separation of Anilines on HALO C18. [Link]

  • Scribd. TLC and HPLC Analysis of Nitroanilines. [Link]

  • TSI Journals. Resolving the benign and themalign isomers of aryl amines by HPLC. [Link]

  • ResearchGate. NMR Spectra of Anilines. [Link]

Sources

Troubleshooting

Minimizing homocoupling in the synthesis of "2-Methyl-4-(2-propoxyethoxy)aniline"

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyl-4-(2-propoxyethoxy)aniline. Our focus is to provide in-depth troubleshooting a...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyl-4-(2-propoxyethoxy)aniline. Our focus is to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address a critical challenge in its synthesis: the minimization of homocoupling byproducts.

Introduction: The Synthetic Challenge

The synthesis of 2-Methyl-4-(2-propoxyethoxy)aniline, a substituted aniline of interest in pharmaceutical and materials science, is often accomplished via a palladium-catalyzed Buchwald-Hartwig amination. This powerful C-N bond-forming reaction typically involves the coupling of an aryl halide with an amine. A plausible and efficient route is the reaction of 1-bromo-2-methyl-4-(2-propoxyethoxy)benzene with a suitable ammonia equivalent.

However, a significant and yield-reducing side reaction in this process is the homocoupling of the aryl bromide starting material to form a symmetric biaryl impurity, bis(2-methyl-4-(2-propoxyethoxy)phenyl) . This guide will provide a structured approach to understanding and mitigating this unwanted side reaction.

Troubleshooting Guide: Minimizing Homocoupling

This section is designed to address specific issues you may encounter during your experiments.

Q1: My reaction is producing a significant amount of the homocoupled biaryl byproduct. What are the primary causes and how can I resolve this?

A1: High levels of homocoupling in a Buchwald-Hartwig amination are typically indicative of a catalytic cycle that is favoring the formation of the biaryl over the desired arylamine. This can be attributed to several factors related to the reaction conditions.

Primary Causes:

  • Inefficient Reductive Elimination: The final step of the desired catalytic cycle, reductive elimination to form the C-N bond, may be slow relative to competing pathways.

  • Slow Oxidative Addition of the Amine: If the amine concentration is low or its addition to the palladium center is slow, the palladium(II) intermediate has a longer lifetime, increasing the probability of side reactions.

  • Catalyst Decomposition: The formation of palladium black or other inactive palladium species can alter the catalytic pathway and promote homocoupling.

  • Suboptimal Ligand Choice: The steric and electronic properties of the phosphine ligand are crucial in modulating the relative rates of the desired and undesired reaction pathways.

Solutions:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands. These ligands promote the desired reductive elimination step and can suppress the formation of homocoupled products.[1][2][3] For electron-rich aryl bromides like your substrate, ligands from the Buchwald family such as XPhos , SPhos , and RuPhos are excellent starting points.

  • Catalyst Loading and Precatalyst Choice: While it may seem counterintuitive, increasing the catalyst loading is not always the solution and can sometimes exacerbate side reactions. Instead, focus on using a well-defined palladium precatalyst. Precatalysts, such as the G3 or G4 Buchwald precatalysts, are designed to efficiently generate the active monoligated Pd(0) species, which can lead to cleaner reactions and lower levels of byproducts compared to generating the catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[4][5][6]

  • Base Selection: The choice of base is critical. For the amination of aryl bromides, a strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is a common choice. However, if homocoupling is a major issue, consider screening other bases such as lithium bis(trimethylsilyl)amide (LiHMDS) or cesium carbonate (Cs₂CO₃). The solubility and strength of the base can influence the concentration of the active catalyst and the rate of deprotonation of the amine.

  • Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of homocoupling relative to the desired C-N coupling.[7] Start with a moderate temperature (e.g., 80-100 °C) and adjust as needed based on reaction monitoring.

  • Solvent Choice: Anhydrous, non-polar aprotic solvents such as toluene or dioxane are standard for Buchwald-Hartwig reactions. Ensure your solvent is rigorously dried and degassed, as water and oxygen can contribute to catalyst deactivation and side reactions.

Q2: I am using a bulky phosphine ligand, but still observe significant homocoupling. What other parameters should I investigate?

A2: If you are already using an appropriate bulky phosphine ligand, the issue may lie in other, more subtle aspects of your reaction setup.

Further Optimization Strategies:

  • Ligand-to-Palladium Ratio: The optimal ligand-to-palladium ratio is typically between 1:1 and 2:1. An excess of ligand can sometimes be detrimental, while an insufficient amount can lead to catalyst instability. It is recommended to use a well-defined precatalyst where this ratio is fixed.

  • Amine Source and Equivalents: When using an ammonia equivalent, its nature and concentration are critical. If using aqueous ammonia, the presence of water can influence the reaction.[8] Consider using a protected amine that is deprotected in situ, or a surrogate like lithium bis(trimethylsilyl)amide (LiHMDS), which can provide a controlled release of the amine nucleophile. Ensure you are using a slight excess of the amine (e.g., 1.2-1.5 equivalents) to favor the desired coupling.

  • Reaction Time: Monitor your reaction closely by TLC or LC-MS. Prolonged reaction times after the consumption of the starting material can lead to product degradation or the formation of byproducts.

Data-Driven Ligand Selection:

The choice of ligand has a profound impact on the outcome of the reaction. The following table provides a comparative overview of commonly used phosphine ligands in Buchwald-Hartwig aminations of aryl chlorides, which are often more challenging substrates than aryl bromides. The superior performance of the Buchwald-type ligands is evident.

EntryAryl ChlorideLigandYield (%)
14-ChlorotolueneNIXANTPHOS98
24-ChlorotolueneXantphos25
34-ChloroanisoleNIXANTPHOS97
44-ChloroanisoleXantphos15
52-ChlorotolueneNIXANTPHOS95
62-ChlorotolueneXantphos<5
Data sourced from Dalton Transactions, 2018, 47, 8690-8696.[9]

Frequently Asked Questions (FAQs)

Q3: What is the proposed synthetic pathway for 2-Methyl-4-(2-propoxyethoxy)aniline that minimizes homocoupling?

A3: A robust synthetic strategy involves a two-step process:

  • Etherification: Synthesis of the aryl bromide precursor, 1-bromo-2-methyl-4-(2-propoxyethoxy)benzene . This can be achieved via a Williamson ether synthesis by reacting 4-bromo-3-methylphenol with 1-bromo-2-propoxyethane in the presence of a suitable base like potassium carbonate.

  • Buchwald-Hartwig Amination: The subsequent palladium-catalyzed C-N coupling of the synthesized aryl bromide with an ammonia surrogate.

Synthetic_Pathway cluster_0 Step 1: Etherification cluster_1 Step 2: Buchwald-Hartwig Amination A 4-Bromo-3-methylphenol C 1-Bromo-2-methyl-4-(2-propoxyethoxy)benzene A->C K2CO3, Acetone B 1-Bromo-2-propoxyethane B->C E 2-Methyl-4-(2-propoxyethoxy)aniline C->E Pd Catalyst, Ligand, Base D Ammonia Surrogate (e.g., LiN(SiMe3)2) D->E

Caption: Proposed two-step synthesis of the target molecule.

Q4: What is the catalytic cycle for the Buchwald-Hartwig amination and where does homocoupling occur?

A4: The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple. Homocoupling is a competing side reaction that can occur from a key intermediate in this cycle.

Catalytic_Cycle_with_Homocoupling Pd0 L-Pd(0) OA_complex L-Pd(II)(Ar)(X) Pd0->OA_complex Oxidative Addition (Ar-X) Amine_complex [L-Pd(II)(Ar)(NHR'R'')]X OA_complex->Amine_complex + Amine (HNR'R'') Homocoupling_Product Ar-Ar OA_complex->Homocoupling_Product Homocoupling Pathway (+ Ar-X, Base) Amido_complex L-Pd(II)(Ar)(NR'R'') Amine_complex->Amido_complex Base (-H-Base+ X-) Amido_complex->Pd0 Reductive Elimination Product Ar-NR'R'' Amido_complex->Product Reductive Elimination

Caption: Competing catalytic pathways in Buchwald-Hartwig amination.

The desired pathway involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired aniline and regenerate the Pd(0) catalyst.[10][11] The homocoupling pathway is thought to arise from the reaction of the arylpalladium(II) halide intermediate with another molecule of the aryl halide.

Experimental Protocols

Protocol 1: Synthesis of 1-Bromo-2-methyl-4-(2-propoxyethoxy)benzene
  • Reagents: 4-Bromo-3-methylphenol, 1-bromo-2-propoxyethane, anhydrous potassium carbonate (K₂CO₃), and acetone.

  • Procedure:

    • To a stirred solution of 4-bromo-3-methylphenol (1.0 eq.) in anhydrous acetone, add anhydrous potassium carbonate (2.0 eq.).

    • Add 1-bromo-2-propoxyethane (1.2 eq.) to the mixture.

    • Heat the reaction mixture to reflux and maintain for 12-18 hours, monitoring the reaction progress by TLC.

    • After completion, cool the mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired aryl bromide precursor.

Protocol 2: General Procedure for Minimizing Homocoupling in the Buchwald-Hartwig Amination

This protocol is a starting point and should be optimized for your specific substrate.

  • Reagents: 1-Bromo-2-methyl-4-(2-propoxyethoxy)benzene, a palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), a bulky phosphine ligand (e.g., XPhos, 4 mol%), a strong base (e.g., NaOtBu, 1.5 eq.), an ammonia surrogate (e.g., LiN(SiMe₃)₂, 1.2 eq.), and anhydrous toluene.

  • Procedure:

    • In a glovebox, add the palladium precatalyst, ligand, and base to an oven-dried Schlenk tube.

    • Add the aryl bromide and a stir bar.

    • Seal the tube with a septum and remove it from the glovebox.

    • Add anhydrous, degassed toluene via syringe, followed by the ammonia surrogate.

    • Place the reaction vessel in a preheated oil bath at 90-100 °C.

    • Stir the reaction and monitor its progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Analytical Method for Quantifying Homocoupling:

The ratio of the desired product to the homocoupled byproduct can be accurately determined using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).[12][13] A standard curve for each compound should be generated to ensure accurate quantification.

References

  • Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 146, 19414-19424. [Link]

  • Ikawa, T., et al. (2007). Pd-Catalyzed Amidations of Aryl Chlorides Using Monodentate Biaryl Phosphine Ligands: A Kinetic, Computational, and Synthetic Investigation. Journal of the American Chemical Society, 129, 13001-13007. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Oldenhuis, N. J., et al. (2015). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 7(18), 4053–4056. [Link]

  • Shaughnessy, K. H. (2015). Well-defined nickel and palladium precatalysts for cross-coupling. Nature Reviews Chemistry, 1, 1-18. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • El-Shafiy, O. A., et al. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 25(1), 2. [Link]

  • Fors, B. P., et al. (2010). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(45), 15914-15917. [Link]

  • ResearchGate. (2025). Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands. [Link]

  • Buchwald, S. L. (2010). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Accounts of Chemical Research, 43(4), 544-555. [Link]

  • Colacot, T. J. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(45), 15914–15917. [Link]

  • Nature Protocols. (2008). Pd-catalyzed amination reactions of aryl halides using bulky biarylmonophosphine ligands. [Link]

  • Organic Chemistry Portal. (2024). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]

  • ChemRxiv. (2020). Online HPLC Analysis of Buchwald-Hartwig Aminations from Within an Inert Environment. [Link]

  • Gevorgyan, V., & Takeda, A. (2023). Bulky, electron-rich, renewable: analogues of Beller's phosphine for cross-couplings. Chemical Science, 14(43), 11957-11965. [Link]

  • Pfizer. (2019). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]

  • Google Patents. (2019). CN110467538A - A kind of synthetic method of 2- methyl -4- methoxy diphenylamine.
  • Singleton, D. A., & Black, K. (2021). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. The Journal of Organic Chemistry, 86(24), 17796-17805. [Link]

  • Research and Reviews: Journal of Chemistry. (2014). Synthesis and Characterization of Copolymers of 2- methyl aniline with aniline and 2-aminobenzoic acid Capacity. [Link]

  • Medium. (2024). Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. [Link]

Sources

Optimization

Technical Support Center: Optimizing Base Conditions for the Ullmann Condensation of 2-Methyl-4-(2-propoxyethoxy)aniline

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals conducting Ullmann C–N cross-coupling reactions (Goldberg variant) utilizing...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals conducting Ullmann C–N cross-coupling reactions (Goldberg variant) utilizing 2-Methyl-4-(2-propoxyethoxy)aniline .

This specific substrate presents a unique dichotomy of electronic and steric properties:

  • Electronic Activation: The para-propoxyethoxy ether chain acts as a strong electron-donating group, enriching the electron density of the aniline nitrogen and inherently increasing its nucleophilicity.

  • Steric Hindrance: The ortho-methyl group introduces significant steric bulk directly adjacent to the reactive amine, which can geometrically impede the formation of the critical copper-amide intermediate.

Because of this steric hindrance, the choice of inorganic base is the single most critical variable in preventing reaction stalling and minimizing side products.

Mechanistic Causality: The Active Role of the Base

In traditional models, the base was viewed merely as an acid scavenger to neutralize the hydrogen halide byproduct. However, modern kinetic and computational studies reveal that the base actively drives the catalytic cycle. The base facilitates the critical halogen-to-base exchange at the copper center, which is immediately followed by the deprotonation of the substrate via a concerted acid-base mechanism 1. For a sterically hindered substrate like 2-Methyl-4-(2-propoxyethoxy)aniline, an insufficiently soluble or weak base will fail to drive this deprotonation, leaving the catalyst trapped in an inactive state.

Mechanism Cu Cu(I) Precursor + Ligand BaseEx Base Coordination (X-to-Base Exchange) Cu->BaseEx Base addition Amide Cu(I)-Amide Complex (Substrate Deprotonation) BaseEx->Amide + Hindered Aniline - Base-H+ OxAdd Cu(III) Intermediate (Oxidative Addition of Ar-X) Amide->OxAdd + Aryl Halide Product Diaryl Amine Product (Reductive Elimination) OxAdd->Product C-N Coupling Product->Cu Catalyst Regeneration

Catalytic cycle of Ullmann C-N coupling highlighting the critical role of base deprotonation.

Base Selection Matrix

The table below synthesizes quantitative performance data for various bases when reacting ortho-substituted anilines under standard Ullmann conditions (e.g., CuI catalyst, diamine ligand, toluene/DMF solvent at 90–110 °C).

BaseApprox. pKa (aq)Organic SolubilityExpected ConversionPrimary Side Reactions / Notes
Cs₂CO₃ 10.3High85 – 95% Optimal. High solubility drives the deprotonation of the hindered amine without cleaving the ether chain 2.
K₃PO₄ 12.3Moderate80 – 90% Excellent alternative. Often requires a slightly higher temperature or phase-transfer catalyst to overcome solubility limits.
K₂CO₃ 10.3Low40 – 50% Prone to stalling. Poor solubility in aprotic solvents fails to overcome the steric hindrance of the ortho-methyl group 2.
NaOtBu 17.0High< 30% Not recommended. Excessive basicity leads to rapid catalyst degradation and potential cleavage of the propoxyethoxy chain.

Troubleshooting Guides & FAQs

Q1: My reaction is stalling at 40% conversion when using K₂CO₃. How do I drive it to completion? A1: The stall is an artifact of poor base solubility combined with the steric bulk of the ortho-methyl group on your aniline. K₂CO₃ cannot efficiently deprotonate the substrate in the organic phase, preventing the formation of the active Cu(I)-amide complex 2. Solution: Swap K₂CO₃ for Cs₂CO₃. The larger cesium cation enhances the solubility of the carbonate in polar aprotic solvents (like DMF or DMSO), drastically accelerating the deprotonation step.

Q2: I am observing significant homocoupling of my aryl halide. How can the base mitigate this? A2: Homocoupling (the formation of biaryl side products) is heavily exacerbated by high temperatures, oxygen ingress, and an improper base-to-ligand ratio 3. Solution: First, ensure rigorous degassing via the freeze-pump-thaw method. Second, if using Cs₂CO₃ causes too rapid of a reaction leading to homocoupling, step down to K₃PO₄. K₃PO₄ provides a controlled, slow release of basicity that favors the cross-coupling pathway over homocoupling.

Q3: Is there a risk of cleaving the 2-propoxyethoxy ether chain under these basic conditions? A3: Yes, but only if you use overly aggressive bases. While the ether linkage is stable under standard carbonate or phosphate conditions up to 120 °C, the use of strong alkoxides (e.g., NaOtBu) can trigger nucleophilic ether cleavage or promote unwanted β-elimination pathways. Stick strictly to inorganic carbonates or phosphates.

Standard Operating Protocol (SOP): Self-Validating Workflow

This protocol utilizes Cs₂CO₃ to overcome the steric hindrance of 2-Methyl-4-(2-propoxyethoxy)aniline while ensuring the integrity of the ether linkage.

Workflow Step1 1. System Preparation Flame-dry Schlenk tube, backfill with N2 Step2 2. Solid Loading Add CuI, Ligand, Cs2CO3, and Aryl Halide Step1->Step2 Step3 3. Liquid Addition Add Aniline Substrate & Anhydrous Solvent Step2->Step3 Step4 4. Thermal Activation Stir at 90-110°C (Observe color shift) Step3->Step4 Step5 5. Reaction Quenching Cool to RT, dilute with EtOAc, filter salts Step4->Step5

Step-by-step self-validating workflow for the Ullmann condensation of hindered anilines.

Step-by-Step Methodology
  • Preparation: Flame-dry a Schlenk tube under a vacuum and backfill it with high-purity Nitrogen or Argon. Repeat three times.

  • Solid Loading: Add CuI (10 mol%), a diamine ligand such as N,N-dimethylethylenediamine (20 mol%), the aryl halide (1.0 equiv), and finely milled anhydrous Cs₂CO₃ (2.0 equiv). Self-Validation: Ensure the Cs₂CO₃ is a free-flowing powder; clumping indicates moisture absorption, which will kill the catalyst.

  • Liquid Addition: Inject 2-Methyl-4-(2-propoxyethoxy)aniline (1.2 equiv) followed by anhydrous, degassed Toluene or DMF (yielding a 0.2 M substrate concentration).

  • Thermal Activation: Seal the tube and heat to 100 °C. Self-Validation: Within 15–30 minutes, the solution should transition from a pale suspension to a deep blue/green or dark brown homogeneous-like mixture. This color shift confirms the successful formation of the active Cu(I)-ligand-amide complex.

  • Monitoring & Quenching: Stir for 12–24 hours. Monitor via HPLC or LC-MS. Upon completion, cool to room temperature, dilute with Ethyl Acetate, and filter through a pad of Celite to remove the spent copper salts and excess Cs₂CO₃.

References

  • Unveiling the Role of Base and Additive in the Ullmann-Type of Arene-Aryl C–C Coupling Reaction ACS Catalysis 1

  • Chemoselective Copper-Catalyzed Ullmann-Type Coupling of Oxazolidinones with Bromoiodoarenes Organic Letters - ACS Publications 2

  • Effect of base and solvent on the reactivity of 1-Iodo-2-naphthol Benchchem Technical Reports 3

Sources

Troubleshooting

Technical Support Center: Ligand Selection for Copper-Catalyzed "2-Methyl-4-(2-propoxyethoxy)aniline" Synthesis

Welcome to the technical support center for the synthesis of 2-Methyl-4-(2-propoxyethoxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of ligand s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-Methyl-4-(2-propoxyethoxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of ligand selection in copper-catalyzed C-N cross-coupling reactions, specifically focusing on the Ullmann condensation. Below, you will find troubleshooting guidance and frequently asked questions to address specific challenges you may encounter during your experiments.

Troubleshooting Guide: Common Issues and Solutions

This section addresses common problems encountered during the synthesis of 2-Methyl-4-(2-propoxyethoxy)aniline via copper-catalyzed amination, with a focus on the critical role of ligand selection.

Issue 1: Low or No Product Yield

Question: My reaction is showing very low conversion to the desired 2-Methyl-4-(2-propoxyethoxy)aniline. I've confirmed the quality of my starting materials (an appropriate aryl halide and 2-propoxyethoxy)aniline) and the copper source (e.g., CuI). What could be the issue?

Answer:

Low or no product yield in a copper-catalyzed N-arylation is a frequent issue that often points to suboptimal ligand choice or reaction conditions. Here’s a systematic approach to troubleshooting:

  • Re-evaluate Your Ligand Choice: The ligand is arguably the most critical component in modern Ullmann reactions, as it facilitates the catalytic cycle.[1][2] Without an effective ligand, these reactions often require harsh conditions and stoichiometric amounts of copper.[3][4][5]

    • Consider the Ligand Class: For C-N bond formation, several classes of ligands have proven effective. These include diamines, amino acids, β-diketones, and phenanthrolines.[1][2][6] If you are using a ligand not specifically optimized for N-arylation, consider switching to one known to perform well in similar systems.

    • Steric and Electronic Properties: The electronic and steric properties of the ligand play a crucial role. For instance, electron-rich ligands can facilitate the oxidative addition step, while sterically bulky ligands can promote the reductive elimination step.[7] The choice of ligand can even influence the reaction mechanism, shifting it between a single-electron transfer (SET) or an iodine atom transfer (IAT) pathway.[8]

  • Check for Catalyst Inhibition/Deactivation:

    • Incompatible Functional Groups: Your starting materials or solvent may contain functional groups that can coordinate to the copper center more strongly than your intended ligand, leading to catalyst inhibition.

    • Air Sensitivity: While some modern protocols are more robust, many copper-catalyzed reactions are sensitive to air. Oxidative deactivation of the Cu(I) catalyst can stall the reaction. Ensure your reaction is set up under an inert atmosphere (e.g., argon or nitrogen).[9]

  • Optimize Reaction Parameters in Conjunction with Your Ligand:

    • Base and Solvent: The choice of base and solvent is intrinsically linked to the ligand's performance. A strong base is required to deprotonate the aniline, but it must be compatible with your ligand and starting materials. Polar, high-boiling solvents like DMF, DMSO, or NMP are commonly used, but some ligand systems are designed to work in less conventional media like water.[5][10]

    • Temperature: Historically, Ullmann reactions required very high temperatures (>160 °C).[3][4] The primary role of a good ligand is to lower this activation energy. If your reaction is not proceeding, a modest increase in temperature may be necessary, but this should be done cautiously to avoid side product formation.

Issue 2: Formation of Significant Side Products

Question: I am observing the formation of my desired product, but also a significant amount of side products, such as homocoupling of the aryl halide. How can I improve the selectivity?

Answer:

Side product formation, particularly homocoupling, often indicates that the desired cross-coupling pathway is being outcompeted. Ligand selection is key to controlling this selectivity.

  • Ligand's Influence on Selectivity: The ligand can direct the selectivity of the reaction by stabilizing the key intermediates in the catalytic cycle.

    • Chelation: Bidentate ligands, such as 1,10-phenanthroline derivatives or diamines, are often more effective than monodentate ligands at preventing side reactions.[6] The chelation effect helps to create a more stable and defined catalytic species, which can favor the desired cross-coupling over side reactions.

    • Ligand-Accelerated Catalysis: A well-chosen ligand will accelerate the rate of the desired C-N bond formation, making it kinetically favored over competing pathways like homocoupling.

  • Reaction Concentration and Stoichiometry:

    • Dilution: Running the reaction at a lower concentration can sometimes disfavor bimolecular side reactions like homocoupling.

    • Equivalents of Amine: Using a slight excess of the aniline component can help to ensure that the copper catalyst preferentially reacts with the amine after the initial oxidative addition of the aryl halide.

Issue 3: Difficulty in Removing the Ligand Post-Reaction

Question: My reaction has gone to completion, but I am having trouble separating my product from the ligand during purification. What can I do?

Answer:

This is a practical consideration that should be part of the initial ligand selection process.

  • Choose Ligands with Favorable Physical Properties:

    • Solubility: Select a ligand with solubility properties that are different from your product. For example, if your product is nonpolar, a more polar ligand might be easily removed with an aqueous wash.

    • Volatility: In some cases, a volatile ligand can be removed under high vacuum.

  • Consider Immobilized or Recyclable Ligands: For large-scale synthesis, using a ligand that is immobilized on a solid support can simplify purification immensely, as it can be removed by simple filtration.[11] Research into recyclable copper catalyst systems is an active area.[7]

Frequently Asked Questions (FAQs)

Q1: What is the generally accepted mechanism for the copper-catalyzed N-arylation (Ullmann Condensation), and how does the ligand participate?

A1: The precise mechanism of the Ullmann reaction has been a subject of extensive study, and several pathways have been proposed.[1][4] The most widely accepted catalytic cycle for modern, ligand-assisted Ullmann reactions involves a Cu(I)/Cu(III) cycle.

The key steps where the ligand (L) plays a critical role are:

  • Formation of the Active Catalyst: The ligand coordinates to the Cu(I) precursor to form an active catalyst complex.

  • Oxidative Addition: The aryl halide (Ar-X) undergoes oxidative addition to the Cu(I) complex, forming a Cu(III) intermediate. The ligand stabilizes this higher oxidation state.

  • Deprotonation and Coordination: The aniline (R-NH₂) is deprotonated by a base, and the resulting amide coordinates to the Cu(III) center.

  • Reductive Elimination: The C-N bond is formed through reductive elimination from the Cu(III) complex, yielding the desired product (Ar-NHR) and regenerating the Cu(I) catalyst.[11]

It's important to note that alternative mechanisms, such as those involving single-electron transfer (SET) or σ-bond metathesis, have also been proposed and may be operative depending on the specific ligand and substrates used.[1][4][8]

Q2: How do I choose the best starting ligand for my synthesis of 2-Methyl-4-(2-propoxyethoxy)aniline?

A2: When starting a new synthesis, it is best to consult the literature for precedents with similar substrates. For the N-arylation of anilines, several ligand families have shown broad utility. A good starting point would be to screen a few ligands from different classes.

Ligand ClassExamplesKey Characteristics
Diamines N,N'-Dimethylethylenediamine (DMEDA), trans-1,2-CyclohexanediamineOften inexpensive and effective for a range of aryl halides.
Phenanthrolines 1,10-Phenanthroline, 4,7-Dimethoxy-1,10-phenanthrolineStrong chelators, can be effective for challenging couplings.[6]
Amino Acids L-Proline, (S)-N-Methylpyrrolidine-2-carboxylateReadily available, often effective in promoting reactions under milder conditions.[2]
Diketones/Anionic Ligands AcetylacetoneCan influence selectivity in C-N vs. C-O coupling.[3][8]

Q3: Can I run the reaction without a ligand?

A3: While some "ligand-free" copper-catalyzed N-arylations have been reported, these often require specific substrates, higher catalyst loadings, or more forcing conditions.[9] The classic Ullmann reaction, for example, used stoichiometric copper powder at very high temperatures.[4][5] For a complex molecule like 2-Methyl-4-(2-propoxyethoxy)aniline, a ligand is highly recommended to achieve good yields under reasonably mild conditions, which helps to preserve the functional groups on the molecule.

Q4: What is the optimal copper source for this reaction?

A4: Copper(I) salts are generally considered the active catalytic species.[1] Common and effective copper sources include:

  • Copper(I) iodide (CuI)

  • Copper(I) bromide (CuBr)

  • Copper(I) oxide (Cu₂O)

  • Copper(I) trifluoromethanesulfonate ((CuOTf)₂·C₆H₅CH₃)

In some cases, Cu(II) precursors can be used, as they can be reduced in situ to Cu(I). However, starting with a Cu(I) source is often more direct and reliable.

Experimental Protocols

Protocol 1: General Procedure for Ligand Screening in the Synthesis of 2-Methyl-4-(2-propoxyethoxy)aniline

This protocol provides a framework for screening different ligands to find the optimal conditions for your specific reaction.

  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (e.g., 1-bromo-2-methyl-4-nitrobenzene, 1.0 mmol), the copper(I) source (e.g., CuI, 0.1 mmol, 10 mol%), the ligand (0.2 mmol, 20 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Addition of Reagents: Add 2-propoxyethoxyaniline (1.2 mmol) and the solvent (e.g., DMF, 3 mL) via syringe.

  • Reaction: Place the reaction tube in a preheated oil bath at the desired temperature (e.g., 110 °C) and stir for the specified time (e.g., 24 hours).

  • Workup and Analysis: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Analyze the crude product by ¹H NMR or GC-MS to determine the conversion and yield.

Note: The nitro group in this example would subsequently need to be reduced to the target aniline.

Visualizing the Catalytic Cycle

The following diagram illustrates the proposed catalytic cycle for a ligand-assisted copper-catalyzed N-arylation.

Ullmann_Condensation_Cycle cluster_cycle Catalytic Cycle cluster_reactants Inputs cluster_products Outputs Cu(I)L Cu(I)L Cu(III)L(Ar)(X) Cu(III)L(Ar)(X) Cu(I)L->Cu(III)L(Ar)(X) Oxidative Addition Cu(III)L(Ar)(NHR) Cu(III)L(Ar)(NHR) Cu(III)L(Ar)(X)->Cu(III)L(Ar)(NHR) Amine Coordination Cu(III)L(Ar)(NHR)->Cu(I)L Reductive Elimination ArNHR Ar-NHR Cu(III)L(Ar)(NHR)->ArNHR ArX Ar-X ArX->Cu(III)L(Ar)(X) RNH2 R-NH₂ + Base RNH2->Cu(III)L(Ar)(NHR)

Sources

Optimization

"2-Methyl-4-(2-propoxyethoxy)aniline" stability in different solvents

Answering your questions about the stability of 2-Methyl-4-(2-propoxyethoxy)aniline is our priority. This guide provides in-depth technical support, troubleshooting advice, and detailed protocols to ensure the integrity...

Author: BenchChem Technical Support Team. Date: March 2026

Answering your questions about the stability of 2-Methyl-4-(2-propoxyethoxy)aniline is our priority. This guide provides in-depth technical support, troubleshooting advice, and detailed protocols to ensure the integrity of your experiments.

Q1: What are the primary structural features of 2-Methyl-4-(2-propoxyethoxy)aniline that influence its stability?

A: The stability of 2-Methyl-4-(2-propoxyethoxy)aniline is primarily dictated by two functional groups: the aromatic amine (aniline) and the ether linkage.

  • Aniline Group: The primary amine on the benzene ring is an electron-rich moiety, making it highly susceptible to oxidation.[1] This is often the main pathway for degradation, leading to colored byproducts.

  • Ether Linkage: The 2-propoxyethoxy side chain is generally more stable but can be susceptible to cleavage under harsh acidic conditions (hydrolysis).

Q2: What are the most critical factors to control when preparing solutions of this compound?

A: To maintain the stability of 2-Methyl-4-(2-propoxyethoxy)aniline in solution, you must meticulously control for oxygen, light, pH, and temperature . Aromatic amines can degrade when exposed to air and light, a process that can be accelerated by elevated temperatures.[1][2] Solutions should be prepared using de-gassed solvents, stored in amber vials under an inert atmosphere (like argon or nitrogen), and kept at low temperatures (e.g., 2-8°C) for short-term storage or frozen for longer periods.

Q3: What are the most likely degradation pathways and resulting products?

A: The two principal degradation pathways are oxidation and hydrolysis.

  • Oxidation: Exposure to oxygen can oxidize the amine group to form nitroso, nitro, and dimeric azo or azoxy compounds. These products are often highly colored, which explains why solutions may turn yellow or brown over time.[1]

  • Hydrolysis: Under strong acidic conditions, the ether bond may cleave, leading to the formation of 2-Methyl-4-aminophenol and 2-propoxyethanol.

The diagram below illustrates these potential degradation routes.

G cluster_main Degradation Pathways cluster_oxidation Oxidation (O₂, Light) cluster_hydrolysis Hydrolysis (Strong Acid) Parent 2-Methyl-4-(2-propoxyethoxy)aniline Oxidized_Intermediates Nitroso / Nitro Derivatives Parent->Oxidized_Intermediates Oxidative Stress Hydrolysis_Products 2-Methyl-4-aminophenol + 2-Propoxyethanol Parent->Hydrolysis_Products Acidic Stress Dimerization Azo / Azoxy Compounds (Colored Impurities) Oxidized_Intermediates->Dimerization Dimerization G cluster_workflow Forced Degradation Workflow cluster_stress Apply Stress Conditions Prep Prepare Stock Solution (1 mg/mL) Acid Acidic (0.1M HCl, 60°C) Prep->Acid Aliquot Base Basic (0.1M NaOH, 60°C) Prep->Base Aliquot Oxidative Oxidative (3% H₂O₂, RT) Prep->Oxidative Aliquot Thermal Thermal (80°C) Prep->Thermal Aliquot Photo Photolytic (ICH Q1B) Prep->Photo Aliquot Analysis Analyze by Stability-Indicating HPLC-UV/MS Acid->Analysis Time Points Base->Analysis Time Points Oxidative->Analysis Time Points Thermal->Analysis Time Points Photo->Analysis Time Points Report Identify Degradants & Establish Degradation Profile Analysis->Report

Sources

Troubleshooting

Technical Support Center: Scaling the Synthesis of 2-Methyl-4-(2-propoxyethoxy)aniline

As a Senior Application Scientist, I've developed this technical support center to guide you through the common, yet complex, challenges encountered when scaling the synthesis of 2-Methyl-4-(2-propoxyethoxy)aniline. This...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I've developed this technical support center to guide you through the common, yet complex, challenges encountered when scaling the synthesis of 2-Methyl-4-(2-propoxyethoxy)aniline. This guide moves beyond simple protocols to explain the underlying principles, helping you troubleshoot effectively and optimize your process with confidence.

This resource is structured in a question-and-answer format to directly address potential issues, providing both solutions and the scientific rationale behind them.

Part 1: Foundational FAQs

Q1: What is the most industrially viable synthetic route for 2-Methyl-4-(2-propoxyethoxy)aniline?

A1: The most common and scalable pathway is a two-step process. The first step is a Williamson ether synthesis , where 2-methyl-4-nitrophenol is reacted with an alkylating agent like 1-bromo-2-propoxyethane to form the ether linkage.[1] This is followed by the reduction of the aromatic nitro group on the resulting intermediate, 1-(2-propoxyethoxy)-2-methyl-4-nitrobenzene, to yield the final aniline product. This route is favored due to the high reliability of these reaction classes and the commercial availability of the starting materials.

Q2: My Williamson ether synthesis yield dropped significantly when moving from a 1L flask to a 20L reactor. What are the likely causes?

A2: This is a classic scale-up challenge primarily rooted in physical processes rather than chemical ones. When reactor volume increases, the surface-area-to-volume ratio decreases, making heat transfer less efficient. Furthermore, achieving uniform mixing in a larger vessel is significantly harder. Key factors include:

  • Mass Transfer Limitations: Inadequate agitation can create localized concentration gradients, meaning the alkoxide and alkyl halide don't encounter each other effectively, leading to an incomplete reaction.

  • Poor Heat Management: The reaction is exothermic. In a large reactor, inefficient heat removal can cause temperature spikes, which favor a competing E2 elimination side reaction, especially with secondary or sterically hindered alkyl halides, reducing the yield of the desired ether product.[1][2]

  • Inefficient Deprotonation: On a larger scale, ensuring the solid base (e.g., K₂CO₃) effectively deprotonates the phenol requires vigorous and efficient solid-liquid mixing.

Q3: During the nitro-reduction step, I'm observing persistent yellow/orange impurities in my final product. What are they and how can I prevent them?

A3: These colored impurities are almost certainly under-reduction or condensation byproducts. The reduction of a nitro group proceeds through several intermediates, including nitroso and hydroxylamine species.[3][4] If the reaction conditions are not optimal, these intermediates can react with each other to form dimeric species like azoxy (R-N=N⁺(-O⁻)-R) and azo (R-N=N-R) compounds, which are often highly colored.[5]

To prevent their formation, ensure:

  • Sufficient Reducing Agent: Use a stoichiometric excess of your reducing agent (e.g., iron powder, SnCl₂, or sufficient hydrogen pressure for catalytic methods).

  • Controlled Temperature: Exothermic events can accelerate side reactions. Maintain a consistent, optimized temperature.

  • Efficient Mixing: Ensure the nitro compound is always in the presence of the reducing agent to drive the reaction to completion quickly, minimizing the lifetime of reactive intermediates.

Part 2: Troubleshooting and Optimization Guide

Issue 1: Poor Conversion and Side Products in Williamson Ether Synthesis

Symptoms:

  • TLC/HPLC analysis shows significant unreacted 2-methyl-4-nitrophenol.

  • GC-MS analysis reveals the presence of an alkene byproduct derived from 1-bromo-2-propoxyethane.

Root Causes & Solutions:

Potential Cause Scientific Explanation Recommended Solution
Sub-optimal Base/Solvent System The reaction is an SN2 substitution. Polar aprotic solvents (e.g., DMF, Acetonitrile) are ideal as they solvate the cation but not the alkoxide nucleophile, maximizing its reactivity. The base must be strong enough to deprotonate the phenol but not so hindered that it promotes elimination.[6]- Ensure your solvent is anhydrous. - Use a finely powdered, dry base like K₂CO₃. - Consider adding a phase-transfer catalyst (e.g., TBAB) to improve the reaction rate, especially in less polar solvents.
Competing E2 Elimination Alkoxides are strong bases. At elevated temperatures, they can act as a base to abstract a proton from the alkyl halide, leading to an alkene byproduct instead of the desired ether. This becomes more prominent with secondary alkyl halides or excessive heat.[1][7]- Lower the reaction temperature. While this may increase reaction time, it will significantly improve selectivity towards the SN2 product.[8] - Ensure the alkyl halide is a primary halide, as secondary and tertiary halides strongly favor elimination.[2]
Insufficient Reaction Time Scale-up often requires longer reaction times than bench-scale experiments due to the mass transfer limitations discussed earlier.[1]- Monitor the reaction to completion using TLC or HPLC. Do not rely solely on the time established at a smaller scale.
Issue 2: Incomplete Reduction or Catalyst Deactivation

Symptoms:

  • Hydrogen uptake ceases prematurely during catalytic hydrogenation.

  • The final product is contaminated with the starting nitro-aromatic intermediate.

  • Reaction with iron/acid is sluggish and requires a large excess of metal.

Root Causes & Solutions:

Potential Cause Scientific Explanation Recommended Solution
Catalyst Poisoning (Hydrogenation) The palladium catalyst's active sites can be blocked by impurities like sulfur or halide compounds present in the starting materials or solvent. This deactivates the catalyst.[9]- Use high-purity, degassed solvents. - Consider passing the substrate solution through a bed of activated carbon before adding the catalyst to remove trace impurities. - Ensure the starting nitro-compound is free from residual halides from the previous step.
Poor Gas-Liquid-Solid Mass Transfer (Hydrogenation) For the reaction to proceed, hydrogen gas must dissolve in the solvent and diffuse to the solid catalyst surface where it reacts with the adsorbed nitro compound. In large reactors, this can be the rate-limiting step.- Increase agitation speed to create a larger gas-liquid interface and keep the catalyst suspended. - Use a gas-inducing impeller or a subsurface sparging tube to improve hydrogen dispersion.
Metal Passivation (Fe/Acid Reduction) The surface of the iron powder can become passivated by the formation of iron oxides or salts, preventing it from reacting further.- Activate the iron powder with a dilute acid wash (e.g., HCl) just before use to remove the oxide layer. - Maintain vigorous stirring to ensure mechanical abrasion continuously exposes fresh metal surfaces.

Part 3: Methodologies & Visual Workflows

Protocol 1: Scaled-Up Williamson Ether Synthesis
  • Reactor Preparation: Charge a clean, dry, jacketed reactor with 2-methyl-4-nitrophenol and a suitable polar aprotic solvent (e.g., DMF).

  • Inerting: Purge the reactor headspace with an inert gas like nitrogen.

  • Base Addition: With vigorous agitation, add 1.5 equivalents of finely powdered anhydrous potassium carbonate.

  • Heating: Heat the slurry to 60-70°C to facilitate deprotonation.

  • Alkyl Halide Addition: Add 1.1 equivalents of 1-bromo-2-propoxyethane dropwise via an addition funnel over 1-2 hours. Monitor the internal temperature to control the exotherm.

  • Reaction & Monitoring: Increase the temperature to 80-90°C and hold. Monitor the reaction progress by HPLC every 2 hours until the starting phenol is <1%.

  • Work-up: Cool the mixture, filter to remove inorganic salts, and wash the filter cake with the solvent. Remove the solvent from the filtrate under reduced pressure to yield the crude nitro-aromatic product.[8]

Protocol 2: Scaled-Up Catalytic Hydrogenation
  • Reactor Charging: Charge a suitable hydrogenation reactor with the crude 1-(2-propoxyethoxy)-2-methyl-4-nitrobenzene dissolved in ethanol.

  • Catalyst Slurry: In a separate vessel, create a slurry of 5% Palladium on Carbon (Pd/C) catalyst (0.5-1 mol%) in ethanol.

  • Catalyst Loading: Under a nitrogen blanket, transfer the catalyst slurry to the reactor.

  • Hydrogenation: Seal the reactor. Purge the headspace three times with nitrogen, followed by three purges with hydrogen. Pressurize the reactor to 50-60 psi with hydrogen.

  • Reaction: Begin vigorous agitation and maintain a temperature of 25-35°C. The reaction is exothermic; use cooling as needed. Monitor the reaction by the cessation of hydrogen uptake.

  • Filtration: Once complete, vent the hydrogen and purge three times with nitrogen. Filter the reaction mixture through a pad of celite to carefully remove the pyrophoric catalyst.

  • Isolation: Remove the solvent under reduced pressure to yield the crude 2-Methyl-4-(2-propoxyethoxy)aniline.

Visual Schematics

Synthesis_Pathway cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Nitro Reduction A 2-Methyl-4-nitrophenol C 1-(2-propoxyethoxy)-2-methyl- 4-nitrobenzene A->C K₂CO₃, DMF 80-90 °C B 1-Bromo-2-propoxyethane B->C D 2-Methyl-4-(2-propoxyethoxy)aniline C->D H₂, Pd/C Ethanol, 50 psi

Caption: The two-step synthesis pathway for 2-Methyl-4-(2-propoxyethoxy)aniline.

Troubleshooting_Nitro_Reduction Start Incomplete Reduction or Side Products Observed? Method Method? Start->Method H2_Check H₂ uptake stalled? Method->H2_Check Catalytic Hydrogenation Chem_Check Reaction sluggish? Method->Chem_Check Chemical (e.g., Fe/HCl) Sol_Poison Catalyst Poisoning: - Purify substrate - Use fresh catalyst H2_Check->Sol_Poison Yes Sol_Mixing Poor Mass Transfer: - Increase agitation - Check H₂ sparging H2_Check->Sol_Mixing No Sol_Metal Metal Passivation: - Activate Fe/Zn with acid - Ensure vigorous stirring Chem_Check->Sol_Metal Yes Sol_Stoich Insufficient Reagent: - Increase reagent stoichiometry - Control addition rate Chem_Check->Sol_Stoich No

Caption: Troubleshooting workflow for the nitro group reduction step.

References

  • Williamson Ether Synthesis. Wikipedia. [Link]

  • Selective and sustainable nitro reduction... Materials Advances (RSC Publishing). [Link]

  • Recent advances in selectivity control for the catalytic reduction of functionalized nitroarenes... Dalton Transactions (RSC Publishing). [Link]

  • Reduction of Nitroarenes into Aryl Amines... PMC (PubMed Central). [Link]

  • Highly Selective Catalytic Reduction of Nitroarenes over Heterogeneous Transition Metal Catalysts... Semantic Scholar. [Link]

  • Williamson Ether Synthesis. Chemistry LibreTexts. [Link]

  • Nitro Reduction. Organic Chemistry Portal. [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Reduction of nitro compounds. Wikipedia. [Link]

  • Williamson Ether Synthesis. Chemistry Steps. [Link]

  • Reduction of nitrobenzene. YouTube. [Link]

  • Reduction of nitrobenzene in alkaline medium. Chemistry Stack Exchange. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing the reactivity of "2-Methyl-4-(2-propoxyethoxy)aniline" with other anilines

An in-depth guide to the chemical reactivity of 2-Methyl-4-(2-propoxyethoxy)aniline, a key intermediate in modern synthetic chemistry, is presented below. This document provides a comparative analysis of its reactivity a...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the chemical reactivity of 2-Methyl-4-(2-propoxyethoxy)aniline, a key intermediate in modern synthetic chemistry, is presented below. This document provides a comparative analysis of its reactivity against other benchmark anilines, supported by established chemical principles and illustrative experimental designs.

A Comparative Guide to the Reactivity of 2-Methyl-4-(2-propoxyethoxy)aniline

Aniline and its derivatives are foundational pillars in the synthesis of a vast array of materials, from pharmaceuticals and agrochemicals to dyes and polymers.[1][2] The reactivity of the aniline scaffold is profoundly influenced by the nature and position of substituents on the aromatic ring. These substituents modulate the electron density of the ring and the nucleophilicity of the amino group, thereby dictating the speed and outcome of chemical reactions.[3] This guide offers a detailed examination of the reactivity of 2-Methyl-4-(2-propoxyethoxy)aniline, comparing it with other structurally related anilines to provide a clear framework for its application in complex synthetic pathways.

Structural Analysis: Unpacking the Substituent Effects

The reactivity of 2-Methyl-4-(2-propoxyethoxy)aniline is a composite of the electronic and steric effects exerted by its three key functional components: the amino group, the ortho-methyl group, and the para-alkoxy ether group.

  • The Amino Group (-NH₂): As in all anilines, the lone pair of electrons on the nitrogen atom is the primary determinant of reactivity. This lone pair is delocalized into the benzene ring, increasing its electron density and making it highly susceptible to electrophilic aromatic substitution.[4][5] This strong electron-donating resonance effect makes the amino group a powerful activating and ortho, para-directing group.[3]

  • The Ortho-Methyl Group (-CH₃): The methyl group at the C2 position is a weak electron-donating group through an inductive effect, further activating the ring. However, its position ortho to the amino group introduces significant steric hindrance. This steric bulk can impede the approach of reagents to both the amino group and the adjacent C3 position on the ring. This phenomenon, often termed the "ortho effect," can make ortho-substituted anilines weaker bases than aniline itself by sterically hindering the protonation of the amino group and solvation of the resulting anilinium ion.[6][7][8]

  • The Para-(2-propoxyethoxy) Group (-OCH₂CH₂OCH₂CH₂CH₃): This group at the C4 position dominates the electronic landscape of the molecule. The oxygen atom directly attached to the ring exerts a powerful electron-donating resonance effect (+M) by delocalizing its lone pairs into the aromatic system. This effect strongly activates the ring, particularly at the positions ortho to it (C3 and C5). While the oxygen also has an electron-withdrawing inductive effect (-I), the resonance effect is overwhelmingly dominant in the para position.[9] The group's considerable size also contributes to the overall steric profile of the molecule.

The interplay of these effects suggests that 2-Methyl-4-(2-propoxyethoxy)aniline is a highly activated system, though its reaction pathways will be carefully controlled by steric factors.

Caption: Key substituent effects governing the reactivity of the target molecule.

Comparative Reactivity Analysis

To contextualize the reactivity of 2-Methyl-4-(2-propoxyethoxy)aniline, we compare it against a panel of standard anilines, each chosen to isolate the effect of a specific substituent.

CompoundStructureKey FeaturesExpected Relative Reactivity
Aniline C₆H₅NH₂Unsubstituted baseline1 (Reference)
o-Toluidine CH₃C₆H₄NH₂ortho-methyl group (steric hindrance, weak activation)Slightly higher than aniline in ring substitution, but lower in N-acylation.
p-Anisidine CH₃OC₆H₄NH₂para-methoxy group (strong activation)Significantly higher than aniline.[10]
2-Methyl-4-(2-propoxyethoxy)aniline C₁₂H₁₉NO₂ortho-methyl and para-alkoxy groups (strong activation + steric hindrance)Highest ring activation, but sterically hindered N-reactivity.

Experimental Comparison of Aniline Reactivity

To quantify and compare the reactivity profiles, three fundamental reaction types are considered: N-acylation, electrophilic aromatic substitution (bromination), and diazotization. The following protocols are designed to be self-validating and provide a clear basis for comparison.

Experiment 1: N-Acylation Kinetics

N-acylation probes the nucleophilicity and steric accessibility of the amino group's lone pair.[11] The reaction with acetic anhydride to form an acetanilide is a classic example.[12] We would expect the reaction rate to be highly sensitive to steric hindrance around the -NH₂ group.

  • Reagent Preparation: Prepare 0.1 M solutions of each aniline and a 0.1 M solution of acetic anhydride in a suitable aprotic solvent (e.g., acetonitrile).

  • Reaction Initiation: In a thermostated vessel at 25°C, mix equal volumes of an aniline solution and the acetic anhydride solution.

  • Monitoring: Withdraw aliquots at regular time intervals. Quench the reaction by diluting into a mobile phase solution.

  • Quantification: Analyze the concentration of the remaining aniline at each time point using High-Performance Liquid Chromatography (HPLC) with UV detection.[13][14][15]

  • Data Analysis: Plot the natural logarithm of the aniline concentration versus time. The slope of this line will be proportional to the pseudo-first-order rate constant (k).

Caption: Experimental workflow for determining N-acylation reaction kinetics.

AnilineExpected Relative Rate (k_rel)Rationale
p-Anisidine~1.2The para-methoxy group slightly increases the electron density on the nitrogen, enhancing nucleophilicity with no steric effect.
Aniline1.0Reference baseline.
o-Toluidine~0.3The ortho-methyl group provides significant steric hindrance, impeding the approach of the anhydride.[7]
2-Methyl-4-(2-propoxyethoxy)aniline ~0.25 The powerful para-alkoxy group increases nitrogen's nucleophilicity, but this is overcome by the severe steric hindrance from the ortho-methyl group, resulting in the slowest rate.

These expected results highlight the dominance of steric effects in N-acylation for ortho-substituted anilines.

Experiment 2: Electrophilic Aromatic Substitution (Bromination)

This experiment evaluates the activation of the aromatic ring towards electrophiles. Aniline is so reactive that it reacts with bromine water to give the 2,4,6-tribromoaniline precipitate.[1][16] To achieve controlled monosubstitution and compare rates, the amino group is often first protected via acetylation.[16]

  • Substrate Preparation: Prepare equimolar solutions (0.1 M) of each test aniline in a non-polar solvent like carbon tetrachloride.

  • Reaction: To each solution, add a limiting amount of bromine (0.1 equivalents) solution in CCl₄ dropwise at 0°C in the absence of light.

  • Analysis: After a set time (e.g., 30 minutes), quench the reaction. Analyze the product mixture using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the relative yields of the monobrominated products and the amount of unreacted starting material.

  • Interpretation: A higher conversion of the starting aniline indicates a more activated ring and thus higher reactivity.

AnilineExpected Conversion (%)Major Product(s)Rationale
Aniline~60%4-BromoanilineThe -NH₂ group directs ortho/para. Para is sterically preferred.[4]
o-Toluidine~75%4-Bromo-2-methylanilineBoth -NH₂ and -CH₃ are activating and direct to the same position (C4), leading to high reactivity.
p-Anisidine~95%2-Bromo-4-methoxyanilineThe powerfully activating -OCH₃ and -NH₂ groups work in concert, directing to the C2 position.
2-Methyl-4-(2-propoxyethoxy)aniline >99% 5-Bromo-2-methyl-4-(2-propoxyethoxy)aniline The combined activating power of the ortho-methyl and para-alkoxy groups makes this ring exceptionally electron-rich. Substitution is directed to C5, which is ortho to the alkoxy group and para to the amino group, and is sterically accessible.

The results demonstrate the potent activating effect of electron-donating substituents on the aniline ring, with 2-Methyl-4-(2-propoxyethoxy)aniline predicted to be the most reactive in electrophilic substitution.

Sources

Comparative

A Researcher's Guide to the Spectroscopic Differentiation of 2-Methyl-4-(2-propoxyethoxy)aniline Isomers

For professionals in the fields of pharmaceutical development, materials science, and synthetic chemistry, the unambiguous identification of molecular isomers is not merely an academic exercise; it is a cornerstone of en...

Author: BenchChem Technical Support Team. Date: March 2026

For professionals in the fields of pharmaceutical development, materials science, and synthetic chemistry, the unambiguous identification of molecular isomers is not merely an academic exercise; it is a cornerstone of ensuring product purity, efficacy, and safety. Positional isomers, while possessing identical molecular formulas and weights, can exhibit profoundly different biological activities and physicochemical properties. This guide provides an in-depth, objective comparison of the spectroscopic characteristics of 2-Methyl-4-(2-propoxyethoxy)aniline and its closely related positional isomers.

The following analysis is built upon foundational spectroscopic principles and comparative data from structurally analogous compounds. We will dissect the expected variations in Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectra to provide a robust framework for isomer differentiation.

The Structural Basis for Spectroscopic Distinction

The core challenge lies in distinguishing isomers where the methyl (-CH₃) and 2-propoxyethoxy (-O-CH₂CH₂O-CH₂CH₂CH₃) groups are rearranged around the aniline ring. These subtle structural shifts create unique electronic and steric environments for each atom, resulting in distinct and measurable spectroscopic fingerprints. For this guide, we will focus on three representative isomers:

  • Isomer 1: 2-Methyl-4-(2-propoxyethoxy)aniline (The Target Compound)

  • Isomer 2: 4-Methyl-2-(2-propoxyethoxy)aniline

  • Isomer 3: 3-Methyl-4-(2-propoxyethoxy)aniline

cluster_0 Positional Isomers of Methyl-(Propoxyethoxy)aniline Isomer_1 2-Methyl-4-(2-propoxyethoxy)aniline Isomer_2 4-Methyl-2-(2-propoxyethoxy)aniline Isomer_3 3-Methyl-4-(2-propoxyethoxy)aniline Core C₁₂H₁₉NO₂ Core Structure Core->Isomer_1 Ortho/Para Substitution Core->Isomer_2 Para/Ortho Substitution Core->Isomer_3 Meta/Para Substitution

Caption: Structural relationships between the primary compound and its key positional isomers.

¹H and ¹³C NMR Spectroscopy: The Definitive Identification Tool

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for isomer differentiation due to its high sensitivity to the local chemical environment of each proton and carbon atom.[1]

¹H NMR Comparative Analysis

The aromatic region (typically 6.5-8.0 ppm) of the ¹H NMR spectrum provides the most definitive clues for distinguishing these isomers.[2] The substitution pattern dictates the number of distinct aromatic protons and their coupling (splitting) patterns.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) and Splitting Patterns

Proton AssignmentIsomer 1 (2-Me, 4-OR)Isomer 2 (4-Me, 2-OR)Isomer 3 (3-Me, 4-OR)Causality of Difference
Aromatic H (ortho to -NH₂)~6.6 (d)~6.7 (s)~6.5 (dd)The number and position of adjacent protons directly influence splitting. The singlet in Isomer 2 is highly diagnostic.
Aromatic H (meta to -NH₂)~6.7 (dd)~6.8 (d)~7.0 (d)Proximity to electron-donating groups (-NH₂, -OR, -CH₃) causes upfield shifts. The relative positions change this shielding effect.
Aromatic H (para to -NH₂)---Not applicable as this position is substituted in all three isomers.
Other Aromatic H~6.8 (s)~6.9 (d)-The unique symmetry of each isomer results in a different number of signals.
-NH₂~3.6 (br s)~3.6 (br s)~3.6 (br s)Typically a broad singlet; less useful for distinguishing positional isomers but confirms the functional group.
Aniline -CH₃~2.1 (s)~2.2 (s)~2.2 (s)Minor shifts may occur due to steric and electronic differences, but less pronounced than aromatic shifts.
Propoxyethoxy Chain0.9-4.1 (m)0.9-4.1 (m)0.9-4.1 (m)The signals for this chain (-OCH₂CH₂OCH₂CH₂CH₃) will be complex but largely identical across the isomers.

Expert Interpretation: The key to differentiation lies in the aromatic region.

  • Isomer 1 will show three distinct aromatic proton signals: a doublet, a doublet of doublets, and a singlet-like signal.

  • Isomer 2 is easily identified by the presence of two doublets and one singlet in its aromatic region, a direct consequence of the para-methyl and ortho-ether substitution.

  • Isomer 3 will also display three aromatic signals, but their coupling constants and precise shifts will differ from Isomer 1 due to the meta-position of the methyl group relative to the amine.

¹³C NMR Comparative Analysis

¹³C NMR complements ¹H NMR by revealing the carbon skeleton. The number of unique aromatic carbon signals is a direct indicator of the molecule's symmetry. Aromatic carbons typically resonate in the 110-160 ppm range.[2][3]

Table 2: Predicted ¹³C NMR Signal Comparison

Carbon AssignmentIsomer 1 (2-Me, 4-OR)Isomer 2 (4-Me, 2-OR)Isomer 3 (3-Me, 4-OR)Causality of Difference
Aromatic C's (Number of Signals)666All isomers are asymmetric, resulting in six distinct signals for the aniline ring carbons.
C-NH₂~140-145~142-147~145-150The electronic influence of the ortho/meta substituents alters the chemical shift of the carbon directly bonded to the nitrogen.
C-OR~148-152~145-150~148-152The position relative to the other substituents modifies the electronic environment and thus the chemical shift.
C-CH₃~125-130~128-133~135-140The chemical shift of the carbon bearing the methyl group is highly dependent on its position.
-CH₃~17-18~20-21~20-21The steric environment around the methyl group can cause slight variations in its chemical shift.
Propoxyethoxy C's~14-72~14-72~14-72Expected to be nearly identical across all isomers.

Infrared (IR) Spectroscopy: A Tool for Functional Group and Substitution Pattern Confirmation

IR spectroscopy excels at identifying functional groups. While all isomers will share common peaks, the "fingerprint" region, particularly the C-H out-of-plane (oop) bending bands, can provide strong evidence for the substitution pattern on the aromatic ring.[2][4]

Table 3: Key IR Absorption Bands (cm⁻¹)

Vibrational ModeExpected RangeIsomer-Specific Differentiator
N-H Stretch (Primary Amine)3300-3500 (Two sharp bands)Present in all isomers, confirms the primary amine group.[5][6]
Aliphatic C-H Stretch2850-2960Present in all isomers due to the methyl and propoxyethoxy groups.
Aromatic C-H Stretch3030-3100Present in all isomers.[2]
N-H Bend1580-1650Present in all isomers.[6]
Aromatic C=C Stretch1450-1600 (Multiple bands)Present in all isomers.
Aromatic C-N Stretch1250-1335Present in all isomers.[6][7]
Aromatic C-O-C Stretch1200-1275 (Asymmetric)A strong, characteristic peak for the aryl alkyl ether linkage present in all isomers.[3][8][9]
Aromatic C-H "oop" Bend 690-900 Highly Diagnostic. The specific pattern of bands in this region is characteristic of the number of adjacent hydrogens on the ring (e.g., 1,2,4-trisubstitution vs. 1,2,5-trisubstitution). This will be the primary differentiating feature in the IR spectrum.

Expert Interpretation: While the N-H and C-O stretches confirm the core structure, the 690-900 cm⁻¹ region is where differentiation is possible. Each isomer represents a different trisubstituted benzene pattern, which gives rise to a unique and predictable absorption band in this region. Correlating the observed "oop" band with standard correlation charts for aromatic substitution patterns is a critical step.

Mass Spectrometry (MS): Differentiating Through Fragmentation

Since positional isomers have the same molecular weight (209.29 g/mol ), their molecular ion peaks ([M]⁺) in a mass spectrum will be identical. Differentiation, therefore, must rely on observing distinct fragmentation patterns. Electron Ionization (EI) is particularly useful for this, as it induces reproducible fragmentation.[10]

Table 4: Predicted Mass Spectrometry Fragmentation

IonIsomer 1 (2-Me, 4-OR)Isomer 2 (4-Me, 2-OR)Isomer 3 (3-Me, 4-OR)Causality of Difference
[M]⁺ m/z 209m/z 209m/z 209Identical molecular weight.
[M - C₃H₇]⁺ m/z 166m/z 166m/z 166Loss of the propyl group from the ether chain.
[M - OC₃H₇]⁺ m/z 150m/z 150m/z 150Cleavage of the ether bond at the propoxy group.
[M - C₅H₁₁O]⁺ m/z 122m/z 122m/z 122Loss of the propoxyethyl radical.
Key Differentiating Fragments Cleavage of the ether C-O bond.Cleavage of the ether C-O bond.Cleavage of the ether C-O bond.The stability of the resulting aniline-based radical cation will be influenced by the position of the methyl group. This can lead to different relative abundances of key fragment ions (e.g., the ion corresponding to the substituted methylaniline moiety), providing a basis for differentiation.[11]

Expert Interpretation: The "ortho effect" can play a significant role in the fragmentation of Isomers 1 and 2, where substituents are adjacent. This can lead to unique rearrangement pathways and fragment ions that are less prominent or absent in Isomer 3. Careful analysis of the relative intensities of the fragment ions is crucial for distinguishing the isomers.

UV-Visible (UV-Vis) Spectroscopy: A Supporting Technique

The aniline chromophore exhibits characteristic UV absorptions that are sensitive to substitution.[12][13] Both the amino group and the ether oxygen's lone pairs interact with the aromatic π-system, shifting the absorption maxima (λ_max) to longer wavelengths (a bathochromic or red shift) compared to benzene.[7]

Table 5: Predicted UV-Vis Absorption Maxima (λ_max)

IsomerPredicted λ_max (nm)Causality of Difference
Isomer 1 (2-Me, 4-OR)~290-300The electronic interplay between the ortho-methyl and para-alkoxy groups will define the energy of the π-π* transition.
Isomer 2 (4-Me, 2-OR)~285-295Steric hindrance from the ortho-alkoxy group may slightly disrupt the coplanarity of the amine group with the ring, potentially causing a slight hypsochromic (blue) shift compared to Isomer 1.
Isomer 3 (3-Me, 4-OR)~295-305The meta-position of the methyl group has a different electronic (inductive) effect compared to the ortho/para positions, which can lead to a slightly different λ_max.

Expert Interpretation: While UV-Vis spectroscopy is less definitive than NMR, it serves as a valuable, quick check for purity and can provide supporting evidence for an isomer's identity. The subtle shifts in λ_max, though small, are reproducible and can be used to distinguish between the isomers when compared against authenticated standards.

Experimental Protocols & Workflow

Achieving high-quality, reproducible data is paramount. The following protocols represent standardized starting points for the analysis of these aromatic amines.

cluster_workflow General Analytical Workflow SamplePrep Sample Preparation (Dissolve in appropriate solvent) NMR ¹H & ¹³C NMR Analysis SamplePrep->NMR IR FT-IR Analysis SamplePrep->IR MS GC-MS Analysis SamplePrep->MS UV UV-Vis Analysis SamplePrep->UV Data Data Integration & Comparison NMR->Data IR->Data MS->Data UV->Data ID Isomer Identification Data->ID

Caption: A generalized workflow for the spectroscopic identification of isomers.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Accurately weigh 10-15 mg of the aniline isomer and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry NMR tube.[1] Ensure complete dissolution.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher for better resolution.

    • Pulse Program: Standard single-pulse (zg30).

    • Number of Scans: 16-32.

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • ¹³C NMR Acquisition:

    • Pulse Program: Standard proton-decoupled pulse program (e.g., zgpg30).

    • Number of Scans: 512-2048 (or more, as ¹³C is less sensitive).

    • Relaxation Delay: 2.0 s.

Protocol 2: GC-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the isomer in a volatile organic solvent like ethyl acetate or dichloromethane.

  • GC Method:

    • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm).

    • Inlet Temperature: 280 °C.

    • Carrier Gas: Helium at 1.0 mL/min.

    • Oven Program: Start at 100 °C, hold for 2 min, ramp at 15 °C/min to 300 °C, and hold for 5 min.

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[10]

    • Mass Range: m/z 40-450.

    • Ion Source Temperature: 230 °C.

Protocol 3: FT-IR Spectroscopy
  • Sample Preparation: If the sample is a solid, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. If it is an oil, a thin film can be prepared between salt plates (NaCl or KBr).

  • Acquisition:

    • Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 32-64.

    • Perform a background scan before running the sample.

Conclusion

Distinguishing between the positional isomers of 2-Methyl-4-(2-propoxyethoxy)aniline is a multifaceted task that relies on the synergistic use of several spectroscopic techniques. While each method provides valuable information, NMR spectroscopy, particularly the analysis of the aromatic region in the ¹H spectrum, stands out as the most definitive tool for unambiguous identification. IR spectroscopy serves to confirm the substitution pattern, while mass spectrometry can reveal subtle differences in fragmentation stability. Used in concert, these methods provide the robust, cross-validated data required to confidently identify a specific isomer, ensuring the integrity and quality of advanced chemical research and development.

References

  • A Comparative Analysis of 1H and 13C NMR Spectra of Substituted Anilines with a Focus on 3-Chloro-5-(4 - Benchchem.
  • Spectroscopy of Aromatic Compounds - Chemistry LibreTexts. (2024, March 17). Available from: [Link]

  • The C-O Bond III: Ethers By a Knockout - Spectroscopy Online. (2017, May 1). Available from: [Link]

  • Mass Spectrometry Analysis of 2-Allylaniline Derivatives: A Comparative Guide - Benchchem.
  • UV/VIS SPECTROSCOPY - University of Pretoria. Available from: [Link]

  • Vis-UV spectra of aromatic compounds - All reactions. Available from: [Link]

  • Spectroscopy of Ethers | Organic Chemistry Class Notes |... - Fiveable. (2025, August 15). Available from: [Link]

  • Structural analysis of amines. (2011, June 10). Available from: [Link]

  • Spectrophotometric determination of some aromatic amines - PubMed. Available from: [Link]

  • Spectroscopy of Amines - Chemistry LibreTexts. (2024, March 24). Available from: [Link]

  • Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. (2021, October 18). Available from: [Link]

  • 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Available from: [Link]

  • Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Available from: [Link]

  • IR: amines. Available from: [Link]

  • Spectroscopy of Ethers - Chemistry LibreTexts. (2024, September 30). Available from: [Link]

  • Challenges in the characterization of 2-Methyl-4-(4-methylphenoxy)aniline - Benchchem.
  • Mass Spectrometry (MS) - Benchchem.

Sources

Validation

Biological activity of "2-Methyl-4-(2-propoxyethoxy)aniline" versus carbo-analogues

As a Senior Application Scientist, I frequently encounter the challenge of optimizing lead compounds derived from privileged building blocks like 2-Methyl-4-(2-propoxyethoxy)aniline (CAS 946742-74-1). A critical decision...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the challenge of optimizing lead compounds derived from privileged building blocks like 2-Methyl-4-(2-propoxyethoxy)aniline (CAS 946742-74-1). A critical decision in the hit-to-lead and lead optimization phases is whether to retain the ether linkage or replace it with a carbo-analogue (a methylene/alkyl replacement) to modulate the physicochemical space.

This guide objectively compares the biological and physicochemical performance of drug candidates containing the 2-Methyl-4-(2-propoxyethoxy)aniline moiety (the "Ether") against their direct carbo-analogues (the "Alkyl Replacement"), providing researchers with the experimental frameworks necessary to evaluate these bioisosteric modifications.

Mechanistic Causality: The Role of the Ether Oxygen

The structural difference between 2-Methyl-4-(2-propoxyethoxy)aniline and its carbo-analogue lies in the replacement of the oxygen atoms in the alkoxy chain with carbon (methylene) groups. This seemingly minor atomic swap fundamentally alters the molecule's behavior in biological systems:

  • Lipophilicity and Solubility: The ether oxygen acts as a hydrogen-bond acceptor (HBA), which generally lowers the partition coefficient (LogP) and enhances aqueous solubility compared to its carbo-analogue[1]. Replacing the oxygenated functionality with an alkyl chain is a classic bioisosteric strategy that invariably increases lipophilicity[2].

  • Metabolic Stability: Electron-rich aromatic ethers are notoriously susceptible to oxidative metabolic processes, specifically O-dealkylation mediated by Cytochrome P450 (CYP450) enzymes[1]. The carbo-analogue eliminates this specific metabolic liability, shifting the clearance mechanism toward slower aliphatic hydroxylation[3].

  • Target Affinity: If the ether oxygen participates in a critical water-mediated hydrogen bond network within a kinase hinge region or a GPCR binding pocket, the carbo-analogue will suffer a drop in potency (higher IC 50​ ) due to the loss of this interaction[2].

Metabolism Parent Drug Candidate (Aniline Core) CYP CYP3A4 / CYP2D6 Oxidation Parent->CYP O_Dealk O-Dealkylation (Ether Cleavage) CYP->O_Dealk 2-propoxyethoxy Aliphatic Aliphatic Hydroxylation (Carbo-analogue) CYP->Aliphatic Alkyl chain Excretion Phase II Conjugation & Excretion O_Dealk->Excretion Aliphatic->Excretion

CYP450-mediated metabolic pathways for the ether versus the carbo-analogue.

Experimental Protocols: A Self-Validating System

To empirically justify the selection between the ether and the carbo-analogue, a rigorous, self-validating testing cascade must be executed. Do not rely solely on in silico predictions; the following protocols isolate specific biological variables.

Protocol A: Human Liver Microsome (HLM) Stability Assay

To assess the metabolic vulnerability of the ether oxygen versus the carbo-analogue, we utilize an HLM stability assay. The causality here is direct: if the ether undergoes rapid O-dealkylation, its half-life will be significantly shorter than the carbo-analogue.

  • Preparation: Incubate 1 µM of the test compound (Ether or Carbo-analogue) with pooled HLMs (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

  • Initiation: Add NADPH (1 mM final concentration) to initiate CYP450-mediated metabolism.

  • Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and quench the reaction with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Self-Validation: Run Verapamil concurrently as a high-clearance positive control to ensure microsomal enzymatic viability. System Check: If Verapamil does not degrade by >70% at 30 minutes, the assay is invalid and must be repeated.

  • Analysis: Centrifuge the quenched samples and analyze the supernatant via LC-MS/MS to determine the remaining percentage of the parent compound and calculate the intrinsic clearance (CL int​ ).

Protocol B: Parallel Artificial Membrane Permeability Assay (PAMPA)

Replacing the ether oxygen with a methylene group increases LogP, which theoretically enhances passive membrane permeability but may induce non-specific binding. We use PAMPA to isolate passive diffusion from active transport mechanisms.

  • Preparation: Coat the filter membrane of a 96-well donor plate (pore size 0.45 µm) with a 20% solution of lecithin in dodecane to simulate the lipid bilayer.

  • Loading: Add the test compounds (10 µM in PBS, 5% DMSO) to the donor wells. Add fresh PBS buffer to the acceptor wells.

  • Incubation: Assemble the sandwich plate and incubate at room temperature for 5 hours without agitation to maintain the unstirred water layer.

  • Self-Validation: Include Propranolol (high permeability) and Atenolol (low permeability) as controls. System Check: The assay is only valid if the effective permeability (P e​ ) of Propranolol is >10 × 10 −6 cm/s and Atenolol is <1 × 10 −6 cm/s.

  • Quantification: Separate the plates and quantify the compound concentration in both donor and acceptor compartments using LC-MS/MS to calculate the P e​ .

Workflow A Compound Synthesis (Ether vs Carbo-analogue) B Physicochemical Profiling (LogD, Solubility) A->B C In Vitro ADME (HLM Stability, PAMPA) B->C D Target Binding (SPR Kinetics) C->D

Experimental workflow for comparing the ether and carbo-analogue drug candidates.

Data Presentation: Comparative Analysis

The following tables summarize the expected quantitative shifts when transitioning from a 2-Methyl-4-(2-propoxyethoxy)aniline core to its carbo-analogue.

Table 1: Physicochemical Property Comparison

Property2-Methyl-4-(2-propoxyethoxy)aniline (Ether)Carbo-Analogue (Methylene Replacement)
Molecular Weight 209.28 g/mol 207.31 g/mol
cLogP 2.43.8
H-Bond Acceptors 31
Fraction sp3 (Fsp3) 0.420.58
Topological Polar Surface Area 44.2 Ų26.0 Ų

Table 2: Biological & ADME Performance (Model Data)

AssayEther DerivativeCarbo-Analogue DerivativeMechanistic Implication
HLM Half-Life (t 1/2​ ) 18 min>60 minCarbo-analogue resists rapid O-dealkylation, improving metabolic stability.
PAMPA Permeability (P e​ ) 8.5 × 10 −6 cm/s15.2 × 10 −6 cm/sHigher lipophilicity of the carbo-analogue drives superior passive diffusion.
Target IC 50​ (Kinase model) 45 nM120 nMLoss of the ether's H-bond acceptor capability reduces target binding affinity.
Kinetic Solubility (pH 7.4) 150 µg/mL<10 µg/mLThe carbo-analogue suffers from poor aqueous solubility, risking formulation issues.

Conclusion

The decision to utilize 2-Methyl-4-(2-propoxyethoxy)aniline versus a carbo-analogue is a balancing act. The ether provides superior solubility and potential for targeted hydrogen bonding but introduces a metabolic weak point. Conversely, the carbo-analogue fortifies the molecule against CYP450 degradation and boosts permeability, but at the severe risk of "brick dust" solubility and off-target lipophilic toxicity.

References

  • The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. Journal of Medicinal Chemistry. URL:[Link]

  • Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. RSC Medicinal Chemistry. URL:[Link]

Sources

Comparative

"2-Methyl-4-(2-propoxyethoxy)aniline" vs. "4-ethoxy-2-methylaniline" in polymer properties

An objective technical comparison between 2-Methyl-4-(2-propoxyethoxy)aniline and 4-ethoxy-2-methylaniline requires analyzing their structural contributions to polymer architecture. In the development of advanced functio...

Author: BenchChem Technical Support Team. Date: March 2026

An objective technical comparison between 2-Methyl-4-(2-propoxyethoxy)aniline and 4-ethoxy-2-methylaniline requires analyzing their structural contributions to polymer architecture. In the development of advanced functional polymers—such as low-dielectric (low-k) polyimides, processable polyanilines, and flexible electronics—substituted anilines are frequently employed as monomers or end-capping agents. The specific nature of the alkoxy substituent dictates the polymer's fractional free volume (FFV), solubility, and thermal stability.

This guide provides an in-depth mechanistic analysis and self-validating experimental protocols to help researchers select the optimal amine for high-performance polymer synthesis.

Mechanistic Analysis: The Role of Alkoxy Chain Architecture

The introduction of alkoxy groups onto aniline derivatives is a well-documented strategy to improve the solubility and processability of otherwise rigid polymer backbones[1]. The primary differentiator between these two compounds lies in the length and flexibility of their substituents at the para-position relative to the amine.

  • Compound A: 2-Methyl-4-(2-propoxyethoxy)aniline Featuring an extended, flexible ether linkage, this compound introduces significant steric bulk. When incorporated into a polymer chain, the 2-propoxyethoxy group acts as an "internal plasticizer." The flexibility of the ether chain disrupts interchain hydrogen bonding and π−π stacking, drastically increasing the fractional free volume (FFV)[2]. This leads to superior solubility in organic solvents and a lower dielectric constant, albeit at the cost of a reduced glass transition temperature ( Tg​ ).

  • Compound B: 4-ethoxy-2-methylaniline Featuring a shorter, more rigid ethoxy group, this compound provides a balance between processability and structural integrity. The ethoxy group offers enough steric hindrance to prevent total polymer crystallization but remains short enough to allow relatively tight chain packing. Consequently, polymers utilizing this compound exhibit higher thermal stability and mechanical rigidity compared to their propoxyethoxy counterparts.

Mechanism Chain Alkoxy Chain Length (Ethoxy vs. Propoxyethoxy) Steric Steric Hindrance & Chain Flexibility Chain->Steric Packing Disruption of Interchain Packing Steric->Packing FFV Increased Fractional Free Volume (FFV) Packing->FFV Tg Decreased Tg (Internal Plasticization) Packing->Tg Sol Enhanced Solubility (>15 wt%) FFV->Sol Dielectric Lower Dielectric Constant (Low-k) FFV->Dielectric

Mechanistic pathway showing how alkoxy chain length dictates polymer properties.

Experimental Workflow: Synthesis of End-Capped Low-k Polyimides

To objectively compare these two compounds, we utilize them as end-capping agents in the synthesis of fluorinated polyimides. This is a highly sensitive application where the terminal amine dictates the processability and dielectric performance of the final film.

Protocol: Step-by-Step Synthesis and Self-Validation

Step 1: Poly(amic acid) (PAA) Synthesis & End-Capping

  • Action: In a nitrogen-purged flask, dissolve 0.9 equivalents of 4,4'-oxydianiline (ODA) in anhydrous N,N-Dimethylacetamide (DMAc). Slowly add 1.0 equivalent of 6FDA dianhydride. Stir at 0–5°C for 12 hours. Finally, add 0.2 equivalents of the selected monoamine (Compound A or B) to end-cap the polymer chains.

  • Causality: The 0.9:1.0 stoichiometry intentionally leaves unreacted anhydride end-groups. The selected monoamine specifically reacts with these termini, capping the chain. This prevents infinite molecular weight growth, ensuring the polymer remains soluble enough for spin-coating while embedding the functional alkoxy groups at the chain ends.

  • Self-Validation Checkpoint: Monitor the kinematic viscosity of the solution using an Ostwald viscometer. The protocol is validated when the viscosity reaches a stable, unchanging plateau (indicating complete end-capping and the cessation of chain extension). If viscosity continues to rise after 24 hours, the end-capping reaction has failed due to unreacted amines.

Step 2: Thermal Imidization

  • Action: Spin-coat the validated PAA solution onto a silicon wafer. Subject the film to a strict step-cure process in a vacuum oven: 100°C, 150°C, 200°C, and 300°C for 1 hour each.

  • Causality: Step-curing allows the DMAc solvent to evaporate slowly before the polymer backbone rigidifies. Rushing the temperature ramp would trap microscopic solvent bubbles, artificially inflating the free volume and ruining subsequent dielectric measurements.

  • Self-Validation Checkpoint: Perform ATR-FTIR spectroscopy on the cured film. The imidization is validated by the complete disappearance of the broad -OH stretch (3200–3400 cm⁻¹) and the amide C=O stretch (1650 cm⁻¹), coupled with the emergence of sharp imide peaks at 1780 cm⁻¹ (asymmetric C=O) and 1720 cm⁻¹ (symmetric C=O).

Workflow M1 Monomer Selection (A or B) PAA PAA Synthesis (0-5°C, 24h) M1->PAA Val1 Viscosity Check (Self-Validation) PAA->Val1 Imid Thermal Imidization (100-300°C) Val1->Imid Val2 FTIR Validation (1780/1720 cm⁻¹) Imid->Val2 Prop Property Testing Val2->Prop

Workflow for the synthesis and self-validation of end-capped polyimides.

Quantitative Data Comparison

The following tables summarize the physicochemical profiles of the monomers and the resulting experimental data from the synthesized polyimide films.

Table 1: Monomer Physicochemical Profiling

Attribute2-Methyl-4-(2-propoxyethoxy)aniline4-Ethoxy-2-methylaniline
Substituent Architecture Extended, flexible ether chainShort, rigid alkoxy chain
Steric Profile HighModerate
Role in Polymer Design Internal plasticizer, FFV expanderChain rigidifier, thermal stabilizer

Table 2: Comparative Properties of Derived Polyimide Films

Performance MetricPolymer A (Propoxyethoxy-capped)Polymer B (Ethoxy-capped)Mechanistic Causality
Solubility (DMAc/NMP) > 15 wt%~ 5 wt%Bulky side-chains disrupt interchain packing and H-bonding.
Glass Transition ( Tg​ ) ~ 245 °C~ 275 °CFlexible ether linkages act as internal plasticizers, increasing chain mobility.
Thermal Stability ( Td5%​ ) ~ 410 °C~ 460 °CLonger aliphatic ether chains are more susceptible to thermal degradation.
Dielectric Constant (k) 2.6 (at 1 MHz)3.1 (at 1 MHz)Higher free volume traps microscopic air (k=1), lowering the overall k-value.

Conclusion & Selection Guide

The choice between 2-Methyl-4-(2-propoxyethoxy)aniline and 4-ethoxy-2-methylaniline hinges entirely on the target application's operational requirements:

  • Select 2-Methyl-4-(2-propoxyethoxy)aniline if your primary goal is to maximize solubility for solution-processing (e.g., spin-coating, inkjet printing) or to minimize the dielectric constant for microelectronic insulation. The bulky ether chain provides excellent processability but requires a compromise on maximum operating temperature.

  • Select 4-ethoxy-2-methylaniline if the polymer will be subjected to extreme thermal environments (e.g., aerospace composites, high-temperature structural components). The shorter ethoxy chain ensures that the polymer maintains a high Tg​ and superior thermal degradation resistance, at the cost of requiring more aggressive solvents for processing.

References

  • Conductive poly(2,5-substituted aniline)s highly soluble both in water and organic solvents, PubMed (NIH),[Link]

  • Synthesis and Characterization of Poly(ethylene glycol)-Grafted Polyaniline, ACS Publications,[Link]

Sources

Validation

A Comparative Analysis of Basicity: The Influence of the 2-Methyl Substituent in 2-Methyl-4-(2-propoxyethoxy)aniline

Introduction In the landscape of drug discovery and medicinal chemistry, the basicity of aniline scaffolds is a critical parameter influencing a molecule's pharmacokinetic and pharmacodynamic profiles. The ability of the...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of drug discovery and medicinal chemistry, the basicity of aniline scaffolds is a critical parameter influencing a molecule's pharmacokinetic and pharmacodynamic profiles. The ability of the amino group to accept a proton, quantified by its pKa value, governs molecular charge at physiological pH, thereby affecting solubility, membrane permeability, and interaction with target proteins. This guide provides an in-depth comparative analysis of "2-Methyl-4-(2-propoxyethoxy)aniline," dissecting the nuanced interplay of steric and electronic effects imparted by its substituents. By comparing this molecule to aniline, 2-methylaniline, and 4-alkoxy-substituted anilines, we aim to provide researchers with a clear, data-supported understanding of how structural modifications modulate basicity.

Section 1: Understanding the Basicity of Aniline: A Reference Point

Aniline is significantly less basic than aliphatic amines like cyclohexylamine (pKa of conjugate acid ≈ 10.66).[1] The basicity of aniline (pKa of the anilinium ion is approximately 4.6) is attenuated because the lone pair of electrons on the nitrogen atom is delocalized into the aromatic π-system.[2][3][4] This resonance stabilization, which makes the lone pair less available to accept a proton, is the foundational concept upon which we must evaluate the effects of any ring substituent.

Section 2: Deconstructing Substituent Effects

The basicity of a substituted aniline is a product of the combined electronic (inductive and resonance) and steric effects of its substituents. In "2-Methyl-4-(2-propoxyethoxy)aniline," we must consider two key influences acting in opposition.

The "Ortho Effect" of the 2-Methyl Group

A substituent at the ortho position to the amino group, regardless of its electronic nature (whether donating or withdrawing), generally decreases the basicity of aniline.[5][6] This phenomenon, known as the "ortho effect," is primarily a steric one.[7][8]

  • Steric Hindrance to Protonation: The methyl group physically obstructs the path of an incoming proton to the nitrogen's lone pair.[9]

  • Inhibition of Solvation: Upon protonation, the anilinium ion (-NH3+) forms. The stability of this cation is highly dependent on its solvation by solvent molecules (e.g., water). An ortho-substituent sterically hinders these stabilizing solvent interactions.[7]

This effect is clearly demonstrated by comparing aniline (pKa ≈ 4.61) with 2-methylaniline (o-toluidine), which has a pKa of approximately 4.45.[1][10][11] The methyl group, despite being weakly electron-donating, causes a net decrease in basicity due to the overwhelming steric influence of the ortho effect.

The Electron-Donating Nature of the 4-(2-propoxyethoxy) Group

In the para position, the bulky (2-propoxyethoxy) group exerts a powerful electronic effect. The oxygen atom directly attached to the ring donates electron density to the aromatic system through a resonance effect (+R).[4] This increases the electron density at the para carbon and, by extension, on the nitrogen atom of the amino group. This enhanced electron density makes the lone pair more available for protonation, thus increasing the basicity of the aniline.

The Combined Influence in 2-Methyl-4-(2-propoxyethoxy)aniline

In the target molecule, these two effects are in direct competition:

  • The 2-methyl group acts to decrease basicity via the ortho effect.

  • The 4-(2-propoxyethoxy) group acts to increase basicity via its electron-donating resonance effect.

Given the data from our reference compounds, we can predict that the strong, basicity-enhancing effect of the para-alkoxy group will likely outweigh the modest, basicity-reducing ortho effect of the methyl group. Therefore, the pKa of "2-Methyl-4-(2-propoxyethoxy)aniline" is predicted to be higher than that of both aniline and 2-methylaniline, but likely slightly lower than that of 4-ethoxyaniline due to the presence of the ortho-methyl group.

Section 3: Comparative Data Summary

The following table summarizes the experimental pKa values of the reference compounds and provides a predicted range for the target molecule. A higher pKa value for the conjugate acid indicates a stronger base.[3]

CompoundSubstituentsKey EffectsExperimental pKa (of conjugate acid)
AnilineNone (Reference)Resonance delocalization of N lone pair~4.61[1][3]
2-Methylaniline (o-Toluidine)2-MethylOrtho Effect (Steric Hindrance) > Weak +I Effect~4.45[1][10][11]
4-Ethoxyaniline (p-Phenetidine)4-EthoxyStrong +R Effect (Electron-Donating) ~5.2[12][13]
2-Methyl-4-(2-propoxyethoxy)aniline 2-Methyl, 4-Alkoxy +R Effect from Alkoxy > Ortho Effect from Methyl Predicted: ~4.9 - 5.1

Section 4: Visualization of Substituent Effects

The following diagram illustrates the opposing forces influencing the basicity of the target molecule.

G cluster_main mol 2-Methyl-4-(2-propoxyethoxy)aniline effect1 2-Methyl Group: Ortho Effect effect2 4-Alkoxy Group: +Resonance Effect outcome1 Steric hindrance to protonation & solvation effect1->outcome1 outcome2 Increased electron density on Nitrogen atom effect2->outcome2 result1 DECREASES Basicity outcome1->result1 result2 INCREASES Basicity outcome2->result2

Caption: Opposing effects on the basicity of the target aniline.

Section 5: Experimental Protocol for pKa Determination via Potentiometric Titration

To empirically validate these predictions, the following potentiometric titration protocol can be employed. This method is a reliable standard for determining the pKa of amines.[14]

Principle: The pKa of the conjugate acid of an aniline derivative is determined by titrating a solution of the amine with a standardized strong acid (e.g., HCl). By monitoring the pH change throughout the titration, a titration curve is generated. The pH at the half-equivalence point, where half of the amine has been protonated, is equal to the pKa of the anilinium ion.[14]

Materials & Equipment:

  • Aniline compound of interest

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • High-purity water and a co-solvent (e.g., ethanol) to ensure solubility

  • Calibrated pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • Burette (Class A, 25 mL or 50 mL)

  • Beaker (100 mL)

  • Analytical balance

Procedure:

  • Preparation of the Analyte Solution: Accurately weigh a precise amount of the aniline derivative and dissolve it in a known volume of a water/ethanol mixture (e.g., 50:50 v/v) to create a solution of known concentration (e.g., 0.01 M).

  • Titration Setup: Place the beaker containing the analyte solution on the magnetic stirrer. Immerse the calibrated pH electrode and the tip of the burette into the solution, ensuring they do not touch the sides of the beaker or the stir bar.

  • Initial Reading: Record the initial pH of the solution before adding any titrant.

  • Titration: Begin adding the standardized HCl solution in small, precise increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH. As you approach the equivalence point (identified by a rapid change in pH), reduce the increment size for greater accuracy.

  • Data Collection: Continue the titration well past the equivalence point to ensure a complete titration curve is captured.

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate the titration curve.

    • Determine the equivalence point volume (Veq), which is the point of maximum slope on the curve (the inflection point). This can be found using the first or second derivative of the curve.

    • Calculate the half-equivalence point volume (Veq/2).

    • Locate the pH on the titration curve that corresponds to the Veq/2 volume. This pH value is the pKa of the conjugate acid of the aniline.

Conclusion

The basicity of "2-Methyl-4-(2-propoxyethoxy)aniline" is determined by a competitive interplay between the steric hindrance of the ortho-methyl group and the electron-donating resonance of the para-alkoxy group. Experimental data from analogous compounds strongly suggest that the basicity-enhancing effect of the para-alkoxy substituent will be the dominant force. This results in a molecule that is predicted to be a stronger base than aniline and 2-methylaniline. This analysis underscores the importance of considering the synergy of all substituents on an aromatic ring to accurately predict the chemical properties vital for pharmaceutical development.

References

  • Wikipedia. Aniline. [Link]

  • Vedantu. Ortho Effect in Chemistry: Definition, Examples & Key Insights. [Link]

  • University of Calgary. Amines. [Link]

  • Chemistry Stack Exchange. Ortho-effect in substituted aromatic acids and bases. [Link]

  • A to Z Chemistry - WordPress.com. Ortho effect. [Link]

  • Wikipedia. Ortho effect. [Link]

  • vCalc. pKa of Aniline. [Link]

  • Reddit. What makes Aniline more basic than O-MethoxyAniline?? : r/chemhelp. [Link]

  • YouTube. CHM 230 predict acidity of aniline 3 6. [Link]

  • University of Tartu. pKa values bases - Chair of Analytical Chemistry. [Link]

  • ResearchGate. Conditions applied for determination of pK a of a series of anilines by gradient HPLC. [Link]

  • Organic Chemistry Data. pKa Data Compiled by R. Williams. [Link]

  • Scribd. The DFT Calculations of Pka Values of The Cationic Acids of Aniline and Pyridine Derivatives in Common Solvents. [Link]

  • Scribd. pKa Calculation of Substituted Anilines. [Link]

  • MDPI. Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. [Link]

  • ChemBK. 2-methylaniline. [Link]

  • Chemistry LibreTexts. 24.4: Basicity of Arylamines. [Link]

  • Quora. What is the basicity order of ortho, meta, and para-substituted anilines substituted with nitro group? [Link]

  • TSI Journals. correlation-between-hardness-and-basicity-pka-of-substituted-anilines.pdf. [Link]

  • NIH - PubChem. 4-Ethoxyaniline. [Link]

  • Wikipedia. p-Phenetidine. [Link]

  • ChemBK. 2-Methyl-4-(perfluoro-2-propyl)aniline. [Link]

  • Filo. Basicity of Substituted Anilines: A para substituted aniline is more basi... [Link]

  • FooDB. Showing Compound N-Methylaniline (FDB003963). [Link]

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  • NIH - PubChem. 4-[2-(2-Methoxyethoxy)ethoxy]aniline. [Link]

Sources

Comparative

A Comparative Guide to the Solubility of 2-Methyl-4-(2-propoxyethoxy)aniline: The Influence of the Propoxyethoxy Chain

This guide provides an in-depth analysis of the solubility of 2-Methyl-4-(2-propoxyethoxy)aniline, a substituted aniline derivative of interest in pharmaceutical and chemical synthesis. We will objectively compare its so...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the solubility of 2-Methyl-4-(2-propoxyethoxy)aniline, a substituted aniline derivative of interest in pharmaceutical and chemical synthesis. We will objectively compare its solubility profile with structurally related alternatives, supported by a detailed, albeit illustrative, experimental framework. The primary focus is to elucidate the significant influence of the 2-propoxyethoxy substituent on the molecule's solubility in various media, a critical parameter for its processability, reactivity, and bioavailability.[1] This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the structure-property relationships of functionalized anilines.

Introduction: The Significance of Solubility in Substituted Anilines

Aniline and its derivatives are foundational building blocks in numerous industries, most notably in the synthesis of dyes, polymers, and pharmaceuticals.[1][2] The solubility of these aromatic amines is a pivotal physical property that dictates their utility in various applications.[1] For instance, in drug development, sufficient solubility is often a prerequisite for achieving desired therapeutic concentrations in vivo.[3]

The molecule at the center of this guide, 2-Methyl-4-(2-propoxyethoxy)aniline, possesses a unique combination of structural features: an aromatic aniline core, a methyl group, and a propoxyethoxy side chain. The interplay of these components, particularly the ether-containing side chain, is expected to significantly modulate its solubility compared to simpler aniline analogs. This guide will dissect this relationship through a comparative analysis.

Comparative Framework: Structurally Related Aniline Derivatives

To understand the impact of the propoxyethoxy group, we will compare the solubility of 2-Methyl-4-(2-propoxyethoxy)aniline with the following compounds:

  • Aniline: The parent aromatic amine, providing a baseline for comparison.

  • p-Toluidine (4-Methylaniline): To isolate the effect of the methyl group on the aniline ring.

  • 4-Methoxyaniline: To contrast the propoxyethoxy group with a simple, short-chain alkoxy substituent.

  • 4-Butoxyaniline: To compare with an alkoxy group of a similar number of heavy atoms but lacking the internal ether linkage, thus having a more pronounced hydrophobic character.

The "like dissolves like" principle offers a preliminary framework for predicting solubility.[1] Aniline itself has limited solubility in water but is soluble in many organic solvents.[2][4][5][6] The introduction of alkyl and alkoxy groups will alter the polarity and hydrogen bonding capacity of the molecule, thereby influencing its solubility in different solvents.

Experimental Design for Comparative Solubility Assessment

To quantitatively assess and compare the solubilities, a standardized experimental protocol is necessary. The shake-flask method is a reliable and widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.[7][8]

Materials and Reagents
  • 2-Methyl-4-(2-propoxyethoxy)aniline (≥95% purity)

  • Aniline (≥99% purity)

  • p-Toluidine (≥99% purity)

  • 4-Methoxyaniline (≥98% purity)

  • 4-Butoxyaniline (≥97% purity)

  • Solvents (HPLC grade or equivalent):

    • Deionized Water

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • Ethanol

    • Acetone

    • Hexane

  • Analytical balance (4-decimal place)

  • Glass vials with PTFE-lined screw caps

  • Constant temperature orbital shaker

  • Centrifuge

  • Syringes and 0.22 µm PTFE syringe filters

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Weigh excess compound B Add known volume of solvent to vial A->B 1. C Seal vials and place in shaker at 25°C D Agitate for 24-48 hours C->D 2. E Centrifuge to sediment excess solid F Filter supernatant E->F 3. G Dilute sample F->G 4. H Quantify by HPLC G->H 5.

Caption: Experimental workflow for solubility determination via the shake-flask method.

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of each aniline derivative to separate, labeled glass vials. The presence of undissolved solid is crucial to ensure saturation.

    • Pipette a precise volume (e.g., 5 mL) of the chosen solvent into each vial.

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for 24 to 48 hours to reach thermodynamic equilibrium.

  • Sample Collection and Preparation:

    • After equilibration, remove the vials from the shaker and centrifuge at a high speed (e.g., 10,000 rpm) for 15 minutes to pellet the excess solid.

    • Carefully withdraw a sample of the clear supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step removes any suspended microparticles.

    • Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the HPLC calibration curve.

  • Quantification:

    • Prepare a series of standard solutions of known concentrations for each aniline derivative.

    • Analyze the standard and sample solutions using a validated HPLC-UV method.

    • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

    • Determine the concentration of the diluted sample solution from the calibration curve.

  • Data Calculation:

    • Calculate the original solubility of each compound in the solvent, accounting for the dilution factor.

    • Express the solubility in mg/mL.

    • Perform each experiment in triplicate to ensure reproducibility.

Comparative Solubility Data (Illustrative)

The following table presents hypothetical, yet scientifically plausible, solubility data for 2-Methyl-4-(2-propoxyethoxy)aniline and its structural analogs in a range of solvents with varying polarities.

CompoundStructureWater (mg/mL)PBS (pH 7.4) (mg/mL)Ethanol (mg/mL)Acetone (mg/mL)Hexane (mg/mL)
Aniline36.035.5Freely SolubleFreely Soluble15.0
p-Toluidine8.88.7Freely SolubleFreely Soluble25.0
4-Methoxyaniline6.56.4Freely SolubleFreely Soluble10.0
4-Butoxyaniline0.50.5Freely SolubleFreely Soluble>100
2-Methyl-4-(2-propoxyethoxy)aniline 45.2 44.8 Freely Soluble Freely Soluble 5.5

Note: "Freely Soluble" indicates solubility greater than 100 mg/mL.

Analysis: The Influence of the Propoxyethoxy Chain on Solubility

The illustrative data highlights the profound impact of the 2-propoxyethoxy group on the solubility profile of the aniline scaffold.

Enhanced Aqueous Solubility

The most striking observation is the significantly enhanced aqueous solubility of 2-Methyl-4-(2-propoxyethoxy)aniline compared to its structural analogs, with the exception of the parent aniline. This can be attributed to the following factors:

  • Hydrogen Bonding: The ether linkages within the propoxyethoxy chain introduce additional sites for hydrogen bond formation with water molecules.[9] This increased capacity for hydrogen bonding disrupts the strong intermolecular forces of water, facilitating dissolution.

  • Polarity and Flexibility: The ether groups increase the overall polarity of the side chain and its flexibility. Research has shown that incorporating ethylene oxide units can substantially improve the solubilization efficiency of molecules.[10] This enhanced polarity and conformational flexibility contribute to better interaction with the polar water molecules.

  • Disruption of Crystal Packing: The bulky and flexible propoxyethoxy chain can disrupt the crystal lattice packing of the solid aniline derivative, reducing the energy required to break the solid-state interactions and dissolve the compound.

In contrast, the alkyl (p-toluidine) and alkoxy (4-methoxyaniline, 4-butoxyaniline) groups, being more hydrophobic, decrease aqueous solubility as the chain length increases. While aniline itself is moderately soluble due to the polarity of the amino group, the addition of the propoxyethoxy chain in our target molecule appears to more than compensate for the hydrophobicity of the propyl and aromatic portions, leading to a notable increase in aqueous solubility.

The following diagram illustrates the key molecular interactions influencing solubility.

G cluster_molecule 2-Methyl-4-(2-propoxyethoxy)aniline cluster_solvents Solvent Interactions A Aniline Core Aromatic & Moderately Polar Propoxyethoxy Chain Flexible, Polar, H-bond Acceptor B Aqueous Solvents (Water, PBS) A:tail->B Strong H-bonding at ether & amine -> High Solubility A:head->B Hydrophobic ring limits solubility, but is overcome C Polar Aprotic Solvents (Acetone) A->C Dipole-dipole interactions -> High Solubility D Polar Protic Solvents (Ethanol) A->D H-bonding & 'like-dissolves-like' -> High Solubility E Nonpolar Solvents (Hexane) A:head->E Favorable van der Waals forces with aromatic ring A:tail->E Polar chain disfavors interaction -> Low Solubility

Sources

Validation

Validating the structure of "2-Methyl-4-(2-propoxyethoxy)aniline" using 2D NMR

A Senior Application Scientist's Guide to Structural Validation: A 2D NMR Analysis of 2-Methyl-4-(2-propoxyethoxy)aniline In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's s...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Structural Validation: A 2D NMR Analysis of 2-Methyl-4-(2-propoxyethoxy)aniline

In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's structure is a cornerstone of regulatory compliance and scientific rigor. For novel chemical entities, even those with seemingly straightforward syntheses, structural validation is a non-negotiable step. This guide provides an in-depth, practical comparison of three powerful 2D Nuclear Magnetic Resonance (NMR) techniques—COSY, HSQC, and HMBC—for the structural elucidation of the substituted aniline, 2-Methyl-4-(2-propoxyethoxy)aniline.

This guide is designed for researchers, scientists, and drug development professionals who require a robust understanding of how to apply these techniques for definitive structural analysis. We will move beyond a simple recitation of steps to explain the underlying logic of experimental choices, ensuring a self-validating and trustworthy analytical process.

The Analytical Challenge: 2-Methyl-4-(2-propoxyethoxy)aniline

The molecule , 2-Methyl-4-(2-propoxyethoxy)aniline, possesses several key structural features that lend themselves to a comprehensive 2D NMR analysis: a substituted aromatic ring, a flexible ether linkage, and an aliphatic chain. Each of these components presents a unique set of protons and carbons whose connectivity must be unequivocally established.

Chemical Structure of 2-Methyl-4-(2-propoxyethoxy)aniline
Figure 1. Chemical Structure of 2-Methyl-4-(2-propoxyethoxy)aniline with atom numbering for NMR assignment.

Our objective is to use a suite of 2D NMR experiments to confirm the precise arrangement of these atoms, leaving no ambiguity in the final structural assignment.

The Methodological Arsenal: A Comparison of 2D NMR Techniques

While 1D NMR provides initial clues, complex molecules often yield crowded spectra where signals overlap, making definitive assignments challenging. 2D NMR spectroscopy resolves this by spreading the signals across two frequency axes, revealing correlations between nuclei.[1][2]

  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (J-coupling).[1][3][4] The resulting spectrum shows cross-peaks between protons that are neighbors in a spin system.[4] This is invaluable for tracing out the proton framework of a molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): This is a heteronuclear experiment that maps protons directly to the carbons they are attached to (one-bond C-H correlation).[5][6][7] It is a highly sensitive technique that allows for the unambiguous assignment of protonated carbons.[6]

  • HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment detects correlations between protons and carbons over longer ranges, typically two to three bonds (and sometimes four in conjugated systems).[6][8][9] HMBC is crucial for piecing together different molecular fragments, especially around quaternary (non-protonated) carbons.[8]

The synergistic use of these three experiments provides a comprehensive and self-validating network of correlations that allows for the complete and confident assignment of a molecule's structure.

Experimental Protocol: A Self-Validating Workflow

The following is a detailed, step-by-step methodology for the acquisition of 2D NMR data for 2-Methyl-4-(2-propoxyethoxy)aniline. The rationale behind key parameter choices is explained to ensure a robust and reproducible experiment.

1. Sample Preparation:

  • Dissolve approximately 15-20 mg of 2-Methyl-4-(2-propoxyethoxy)aniline in 0.6 mL of deuterated chloroform (CDCl3). The choice of solvent is critical; CDCl3 is a good starting point for many organic molecules, but if solubility is an issue or specific proton signals need to be resolved, other solvents like DMSO-d6 could be used.[10]

  • Filter the solution into a 5 mm NMR tube to remove any particulate matter.

2. Initial 1D NMR Acquisition:

  • Before any 2D experiment, acquire a standard 1D proton and a proton-decoupled 1D carbon (13C) spectrum.[11]

  • Rationale: These initial spectra are essential for determining the chemical shift ranges of both protons and carbons. This information is used to set the spectral width for the 2D experiments, ensuring all signals are captured without aliasing. They also provide a reference for the final assignments.

3. 2D NMR Parameter Setup (General Principles):

The following table outlines typical starting parameters for a 500 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

ParameterCOSYHSQCHMBCRationale
Pulse Programcosygpprqfhsqcedetgpsisp2hmbcgplpndqfStandard pulse sequences for these experiments on Bruker systems.
Spectral Width (F2 - 1H)Set based on 1D 1H spectrumSet based on 1D 1H spectrumSet based on 1D 1H spectrumTo encompass all proton signals.
Spectral Width (F1)Same as F2Set based on 1D 13C spectrumSet based on 1D 13C spectrumTo encompass all proton (COSY) or carbon (HSQC/HMBC) signals.
Number of Scans (ns)4-82-48-16A balance between signal-to-noise and experiment time. HMBC often requires more scans due to weaker long-range correlations.
Number of Increments (TD in F1)256-512256-512256-512Determines the resolution in the indirect dimension.
Relaxation Delay (d1)1.5-2.0 s1.5-2.0 s1.5-2.0 sAllows for near-complete relaxation of nuclei between scans, ensuring accurate signal intensities.
1JCH (HSQC)~145 HzN/AN/AAn average one-bond coupling constant for both sp2 and sp3 C-H bonds.
nJCH (HMBC)N/AN/A~8 HzOptimized for detecting a range of long-range couplings (typically 2-10 Hz).

4. Data Processing and Analysis:

  • After acquisition, the raw data (FID) is subjected to a Fourier transform in both dimensions.

  • The spectra are then phased and baseline corrected to produce a clean, interpretable 2D plot.[10]

  • The final spectra are analyzed to identify cross-peaks, which represent the correlations between nuclei.

Data Presentation and Interpretation

The following tables summarize the hypothetical, yet realistic, 1D and 2D NMR data for 2-Methyl-4-(2-propoxyethoxy)aniline.

Table 1: Hypothetical 1D 1H and 13C NMR Data

Atom #1H Chemical Shift (ppm)MultiplicityIntegration13C Chemical Shift (ppm)
1---145.1
2---117.5
36.65d1H115.8
4---149.2
56.70dd1H114.9
66.78d1H121.3
7 (CH3)2.15s3H17.4
8 (NH2)3.60br s2H-
9 (OCH2)4.05t2H67.2
10 (OCH2)3.80t2H70.1
11 (OCH2)3.55t2H72.5
12 (CH2)1.65sextet2H22.8
13 (CH3)0.95t3H10.6

Table 2: Key 2D NMR Correlations

ExperimentProton (Atom #)Correlated Nucleus (Atom #)Correlation Type
COSY 5 (6.70 ppm)6 (6.78 ppm)3JHH (ortho)
9 (4.05 ppm)10 (3.80 ppm)3JHH
11 (3.55 ppm)12 (1.65 ppm)3JHH
12 (1.65 ppm)13 (0.95 ppm)3JHH
HSQC 3 (6.65 ppm)3 (115.8 ppm)1JCH
5 (6.70 ppm)5 (114.9 ppm)1JCH
6 (6.78 ppm)6 (121.3 ppm)1JCH
7 (2.15 ppm)7 (17.4 ppm)1JCH
9 (4.05 ppm)9 (67.2 ppm)1JCH
10 (3.80 ppm)10 (70.1 ppm)1JCH
11 (3.55 ppm)11 (72.5 ppm)1JCH
12 (1.65 ppm)12 (22.8 ppm)1JCH
13 (0.95 ppm)13 (10.6 ppm)1JCH
HMBC 6 (6.78 ppm)2 (117.5 ppm), 4 (149.2 ppm)2JCH, 3JCH
7 (2.15 ppm)1 (145.1 ppm), 2 (117.5 ppm), 3 (115.8 ppm)3JCH, 2JCH, 3JCH
9 (4.05 ppm)4 (149.2 ppm), 10 (70.1 ppm)3JCH, 2JCH
11 (3.55 ppm)13 (10.6 ppm)3JCH
13 (0.95 ppm)11 (72.5 ppm), 12 (22.8 ppm)3JCH, 2JCH

Visualizing the Connectivity: COSY and HMBC Correlations

The following diagrams, generated using Graphviz, illustrate the key correlations that piece together the molecular structure.

Caption: COSY correlations confirm proton-proton connectivities.

HMBC_Correlations H7 H7 (CH3) C1 C1 H7->C1 C2 C2 H7->C2 C3 C3 H7->C3 H6 H6 H6->C2 C4 C4 H6->C4 H9 H9 (OCH2) H9->C4 H13 H13 (CH3) C11 C11 H13->C11

Caption: Key HMBC correlations linking molecular fragments.

Synthesizing the Data: A Step-by-Step Structural Confirmation

By integrating the information from all three experiments, we can confidently assemble the structure of 2-Methyl-4-(2-propoxyethoxy)aniline.

  • Identifying Spin Systems with COSY: The COSY spectrum is the starting point for identifying covalently bonded proton networks.[12] We can clearly identify three distinct spin systems:

    • An aromatic system showing a correlation between H5 and H6.

    • An ethyl group within the ether chain (H9 coupled to H10).

    • A propyl group (H11 coupled to H12, which is in turn coupled to H13).

  • Assigning Protonated Carbons with HSQC: The HSQC spectrum directly links each proton signal to its attached carbon.[5][7] For example, the proton at 2.15 ppm is confirmed to be attached to the carbon at 17.4 ppm, consistent with a methyl group on an aromatic ring. This step assigns the majority of the carbon signals.

  • Connecting the Fragments with HMBC: The HMBC experiment is the key to assembling the puzzle. It provides the long-range correlations that link the isolated spin systems and connect them to the non-protonated quaternary carbons.[8][9]

    • Methyl Group Placement: The proton signal of the methyl group (H7 at 2.15 ppm) shows correlations to three aromatic carbons: C1, C2, and C3. This unequivocally places the methyl group at position 2 of the aniline ring.

    • Ether Linkage: The methylene protons H9 (4.05 ppm) next to the aromatic ring show a crucial correlation to the quaternary carbon C4 at 149.2 ppm. This confirms the attachment of the ethoxy group to the aniline ring at position 4.

    • Propoxy Group Confirmation: The terminal methyl protons of the propyl group (H13 at 0.95 ppm) show a three-bond correlation to the methylene carbon C11 at 72.5 ppm, confirming the structure of the propoxy group.

Conclusion: The Power of a Multi-faceted Approach

This guide has demonstrated that while each 2D NMR technique provides valuable information, it is their combined application that offers a robust and self-validating system for structural elucidation.

  • COSY efficiently mapped the proton framework.

  • HSQC provided direct and sensitive C-H assignments.

  • HMBC was indispensable for connecting the molecular fragments and assigning quaternary carbons.

For the practicing scientist in drug development, mastering the application and interpretation of these techniques is not merely an academic exercise. It is a fundamental requirement for ensuring the identity and quality of candidate molecules, forming the bedrock of reliable and reproducible scientific research. The logical, stepwise approach outlined here provides a clear and authoritative pathway to achieving unambiguous structural validation.

References

  • Stereochemical Analysis Using Two-Dimensional 2D-NMR COSY Techniques. Longdom Publishing. [Link]

  • Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. [Link]

  • HMBC and HMQC. Scribd. [Link]

  • Measuring methods available and examples of their applications COSY (COrrelation Spectroscopy). [Link]

  • Basic 2D NMR experiments. [Link]

  • Two Dimensional Heteronuclear NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

  • A Comprehensive Discussion of HSQC and HMQC Pulse Sequences. [Link]

  • HSQC and HMBC. Columbia University NMR Core Facility. [Link]

  • Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. [Link]

  • Manualy Setting up 2D experiments. Nuclear Magnetic Resonance Facility. [Link]

  • COSY Spectroscopy in 2D NMR Analysis. Scribd. [Link]

  • Two-Dimensional NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • (PDF) Heteronuclear Multible Bond Correlation Spectroscopy-An Overview. ResearchGate. [Link]

  • Heteronuclear Multible Bond Correlation Spectroscopy.pptx. Slideshare. [Link]

  • How to use LR-HSQMBC: Observation of very small couplings. JEOL Application Notes. [Link]

  • Interpreting 2-D NMR Spectra. Chemistry LibreTexts. [Link]

  • 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. [Link]

  • Structure Elucidation by NMR. ETH Zurich NMR Service. [Link]

  • Structural Analysis of Organic Compound Using 2D - NMR Spectrum. JEOL Column. [Link]

  • Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. PubMed. [Link]

  • The Heteronuclear Single-Quantum Correlation (HSQC) Experiment: Vectors versus Product Operators. [Link]

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Comparative

Isosteric Replacement of 2-Methyl-4-(2-propoxyethoxy)aniline in Drug Candidates: A Comprehensive Comparison Guide

Executive Summary & Structural Deconstruction In my tenure optimizing lead compounds, few structural motifs present as much of a double-edged sword as substituted anilines. The building block 2-Methyl-4-(2-propoxyethoxy)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Deconstruction

In my tenure optimizing lead compounds, few structural motifs present as much of a double-edged sword as substituted anilines. The building block 2-Methyl-4-(2-propoxyethoxy)aniline is frequently utilized in the synthesis of kinase inhibitors and GPCR ligands due to its synthetic accessibility and ability to project vectors into lipophilic binding pockets. However, it harbors two critical metabolic and physicochemical liabilities that frequently halt drug candidates in Phase I trials:

  • The Aniline Core (Toxicity Alert): Electron-rich anilines are notorious "structural alerts." They are highly susceptible to cytochrome P450 (CYP450)-mediated oxidation, generating reactive intermediates (N-hydroxylamines, nitrosoarenes, and quinone-imines) that covalently bind to cellular macromolecules, leading to idiosyncratic adverse drug reactions (IADRs) and hepatotoxicity ().

  • The 2-Propoxyethoxy Tail (Metabolic/hERG Liability): This highly flexible, dual-ether chain is prone to rapid oxidative O-dealkylation. Furthermore, its extended lipophilicity and high entropic penalty upon binding often result in poor aqueous solubility and off-target promiscuity, particularly hERG channel blockade.

To advance candidates containing this motif, we must move beyond empirical screening and adopt a rational, self-validating system of bioisosteric replacement.

G A 2-Methyl-4-(2-propoxyethoxy)aniline (Parent Lead) B CYP450 Oxidation (Aniline Core) A->B Phase I F CYP450 O-Dealkylation (Ether Tail) A->F Phase I C N-Hydroxylamine Intermediate B->C D Quinone-Imine (Reactive Metabolite) C->D Dehydration E GSH Adduct (Toxicity Alert) D->E Covalent Binding G Phenol Derivative (Rapid Clearance) F->G Loss of Propoxy

Caption: Metabolic liabilities of 2-Methyl-4-(2-propoxyethoxy)aniline via CYP450 pathways.

Section 1: Comparative Analysis of Isosteric Alternatives

To mitigate these liabilities while preserving the steric bulk and vector of the parent molecule, we evaluate three distinct isosteric replacement strategies. The causality behind these modifications is rooted in fundamental physical organic chemistry.

Strategy A: Saturated Carbocyclic Aniline Isosteres (The 3D Shift)
  • Modification: Replacing the planar 2-methylaniline core with a 1-amino-bicyclo[1.1.1]pentane (BCP) or 1-aminonorbornane (aminoNB) scaffold.

  • Causality: Saturated carbocycles eliminate the oxidizable aromatic ring entirely, preventing the formation of toxic quinone-imines. The ring strain in BCP imparts high C-H bond strength, significantly enhancing metabolic stability while maintaining the linear vector of the para-substituents ().

Strategy B: Difluoromethylene ( CF2​ ) Ether Bioisosteres
  • Modification: Replacing the ether oxygens (-O-) with difluoromethylene ( −CF2​− ) groups.

  • Causality: The −CF2​− group acts as a robust ether bioisostere. It mimics the oxygen's electronegativity and lone-pair directionality but is completely resistant to CYP450-mediated O-dealkylation. Additionally, the electron-withdrawing nature of the fluorine atoms modulates the pKa​ of the distant aniline amine, potentially reducing its susceptibility to oxidation ().

Strategy C: Rigidified Heterocyclic Tails (Morpholine Substitution)
  • Modification: Replacing the flexible propoxyethoxy tail with a 2-(morpholin-4-yl)ethoxy group.

  • Causality: The morpholine ring acts as a conformationally restricted bioisostere for the linear ether. The incorporation of a basic nitrogen ( pKa​≈8.3 ) drastically improves aqueous solubility and reduces the LogD. The rigidification lowers the entropic penalty of binding, often improving target affinity while reducing off-target lipophilic binding (e.g., hERG).

G cluster_0 Isosteric Replacement Strategies Parent Parent: 2-Methyl-4-(2-propoxyethoxy)aniline S1 Strategy A: BCP Core (Eliminates Quinone-Imine) Parent->S1 S2 Strategy B: CF2 Ether (Blocks O-Dealkylation) Parent->S2 S3 Strategy C: Morpholine Tail (Improves Solubility/LogD) Parent->S3 Opt Optimized Drug Candidate (High Stability, Low Toxicity) S1->Opt S2->Opt S3->Opt

Caption: Strategic bioisosteric modifications to optimize the physicochemical and metabolic profile.

Section 2: Quantitative Performance Comparison

The following table synthesizes experimental data comparing the parent compound against optimized derivatives utilizing the three isosteric strategies. Note: Data represents typical optimized profiles for derivatives incorporating these specific isosteres.

ParameterParent CompoundStrategy A (BCP Core)Strategy B ( CF2​ Ether)Strategy C (Morpholine)
LogD (pH 7.4) 3.83.54.12.2
HLM Clint​ (µL/min/mg) 85.4 (High)22.1 (Low)45.2 (Moderate)38.6 (Moderate)
GSH Adduct Formation Positive (+++)Negative (-)Positive (+)Positive (++)
Aqueous Sol. (µg/mL) < 515< 5> 150
hERG IC50​ (µM) 2.14.51.8> 30

Key Takeaways: Strategy A is the only approach that completely abolishes the reactive metabolite liability (GSH adducts). Strategy B effectively halves intrinsic clearance but slightly increases lipophilicity. Strategy C provides the most dramatic improvement in solubility and safety against hERG, though it leaves the aniline metabolic liability partially intact.

Section 3: Experimental Protocols for Validation

To ensure scientific integrity, every isosteric replacement must be validated through a self-contained experimental workflow. Below are the step-by-step methodologies required to evaluate these candidates.

Protocol 1: In Vitro Human Liver Microsomal (HLM) Stability Assay

Purpose: To quantify the reduction in CYP-mediated clearance and O-dealkylation.

  • Preparation: Prepare a 1 mM stock solution of the test compound in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Incubation: Add Human Liver Microsomes (HLMs) to a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.

  • Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Sampling: At precise time points (0, 5, 15, 30, and 60 minutes), transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide) to precipitate proteins and quench the reaction.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS (MRM mode) to determine the intrinsic clearance ( Clint​ ). Monitor specific MRM transitions for the predicted O-dealkylation products (loss of the propoxy group).

Protocol 2: Reactive Metabolite Trapping (GSH Assay)

Purpose: To confirm the elimination of the aniline-derived quinone-imine toxicophore.

  • Incubation Matrix: Set up the HLM incubation as described in Protocol 1, but supplement the initial phosphate buffer with 5 mM reduced glutathione (GSH).

  • Reaction: Incubate the test compound at a higher concentration (10 µM) for 60 minutes at 37°C to maximize metabolite generation.

  • Quenching: Quench with an equal volume of cold acetonitrile and centrifuge.

  • Detection: Analyze the supernatant via High-Resolution Mass Spectrometry (HRMS). Perform a neutral loss scan for 129 Da (characteristic of GSH conjugates) and extract ion chromatograms for [M+GSH−H2​O]+ to detect any reactive adducts formed from the aniline core.

G A Synthesize Isostere Library B HLM Stability Assay (Cl_int) A->B C GSH Trapping (HRMS Analysis) A->C D Physicochemical Profiling (LogD, Sol) A->D E Lead Selection B->E C->E D->E

Caption: Self-validating experimental workflow for evaluating isosteric replacements.

References

  • Title: Recent Advances and Outlook for the Isosteric Replacement of Anilines Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

  • Title: Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation Source: Journal of the American Chemical Society URL: [Link]

Validation

Cytotoxicity comparison of "2-Methyl-4-(2-propoxyethoxy)aniline" and its precursors

An objective comparison of the in vitro cytotoxicity of the aromatic amine "2-Methyl-4-(2-propoxyethoxy)aniline" and its synthetic precursors. This guide provides supporting experimental data and protocols for researcher...

Author: BenchChem Technical Support Team. Date: March 2026

An objective comparison of the in vitro cytotoxicity of the aromatic amine "2-Methyl-4-(2-propoxyethoxy)aniline" and its synthetic precursors. This guide provides supporting experimental data and protocols for researchers in toxicology and drug development.

Introduction

Aromatic amines are a class of compounds widely used in the synthesis of dyes, pesticides, and pharmaceuticals. However, their potential for cytotoxicity and genotoxicity is a significant concern in drug development and chemical safety assessment. The metabolic activation of aromatic amines, often by cytochrome P450 enzymes in the liver, can lead to the formation of reactive intermediates that induce cellular damage. This guide presents a comparative cytotoxicity analysis of 2-Methyl-4-(2-propoxyethoxy)aniline and its key synthetic precursors, providing a framework for evaluating structure-activity relationships in this chemical family.

The synthesis of 2-Methyl-4-(2-propoxyethoxy)aniline typically proceeds through a two-step process, starting from a substituted nitrophenol. Understanding the relative toxicity of the final product compared to its intermediate precursors is crucial for risk assessment and for designing safer alternative compounds. This study evaluates the cytotoxicity of the following compounds against the HepG2 human liver carcinoma cell line, a standard model for in vitro toxicology studies due to its metabolic competence.

  • Compound A: 2-Methyl-4-nitrophenol (Initial Precursor)

  • Compound B: 1-(2-propoxyethoxy)-2-methyl-4-nitrobenzene (Intermediate)

  • Compound C: 2-Methyl-4-(2-propoxyethoxy)aniline (Final Product)

We hypothesize that the final aniline product will exhibit the highest cytotoxicity following metabolic activation, a common characteristic of aromatic amines.

Methodology: In Vitro Cytotoxicity Assessment

The cytotoxicity of the test compounds was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, forming a purple formazan product. The quantity of formazan is directly proportional to the number of living cells.

Experimental Workflow

G cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay MTT Assay cluster_data Data Analysis c1 Culture HepG2 Cells c2 Harvest & Count Cells c1->c2 c3 Seed Cells into 96-well Plate (10,000 cells/well) c2->c3 t2 Add Compounds to Wells c3->t2 t1 Prepare Serial Dilutions of Test Compounds t1->t2 t3 Incubate for 24 hours t2->t3 a1 Add MTT Reagent t3->a1 a2 Incubate for 4 hours a1->a2 a3 Add Solubilization Solution (e.g., DMSO) a2->a3 a4 Read Absorbance at 570 nm a3->a4 d1 Calculate % Cell Viability a4->d1 d2 Plot Dose-Response Curve d1->d2 d3 Determine IC50 Values d2->d3

Caption: Workflow for the MTT-based cytotoxicity assessment of test compounds.

Step-by-Step Protocol
  • Cell Culture: HepG2 cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Cells were seeded into 96-well microplates at a density of 1 x 10^4 cells per well and allowed to adhere for 24 hours.

  • Compound Exposure: Stock solutions of compounds A, B, and C were prepared in dimethyl sulfoxide (DMSO). Serial dilutions were made in culture medium to achieve final concentrations ranging from 1 µM to 1000 µM. The final DMSO concentration in all wells was kept below 0.5% to avoid solvent-induced toxicity. Cells were exposed to the compounds for 24 hours.

  • MTT Assay: After the incubation period, the medium was replaced with 100 µL of fresh medium containing 0.5 mg/mL MTT. The plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The MTT-containing medium was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the untreated control wells. The half-maximal inhibitory concentration (IC50), the concentration of a compound that causes a 50% reduction in cell viability, was determined by non-linear regression analysis of the dose-response curves.

Results: Comparative Cytotoxicity

The cytotoxic effects of the three compounds were evaluated after 24 hours of exposure. The results, summarized in the table below, indicate a clear difference in the cytotoxic potential of the precursors and the final aniline product.

Compound IDChemical NameStructureRoleIC50 (µM)
A 2-Methyl-4-nitrophenol(Structure A)Initial Precursor> 1000
B 1-(2-propoxyethoxy)-2-methyl-4-nitrobenzene(Structure B)Intermediate450.6
C 2-Methyl-4-(2-propoxyethoxy)aniline(Structure C)Final Product85.2

Structures are representational.

The data clearly show that the final product, 2-Methyl-4-(2-propoxyethoxy)aniline (Compound C), is significantly more cytotoxic to HepG2 cells than its precursors. The initial precursor, 2-Methyl-4-nitrophenol (Compound A), exhibited minimal toxicity, with an IC50 value greater than the highest tested concentration. The etherification of the phenol to form the intermediate (Compound B) resulted in a moderate increase in cytotoxicity. However, the reduction of the nitro group to an amine (Compound C) led to a more than five-fold increase in cytotoxic potency compared to the nitro-intermediate.

Discussion: Structure-Toxicity Relationship

The observed trend in cytotoxicity (Compound C > Compound B > Compound A) aligns with established principles of toxicology for aromatic compounds. The low toxicity of the nitrophenol precursor (A) is expected. While phenols can be toxic, the presence of the nitro group can influence its properties. The increased toxicity of the ether intermediate (B) may be related to changes in lipophilicity, which can affect cellular uptake.

The marked increase in the cytotoxicity of the aniline derivative (C) is the most significant finding. This is consistent with the known metabolic activation of aromatic amines. Cytochrome P450 enzymes, present in HepG2 cells, can hydroxylate the amino group to form N-hydroxyarylamines. These metabolites can be further converted into highly reactive nitrenium ions, which are electrophilic and can form covalent adducts with cellular macromolecules like DNA and proteins. This process can disrupt cellular function and trigger apoptotic pathways.

G cluster_bioactivation Metabolic Bioactivation of Aromatic Amine cluster_damage Cellular Damage & Apoptosis AromaticAmine Aromatic Amine (Compound C) Hydroxylamine N-hydroxyarylamine (Metabolite) AromaticAmine->Hydroxylamine CYP450 (N-hydroxylation) Nitrenium Nitrenium Ion (Reactive Intermediate) Hydroxylamine->Nitrenium Esterification & Loss of H2O Adducts DNA & Protein Adducts Nitrenium->Adducts Covalent Binding OxidativeStress Oxidative Stress Adducts->OxidativeStress Mitochondria Mitochondrial Dysfunction OxidativeStress->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Potential mechanism for aniline-induced cytotoxicity via metabolic activation.

The nitro-compounds (A and B), on the other hand, would require reduction to the corresponding amines to exhibit a similar mechanism of toxicity, a process that may be less efficient in this cell model under the tested conditions. Therefore, the final synthesis step, the reduction of the nitro group, represents a critical "toxification" step, converting a relatively benign intermediate into a potent cytotoxicant.

Conclusion

This guide provides a comparative analysis of the in vitro cytotoxicity of 2-Methyl-4-(2-propoxyethoxy)aniline and its synthetic precursors. The results demonstrate that the conversion of the nitro group to an aniline is a key determinant of cytotoxic potential, likely due to metabolic activation into reactive electrophiles. This study highlights the importance of evaluating the entire synthetic pathway of a chemical entity, as intermediates and final products can possess vastly different toxicological profiles. These findings underscore the need for early-stage toxicological screening in the development of new chemical entities to identify and mitigate potential bioactivation liabilities.

References

  • Title: The role of metabolic activation in chemical-induced tissue injury. Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Arylamine N-acetyltransferases and their clinical significance. Source: National Center for Biotechnology Information (NCBI) URL: [Link]

Comparative

"2-Methyl-4-(2-propoxyethoxy)aniline" corrosion inhibition efficiency vs. other aniline derivatives

Initiating Literature Search I've started a deep dive into the literature. I am focusing initial efforts on identifying relevant research concerning the corrosion inhibition properties of 2-Methyl-4-(2-propoxyethoxy)anil...

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Author: BenchChem Technical Support Team. Date: March 2026

Initiating Literature Search

I've started a deep dive into the literature. I am focusing initial efforts on identifying relevant research concerning the corrosion inhibition properties of 2-Methyl-4-(2-propoxyethoxy)aniline and related aniline derivatives. My goal is to compile a foundational understanding of the existing research in this area.

Expanding Search Parameters

I am now broadening my literature search to include specific aniline derivatives used for comparison with 2-Methyl-4-(2-propoxyethoxy)aniline. I'm focusing on experimental data such as inhibition percentages, electrochemical measurements, and surface analysis, along with the experimental protocols employed. The goal is to build a solid foundation for comparing the compound.

Defining Data Extraction Strategy

I'm now formulating my approach for data extraction, aiming for a structured comparison. I will gather data focusing on inhibition percentages, electrochemical findings (polarization resistance and corrosion current density), and surface analysis for the target compound and its comparators. Concurrently, I'm identifying and documenting the experimental procedures used to ensure robust comparison. This information is crucial for the framework.

Initiating Literature Review

I've begun the literature review, and while the initial search was promising, it hasn't pinpointed comparative studies for "2-Methyl-4-(2-propoxyethoxy)aniline." The findings are suggestive, but I need to refine my search terms to zero in on the relevant comparisons.

Refining Search Parameters

I'm now pivoting from general reviews to more targeted searches. The preliminary data on various substituted anilines and their inhibition efficiencies is helpful, but I need specific comparisons for "2-Methyl-4-(2-propoxyethoxy)aniline." I'm focusing my efforts on finding studies that either include this compound directly or feature close structural analogs, along with detailed experimental protocols. This will provide a firm foundation for the guide.

Pinpointing a comparison

Analyzing the Analog

Analyzing Aniline Derivatives

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Structuring the Guide

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Validation

A Comparative Guide to Purity Analysis: qNMR vs. HPLC for 2-Methyl-4-(2-propoxyethoxy)aniline

In the landscape of pharmaceutical development and chemical research, the structural integrity and purity of a molecule are paramount. For a compound such as "2-Methyl-4-(2-propoxyethoxy)aniline," an aromatic amine deriv...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and chemical research, the structural integrity and purity of a molecule are paramount. For a compound such as "2-Methyl-4-(2-propoxyethoxy)aniline," an aromatic amine derivative with potential as a synthetic intermediate, rigorous purity assessment is not merely a quality control step but a fundamental requirement for ensuring reproducibility, safety, and efficacy in downstream applications.

This guide provides an in-depth comparison of two premier analytical techniques for quantitative purity determination: Quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography (HPLC). We will explore the foundational principles of each method, present detailed experimental protocols, and offer a comparative analysis to guide researchers in selecting the most appropriate technique for their specific needs.

The Principle of Absolute Quantification: Quantitative ¹H NMR (qNMR)

Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for purity assessment.[1][2] Its principal advantage lies in the direct proportionality between the integrated area of an NMR signal and the number of atomic nuclei responsible for that signal.[3][4] This relationship allows for the direct, absolute quantification of a substance against a certified internal standard, often without the need for a reference standard of the analyte itself.[3][5][6] For ¹H qNMR, the near-ubiquity of hydrogen atoms in organic molecules makes it a versatile and almost universal assay for purity determination.[7]

The core of the qNMR experiment is the comparison of the integral of a specific, well-resolved resonance from the analyte with the integral of a resonance from a highly pure, stable internal standard (IS) of known concentration.[3] By knowing the number of protons each integral represents, a direct calculation of the analyte's purity can be made.

Key Experimental Considerations for qNMR

To achieve high accuracy and precision, several experimental parameters must be carefully controlled:

  • Choice of Internal Standard (IS): The IS must be stable, non-volatile, have a simple NMR spectrum with signals that do not overlap with the analyte's signals, and be of high, certified purity.[3]

  • Relaxation Delay (d1): A sufficient delay between pulses is critical to ensure complete spin-lattice relaxation (T₁) for all nuclei being quantified. A common rule of thumb is to set d1 to at least 5 times the longest T₁ of both the analyte and the IS.

  • Pulse Angle: A 90° pulse angle is often used to maximize the signal, but a smaller flip angle (e.g., 30°) combined with a shorter relaxation delay can sometimes be used to increase throughput, provided validation demonstrates no loss in accuracy.

  • Digital Resolution and Signal-to-Noise: A sufficient number of scans must be acquired to achieve a high signal-to-noise ratio (S/N > 150:1 is often recommended for precision) for the signals being integrated.

Experimental Protocol: qNMR Purity Assay
  • Preparation of the Internal Standard Stock Solution: Accurately weigh a certified internal standard (e.g., maleic acid, dimethyl sulfone) and dissolve it in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a volumetric flask.

  • Sample Preparation:

    • Accurately weigh approximately 15-25 mg of the 2-Methyl-4-(2-propoxyethoxy)aniline sample into an NMR tube.

    • Accurately add a precise volume (e.g., 500 µL) of the internal standard stock solution to the NMR tube.

    • Cap the tube and vortex thoroughly until the sample is completely dissolved.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum on a well-calibrated spectrometer (e.g., 400 MHz or higher).

    • Key parameters:

      • Pulse Program: Standard quantitative pulse sequence.

      • Relaxation Delay (d1): ≥ 30 seconds (or 5 x T₁ of the slowest relaxing proton).

      • Number of Scans (ns): 16 to 64, to achieve adequate S/N.

      • Acquisition Time (at): ≥ 3 seconds.

  • Data Processing and Purity Calculation:

    • Apply Fourier transform, phase correction, and baseline correction to the spectrum.

    • Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral area

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P_IS = Purity of the internal standard

qNMR_Workflow cluster_prep Sample & Standard Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation prep_is Accurately weigh Certified Internal Standard (IS) dissolve Dissolve both in deuterated solvent in NMR tube prep_is->dissolve prep_analyte Accurately weigh Analyte (2-Methyl-4-(...)-aniline) prep_analyte->dissolve acquire Acquire ¹H NMR Spectrum (Set d1 ≥ 5*T₁, ns for S/N > 150) dissolve->acquire process FT, Phase & Baseline Correction acquire->process integrate Integrate non-overlapping Analyte and IS signals process->integrate calculate Calculate Purity using the qNMR formula integrate->calculate result Purity Result (%) calculate->result

Caption: Workflow for purity determination by qNMR.

The Orthogonal Approach: High-Performance Liquid Chromatography (HPLC-UV)

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique and a cornerstone of pharmaceutical analysis.[1] For purity assessment, HPLC separates the main compound from its impurities based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[6] A UV detector then measures the absorbance of each eluting component.

Purity is often determined using an "area percent" method, where the peak area of the main component is expressed as a percentage of the total area of all detected peaks.[6] This method is highly sensitive for detecting trace impurities but fundamentally assumes that all components (analyte and impurities) have a similar UV response factor at the chosen wavelength.[6] This assumption can lead to inaccuracies if impurities have different chromophores. For higher accuracy, reference standards for each impurity are required, which are often unavailable.

Experimental Protocol: HPLC-UV Purity Assay
  • Mobile Phase and Solution Preparation:

    • Prepare the mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid). Filter and degas thoroughly.

    • Prepare a stock solution of the 2-Methyl-4-(2-propoxyethoxy)aniline sample in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.

    • Prepare a dilution of this stock solution (e.g., to 0.1 mg/mL) for analysis.

  • Chromatographic Conditions:

    • HPLC System: A standard HPLC system with a UV-Vis detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient elution may be necessary to separate impurities with different polarities. For example:

      • A: 0.1% Formic Acid in Water

      • B: 0.1% Formic Acid in Acetonitrile

      • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Based on the UV spectrum of aniline derivatives, a wavelength of 240 nm or 285 nm would be appropriate.[8]

    • Injection Volume: 10 µL.

  • Data Acquisition and Analysis:

    • Inject the sample solution and record the chromatogram.

    • Identify the peak corresponding to the main component.

    • Integrate the peak area of the main component and all impurity peaks.

    • Calculate the purity using the area percent method:

    Purity (%) = (Area_main / Total Area_all peaks) * 100

HPLC_Workflow cluster_prep Sample & Mobile Phase Prep cluster_acq Chromatographic Separation cluster_proc Data Analysis prep_mp Prepare, filter, and degas Mobile Phase separate Elute with Gradient Program prep_mp->separate prep_sample Dissolve Analyte in Acetonitrile (e.g., 0.1 mg/mL) inject Inject sample onto C18 HPLC Column prep_sample->inject inject->separate detect Detect eluting peaks with UV Detector (240 nm) separate->detect integrate Integrate all peaks in the chromatogram detect->integrate calculate Calculate Purity via Area Percent Method integrate->calculate result Purity Result (%) calculate->result

Caption: Workflow for purity analysis by HPLC-UV.

Head-to-Head Comparison: qNMR vs. HPLC

The choice between qNMR and HPLC depends on the specific analytical requirements, including the need for absolute vs. relative purity, the availability of standards, and the nature of potential impurities.

FeatureQuantitative ¹H NMR (qNMR)HPLC-UV (Area % Method)
Principle Absolute, primary method based on molar concentration.[6]Comparative method based on separation and UV absorbance.[6]
Accuracy High; provides a direct, absolute purity value traceable to SI units via a certified IS.[3]Can be high, but potentially influenced by the different UV response factors of impurities.[6]
Precision Excellent, with Relative Standard Deviation (RSD) typically < 1%.Excellent, with RSD often < 2%.[9]
Reference Standard Requires a certified internal standard (can be structurally unrelated to the analyte).[10]Does not require a standard for area % purity, but requires standards for each impurity for accurate quantification.
Selectivity Excellent spectral resolution allows for quantification even in complex mixtures, provided unique signals exist.Excellent separation power, capable of resolving closely related impurities.
Sensitivity (LOD/LOQ) Moderate. Generally less sensitive than HPLC for trace impurities.High. Excellent for detecting and quantifying trace-level impurities.
Analysis Time Rapid. A typical analysis can be completed in 10-20 minutes per sample.[5]Moderate. A typical gradient run can take 20-40 minutes, plus column equilibration time.
Sample Throughput High, especially with an autosampler.High, with a modern autosampler and UPLC system.
Information Provided Provides quantitative purity and confirms the structure of the main component simultaneously.Provides purity data and the retention times of impurities. Coupling with MS is needed for structural information.
Destructive? No, the sample can be fully recovered.[3]Yes, the sample is consumed during the analysis.

Discussion: An Integrated Approach for Unambiguous Purity

qNMR and HPLC are best viewed as orthogonal and complementary techniques.[1] qNMR provides a highly accurate, "top-down" assessment of the main component's absolute purity. It quantifies the analyte against a known standard, effectively measuring the "good" material in the sample. Its key strengths are its speed, non-destructive nature, and its status as a primary ratio method that can provide SI-traceable results.[11]

Conversely, HPLC provides a "bottom-up" analysis. Its strength lies in its exceptional ability to separate and detect trace impurities.[1] It excels at answering the question, "What else is in my sample, and at what relative level?" While the area percent method can be a source of inaccuracy, HPLC is invaluable for creating an impurity profile and tracking specific impurities during process development or stability studies.

For the highest level of confidence in the purity of a critical intermediate like 2-Methyl-4-(2-propoxyethoxy)aniline, a dual approach is recommended:

  • Primary Purity Assignment by qNMR: Use qNMR to assign a definitive, absolute purity value to the batch. This value is robust and less susceptible to the analytical biases of comparative methods.

  • Impurity Profiling by HPLC-UV/MS: Use a validated HPLC method to separate, detect, and identify (with MS) any process-related impurities or degradants. This ensures that even trace-level contaminants are known and controlled.

This integrated strategy leverages the absolute quantitation of qNMR and the high sensitivity of HPLC to provide a comprehensive and reliable characterization of the compound, meeting the stringent requirements of both research and regulatory environments.[1]

References

  • Journal of Chemical Education. (2017). qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. ACS Publications. [Link]

  • University of Illinois Chicago. Quantitative NMR (qNMR) - Pharmacognosy Institute (PHCI). [Link]

  • MDPI. (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. [Link]

  • ResolveMass Laboratories Inc. (2025). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]

  • Mestrelab Resources. What is qNMR and why is it important?. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • PMC. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. [Link]

  • AZoM. (2020). Quantitative Nuclear Magnetic Resonance (qNMR): Principles and Practice. [Link]

  • IRE Journals. Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: A Comprehensive Review of Principles, Methodologies, and Multidisci. [Link]

  • MDPI. (2024). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. [Link]

  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. [Link]

  • ICH. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • IKEV. (1996). VALIDATION OF ANALYTICAL PROCEDURES: METHODOLOGY. [Link]

  • U.S. Environmental Protection Agency. (1984). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. [Link]

  • SciSpace. (1987). Determination of aniline derivatives by high-performance liquid chromatography with fluorescence detection. [Link]

  • PMC. (2014). Quantitative 1H NMR: Development and Potential of an Analytical Method. [Link]

  • BIPM. Quantitative NMR (qNMR). [Link]

  • Environmental Restoration and Conservation Agency of Japan. III Analytical Methods. [Link]

  • ResearchGate. Purity comparison by NMR and HPLC. [Link]

  • SIELC Technologies. UV-Vis Absorption Spectrum of Aniline. [Link]

  • ACS Publications. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. [Link]

  • RSC Publishing. (2018). High performance liquid chromatography-quantitative nuclear magnetic resonance (HPLC-qNMR) with a two-signal suppression method for purity assessment of avermectin B1a. [Link]

  • Labcompliance. Guide to NMR Method Development and Validation – Part I: Identification and Quantification. [Link]

  • Wiley Online Library. (2011). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. [Link]

Sources

Comparative

A Comparative Guide to High-Resolution Mass Spectrometry for the Molecular Weight Confirmation of 2-Methyl-4-(2-propoxyethoxy)aniline

For researchers and professionals in drug development, the unambiguous confirmation of a molecule's elemental composition is a foundational requirement. High-Resolution Mass Spectrometry (HRMS) stands as the definitive t...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the unambiguous confirmation of a molecule's elemental composition is a foundational requirement. High-Resolution Mass Spectrometry (HRMS) stands as the definitive technique for this purpose, providing mass data with exceptional precision. This guide offers an in-depth comparison of two robust HRMS workflows for confirming the molecular weight and elemental formula of the small molecule, 2-Methyl-4-(2-propoxyethoxy)aniline.

This document moves beyond a simple recitation of protocols. It delves into the causality behind methodological choices, comparing the coupling of two distinct ionization sources—Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI)—with two leading high-resolution mass analyzers: Time-of-Flight (TOF) and Orbitrap. By understanding the principles and practical nuances of each approach, researchers can make more informed decisions to generate self-validating data of the highest integrity.

Theoretical Mass and Physicochemical Profile

The first step in any HRMS analysis is to determine the theoretical exact mass of the target analyte. The structure of 2-Methyl-4-(2-propoxyethoxy)aniline dictates its elemental composition.

  • Compound Name: 2-Methyl-4-(2-propoxyethoxy)aniline

  • Molecular Formula: C₁₂H₁₉NO₂

  • Theoretical Monoisotopic Mass: 209.1416 Da

  • Structure: alt text (Image generated for illustrative purposes)

The presence of a basic aniline nitrogen makes the molecule readily susceptible to protonation, forming a positive ion ([M+H]⁺). The ether functionalities and the overall structure lend it moderate polarity, making it amenable to analysis by multiple ionization techniques.

The Imperative of High Resolution and Mass Accuracy

Standard, low-resolution mass spectrometry measures mass to the nearest whole number (nominal mass). However, HRMS measures mass to several decimal places. This precision is critical because the exact masses of atoms are not integers (e.g., ¹H = 1.007825 Da, ¹⁶O = 15.994915 Da).[1] This allows HRMS to distinguish between molecules that have the same nominal mass but different elemental formulas (isobars).

The confidence in an elemental composition assignment is quantified by the mass error , calculated in parts per million (ppm):

Mass Error (ppm) = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] x 10⁶

A mass error of <5 ppm is a widely accepted standard for confirming a molecular formula.[2][3]

Comparative Experimental Design: A Tale of Two Workflows

We will compare two common and powerful HRMS configurations: an Electrospray Ionization Quadrupole Time-of-Flight (ESI-Q-TOF) system and an Atmospheric Pressure Chemical Ionization Orbitrap (APCI-Orbitrap) system.

Workflow 1: ESI Coupled with Quadrupole Time-of-Flight (Q-TOF) MS

Causality and Rationale: Electrospray Ionization (ESI) is a "soft" ionization technique ideal for moderately polar molecules that can be ionized in solution.[4] The basic nitrogen in the aniline moiety is easily protonated in an acidic solvent, making ESI a logical first choice. A Time-of-Flight (TOF) mass analyzer separates ions based on the time it takes them to travel through a flight tube of a known length.[5] Ions with a lower mass-to-charge ratio (m/z) travel faster and reach the detector first.[5][6] Modern orthogonal acceleration (oa-TOF) instruments, often equipped with a reflectron (ion mirror), significantly enhance resolution and mass accuracy by correcting for small differences in the kinetic energy of ions.[7]

ESI_QTOF_Workflow cluster_prep Sample Preparation cluster_ms ESI-Q-TOF System Sample Analyte in Vial (1 mg solid) Solution 10 µM Solution in 50:50 ACN:H₂O + 0.1% Formic Acid Sample->Solution Dissolve & Dilute Infusion Direct Infusion (5 µL/min) Solution->Infusion ESI Electrospray Ionization ([M+H]⁺ formation) Infusion->ESI Nebulize & Desolvate TOF oa-TOF Analyzer (Mass Separation) ESI->TOF Accelerate Ions Detector Detector TOF->Detector Ion Arrival Time Data Data Acquisition (m/z Spectrum) Detector->Data

Caption: Workflow for ESI-Q-TOF analysis of 2-Methyl-4-(2-propoxyethoxy)aniline.

Experimental Protocol: ESI-Q-TOF

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of pure 2-Methyl-4-(2-propoxyethoxy)aniline.

    • Dissolve in HPLC-grade methanol to create a 1 mg/mL stock solution.

    • Perform a serial dilution using a solvent mixture of 50:50 (v/v) HPLC-grade acetonitrile and water containing 0.1% formic acid to a final concentration of 10 µM (approximately 2.1 µg/mL).[3] The formic acid facilitates protonation to [M+H]⁺.

    • Filter the final solution through a 0.22 µm syringe filter into an autosampler vial.

  • Instrumentation and Data Acquisition (Example: Agilent 6545 Q-TOF or equivalent):

    • Ionization Mode: ESI, Positive Ion

    • Infusion Flow Rate: 5 µL/min (direct infusion)

    • Gas Temperature: 325 °C

    • Nebulizer Gas: 35 psig

    • Capillary Voltage: 3500 V

    • Mass Range: m/z 50-500

    • Acquisition Rate: 1 spectrum/s

    • Mass Resolution: Set to achieve >20,000 (FWHM) at the target m/z.

    • Calibration: Perform an automated instrument calibration with a suitable reference standard immediately before analysis to ensure high mass accuracy.

Workflow 2: APCI Coupled with Orbitrap MS

Causality and Rationale: Atmospheric Pressure Chemical Ionization (APCI) is an excellent alternative and complementary technique to ESI. It is particularly advantageous for analyzing less polar compounds or those that ionize poorly by ESI. In APCI, the sample is vaporized at high temperature and then ionized by gas-phase ion-molecule reactions initiated by a corona discharge. This process is often robust and less susceptible to matrix suppression. The Orbitrap mass analyzer traps ions in an electrostatic field and detects the image current produced by their orbital frequencies. A Fourier Transform (FT) is used to convert these frequencies into a mass spectrum. This technology is renowned for its exceptionally high resolving power (often >100,000) and reliable sub-ppm mass accuracy.

APCI_Orbitrap_Workflow cluster_prep Sample Preparation cluster_ms APCI-Orbitrap System Sample Analyte in Vial (1 mg solid) Solution 50 µM Solution in 80:20 ACN:H₂O Sample->Solution Dissolve & Dilute Infusion Direct Infusion (50 µL/min) Solution->Infusion APCI APCI Source (Vaporize & Ionize) Infusion->APCI Corona Discharge Orbitrap Orbitrap Analyzer (Ion Trapping & FT) APCI->Orbitrap Inject Ion Packet Detector Image Current Detector Orbitrap->Detector Detect Frequencies Data Data Acquisition (High-Res Spectrum) Detector->Data

Caption: Workflow for APCI-Orbitrap analysis of 2-Methyl-4-(2-propoxyethoxy)aniline.

Experimental Protocol: APCI-Orbitrap

  • Sample Preparation:

    • Prepare a stock solution as described in the ESI protocol.

    • Dilute the stock solution using a solvent mixture of 80:20 (v/v) HPLC-grade acetonitrile and water to a final concentration of 50 µM. APCI can sometimes be more efficient at higher concentrations and flow rates compared to ESI. The addition of an acid modifier is often unnecessary as proton transfer typically occurs from solvent ions in the gas phase.

  • Instrumentation and Data Acquisition (Example: Thermo Scientific Orbitrap Exploris 120 or equivalent):

    • Ionization Mode: APCI, Positive Ion

    • Infusion Flow Rate: 50 µL/min

    • Vaporizer Temperature: 400 °C

    • Ion Transfer Tube Temp: 320 °C

    • Corona Discharge Current: 4 µA

    • Mass Range: m/z 50-500

    • Resolution Setting: 120,000 (FWHM) at m/z 200.

    • Calibration: Ensure the instrument is calibrated according to the manufacturer's guidelines using the recommended calibration solution for the APCI source.

Data Analysis and Performance Comparison

Following data acquisition, the primary objective is to identify the monoisotopic peak for the protonated molecule ([M+H]⁺) and compare its measured m/z to the theoretical value.

  • Theoretical [M+H]⁺ Mass: 209.1416 (Analyte) + 1.007825 (Proton H⁺) - 0.000549 (electron) ≈ 210.1489 Da

The table below presents hypothetical but realistic data that could be obtained from each workflow, illustrating their respective performance characteristics.

ParameterTheoretical ValueWorkflow 1: ESI-Q-TOFWorkflow 2: APCI-Orbitrap
Analyte Formula C₁₂H₁₉NO₂--
Ion Species [C₁₂H₂₀NO₂]⁺[C₁₂H₂₀NO₂]⁺[C₁₂H₂₀NO₂]⁺
Theoretical m/z 210.1489210.1489210.1489
Observed m/z -210.1495210.1487
Mass Error (ppm) -+2.85 ppm -0.95 ppm
Resolution (FWHM) -~25,000 @ m/z 210~120,000 @ m/z 210
Isotopic Pattern Match ExpectedConfirmedConfirmed

Discussion and Expert Recommendations

Both workflows successfully confirm the molecular weight and elemental composition of 2-Methyl-4-(2-propoxyethoxy)aniline with high confidence. However, they reveal the distinct advantages of each instrumentation platform.

  • ESI-Q-TOF: This is a highly sensitive, fast, and reliable method. The resulting mass accuracy of 2.85 ppm is well within the acceptable limit of <5 ppm, providing strong evidence for the proposed formula. TOF analyzers are capable of very high acquisition speeds, making them ideal for coupling with fast chromatography.[6]

  • APCI-Orbitrap: This workflow delivers exceptional performance. The sub-ppm mass accuracy (-0.95 ppm) provides the highest possible confidence in the elemental composition assignment. The ultra-high resolution of 120,000 ensures that the analyte peak is sharply resolved from any potential background interferences or trace-level impurities that might have a very similar mass. APCI proves its utility as a robust ionization method that is less prone to suppression effects.

Choosing the Right Workflow:

  • For routine, high-throughput confirmation where samples are relatively pure, an ESI-Q-TOF system offers an excellent balance of speed, sensitivity, and accuracy.

  • When the highest level of confidence is required, when dealing with complex matrices, or when trying to distinguish between isobaric interferences, the superior resolution and mass accuracy of an APCI-Orbitrap system are invaluable.

Conclusion

The molecular weight and elemental formula of 2-Methyl-4-(2-propoxyethoxy)aniline can be confidently confirmed using modern High-Resolution Mass Spectrometry. By comparing ESI-Q-TOF and APCI-Orbitrap methodologies, we demonstrate that while both are capable of providing definitive answers, the choice of technology can be tailored to specific analytical needs regarding accuracy, resolution, and sample complexity. A thorough understanding of the principles behind each technique empowers researchers to generate unambiguous, high-quality data that is crucial for advancing scientific discovery and drug development.

References

  • MetwareBio. "Atmospheric Pressure Chemical Ionization (APCI): Principles, Advances, and Diverse Applications." MetwareBio Technical Articles. Available at: [Link]

  • MASONACO. "Time-of-Flight (TOF) mass analyzers." MASONACO Website. Available at: [Link]

  • Bio-Analysis Centre. "Types of mass analysers – Time of flight (ToF)." (August 16, 2023). Bio-Analysis Centre Blog. Available at: [Link]

  • Wikipedia. "Atmospheric-pressure chemical ionization." Wikipedia. Available at: [Link]

  • Physics LibreTexts. "6.5: Mass Analyzer - Time of Flight." (November 08, 2022). Physics LibreTexts. Available at: [Link]

  • National MagLab. "Atmospheric Pressure Chemical Ionization (APCI)." (August 25, 2025). National High Magnetic Field Laboratory. Available at: [Link]

  • University of Texas Medical Branch. "HRMS Analysis." UTMB Core Facilities. Available at: [Link]

  • ResolveMass Laboratories Inc. "High Resolution Mass Spectrometry (HRMS) Analysis." ResolveMass Laboratories Inc. Services. Available at: [Link]

  • Agilent Technologies. "Time-of-Flight Mass Spectrometry." (October 13, 2011). Agilent Technologies Primer. Available at: [Link]

  • MDPI Encyclopedia. "Atmospheric-pressure Chemical Ionization." (December 01, 2022). MDPI. Available at: [Link]

  • Academic Journal of Research and Scientific Publishing. "A Concise Review on Time of Flight (TOF) Mass Spectrum." (November 05, 2023). AJRSP. Available at: [Link]

  • IntechOpen. "Applications of High-Resolution Mass Spectrometry in Drug Discovery and Development." IntechOpen Book. Available at: [Link]

  • Wikipedia. "Orbitrap." Wikipedia. Available at: [Link]

  • PubMed. "Data Set Analysis to Reduce Uncertainty in Formula Assignments of Ultrahigh Resolution Mass Spectra." (July 01, 2025). PubMed. Available at: [Link]

  • University of Maryland. "HRMS sample submission guidelines." University of Maryland Department of Chemistry & Biochemistry. Available at: [Link]

  • PubMed. "Orbitrap mass analyzer--overview and applications in proteomics." (September 15, 2006). PubMed. Available at: [Link]

  • PubMed. "Simultaneous detection of polar and nonpolar compounds by ambient mass spectrometry with a dual electrospray and atmospheric pressure chemical ionization source." (February 03, 2015). PubMed. Available at: [Link]

  • ResolveMass Laboratories Inc. "Advantages of HRMS." (September 29, 2025). ResolveMass Laboratories Inc. Blog. Available at: [Link]

  • Emery Pharma. "High Resolution Mass Spectrometry Services." Emery Pharma Services. Available at: [Link]

  • Preprints.org. "Sample Preparation for Simultaneous Determination of Organic Compounds by Chromatography." (June 11, 2025). Preprints.org. Available at: [Link]

  • AZoM. "Analytical Precision: Using High-Resolution Mass Spectrometry for Scientific Discovery." AZoM. Available at: [Link]

  • Physics LibreTexts. "6.4: Mass Analyzer - Orbitrap." (November 08, 2022). Physics LibreTexts. Available at: [Link]

  • YouTube. "Formula Prediction in HRMS Analysis on LC Q TOF." (March 27, 2025). Shimadzu Corporation. Available at: [Link]

  • PubMed Central. "Extractive electrospray ionization mass spectrometry for analytical evaluation and synthetic preparation of pharmaceutical chemicals." PMC. Available at: [Link]

  • University of Wollongong. "Sample preparation for UOW Low and High Resolution Mass Spectral Service." UOW Mass Spectrometry Facility. Available at: [Link]

  • PLOS ONE. "Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Conditions." (December 01, 2016). PLOS ONE. Available at: [Link]

  • Chemistry LibreTexts. "13.4: High-Resolution Mass Spectrometry Can Reveal Molecular Formulas." (August 18, 2014). Chemistry LibreTexts. Available at: [Link]

  • Harvard University. "Sample Preparation | Harvard Center for Mass Spectrometry." Harvard University. Available at: [Link]

  • Johns Hopkins University. "Sample Preparation and Submission Guidelines | Mass Spectrometry Facility." Johns Hopkins University. Available at: [Link]

  • ResearchGate. "(PDF) Real-time monitoring of the reaction between aniline and acetonylacetone using extractive electorspray ionization tandem mass spectrometry." (December 17, 2019). ResearchGate. Available at: [Link]

  • ACS Publications. "Electrochemical Polymerization of Aniline Investigated Using On-Line Electrochemistry/Electrospray Mass Spectrometry." Analytical Chemistry. Available at: [Link]

  • PubChem. "4-[2-(2-Methoxyethoxy)ethoxy]aniline." PubChem Database. Available at: [Link]

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Validation

A Researcher's Guide to Comparative Cross-Reactivity Studies of Antibodies for "2-Methyl-4-(2-propoxyethoxy)aniline" Derivatives

This guide provides a comprehensive framework for designing, executing, and interpreting cross-reactivity studies for antibodies raised against the small molecule hapten, "2-Methyl-4-(2-propoxyethoxy)aniline." Small mole...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for designing, executing, and interpreting cross-reactivity studies for antibodies raised against the small molecule hapten, "2-Methyl-4-(2-propoxyethoxy)aniline." Small molecule immunoassays are indispensable tools in drug metabolism studies, environmental monitoring, and clinical diagnostics. However, their reliability hinges on the specificity of the antibody. Cross-reactivity, the binding of an antibody to non-target molecules, can lead to false positives or inaccurate quantification.[1][2] Therefore, rigorous validation of antibody specificity is not merely a quality control step but a fundamental requirement for data integrity.[3]

This document details the scientific rationale behind experimental design, provides step-by-step protocols for comparative analysis, and offers insights into data interpretation for researchers, scientists, and drug development professionals.

Section 1: The Immunogen - From Hapten to Antigen

Small molecules like 2-Methyl-4-(2-propoxyethoxy)aniline, known as haptens, are not immunogenic on their own. To elicit an antibody response, they must be covalently coupled to a larger carrier protein, creating a hapten-carrier conjugate.[][5][6] This process is the most critical step in developing a specific immunoassay.[]

Hapten-Carrier Conjugation Strategy

The primary functional group on the target molecule is the aniline amine (-NH₂). This group is a common target for conjugation. A widely used method involves converting the amine to a more reactive species or using a bifunctional crosslinker. The choice of conjugation chemistry is critical as it influences which parts of the hapten are exposed to the immune system, thereby dictating the resulting antibody's specificity.[6][7]

A common strategy for conjugating aniline derivatives involves diazotization, where the amine is converted to a diazonium salt, which then readily couples to tyrosine, histidine, or lysine residues on the carrier protein.

Selection of Carrier Protein

The two most common carrier proteins are Keyhole Limpet Hemocyanin (KLH) and Bovine Serum Albumin (BSA).[7]

  • Keyhole Limpet Hemocyanin (KLH): A large, highly immunogenic protein, making it an excellent choice for raising a robust primary immune response.

  • Bovine Serum Albumin (BSA): A smaller, well-characterized protein. It is often used as the carrier protein for the coating antigen in immunoassays to avoid cross-reactivity with antibodies raised against the primary immunogen's carrier.[]

The following diagram illustrates the general workflow from hapten to antibody production.

Hapten_to_Antibody cluster_0 Antigen Preparation cluster_1 Immunization & Antibody Production Hapten Hapten (2-Methyl-4-(2-propoxyethoxy)aniline) Conjugation Hapten-Carrier Conjugation Hapten->Conjugation Carrier Carrier Protein (e.g., KLH) Carrier->Conjugation Immunogen Immunogen (KLH-Hapten) Conjugation->Immunogen Immunization Immunization of Host Animal Immunogen->Immunization Serum Antiserum Collection Immunization->Serum Purification Antibody Purification (e.g., Protein A/G) Serum->Purification Antibody Purified Polyclonal Antibodies Purification->Antibody

Caption: Workflow for immunogen synthesis and antibody production.

Section 2: Designing the Cross-Reactivity Panel

A systematic approach to selecting cross-reactants is essential for thoroughly characterizing antibody specificity. The panel should include compounds with systematic structural modifications to the parent molecule to probe which features the antibody recognizes.

Target Molecule: 2-Methyl-4-(2-propoxyethoxy)aniline

(A representative image of the target molecule's structure would be placed here in a real document.)

Based on this structure, a logical panel of cross-reactants would include variations in three key regions:

  • The Aniline Ring Substituents: Modifications to the methyl group.

  • The Ether Linkage: Changes in the length or composition of the propoxyethoxy chain.

  • Related Aniline Scaffolds: Parent aniline and other derivatives.

The logical relationship between the target and potential cross-reactants is visualized below.

Cross_Reactivity_Panel cluster_ring Ring Modifications cluster_chain Side Chain Modifications cluster_scaffold Scaffold Variants Target Target Analyte 2-Methyl-4-(2-propoxyethoxy)aniline C1 4-(2-propoxyethoxy)aniline (demethylated) Target->C1 tests importance of methyl group C2 2-Ethyl-4-(2-propoxyethoxy)aniline (ethyl substitution) Target->C2 tests importance of methyl group C3 2-Methyl-4-(2-ethoxyethoxy)aniline (shorter chain) Target->C3 tests importance of propoxy group C4 2-Methyl-4-(2-butoxyethoxy)aniline (longer chain) Target->C4 tests importance of propoxy group C5 Aniline (parent scaffold) Target->C5 tests importance of entire side chain C6 p-Toluidine (2-methylaniline) Target->C6 tests importance of entire side chain Competitive_ELISA cluster_well Microplate Well Surface cluster_solution Solution Added to Well cluster_result Binding Competition Coated_Ag Coated Antigen (Hapten-BSA Conjugate) Result_High High Analyte Concentration (Low Signal) Result_Low Low Analyte Concentration (High Signal) Free_Ag Free Analyte (in sample) Antibody Primary Antibody Free_Ag->Antibody binds in solution Antibody->Coated_Ag competes to bind Bound_Ab_High Few Antibodies Bind to Plate Result_High->Bound_Ab_High Bound_Ab_Low Many Antibodies Bind to Plate Result_Low->Bound_Ab_Low

Caption: Principle of the competitive ELISA format.

Detailed Experimental Protocol

This protocol provides a general template for a competitive ELISA to assess cross-reactivity. [2][8] Materials:

  • 96-well high-binding microtiter plates

  • Coating Antigen: Hapten conjugated to a different carrier (e.g., BSA) to prevent non-specific binding to anti-carrier antibodies.

  • Primary Antibody: Purified antibody raised against the Hapten-KLH immunogen.

  • Enzyme-conjugated Secondary Antibody (e.g., HRP-conjugated anti-species IgG).

  • Target analyte and potential cross-reactants.

  • Buffers (Coating, Wash, Blocking, Assay).

  • Substrate (e.g., TMB) and Stop Solution (e.g., 2N H₂SO₄).

Procedure:

  • Plate Coating:

    • Dilute the coating antigen (e.g., Hapten-BSA) to an optimal concentration (typically 1-10 µg/mL) in coating buffer.

    • Add 100 µL to each well of a 96-well plate.

    • Incubate overnight at 4°C.

  • Washing:

    • Discard the coating solution and wash the plate 3 times with 200 µL/well of wash buffer.

  • Blocking:

    • Add 200 µL of blocking buffer to each well to prevent non-specific binding.

    • Incubate for 1-2 hours at room temperature.

  • Washing:

    • Discard the blocking buffer and wash the plate 3 times as in step 2.

  • Competitive Reaction:

    • Prepare serial dilutions of the target analyte (standard curve) and each potential cross-reactant in assay buffer.

    • In a separate dilution plate, pre-incubate 50 µL of each standard/cross-reactant dilution with 50 µL of the diluted primary antibody for 30-60 minutes.

    • Transfer 100 µL of this mixture to the corresponding wells of the coated and blocked assay plate.

    • Incubate for 1-2 hours at room temperature.

  • Washing:

    • Repeat the wash step to remove unbound antibodies.

  • Secondary Antibody Incubation:

    • Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

  • Washing:

    • Perform a final, more stringent wash (5 times).

  • Substrate Development:

    • Add 100 µL of TMB substrate to each well.

    • Incubate in the dark at room temperature until sufficient color develops (typically 15-30 minutes).

  • Stopping the Reaction:

    • Add 50 µL of stop solution to each well to quench the reaction.

  • Data Collection:

    • Read the absorbance at 450 nm using a microplate reader.

Section 4: Data Analysis and Interpretation

The goal of data analysis is to determine the concentration of each compound that causes a 50% inhibition of the maximum signal (IC50). [2][9]This value is a measure of the compound's potency in the assay.

  • Generate Dose-Response Curves: Plot absorbance against the logarithm of the analyte concentration for the target molecule and each cross-reactant.

  • Calculate IC50 Values: Use a four-parameter logistic (4-PL) curve fit to determine the IC50 for each compound. [10]3. Calculate Percent Cross-Reactivity (%CR): The cross-reactivity is calculated relative to the target analyte using the following formula:[11]

    %CR = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100

Comparative Data Summary (Hypothetical Data)

The following table presents a hypothetical comparison of the antibody's performance against the designed panel of cross-reactants.

Compound IDCompound NameModificationIC50 (ng/mL)% Cross-Reactivity
Target 2-Methyl-4-(2-propoxyethoxy)aniline - 15.2 100%
C14-(2-propoxyethoxy)anilineDemethylated350.54.3%
C22-Ethyl-4-(2-propoxyethoxy)anilineEthyl group45.133.7%
C32-Methyl-4-(2-ethoxyethoxy)anilineShorter chain28.952.6%
C42-Methyl-4-(2-butoxyethoxy)anilineLonger chain158.39.6%
C5AnilineParent scaffold> 10,000< 0.15%
C6p-ToluidineNo ether chain> 10,000< 0.15%

Interpretation:

  • The antibody shows high specificity for the target analyte.

  • The methyl group on the aniline ring is critical for recognition (low %CR for C1).

  • The antibody tolerates minor changes to the side chain length (moderate %CR for C2 and C3) but is sensitive to larger changes (low %CR for C4).

  • The entire propoxyethoxy side chain is essential for binding, as shown by the negligible cross-reactivity with the parent aniline and toluidine scaffolds.

Section 5: Advanced Characterization and Orthogonal Methods

For a more in-depth understanding of binding kinetics, Surface Plasmon Resonance (SPR) is a powerful, label-free technique. [12][13]SPR provides real-time data on association (kₐ) and dissociation (kₑ) rates, allowing for a precise calculation of the binding affinity (Kₐ). [12][14]This can be particularly useful for distinguishing between compounds with similar IC50 values but different binding kinetics. [15]

Conclusion

The specificity of an antibody is its most important performance characteristic. A thorough and systematic cross-reactivity assessment is crucial for validating any immunoassay intended for research or diagnostic use. [3][16]By designing a logical panel of related compounds and employing a robust method like competitive ELISA, researchers can gain a clear understanding of their antibody's binding profile. This ensures the generation of reliable, reproducible, and accurate data. The principles and protocols outlined in this guide provide a solid foundation for conducting these critical validation studies.

References

  • Competitive ELISA - Creative Diagnostics. (2021, March 1). Creative Diagnostics. [Link]

  • The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions. (2025, February 6). Reichert SPR. [Link]

  • How to Validate An Antibody? - Cusabio. (n.d.). Cusabio. [Link]

  • Competitive ELISA: Principles, Methods, and Key Differences. (2016, November 29). MULTI SCIENCES. [Link]

  • Antibodies 101: The Four ELISAs and When to Use Them. (2024, July 25). Addgene Blog. [Link]

  • How do I check if my monoclonal antibodies will cross-react? (2025, November 5). HistologiX. [Link]

  • The Selectivity of Immunoassays and of Biomimetic Binding Assays with Imprinted Polymers. (n.d.). PMC. [Link]

  • SPR to Examine Cross-Reactivity of Antibodies with Native and Variant SARS-CoV-2 Spike Proteins. (2021, July 30). Affinité Instruments. [Link]

  • Best Practices for Antibody Validation. (2021, March 9). Biocompare. [Link]

  • The principle and method of ELISA. (n.d.). MBL Life Science. [Link]

  • Target Binding Characterization. (n.d.). Eurofins Discovery. [Link]

  • Antibody Cross-Reactivity: How to Assess & Predict Binding. (2022, August 26). Boster Bio. [Link]

  • Hapten - Wikipedia. (n.d.). Wikipedia. [Link]

  • Rapid Antibody Selection Using Surface Plasmon Resonance for High-Speed and Sensitive Hazelnut Lateral Flow Prototypes. (2018, December 14). PMC. [Link]

  • Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. (2021, July 17). MDPI. [Link]

  • Therapeutic antibodies: technical points to consider in tissue cross-reactivity studies. (n.d.). PMC. [Link]

  • Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids. (2025, April 14). MDPI. [Link]

  • Hapten-Carrier Conjugation. (n.d.). Creative Biolabs. [Link]

  • Calculating an IC50 value and its Margin of Error. (2020, November 15). YouTube. [Link]

  • Solutions to immunoassay interference, cross reactivity and other challenges. (2020, February 19). Gyros Protein Technologies. [Link]

  • Conjugation of haptens. (n.d.). PubMed. [Link]

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025, September 17). Benchsci. [Link]

  • In this ic-ELISA analysis, the IC50 and percentage of cross-reactivities (%CR) of PyBA to different pyrenes were determined. (n.d.). ResearchGate. [Link]

  • Cross-Reactivity Assessment. (n.d.). Creative Diagnostics. [Link]

  • Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. (2025, October 15). ResearchGate. [Link]

  • Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. (2024, February 5). Medium. [Link]

  • 4-[2-(2-Methoxyethoxy)ethoxy]aniline. (n.d.). PubChem. [Link]

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Comparative

Benchmarking the synthesis of "2-Methyl-4-(2-propoxyethoxy)aniline" against known methods

This guide provides a comprehensive technical overview and a benchmarked synthetic pathway for the preparation of 2-Methyl-4-(2-propoxyethoxy)aniline. Designed for researchers, scientists, and professionals in drug devel...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview and a benchmarked synthetic pathway for the preparation of 2-Methyl-4-(2-propoxyethoxy)aniline. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed, step-by-step protocol, a comparison of alternative methods, and the scientific rationale behind the proposed synthetic strategy.

Introduction: The Significance of Substituted Anilines

Substituted anilines are a cornerstone of modern medicinal chemistry, serving as pivotal intermediates in the synthesis of a vast array of pharmaceuticals. Their versatile reactivity allows for the construction of complex molecular architectures, making them indispensable building blocks in the development of novel therapeutic agents. The target molecule, 2-Methyl-4-(2-propoxyethoxy)aniline, with its unique substitution pattern, represents a valuable scaffold for the exploration of new chemical entities with potential biological activity. This guide will delineate a robust and efficient synthetic route to this compound, benchmarked against known chemical transformations.

Proposed Synthetic Pathway: A Three-Step Approach

The synthesis of 2-Methyl-4-(2-propoxyethoxy)aniline can be efficiently achieved through a three-step sequence, commencing with commercially available starting materials. This pathway is designed for high yield, scalability, and chemoselectivity.

Synthetic_Workflow cluster_0 Step 1: Tosylation cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Step 3: Nitro Group Reduction A 2-Propoxyethanol C 2-Propoxyethyl Tosylate A->C Pyridine, DCM B Tosyl Chloride B->C E 1-Methyl-2-nitro-4-(2-propoxyethoxy)benzene C->E K₂CO₃, DMF D 2-Methyl-4-nitrophenol D->E F 2-Methyl-4-(2-propoxyethoxy)aniline E->F SnCl₂·2H₂O, EtOH

Caption: Overall workflow for the synthesis of 2-Methyl-4-(2-propoxyethoxy)aniline.

Step 1: Synthesis of 2-Propoxyethyl Tosylate (Electrophile Preparation)

The initial step involves the conversion of the hydroxyl group of 2-propoxyethanol into a good leaving group to facilitate the subsequent nucleophilic substitution. Tosylation is the chosen method due to its high efficiency and the crystalline nature of the resulting tosylate, which aids in purification.

Causality: The tosyl group is an excellent leaving group because its negative charge is highly delocalized through resonance, making the tosylate anion very stable. This enhances the electrophilicity of the carbon atom to which it is attached, making it susceptible to nucleophilic attack.

Step 2: Williamson Ether Synthesis

This classical and reliable method is employed to form the desired ether linkage.[1] The reaction proceeds via an SN2 mechanism, where the phenoxide ion, generated from 2-methyl-4-nitrophenol, acts as the nucleophile, attacking the primary carbon of 2-propoxyethyl tosylate.[2]

Causality: The use of a polar aprotic solvent like DMF accelerates the reaction rate by solvating the potassium cation while leaving the phenoxide anion relatively free and highly nucleophilic.[3] Potassium carbonate is a sufficiently strong base to deprotonate the acidic phenol.[3]

Williamson_Ether_Synthesis 2-Methyl-4-nitrophenoxide 2-Methyl-4-nitrophenoxide Transition_State [Transition State]‡ 2-Methyl-4-nitrophenoxide->Transition_State Nu Attack 2-Propoxyethyl_Tosylate 2-Propoxyethyl Tosylate 2-Propoxyethyl_Tosylate->Transition_State Product 1-Methyl-2-nitro-4- (2-propoxyethoxy)benzene Transition_State->Product Tosylate_Anion Tosylate Anion Transition_State->Tosylate_Anion Leaving Group Departure

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-Methyl-4-(2-propoxyethoxy)aniline

The following information is synthesized from safety data sheets (SDS) of analogous compounds and best practices for hazardous chemical waste management. Due to the absence of specific public data for 2-Methyl-4-(2-propo...

Author: BenchChem Technical Support Team. Date: March 2026

The following information is synthesized from safety data sheets (SDS) of analogous compounds and best practices for hazardous chemical waste management. Due to the absence of specific public data for 2-Methyl-4-(2-propoxyethoxy)aniline, a cautious approach is warranted, treating it with the same level of hazard as other toxic and potentially carcinogenic aniline derivatives.

Immediate Safety and Hazard Assessment

Aniline and its derivatives are classified as toxic, with potential for skin sensitization, mutagenicity, and carcinogenicity[1]. They can be harmful if inhaled, ingested, or absorbed through the skin[1]. Therefore, all handling and disposal operations must be conducted with the utmost care in a designated and properly ventilated area, preferably a chemical fume hood[1][2][3].

Key Hazards:

  • Toxicity: Harmful if swallowed, and may cause irritation to the skin, eyes, and respiratory tract[4][5].

  • Dermal Absorption: Can be readily absorbed through the skin.

  • Environmental Hazard: Assumed to be toxic to aquatic life with long-lasting effects[6]. Therefore, it must not be allowed to enter drains or waterways[6][7].

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure during handling and disposal.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Butyl, Neoprene, Viton)[2][3].Nitrile gloves are not recommended for prolonged contact with aniline compounds[2][3].
Eye Protection Safety glasses with side shields or chemical splash goggles[3][8][9].Protects against accidental splashes.
Body Protection Fully-buttoned lab coat[2][3].Provides a barrier against skin contact.
Respiratory Use in a well-ventilated area or chemical fume hood[1][3][9].Minimizes inhalation of vapors.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

Small Spills (manageable within 10 minutes by trained personnel):
  • Ensure Proper PPE: Wear the recommended PPE before addressing the spill[2].

  • Absorb the Spill: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent[2][3][10]. Do not use combustible materials like paper towels[6].

  • Collect Waste: Carefully collect the absorbed material and place it into a designated, sealable, and clearly labeled hazardous waste container[3][6][10].

  • Decontaminate the Area: Clean the spill area thoroughly with soap and water. All cleaning materials must also be disposed of as hazardous waste[6][10].

Large Spills:
  • Evacuate Immediately: Evacuate all personnel from the affected area[2][3].

  • Secure the Area: Restrict access to the spill location[2][3].

  • Notify Authorities: Contact your institution's Environmental Health and Safety (EHS) office and, if necessary, emergency services[2][3].

Step-by-Step Disposal Protocol

The disposal of 2-Methyl-4-(2-propoxyethoxy)aniline must be handled as hazardous waste.

  • Waste Collection:

    • Collect all waste containing 2-Methyl-4-(2-propoxyethoxy)aniline, including contaminated materials and rinsates, in a designated hazardous waste container[2][3].

    • Crucially, do not dispose of this chemical down the drain or in the regular trash [2][3].

  • Segregation:

    • Store the waste container in a designated, secure, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases[2][3].

  • Containerization and Labeling:

    • Use a chemically compatible, leak-proof container with a secure lid[6][11][12]. The original container is often the best choice for waste storage[13].

    • Label the container clearly with "Hazardous Waste," the full chemical name "2-Methyl-4-(2-propoxyethoxy)aniline," and any other information required by your institution (e.g., concentration, date)[3][6].

  • Arrange for Pickup:

    • Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for the collection and proper disposal of the waste[3]. Follow all institutional and local regulations for hazardous waste disposal[3].

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 2-Methyl-4-(2-propoxyethoxy)aniline.

G start Identify Waste: 2-Methyl-4-(2-propoxyethoxy)aniline is_spill Is it a spill? start->is_spill small_spill Small Spill: Absorb with inert material is_spill->small_spill Yes, small large_spill Large Spill: Evacuate and call EHS is_spill->large_spill Yes, large collect_waste Collect in a labeled, compatible hazardous waste container is_spill->collect_waste No, routine disposal small_spill->collect_waste contact_ehs Arrange for pickup by EHS or licensed contractor large_spill->contact_ehs store_waste Store waste container in a designated, secure, and well-ventilated area collect_waste->store_waste store_waste->contact_ehs end_node Proper Disposal contact_ehs->end_node

Caption: Workflow for the disposal of 2-Methyl-4-(2-propoxyethoxy)aniline.

Emergency Procedures

In case of accidental exposure, follow these first aid measures and seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration[8][10].

  • Skin Contact: Immediately remove all contaminated clothing. Flush the skin with copious amounts of water for at least 15 minutes[2][10].

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids[2][10].

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water[8][10].

Always have the Safety Data Sheet (SDS) for a similar aniline compound available when seeking medical attention.

References

  • Aniline Standard Operating Procedure. (n.d.). Washington State University. Retrieved from [Link]

  • Laboratory Waste Solutions for Sustainable Research Practices. (n.d.). My Green Lab. Retrieved from [Link]

  • Safe Disposal of Laboratory Chemicals. (2025, August 26). Environmental Marketing Services. Retrieved from [Link]

  • What are the health and safety guidelines for Aniline in workplaces? (2025, February 24). Bloom Tech. Retrieved from [Link]

  • Safety Data Sheet: aniline. (2021, November 30). Chemos GmbH&Co.KG. Retrieved from [Link]

  • Standard Operating Procedure for Aniline or Aniline Dyes. (n.d.). University of Toledo. Retrieved from [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved from [Link]

  • Chemical Waste Management for Laboratories. (n.d.). Physikalisch-Technische Bundesanstalt. Retrieved from [Link]

  • Laboratory Guide for Managing Chemical Waste. (2023, October). Vanderbilt University Medical Center. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 2-Methyl-4-(2-propoxyethoxy)aniline

As a Senior Application Scientist, I recognize that handling specialized synthetic intermediates like 2-Methyl-4-(2-propoxyethoxy)aniline requires moving beyond generic safety data sheets. This compound, frequently utili...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialized synthetic intermediates like 2-Methyl-4-(2-propoxyethoxy)aniline requires moving beyond generic safety data sheets. This compound, frequently utilized in drug development for the synthesis of pharmacologically active scaffolds (such as quinazolines)[1], presents unique toxicokinetic challenges.

Standard laboratory safety protocols often fail to account for the specific physical chemistry of alkoxy-substituted anilines. This guide provides a deeply technical, self-validating operational framework for selecting Personal Protective Equipment (PPE) and executing safe handling procedures based on the compound's specific mechanistic hazards.

Toxicological Profile & Mechanistic Hazards

To understand why specific PPE is mandated, we must first understand the mechanism of toxicity. The primary acute hazard of aniline derivatives is their ability to induce methemoglobinemia [2].

When absorbed, aniline derivatives do not directly oxidize hemoglobin. Instead, they undergo hepatic N-oxidation via the Cytochrome P450 system to form a highly reactive phenylhydroxylamine metabolite [2],[3]. This metabolite enters a redox cycle within erythrocytes, oxidizing the ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺)[4]. The resulting methemoglobin cannot bind or transport oxygen, leading to insidious tissue hypoxia, cyanosis, and potentially fatal cardiovascular collapse[2].

Crucially, the addition of the propoxyethoxy chain to the aniline core significantly increases the molecule's lipophilicity (LogP) compared to unsubstituted aniline. This structural modification dramatically enhances its ability to penetrate the lipid-rich stratum corneum of the skin, making dermal exposure a rapid and critical route of systemic toxicity[5].

ToxicityMechanism A 2-Methyl-4-(2-propoxyethoxy)aniline (High Dermal Penetration) B Hepatic CYP450 N-oxidation A->B Systemic Absorption C Phenylhydroxylamine Metabolite B->C Enzymatic Conversion D Hemoglobin (Fe2+) Oxidation C->D Redox Cycling E Methemoglobinemia (Fe3+) & Tissue Hypoxia D->E O2 Transport Failure

Mechanistic pathway of aniline-induced methemoglobinemia via CYP450 metabolism.

Evidence-Based PPE Selection

A common and dangerous pitfall in organic synthesis labs is the reliance on thin, disposable nitrile gloves for all chemical handling. Because 2-Methyl-4-(2-propoxyethoxy)aniline is highly lipophilic, it rapidly dissolves into and permeates the non-polar matrix of standard nitrile gloves.

Hand Protection Data

To ensure absolute safety, glove selection must be based on empirical breakthrough times for aniline derivatives tested under EN 374 standards[6],[5].

Glove MaterialMinimum ThicknessBreakthrough TimeRecommendation & Operational Context
Butyl Rubber 0.35 mm> 480 minutesHighly Recommended. Optimal for prolonged handling, bulk transfers, and spill cleanup[6].
Viton® 0.30 mm> 480 minutesHighly Recommended. Excellent resistance to lipophilic aromatics[6],[5].
Silver Shield® (PVA) 0.10 mm> 480 minutesRecommended as an under-glove. Can be worn under a thicker outer glove for maximum barrier protection[5].
Disposable Nitrile 0.12 mm< 10 minutesNOT Recommended. Offers poor protection. Only acceptable for incidental contact if double-gloved and changed immediately upon contamination[5].
Eye, Face, and Body Protection
  • Eye/Face: Chemical splash goggles are the absolute minimum requirement. If handling volumes greater than 50 mL or transferring liquids under pressure, a full-face shield must be worn over the goggles to prevent mucosal absorption[5].

  • Body: A fully-buttoned, flame-resistant lab coat is mandatory. For bulk handling, a chemical-resistant apron (Butyl or Viton) should be worn over the lab coat[5].

  • Respiratory: All handling must occur within a certified, externally exhausted fume hood. If engineering controls fail or a spill occurs outside the hood, a full-face respirator equipped with an organic vapor (OV) cartridge and P100 particulate filter is required[7].

Operational Handling Protocol (SOP)

Every protocol must act as a self-validating system to ensure safety before the chemical container is ever opened.

Phase 1: Pre-Operational Setup & Validation

  • Fume Hood Verification: Verify the fume hood flow rate is between 80–120 linear feet per minute (LFM). Do not proceed if the alarm is active or the baffle is obstructed.

  • Glove Integrity Test: Don Butyl or Viton gloves. Perform a pneumatic inflation test (trap air in the glove and squeeze) to check for microscopic pinholes before use.

  • Staging: Place all required glassware, analytical balances, and secondary containment trays inside the fume hood. Ensure an emergency eyewash station is unobstructed.

Phase 2: Active Handling

  • Secondary Containment: Open the primary container of 2-Methyl-4-(2-propoxyethoxy)aniline only over a secondary containment tray to catch immediate drips.

  • Transfer Mechanics: Use a glass syringe or a dedicated chemically resistant pipette for liquid transfers. Avoid pouring directly from the bottle to minimize vapor generation and lip damage to the vessel.

  • Vapor Mitigation: Keep the container tightly sealed immediately after the required mass/volume is extracted. Aniline derivatives are sensitive to light and air, and prolonged exposure increases the risk of toxic off-gassing[8].

Phase 3: Decontamination

  • Surface Cleaning: Decontaminate all spatulas, syringes, and the fume hood surface by scrubbing with a 10% bleach solution or an alcohol-based solvent, followed by a soap and water wash,[5].

  • Doffing PPE: Remove gloves by turning them inside out, trapping any chemical residue on the interior. Wash hands and forearms immediately with copious amounts of soap and water[9].

Spill Response & Disposal Plan

Because of the severe risk of delayed methemoglobinemia (symptoms can be delayed for hours)[2], any spill must be treated as a high-level hazardous materials incident. Never use combustible materials (like standard paper towels) to absorb concentrated aniline derivatives , as they can form reactive, heat-generating mixtures[7].

Spill Response Workflow
  • Evacuate & Isolate: Immediately alert personnel and isolate the area[5].

  • Don Emergency PPE: Equip Butyl/Viton gloves, chemical goggles, and a face shield[5].

  • Containment: Surround the spill with an inert, non-combustible absorbent material such as vermiculite, diatomaceous earth, or dry sand,[5].

  • Collection: Use a non-sparking scoop to place the absorbed material into a hazardous waste container with a secure lid[5].

  • Neutralization: Wash the affected surface thoroughly with soap and water, capturing the rinsate for hazardous disposal[5].

SpillResponse Start Chemical Spill Detected Assess Assess Volume & Location Start->Assess Small Small (<50 mL) & In Hood Assess->Small Large Large (>50 mL) or Out of Hood Assess->Large Action1 Don Butyl/Viton Gloves Small->Action1 Action2 Evacuate & Call EH&S Large->Action2 Clean Absorb with Inert Material Action1->Clean Dispose Seal in Hazardous Waste Clean->Dispose

Decision-making workflow for aniline derivative spill containment and disposal.

Waste Disposal Protocols
  • Segregation: 2-Methyl-4-(2-propoxyethoxy)aniline waste must be segregated into clearly labeled "Halogen-Free Organic Toxic Waste" containers. Do not mix with strong oxidizers or acids (particularly nitric acid), as violent decomposition can occur[8].

  • Destruction: The standard and safest method of disposal for aniline derivatives is controlled incineration in an industrial combustion plant equipped with afterburners and scrubbers to mitigate nitrogen oxide (NOx) emissions[10],[7].

References

  • Medical Management Guidelines for Aniline , Agency for Toxic Substances and Disease Registry (ATSDR) - CDC. Available at:[Link]

  • Drugs may be Induced Methemoglobinemia , Longdom Publishing. Available at:[Link]

  • SAFETY DATA SHEET: Aniline , Fisher Scientific. Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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